molecular formula C34H30Cl2N6O4 B2915567 Pigment Yellow 14 CAS No. 5102-83-0; 6358-85-6

Pigment Yellow 14

Cat. No.: B2915567
CAS No.: 5102-83-0; 6358-85-6
M. Wt: 657.55
InChI Key: XVRYPODUJSBJLR-RKVLGCHOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Pigment Yellow 14 (PY14), with the CAS Number 5468-75-7 and Color Index 21095, is an organic compound classified as a diarylide yellow pigment, a subclass of azo compounds . It is chemically described as a disazo compound derived from 3,3'-dichlorobenzidine . This pigment is a yellow to orange powder that is characteristically insoluble in water . It exhibits a bright red-orange color in concentrated sulfuric acid, which transitions to a dark green-yellow precipitate upon dilution . Its key performance properties include a light fastness of 3-4 (on the Blue Scale) and heat resistance up to 180°C, making it suitable for various processing conditions . The primary research and industrial applications for this compound are found in the colorant industry, particularly in the formulation of printing inks and plastics . It is a significant colorant for packaging inks, offering good solvent resistance and paraffin wax resistance . In plastics, it is used for coloring polyolefins, where it demonstrates heat stability up to 200°C, though blooming can occur in soft PVC at low concentrations . The pigment's value in research stems from its vibrant hue and durability, which are key subjects of investigation for optimizing color performance and stability in various polymeric and liquid systems . Studies on similar azo pigments highlight that post-synthesis pigmentation processes in solvents are critical for achieving target crystal structures, particle sizes, and ultimately, the desired color hue and strength . Researchers value this compound for exploring the interplay between chemical structure, processing conditions, and final pigmentary properties in industrial applications. This product is intended For Research Use Only.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

5102-83-0; 6358-85-6

Molecular Formula

C34H30Cl2N6O4

Molecular Weight

657.55

IUPAC Name

(Z)-2-[[2-chloro-4-[3-chloro-4-[[(Z)-3-hydroxy-1-(2-methylanilino)-1-oxobut-2-en-2-yl]diazenyl]phenyl]phenyl]diazenyl]-3-hydroxy-N-(2-methylphenyl)but-2-enamide

InChI

InChI=1S/C34H30Cl2N6O4/c1-19-9-5-7-11-27(19)37-33(45)31(21(3)43)41-39-29-15-13-23(17-25(29)35)24-14-16-30(26(36)18-24)40-42-32(22(4)44)34(46)38-28-12-8-6-10-20(28)2/h5-18,43-44H,1-4H3,(H,37,45)(H,38,46)/b31-21-,32-22-,41-39?,42-40?

InChI Key

XVRYPODUJSBJLR-RKVLGCHOSA-N

SMILES

CC1=CC=CC=C1NC(=O)C(=C(C)O)N=NC2=C(C=C(C=C2)C3=CC(=C(C=C3)N=NC(=C(C)O)C(=O)NC4=CC=CC=C4C)Cl)Cl

solubility

not available

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Structure and Tautomerism of Pigment Yellow 14

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pigment Yellow 14 (C.I. 21095) is a prominent member of the diarylide azo pigment class, valued for its vibrant greenish-yellow hue and strong colorant properties. While often depicted in its classical azo (-N=N-) form, substantial evidence from spectroscopic and crystallographic studies of related compounds indicates that this compound predominantly exists in a more stable keto-hydrazone tautomeric form in the solid state.[1] This guide provides a comprehensive overview of the chemical structure, tautomerism, and key physicochemical properties of this compound. Detailed experimental protocols for its synthesis and characterization are presented, alongside a summary of its quantitative data. The logical relationship of its tautomeric forms and a representative synthesis workflow are illustrated using Graphviz diagrams.

Chemical Structure and Identification

This compound is chemically known as 2,2'-[(3,3'-dichloro[1,1'-biphenyl]-4,4'-diyl)bis(azo)]bis[N-(2-methylphenyl)-3-oxobutyramide].[2] It is a complex organic molecule with the chemical formula C34H30Cl2N6O4 and a molecular weight of 657.55 g/mol .[3]

Table 1: Chemical Identification of this compound

IdentifierValue
Chemical Name 2,2'-[(3,3'-dichloro[1,1'-biphenyl]-4,4'-diyl)bis(azo)]bis[N-(2-methylphenyl)-3-oxobutyramide]
C.I. Name This compound
C.I. Number 21095
CAS Number 5468-75-7[3]
Molecular Formula C34H30Cl2N6O4[3]
Molecular Weight 657.55 g/mol [3]
Synonyms Diarylide Yellow AAOT, Benzidine Yellow G, Permanent Yellow G

Azo-Hydrazone Tautomerism: The Core of this compound's Structure

A critical aspect of the chemistry of this compound is the phenomenon of azo-hydrazone tautomerism. While traditionally drawn as a bis-azo compound, X-ray crystallography studies on closely related diarylide pigments have confirmed that the solid-state structure is dominated by the keto-hydrazone tautomer.[1] This tautomerism involves the migration of a proton from the α-carbon of the acetoacetyl group to one of the nitrogen atoms of the azo linkage, resulting in a hydrazone structure with intramolecular hydrogen bonding.

The equilibrium between the two forms is influenced by factors such as the physical state (solid vs. solution), solvent polarity, and temperature. In the solid state, the keto-hydrazone form is stabilized by intermolecular and intramolecular hydrogen bonding, leading to a more planar and thermodynamically stable crystal lattice.

Figure 1: Azo-Hydrazone Tautomerism of this compound.

Physicochemical and Spectroscopic Properties

The properties of this compound are a direct consequence of its diarylide and keto-hydrazone character. It is a yellow powder with low solubility in water and common organic solvents.

Table 2: Physicochemical Properties of this compound

PropertyValueReference
Appearance Yellow Powder[1]
Melting Point 336 °C[1]
Density 1.35 - 1.64 g/cm³[1]
Specific Surface Area 55 m²/g[1]
Heat Stability Up to 180-200 °C[1]
Light Fastness Good in full tone[1]
Solvent Resistance Good resistance to water, ethanol, xylene, and ethyl acetate (B1210297)[1]
Chemical Resistance Excellent resistance to 5% HCl and 5% NaOH[1]
Spectroscopic Characterization
  • UV-Vis Spectroscopy: The azo and hydrazone tautomers exhibit distinct absorption bands. The azo form typically shows a strong π-π* transition at shorter wavelengths, while the hydrazone form has a characteristic absorption at longer wavelengths, often responsible for the pigment's intense color.[4] The position and intensity of these bands can be influenced by the solvent environment.

  • FT-IR Spectroscopy: The presence of the keto-hydrazone form can be confirmed by the appearance of characteristic vibrational bands. Key indicators include the C=O stretching vibration of the ketone group and the N-H stretching and bending vibrations of the hydrazone moiety. These bands would be absent in the spectrum of the pure azo tautomer.

  • NMR Spectroscopy: 1H and 13C NMR spectroscopy are powerful tools for elucidating the tautomeric structure. In the 1H NMR spectrum of the keto-hydrazone form, a downfield signal corresponding to the N-H proton is expected, which would be absent in the azo form.[5] Similarly, the 13C NMR spectrum would show a signal for the keto C=O carbon, providing clear evidence for the hydrazone tautomer.[4]

Experimental Protocols

Synthesis of this compound via Continuous-Flow Microreactor

A modern and efficient method for the synthesis of this compound involves a three-stream micromixing process in a continuous-flow reactor.[6] This method allows for precise control over reaction parameters, leading to high purity and consistent particle size.

Materials:

  • 3,3'-Dichlorobenzidine (DCB)

  • Sodium nitrite (B80452) (NaNO₂)

  • Hydrochloric acid (HCl)

  • N-(2-methylphenyl)-3-oxobutanamide (Acetoacet-o-toluidide, AAOT)

  • Sodium hydroxide (B78521) (NaOH)

  • Acetic acid/sodium acetate buffer solution

Procedure:

  • Preparation of DCB Diazonium Salt Solution: 3,3'-Dichlorobenzidine is diazotized by reacting it with sodium nitrite in an acidic medium (HCl) at a low temperature (typically 0-5 °C) to form the bis-diazonium salt solution.

  • Preparation of Coupling Component Solution: Acetoacet-o-toluidide is dissolved in an aqueous sodium hydroxide solution.

  • Continuous-Flow Reaction: The DCB diazonium salt solution, the AAOT alkaline solution, and an acetic acid/sodium acetate buffer solution are simultaneously pumped into a micromixing reactor. The buffer solution is used to precisely control the pH of the coupling reaction.

  • Coupling Reaction: The coupling reaction occurs rapidly within the microreactor, leading to the formation of this compound as a precipitate.

  • Product Collection and Purification: The resulting pigment suspension is collected from the reactor outlet. The pigment is then filtered, washed with deionized water to remove any unreacted starting materials and salts, and dried to obtain the final product.

synthesis_workflow cluster_reactants Reactant Preparation cluster_process Synthesis Process cluster_purification Purification dcb 3,3'-Dichlorobenzidine (DCB) diazotization Diazotization of DCB dcb->diazotization naoh NaOH Solution coupling_solution Preparation of AAOT Solution naoh->coupling_solution hcl HCl Solution hcl->diazotization nano2 NaNO₂ Solution nano2->diazotization aaot Acetoacet-o-toluidide (AAOT) aaot->coupling_solution buffer Acetate Buffer micromixing Three-Stream Micromixing buffer->micromixing diazotization->micromixing coupling_solution->micromixing coupling Coupling Reaction micromixing->coupling collection Product Collection coupling->collection filtration Filtration collection->filtration washing Washing filtration->washing drying Drying washing->drying product This compound drying->product

Figure 2: Continuous-Flow Synthesis Workflow for this compound.
Characterization Methods

  • X-ray Diffraction (XRD): To confirm the crystalline structure of the synthesized pigment.

  • Scanning Electron Microscopy (SEM): To analyze the morphology and particle size of the pigment.

  • UV-Vis Spectroscopy: To record the absorption spectrum of the pigment dissolved in a suitable solvent (e.g., DMF or DMSO) to observe the characteristic absorption bands of the tautomeric forms.

  • Fourier-Transform Infrared (FT-IR) Spectroscopy: To identify the functional groups present in the molecule and to provide evidence for the keto-hydrazone structure.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To obtain detailed structural information and confirm the predominant tautomeric form in solution.

Conclusion

This compound is a commercially significant diarylide pigment whose chemical structure is best described as a keto-hydrazone tautomer in its solid, crystalline form. This structural feature is key to its stability and color properties. The synthesis of this compound can be efficiently achieved using modern continuous-flow microreactor technology, which offers superior control over the reaction process. A thorough understanding of its tautomerism is essential for researchers and scientists working on the development of new colorants and materials, as well as for professionals in fields where the stability and chemical properties of such pigments are of paramount importance. Further research focusing on the detailed spectroscopic characterization and the quantification of the tautomeric equilibrium in different environments would provide deeper insights into the fundamental chemistry of this important class of pigments.

References

An In-depth Technical Guide to the Synthesis and Reaction Mechanism of C.I. 21095

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

C.I. 21095, widely known as Pigment Yellow 14, is a prominent member of the diarylide pigment family, valued for its vibrant greenish-yellow hue and robust performance properties. This technical guide provides a comprehensive overview of the synthesis pathway and reaction mechanism of C.I. 21095. It details the constituent chemical reactions, outlines established experimental protocols, and presents key quantitative data in a structured format. Furthermore, this document includes visualizations of the synthesis pathway and reaction mechanism to facilitate a deeper understanding of the underlying chemical transformations.

Introduction

Diarylide pigments are a significant class of organic colorants characterized by a molecular structure containing two azo groups. These pigments are synthesized through a two-step process involving the diazotization of an aromatic diamine followed by an azo coupling reaction with a suitable coupling component. C.I. 21095 is derived from the diazotization of 3,3'-dichlorobenzidine (B165656) and subsequent coupling with two equivalents of acetoacet-o-toluidide. The resulting pigment exhibits good lightfastness and solvent resistance, making it suitable for a variety of applications, including printing inks, plastics, and coatings.

Synthesis Pathway

The synthesis of C.I. 21095 is a multi-step process that begins with the preparation of the diazo component, followed by the preparation of the coupling component, and culminates in the coupling reaction to form the final pigment.

Step 1: Diazotization of 3,3'-Dichlorobenzidine

The first critical step is the bis-diazotization of 3,3'-dichlorobenzidine. This reaction is typically carried out in an acidic aqueous medium at low temperatures to ensure the stability of the resulting diazonium salt.

Reaction:

3,3'-Dichlorobenzidine reacts with two equivalents of a diazotizing agent, such as sodium nitrite (B80452), in the presence of a strong acid, typically hydrochloric acid. The reaction is maintained at a temperature between 0-5 °C to prevent the decomposition of the unstable diazonium salt.

Step 2: Preparation of the Coupling Component Solution

The coupling component for the synthesis of C.I. 21095 is acetoacet-o-toluidide (N-(2-methylphenyl)-3-oxobutanamide). It is typically dissolved in an alkaline aqueous solution to facilitate the subsequent coupling reaction.

Step 3: Azo Coupling Reaction

The final step is the coupling of the bis-diazonium salt of 3,3'-dichlorobenzidine with two equivalents of acetoacet-o-toluidide. This is an electrophilic aromatic substitution reaction where the diazonium salt acts as the electrophile. The pH of the reaction mixture is carefully controlled, typically in the range of 4.0-6.5, to promote the coupling reaction and ensure the desired pigment properties.

Overall Reaction:

(3,3'-Dichlorobenzidine bis-diazonium salt) + 2 x (Acetoacet-o-toluidide) → C.I. 21095

Following the coupling reaction, the pigment precipitates out of the solution. It is then filtered, washed extensively with water to remove residual salts and unreacted starting materials, dried, and pulverized to obtain the final product.

Experimental Protocols

The following protocols are synthesized from various patented industrial processes and represent a general methodology for the preparation of C.I. 21095.

Diazotization of 3,3'-Dichlorobenzidine
  • To a suitable reaction vessel equipped with a stirrer and cooling system, add water and 3,3'-dichlorobenzidine.

  • Cool the slurry to 0-5 °C with continuous stirring.

  • Slowly add concentrated hydrochloric acid to form the hydrochloride salt of the diamine.

  • A pre-cooled aqueous solution of sodium nitrite is then added dropwise, maintaining the temperature below 5 °C.

  • The reaction mixture is stirred for an additional 30-60 minutes after the addition is complete to ensure full diazotization. The completion of the reaction can be monitored by testing for the absence of the primary aromatic amine using starch-iodide paper (to detect excess nitrous acid).

Preparation of Coupling Component Solution
  • In a separate vessel, dissolve acetoacet-o-toluidide in an aqueous solution of sodium hydroxide (B78521) with stirring.

  • The solution is then typically clarified by filtration.

Coupling Reaction
  • The prepared solution of the coupling component is added to a larger reaction vessel containing water and a buffer, such as sodium acetate, to maintain the desired pH.

  • The vessel is cooled to 10-20 °C.

  • The cold diazonium salt solution is then slowly added to the coupling component solution with vigorous stirring. The pH is maintained within the 4.0-6.5 range by the addition of a base (e.g., sodium hydroxide solution) or an acid (e.g., acetic acid) as needed.

  • After the addition is complete, the reaction mixture is stirred for an additional 1-2 hours to ensure the completion of the coupling reaction.

  • The resulting pigment slurry is then heated to 90-95 °C to promote particle growth and stabilization.

  • The pigment is collected by filtration, washed with hot water until free of soluble salts, and then dried in an oven at 70-85 °C.

  • The dried pigment is then pulverized to a fine powder.

Quantitative Data Summary

The following table summarizes key quantitative parameters for the synthesis of C.I. 21095, compiled from various sources.

ParameterValueUnitStage
Diazotization Temperature0 - 5°CDiazotization
Coupling Reaction Temperature10 - 20°CCoupling
Coupling Reaction pH4.0 - 6.5Coupling
Post-Coupling Heating Temperature90 - 95°CPigment Maturation
Drying Temperature70 - 85°CDrying

Reaction Mechanism

The synthesis of C.I. 21095 proceeds via a well-established two-part mechanism: diazotization followed by electrophilic aromatic substitution (azo coupling).

Diazotization Mechanism

In the presence of a strong acid, sodium nitrite forms nitrous acid (HONO). The nitrous acid is then protonated and loses a molecule of water to form the highly electrophilic nitrosonium ion (NO⁺). The primary amino groups of 3,3'-dichlorobenzidine then act as nucleophiles and attack the nitrosonium ion. A series of proton transfers and the elimination of a water molecule leads to the formation of the diazonium ion (-N₂⁺). This process occurs at both amino groups of the 3,3'-dichlorobenzidine molecule.

Azo Coupling Mechanism

The azo coupling reaction is an electrophilic aromatic substitution. The acetoacet-o-toluidide molecule exists in equilibrium with its enol tautomer. The enol form is electron-rich and acts as the nucleophile. The bis-diazonium salt of 3,3'-dichlorobenzidine is a potent electrophile. The nucleophilic carbon atom of the enol attacks the terminal nitrogen of the diazonium group. The subsequent loss of a proton from the intermediate restores aromaticity and forms the stable azo linkage. This coupling occurs at both diazonium groups, leading to the formation of the final C.I. 21095 pigment molecule.

Visualizations

Synthesis Pathway of C.I. 21095

Synthesis_Pathway_CI_21095 cluster_diazotization Diazotization cluster_coupling_prep Coupling Component Preparation cluster_coupling Azo Coupling DCB 3,3'-Dichlorobenzidine Diazo Bis-diazonium Salt DCB->Diazo NaNO2 Sodium Nitrite (NaNO2) NaNO2->Diazo HCl Hydrochloric Acid (HCl) HCl->Diazo AAT Acetoacet-o-toluidide Coupling_Sol Coupling Component Solution AAT->Coupling_Sol NaOH Sodium Hydroxide (NaOH) NaOH->Coupling_Sol PY14 C.I. 21095 (this compound) Diazo->PY14 pH 4.0-6.5 Coupling_Sol->PY14

Caption: Synthesis pathway of C.I. 21095.

Reaction Mechanism of Azo Coupling

Azo_Coupling_Mechanism Diazo_ion Ar-N₂⁺ (Diazonium Ion) Intermediate Sigma Complex (Intermediate) Diazo_ion->Intermediate Electrophilic Attack Enol_form Enol form of Acetoacet-o-toluidide Enol_form->Intermediate Azo_product Azo Product Intermediate->Azo_product -H⁺ (Deprotonation)

Caption: Azo coupling reaction mechanism.

Conclusion

The synthesis of C.I. 21095 is a well-established industrial process founded on the principles of diazotization and azo coupling reactions. A thorough understanding of the reaction pathway, mechanism, and the influence of process parameters is crucial for the efficient and controlled production of this important pigment. The information and visualizations provided in this guide offer a detailed framework for researchers and professionals engaged in the study and application of diarylide pigments.

Physical and chemical properties of Diarylide Yellow AAOT

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Analysis of C.I. Pigment Yellow 14 for Researchers and Drug Development Professionals

Diarylide Yellow AAOT, identified by the Color Index name C.I. This compound, is a prominent member of the diarylide pigment family.[1][2][3] This synthetic organic pigment is widely utilized across various industries, notably in the manufacturing of printing inks, plastics, and paints, owing to its vibrant greenish-yellow hue and favorable performance characteristics.[1][4][5] This technical guide provides a detailed examination of the physical and chemical properties of Diarylide Yellow AAOT, outlines the experimental protocols for their determination, and presents a logical workflow for its comprehensive characterization.

Core Physical and Chemical Properties

Diarylide Yellow AAOT is chemically known as 2,2′-[(3,3′-Dichlorobiphenyl-4,4′-diyl)bis(azo)]bis[N-(2-methylphenyl)-3-oxobutanamide].[1] It is a disazo pigment derived from 3,3'-dichlorobenzidine.[1][2] While often depicted with an azo (-N=N-) structure, crystallographic studies suggest that it predominantly exists in the more stable keto-hydrazone tautomeric form.[2]

The fundamental physicochemical properties of Diarylide Yellow AAOT are summarized in the tables below, providing a consolidated view of its key characteristics.

Table 1: General and Physical Properties
PropertyValue
Chemical Name 2,2′-[(3,3′-Dichlorobiphenyl-4,4′-diyl)bis(azo)]bis[N-(2-methylphenyl)-3-oxobutanamide][1]
C.I. Name This compound[1][6]
C.I. Number 21095[6][7]
CAS Number 5468-75-7[1][6][7]
EC Number 226-789-3[1][7]
Molecular Formula C₃₄H₃₀Cl₂N₆O₄[1]
Molecular Weight 657.55 g/mol [1]
Appearance Yellow to orange powder[1]
Density Approx. 1.32 - 1.6 g/cm³[7][8]
Melting Point Approx. 336 °C[1][4]
Oil Absorption 35-53 g/100g [7][9][10]
Specific Surface Area 10-62 m²/g[1][10]
pH Value 5.0 - 8.0[1][9]
Table 2: Solubility and Resistance Properties
MediumResistance/Solubility
Water Insoluble[1][4]
Toluene Slightly soluble[1][4]
Concentrated H₂SO₄ Soluble (yields a bright red to orange solution)[1][4]
Xylene Good resistance[1]
Ethanol Good to excellent resistance[1]
Ethyl Acetate Excellent resistance[1]
5% HCl Excellent resistance[1]
5% NaOH Excellent resistance[1]
Soap Solution Good resistance[1]
Table 3: Performance and Stability Characteristics
PropertyRating/Value
Heat Stability Stable up to 180-200 °C[1][9]
Lightfastness (Full Tone) 3-6 (on a scale of 1-8)[1][8][9]
Lightfastness (Tint Tone) 3-4 (on a scale of 1-8)[1]
Weather Resistance Moderate (3 on a scale of 1-5)[10]
Migration Resistance Good (4 on a scale of 1-5)[9]
Bleeding Resistance Good (4 on a scale of 1-5)[9]

Experimental Protocols

The characterization of Diarylide Yellow AAOT involves a series of standardized tests to ensure quality and consistency. The methodologies for key experiments are detailed below.

Determination of Oil Absorption (ASTM D281)

The oil absorption of a pigment is a measure of the amount of oil required to wet a specific weight of the pigment to form a coherent paste. This property is crucial for ink and paint formulations as it indicates the vehicle demand of the pigment.[11]

Methodology:

  • A known weight of the pigment is placed on a smooth, non-absorbent surface, such as a glass plate.

  • Linseed oil is added dropwise from a burette to the pigment.

  • After the addition of each drop, the oil is thoroughly incorporated into the pigment by rubbing with a spatula.[4]

  • The endpoint is reached when a stiff, putty-like paste is formed that does not break or separate.

  • The volume of oil used is recorded, and the oil absorption is calculated as the grams of oil required per 100 grams of pigment.

Lightfastness Testing (ASTM D4303)

Lightfastness determines the resistance of the pigment to color change upon exposure to light. This is a critical parameter for applications where color stability is essential.

Methodology:

  • A dispersion of the pigment in a suitable vehicle (e.g., acrylic emulsion, oil) is prepared.

  • The dispersion is applied to a substrate to create uniform test specimens.

  • A portion of each specimen is shielded from light to serve as an unexposed reference.

  • The specimens are exposed to a controlled light source, such as a xenon-arc lamp, which simulates natural sunlight.[12][13]

  • The exposure is carried out for a specified duration or until a certain radiant exposure is reached.

  • After exposure, the color difference between the exposed and unexposed areas is measured using a spectrophotometer or colorimeter, and calculated using the CIE 1976 Lab* color difference equation.[13]

  • The lightfastness is then rated according to a standard scale (e.g., Blue Wool Scale or ASTM I-V categories).[14]

Chemical Resistance Testing (ISO 787-14)

This test evaluates the stability of the pigment when exposed to various chemical agents, such as acids and alkalis.

Methodology:

  • A panel coated with a paint or ink containing the pigment is prepared.

  • A spot test is conducted by placing a drop of the chemical agent (e.g., 5% HCl, 5% NaOH) onto the coated surface.

  • The spot is covered with a watch glass to prevent evaporation and left for a specified period.

  • After the exposure time, the chemical is washed off, and the panel is examined for any changes in color, gloss, or blistering.

  • The resistance is rated on a scale from 1 (poor) to 5 (excellent) based on the degree of change observed.

Particle Size Analysis (Laser Diffraction)

The particle size distribution of a pigment significantly influences its optical properties, such as color strength and opacity, as well as its dispersibility.

Methodology:

  • A dilute suspension of the pigment is prepared in a suitable liquid dispersant. The suspension is sonicated to ensure deagglomeration.

  • The suspension is circulated through a laser diffraction instrument.

  • As the particles pass through a laser beam, they scatter light at angles that are inversely proportional to their size.

  • A series of detectors measure the angular distribution of the scattered light.

  • The particle size distribution is calculated from the light scattering pattern using the Mie or Fraunhofer theory.[15]

Characterization Workflow

A comprehensive characterization of Diarylide Yellow AAOT involves a multi-faceted approach, integrating various analytical techniques to elucidate its structural, physical, and performance properties. The following diagram illustrates a logical workflow for such a characterization.

G cluster_0 Initial Material cluster_1 Structural & Compositional Analysis cluster_2 Physical Property Determination cluster_3 Performance & Application Testing cluster_4 Final Report A Diarylide Yellow AAOT Sample B FTIR/Raman Spectroscopy A->B Structural ID C NMR Spectroscopy A->C Structural ID D Pyrolysis-GC/MS A->D Structural ID E X-ray Diffraction (XRD) A->E Structural ID F Particle Size Analysis (Laser Diffraction) A->F Physical Characterization G Density Measurement A->G Physical Characterization H Specific Surface Area (BET) A->H Physical Characterization I Thermal Analysis (TGA/DSC) A->I Physical Characterization J Colorimetric Analysis (CIELAB) A->J Performance Evaluation K Oil Absorption (ASTM D281) A->K Performance Evaluation L Lightfastness (ASTM D4303) A->L Performance Evaluation M Chemical Resistance A->M Performance Evaluation N Solubility Testing A->N Performance Evaluation O Comprehensive Technical Profile B->O C->O D->O E->O F->O G->O H->O I->O J->O K->O L->O M->O N->O

Caption: Workflow for the comprehensive characterization of Diarylide Yellow AAOT.

Conclusion

Diarylide Yellow AAOT (C.I. This compound) is a well-established organic pigment with a defined set of physical and chemical properties that make it suitable for a range of applications. Its moderate lightfastness and heat stability, coupled with good chemical resistance, offer a balance of performance and cost-effectiveness. The standardized experimental protocols outlined in this guide provide a framework for the consistent and reliable evaluation of this pigment, ensuring its quality and suitability for its intended use in research, development, and industrial manufacturing. The presented characterization workflow offers a systematic approach for a thorough analysis, from fundamental structural elucidation to application-specific performance testing.

References

An In-Depth Technical Guide to the Solubility of C.I. Pigment Yellow 14 (CAS 5468-75-7) in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of C.I. Pigment Yellow 14 (CAS 5468-75-7), a diarylide yellow pigment. This document is intended for researchers, scientists, and professionals in drug development who may encounter this compound. The guide details its solubility in various organic solvents, outlines experimental protocols for solubility determination, and presents a logical workflow for assessing pigment solubility.

Core Data Presentation: Solubility of C.I. This compound

C.I. This compound is characterized by its generally low solubility in water and most organic solvents.[1] This property is typical for diarylide pigments and is crucial for its primary applications in inks, coatings, and plastics where stability and resistance to migration are desired.[1] While precise quantitative solubility data in a wide range of organic solvents is not extensively available in public literature, the following tables summarize the available quantitative, semi-quantitative, and qualitative data.

Quantitative Solubility Data

It is important to note that quantitative solubility data for C.I. This compound in various organic solvents is sparse. The data presented below for water and n-octanol is based on measurements for the broader category of Diarylide Yellow Pigments and provides a valuable reference point.[2]

SolventCAS NumberTemperature (°C)SolubilityMethod
Water7732-18-523-240.35 - 8.1 µg/LOECD Guideline 105
n-Octanol111-87-5Not Specified8.5 - 49.8 µg/LOECD SIDS

Semi-Quantitative and Qualitative Solubility Data

The following table provides a summary of the observed solubility and resistance of C.I. This compound in various organic solvents based on technical data sheets. The "Fastness Rating" indicates the resistance of the pigment to bleeding in the solvent, with 1 being poor and 5 being excellent.[3]

SolventCAS NumberQualitative SolubilityFastness Rating (1-5 Scale)
Toluene108-88-3Slightly Soluble[4][5]-
Dimethyl Sulfoxide (DMSO)67-68-5Soluble[6]-
Xylene1330-20-7-3
Ethanol64-17-5-4-5
Butyl Acetate123-86-4-4-5
Methyl Ethyl Ketone (MEK)78-93-3-3
Linseed Oil8001-26-1-5
Butanol71-36-3-5
Mineral Turpentine8052-41-3-5

Experimental Protocols for Solubility Determination

Standardized methods for determining the solubility of chemical substances have been established by organizations such as the Organisation for Economic Co-operation and Development (OECD) and ASTM International. The following are detailed methodologies relevant to determining the solubility of pigments like C.I. This compound.

Method 1: OECD Guideline 105 - Water Solubility (Flask Method)

This method is suitable for determining the solubility of substances that are soluble above 10⁻² g/L. It can be adapted for use with organic solvents.

Principle: A specific amount of the test substance is stirred in a solvent at a constant temperature until saturation is reached. The concentration of the substance in the filtered solution is then determined by a suitable analytical method.

Apparatus:

  • Constant temperature bath

  • Stirring device (e.g., magnetic stirrer)

  • Flasks with stoppers

  • Centrifuge (for separation of undissolved solid)

  • Analytical instrumentation for concentration measurement (e.g., UV-Vis Spectrophotometer, HPLC)

Procedure:

  • Preparation: Add an excess amount of C.I. This compound to a flask containing the chosen organic solvent.

  • Equilibration: Seal the flask and place it in a constant temperature bath. Stir the mixture for a sufficient time to reach equilibrium (typically 24-48 hours).

  • Phase Separation: After equilibration, cease stirring and allow the mixture to stand to let the undissolved pigment settle. If necessary, centrifuge the sample at the same constant temperature to ensure complete separation of the solid phase.

  • Sampling: Carefully extract an aliquot of the clear supernatant.

  • Analysis: Determine the concentration of the dissolved pigment in the aliquot using a validated analytical method. A calibration curve prepared with known concentrations of the pigment in the same solvent is required.

  • Replicate and Verify: The experiment should be performed in at least duplicate. To confirm that equilibrium was reached, the concentration of the supernatant should be measured at different time points (e.g., 24h and 48h) until the concentration remains constant.

Method 2: Adaptation of ASTM D2698 - Determination of Pigment Content

While this method is designed to determine the amount of pigment in a paint, its principle of separating the pigment from the solvent via centrifugation can be adapted for solubility determination.

Principle: An excess of the pigment is mixed with the solvent and then subjected to high-speed centrifugation to separate the undissolved solid. The concentration of the pigment in the clear supernatant represents its solubility.

Apparatus:

  • High-speed centrifuge

  • Centrifuge tubes

  • Analytical balance

  • Analytical instrumentation for concentration measurement

Procedure:

  • Sample Preparation: Accurately weigh an excess amount of C.I. This compound and place it in a centrifuge tube. Add a known volume of the organic solvent.

  • Mixing: Vigorously mix the contents of the tube to ensure thorough wetting and dispersion of the pigment.

  • Equilibration: Allow the mixture to equilibrate at a constant temperature for a set period (e.g., 24 hours), with intermittent agitation.

  • Centrifugation: Centrifuge the tube at high speed until a clear supernatant is obtained.

  • Analysis: Carefully remove the supernatant and determine the concentration of the dissolved pigment using an appropriate analytical technique.

Mandatory Visualization

The following diagrams illustrate the logical workflow for determining pigment solubility and the factors that influence this property.

G Workflow for Pigment Solubility Determination cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis cluster_end Result start Start select_solvent Select Organic Solvent start->select_solvent prepare_mixture Prepare Supersaturated Mixture (Excess Pigment in Solvent) select_solvent->prepare_mixture equilibrate Equilibrate at Constant Temperature (e.g., 24-48h with stirring) prepare_mixture->equilibrate separate Separate Solid and Liquid Phases (Centrifugation or Filtration) equilibrate->separate analyze Analyze Supernatant for Pigment Concentration (e.g., HPLC, UV-Vis) separate->analyze calculate Calculate Solubility (e.g., in g/L) analyze->calculate end End calculate->end

Caption: Workflow for Pigment Solubility Determination.

G Factors Influencing Pigment Solubility cluster_pigment Pigment Properties cluster_solvent Solvent Properties cluster_conditions Experimental Conditions center Pigment Solubility crystal Crystal Structure crystal->center particle_size Particle Size particle_size->center impurities Purity/Impurities impurities->center polarity Polarity polarity->center h_bonding Hydrogen Bonding Capacity h_bonding->center temperature Temperature temperature->center pressure Pressure pressure->center

Caption: Factors Influencing Pigment Solubility.

References

Unveiling the Solid-State Landscape of Pigment Yellow 14: A Technical Guide to Crystal Morphology and Polymorphism

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the critical solid-state properties of C.I. Pigment Yellow 14 (PY14), a prominent member of the diarylide azo pigment family. A comprehensive understanding of its crystal morphology and polymorphic behavior is paramount for controlling and optimizing its performance characteristics, such as color strength, dispersibility, and stability, in various applications, from printing inks to plastics. This document provides a consolidated overview of the known crystal structures, detailed experimental protocols for its synthesis and characterization, and a discussion on its polymorphic tendencies.

Crystal Structure and Morphology

This compound (Chemical Formula: C₃₄H₃₀Cl₂N₆O₄) typically exists in a bisketohydrazone tautomeric form rather than the azo form often depicted in two-dimensional representations. This has been confirmed through X-ray crystallography studies on closely related diarylide pigments.[1][2] The molecular conformation plays a crucial role in the final crystal packing and, consequently, the pigment's properties.

Crystallographic Data

The primary crystal structure of this compound has been determined to be in the triclinic crystal system with the space group P-1 .[3] A key feature of its crystal packing is the presence of crystallographic Ci symmetry, with one molecule per unit cell.[3] The molecules are nearly planar, with only slight torsional bond rotations.[3] Notably, while intramolecular hydrogen bonding is present, there is no evidence of intermolecular hydrogen bonding, with the molecules held together by van der Waals forces.[3]

ParameterValueReference
Crystal System Triclinic[3]
Space Group P-1[3]
Symmetry Ci[3]
Tautomeric Form Bisketohydrazone[1][2][3]
Intermolecular Bonding Van der Waals forces[3]
Crystal Morphology

The morphology of this compound crystals is highly dependent on the synthesis and post-synthesis treatment conditions. The particle size and shape are critical factors influencing the pigment's optical and rheological properties. The average particle size is typically in the nanometer range, between 50 and 150 nm.[1] Scanning Electron Microscopy (SEM) is a vital tool for visualizing the crystal habit and size distribution.

Polymorphism of this compound

Polymorphism, the ability of a solid material to exist in more than one crystalline form, is a known phenomenon for this compound. Different polymorphs of the same compound can exhibit distinct physical and chemical properties, including color, melting point, solubility, and stability.

At least two polymorphic forms of this compound have been identified:

  • Metastable Form: Characterized by an X-ray diffraction peak at a diffraction angle (2θ) of 11.00° (using Cu-Kα radiation).[4] This form is typically obtained after the initial coupling reaction.[4]

  • Stable Form: Exhibits a characteristic X-ray diffraction peak at a 2θ of 11.45 ± 0.2° .[4] This thermodynamically more stable form can be obtained through heat treatment of the metastable form.[4]

The transition from the metastable to the stable form is a critical step in the manufacturing process to ensure the desired pigmentary properties.

PolymorphCharacteristic XRD Peak (2θ, Cu-Kα)Properties
Metastable11.00°Kinetically favored product of synthesis.[4]
Stable11.45 ± 0.2°Thermodynamically more stable, obtained via heat treatment.[4]

Experimental Protocols

Synthesis of this compound (Aqueous Coupling Method)

The industrial synthesis of this compound is primarily achieved through a coupling reaction in an aqueous medium. The general procedure is as follows:

  • Diazotization: 3,3'-Dichlorobenzidine is diazotized in an acidic aqueous solution (typically with hydrochloric acid and sodium nitrite) at a low temperature (0-5 °C) to form the corresponding tetraazonium salt.

  • Coupling Component Preparation: Acetoaceto-o-toluidide is dissolved in an alkaline aqueous solution and then reprecipitated by the addition of acid to form a fine dispersion.

  • Coupling Reaction: The tetraazonium salt solution is slowly added to the suspension of the coupling component under controlled pH and temperature conditions to initiate the coupling reaction, leading to the precipitation of this compound.

  • Post-Treatment: The crude pigment slurry is then subjected to heat treatment to induce the polymorphic transformation to the stable form and to control the particle size and morphology. This often involves heating the aqueous suspension to temperatures between 70-95°C.[5]

  • Isolation and Drying: The final pigment is isolated by filtration, washed with water to remove residual salts and impurities, and then dried.

Various additives, such as surfactants and dispersants, can be used during the synthesis and post-treatment steps to modify the pigment's physical properties.[6]

Characterization Methods

XRD is the primary technique for identifying the crystalline phase and confirming the polymorphic form of this compound.

  • Sample Preparation: A dry powder sample of the pigment is gently packed into a sample holder.

  • Instrumentation: A powder X-ray diffractometer with Cu-Kα radiation is typically used.

  • Data Collection: The diffraction pattern is recorded over a 2θ range of at least 5-40°.

  • Analysis: The positions and intensities of the diffraction peaks are compared to known standards or literature data to identify the polymorph. The characteristic peaks at approximately 11.00° and 11.45° are key for distinguishing the metastable and stable forms, respectively.[4]

SEM is used to visualize the crystal morphology, particle size, and size distribution.

  • Sample Preparation: A small amount of the dry pigment powder is mounted on an SEM stub using double-sided carbon tape.[7] To prevent charging of the non-conductive organic pigment, the sample must be coated with a thin layer of a conductive material, such as gold or carbon, using a sputter coater.[8][9]

  • Imaging: The sample is then imaged in the SEM at various magnifications to observe the crystal habit and surface features.

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are employed to study the thermal stability and phase transitions of the pigment.

  • DSC: A small, accurately weighed sample of the pigment is heated in a sealed aluminum pan under a controlled atmosphere (e.g., nitrogen). The DSC thermogram will show endothermic or exothermic peaks corresponding to events like melting, decomposition, or polymorphic transitions. This can be used to determine the melting point and to study the kinetics of polymorphic transformations.

  • TGA: A sample is heated on a sensitive microbalance in a controlled atmosphere. The TGA curve plots the change in mass as a function of temperature, providing information about the thermal stability and decomposition profile of the pigment. Diarylide pigments like this compound are known to undergo thermal decomposition if processed at temperatures above 200°C.[1]

Visualization of Workflows and Relationships

Synthesis and Characterization Workflow

G cluster_synthesis Synthesis cluster_characterization Characterization Diazotization Diazotization of 3,3'-Dichlorobenzidine Coupling Coupling Reaction Diazotization->Coupling Coupling_Prep Preparation of Acetoaceto-o-toluidide Suspension Coupling_Prep->Coupling Heat_Treatment Heat Treatment (Polymorphic Transformation) Coupling->Heat_Treatment Isolation Filtration, Washing, & Drying Heat_Treatment->Isolation PY14_Product This compound (Final Product) Isolation->PY14_Product XRD X-ray Diffraction (XRD) SEM Scanning Electron Microscopy (SEM) Thermal_Analysis DSC / TGA PY14_Product->XRD Phase ID PY14_Product->SEM Morphology PY14_Product->Thermal_Analysis Thermal Properties

Caption: Workflow for the synthesis and characterization of this compound.

Polymorphic Relationship of this compound

G Metastable Metastable Form (XRD Peak: 11.00° 2θ) Stable Stable Form (XRD Peak: 11.45° 2θ) Metastable->Stable Heat Treatment

Caption: Polymorphic transformation of this compound.

Conclusion

The solid-state characteristics of this compound, particularly its crystal structure and polymorphism, are intrinsically linked to its performance as a pigment. The existence of a stable triclinic form and at least one metastable polymorph highlights the importance of controlled synthesis and post-treatment conditions. The experimental protocols outlined in this guide provide a framework for the preparation and rigorous characterization of this commercially significant pigment. Further research focusing on single-crystal X-ray diffraction of the different polymorphs would provide invaluable data for a more profound understanding and ultimately, superior control over the properties of this compound.

References

Spectral characteristics of Pigment Yellow 14 (UV-Vis, Fluorescence)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pigment Yellow 14 (C.I. 21095) is a diarylide yellow pigment, a class of synthetic organic compounds known for their bright, strong color and good lightfastness.[1] Chemically, it is a disazo compound derived from 3,3'-dichlorobenzidine.[2] While primarily used in printing inks, plastics, and coatings, its fluorescent properties have garnered interest in various scientific and technological applications.[3] This technical guide provides an in-depth overview of the spectral characteristics of this compound, focusing on its Ultraviolet-Visible (UV-Vis) absorption and fluorescence properties. The information presented herein is intended to support researchers and professionals in leveraging the unique optical properties of this pigment.

UV-Visible Absorption Spectroscopy

The color of this compound, a deep, warm yellow tending towards orange, arises from its strong absorption of light in the blue-violet region of the visible spectrum. The absorption characteristics are primarily attributed to the extensive system of conjugated double bonds inherent in its molecular structure.

Quantitative Absorption Data
PropertyValueSolvent(s)
Absorption Maximum (λmax) Varies with solvent polarityTypically in the blue-violet region
Molar Absorptivity (ε) Data not available in searched literature.-

Note: The lack of specific quantitative data in the literature highlights an opportunity for further research to fully characterize this pigment.

Fluorescence Spectroscopy

This compound is recognized as a fluorescent dye, meaning it can absorb light at a specific wavelength and re-emit it at a longer wavelength.[3] This property is of significant interest for applications such as fluorescent probes and markers.

Quantitative Fluorescence Data

Similar to the absorption data, specific quantitative fluorescence data, such as the emission maximum (λem) and fluorescence quantum yield (Φf), for this compound are not widely reported. The fluorescence quantum yield is a critical parameter that defines the efficiency of the fluorescence process.

PropertyValueExcitation Wavelength (λex)Solvent(s)
Emission Maximum (λem) Data not available in searched literature.--
Fluorescence Quantum Yield (Φf) Data not available in searched literature.--

Note: The determination of the fluorescence quantum yield for this compound would be a valuable contribution to the scientific literature.

Experimental Protocols

The following are detailed, generalized methodologies for conducting UV-Vis absorption and fluorescence spectroscopy experiments on organic pigments like this compound.

UV-Vis Absorption Spectroscopy Protocol
  • Sample Preparation:

    • Accurately weigh a small amount of this compound.

    • Dissolve the pigment in a suitable, transparent organic solvent (e.g., ethanol, N,N-dimethylformamide) to a known concentration. Due to the low solubility of pigments, sonication may be required to achieve complete dissolution.

    • Prepare a series of dilutions from the stock solution to determine the linear range of absorbance.

  • Instrumentation and Measurement:

    • Use a dual-beam UV-Vis spectrophotometer.

    • Calibrate the instrument using a blank solution (the pure solvent used for sample preparation).

    • Record the absorption spectrum of the sample solution over a wavelength range of at least 300-700 nm.

    • Identify the wavelength of maximum absorbance (λmax).

    • Measure the absorbance at λmax for the different concentrations to verify adherence to the Beer-Lambert law.

Fluorescence Spectroscopy Protocol
  • Sample Preparation:

    • Prepare a dilute solution of this compound in a suitable solvent. The concentration should be low enough to avoid inner filter effects (typically with an absorbance of less than 0.1 at the excitation wavelength).

  • Instrumentation and Measurement:

    • Use a spectrofluorometer.

    • Set the excitation wavelength (λex), which is typically at or near the absorption maximum (λmax) determined by UV-Vis spectroscopy.

    • Record the fluorescence emission spectrum over a wavelength range longer than the excitation wavelength.

    • Identify the wavelength of maximum emission (λem).

  • Quantum Yield Determination (Relative Method):

    • Select a standard fluorescent dye with a known quantum yield that absorbs and emits in a similar spectral region to this compound.

    • Prepare solutions of both the standard and the sample with identical absorbance at the same excitation wavelength.

    • Measure the integrated fluorescence intensity of both the standard and the sample under identical experimental conditions.

    • Calculate the quantum yield of the sample using the following equation: Φ_sample = Φ_standard * (I_sample / I_standard) * (n_sample / n_standard)^2 where Φ is the quantum yield, I is the integrated fluorescence intensity, and n is the refractive index of the solvent.[4]

Logical Workflow for Spectral Characterization

The following diagram illustrates the logical workflow for the complete spectral characterization of this compound.

Spectral_Characterization_Workflow cluster_prep Sample Preparation cluster_uvvis UV-Vis Spectroscopy cluster_fluor Fluorescence Spectroscopy cluster_data Data Analysis & Reporting start Start weigh Weigh this compound start->weigh dissolve Dissolve in Solvent weigh->dissolve dilute Prepare Dilutions dissolve->dilute uv_setup Instrument Setup & Blank dilute->uv_setup UV-Vis Sample fluor_setup Instrument Setup dilute->fluor_setup Fluorescence Sample uv_measure Measure Absorption Spectra uv_setup->uv_measure uv_analyze Determine λmax & Molar Absorptivity uv_measure->uv_analyze uv_analyze->fluor_setup λmax for λex compile Compile Spectral Data uv_analyze->compile fluor_measure Measure Emission Spectra fluor_setup->fluor_measure fluor_analyze Determine λem & Quantum Yield fluor_measure->fluor_analyze fluor_analyze->compile report Generate Technical Report compile->report

Caption: Workflow for the spectral characterization of this compound.

Conclusion

This compound possesses interesting spectral properties, including strong visible light absorption and fluorescence, making it a candidate for various advanced applications beyond its traditional use as a colorant. This guide provides a foundational understanding of its UV-Vis and fluorescence characteristics and outlines the necessary experimental protocols for their detailed investigation. The notable absence of comprehensive, publicly available quantitative spectral data for this compound underscores a clear need for further research in this area. Such studies would undoubtedly contribute to a more complete understanding of this versatile pigment and could unlock its potential in new and innovative scientific and technological fields.

References

C.I. Pigment Yellow 14: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Examination of its Chemical and Physical Properties, Synthesis, and Characterization for Researchers, Scientists, and Drug Development Professionals.

C.I. Pigment Yellow 14 is a prominent member of the diarylide azo pigment class, valued for its vibrant yellow hue and robust performance characteristics. This technical guide provides a detailed overview of its molecular and physical properties, a representative synthesis protocol, and a summary of analytical techniques used for its characterization.

Core Properties and Formula

C.I. This compound is chemically identified as 2,2'-[(3,3'-dichloro[1,1'-biphenyl]-4,4'-diyl)bis(azo)]bis[N-(2-methylphenyl)-3-oxobutanamide].[1] It is a synthetic organic pigment known for its insolubility in water and slight solubility in organic solvents like toluene.[2] The pigment is recognized for its strong coloring power and is a staple in the manufacturing of printing inks and for coloring plastics.[2][3]

Quantitative Data Summary

The key molecular and physical properties of C.I. This compound are summarized in the table below for easy reference and comparison.

PropertyValue
Molecular Formula C34H30Cl2N6O4[4]
Molecular Weight 657.55 g/mol [5][6]
CAS Number 5468-75-7[4][5][6]
C.I. Number 21095[5]
IUPAC Name 2-[[2-chloro-4-[3-chloro-4-[[1-(2-methylanilino)-1,3-dioxobutan-2-yl]diazenyl]phenyl]phenyl]diazenyl]-N-(2-methylphenyl)-3-oxobutanamide[1]
Melting Point > 300 °C[7]
Thermal Decomposition > 200 °C[3][7]
Density Approximately 1.41 g/cm³[8]
Appearance Yellow solid/powder[8]

Synthesis and Characterization Workflow

The general process for producing and verifying C.I. This compound involves a two-stage synthesis followed by a comprehensive characterization using various analytical techniques.

G cluster_synthesis Synthesis cluster_characterization Characterization start Starting Materials: 3,3'-Dichlorobenzidine Acetoacet-o-toluidide diazotization Diazotization of 3,3'-Dichlorobenzidine start->diazotization coupling Azo Coupling with Acetoacet-o-toluidide diazotization->coupling filtration Filtration and Washing coupling->filtration drying Drying filtration->drying pigment C.I. This compound drying->pigment spectroscopy Spectroscopic Analysis (FT-IR, UV-Vis, NMR) pigment->spectroscopy thermal Thermal Analysis (TGA, DSC) pigment->thermal performance Performance Testing (Lightfastness, Weatherfastness) pigment->performance

Caption: A logical workflow illustrating the synthesis and subsequent characterization of C.I. This compound.

Experimental Protocols

The following sections detail the methodologies for the synthesis and characterization of C.I. This compound.

Synthesis Protocol

The synthesis of diarylide pigments like C.I. This compound is typically achieved through a diazotization reaction followed by an azo coupling.[9]

1. Diazotization of 3,3'-Dichlorobenzidine:

  • 3,3'-Dichlorobenzidine is dissolved in an acidic aqueous solution, typically hydrochloric acid.

  • The solution is cooled to a low temperature (0-5 °C).

  • A solution of sodium nitrite (B80452) is added dropwise while maintaining the low temperature and stirring to form the tetrazo component.

2. Azo Coupling:

  • The coupling component, acetoacet-o-toluidide, is dissolved in an alkaline aqueous solution.

  • The solution of the tetrazo component is then slowly added to the solution of the coupling component.

  • The pH of the reaction mixture is carefully controlled to facilitate the coupling reaction, resulting in the precipitation of the C.I. This compound.

3. Isolation and Purification:

  • The precipitated pigment is isolated by filtration.

  • The filter cake is then thoroughly washed with water to remove any unreacted starting materials and by-products.

  • The purified pigment is dried in an oven at a controlled temperature.

Characterization Methodologies

A suite of analytical techniques is employed to confirm the identity and purity of the synthesized pigment and to evaluate its performance properties.

1. Spectroscopic Analysis:

  • Fourier-Transform Infrared (FT-IR) Spectroscopy: This technique is used to identify the functional groups present in the molecule. The FT-IR spectrum of C.I. This compound is expected to show characteristic absorption bands for N-H stretching (from the amide groups), C=O stretching (from the amide and ketone groups), C=C stretching (from the aromatic rings), and N=N stretching (from the azo groups).

  • UV-Visible (UV-Vis) Spectroscopy: In a suitable solvent, the UV-Vis spectrum would exhibit strong absorption bands in the visible region, which are responsible for its yellow color. These absorptions are due to the π-π* electronic transitions within the extensive conjugated system of the molecule.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can be used to elucidate the detailed molecular structure. The spectra would show signals corresponding to the aromatic protons and carbons, the methyl protons and carbons, and the protons and carbons of the acetoacetyl anilide backbone.

2. Thermal Analysis:

  • Thermogravimetric Analysis (TGA): TGA is used to determine the thermal stability of the pigment. The analysis would show the temperature at which the pigment begins to decompose. For C.I. This compound, significant thermal decomposition is reported to occur at temperatures above 200 °C.[3][7]

  • Differential Scanning Calorimetry (DSC): DSC can be used to study the thermal transitions of the pigment, such as its melting point and any polymorphic transformations.

3. Performance Testing:

  • Lightfastness: This property is evaluated by exposing the pigment to a controlled light source that simulates sunlight. The change in color is then measured against a standard scale, such as the Blue Wool Scale.

  • Weatherfastness: This is a measure of the pigment's ability to withstand outdoor conditions, including sunlight, moisture, and temperature fluctuations. Samples are exposed to accelerated weathering conditions, and changes in color and other physical properties are monitored.

Synonyms and Alternative Names

C.I. This compound is known by a variety of trade names and synonyms, which are important to recognize in literature and commercial contexts.

Synonym
Benzidine Yellow G[2]
Permanent Yellow G[2]
Diarylide Yellow AAOT
Radiant Yellow[2]
Lake Yellow GA[2]
Pigment Fast Yellow GP[2]
Vynamon Yellow 2G[2]
Hostaperm Yellow GT[2]

References

IUPAC Name: 2-[[2-chloro-4-[3-chloro-4-[[1-(2-methylanilino)-1,3-dioxobutan-2-yl]diazenyl]phenyl]phenyl]diazenyl]-N-(2-methylphenyl)-3-oxobutanamide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Pigment Yellow 14 for Researchers and Scientists

This technical guide provides a comprehensive overview of this compound (C.I. 21095), a diarylide yellow pigment. The information is tailored for researchers, scientists, and drug development professionals, with a focus on its chemical properties, synthesis, analytical characterization, and toxicological profile.

Chemical and Physical Properties

This compound is a synthetic organic pigment belonging to the disazo class of compounds.[1] It is characterized by its bright, greenish-yellow shade and good tinting strength, though its lightfastness is considered moderate.[1][2]

Table 1: Physical and Chemical Properties of this compound

PropertyValueSource(s)
IUPAC Name 2-[[2-chloro-4-[3-chloro-4-[[1-(2-methylanilino)-1,3-dioxobutan-2-yl]diazenyl]phenyl]phenyl]diazenyl]-N-(2-methylphenyl)-3-oxobutanamide[2]
CAS Number 5468-75-7[3]
Chemical Formula C₃₄H₃₀Cl₂N₆O₄[3]
Molecular Weight 657.55 g/mol [3]
Appearance Yellow powder[2]
Melting Point 336 °C[2]
Density 1.35 - 1.64 g/cm³[1][2]
Solubility Insoluble in water; slightly soluble in toluene (B28343).[2] In concentrated sulfuric acid, it appears as a brilliant red-light orange, which precipitates as a green-yellow solid upon dilution.[2]
Heat Resistance Up to 180-200 °C[1]
Lightfastness 1-2 (on a scale of 1-8, where 8 is the highest)[1][2]
Oil Absorption 35-45 g/100g [4]

Synthesis

The synthesis of this compound is a two-step process involving diazotization followed by an azo coupling reaction.[5]

Experimental Protocol: Synthesis of this compound

This protocol is a generalized procedure based on common methods for synthesizing diarylide pigments.[5][6][7]

Materials:

Procedure:

Step 1: Diazotization of 3,3'-Dichlorobenzidine

  • In a suitable reaction vessel, prepare a suspension of 3,3'-dichlorobenzidine dihydrochloride in water and hydrochloric acid.

  • Cool the suspension to 0-5 °C using an ice bath with constant stirring.

  • Slowly add a solution of sodium nitrite in water to the cooled suspension. Maintain the temperature below 5 °C throughout the addition.

  • Continue stirring for an additional 30-60 minutes at 0-5 °C to ensure complete diazotization. The completion of the reaction can be checked by testing for the absence of nitrous acid using starch-iodide paper. The resulting solution is the tetrazo solution.

Step 2: Azo Coupling

  • In a separate vessel, dissolve acetoacet-o-toluidide in an aqueous solution of sodium hydroxide to form the coupling component solution.

  • Cool the coupling solution to 10-15 °C.

  • Slowly add the cold tetrazo solution from Step 1 to the coupling solution with vigorous stirring. The pH of the reaction mixture should be maintained in the weakly acidic to neutral range (pH 4-7) by the addition of a buffer, such as sodium acetate.

  • A yellow precipitate of this compound will form immediately.

  • Continue stirring the suspension for 1-2 hours to complete the coupling reaction.

Step 3: Isolation and Purification

  • Filter the yellow precipitate using a Buchner funnel.

  • Wash the filter cake thoroughly with hot water to remove any unreacted starting materials and inorganic salts.

  • Dry the purified pigment in an oven at 60-80 °C.

  • The dried pigment can be ground to a fine powder.

Logical Workflow for Synthesis

Synthesis_Workflow cluster_diazotization Step 1: Diazotization cluster_coupling Step 2: Azo Coupling cluster_purification Step 3: Isolation & Purification DCB 3,3'-Dichlorobenzidine in HCl Diazotization Diazotization (0-5 °C) DCB->Diazotization NaNO2 Sodium Nitrite Solution NaNO2->Diazotization Tetrazo Tetrazo Solution Diazotization->Tetrazo Coupling Azo Coupling (pH 4-7) Tetrazo->Coupling AAT Acetoacet-o-toluidide in NaOH AAT->Coupling Crude_Pigment Crude Pigment (Suspension) Coupling->Crude_Pigment Filtration Filtration Crude_Pigment->Filtration Washing Washing Filtration->Washing Drying Drying Washing->Drying PY14 This compound (Pure Powder) Drying->PY14

Diagram 1: Synthesis workflow for this compound.

Analytical Characterization

The identity and purity of this compound can be confirmed using various analytical techniques.

Experimental Protocols for Characterization

UV-Visible (UV-Vis) Spectroscopy

  • Objective: To determine the maximum absorption wavelength (λmax) in the visible region, which is characteristic of the pigment's color.

  • Sample Preparation: Prepare a dilute suspension of this compound in a suitable solvent where it is sparingly soluble (e.g., toluene or chloroform). Sonication may be required to achieve a fine dispersion.

  • Analysis: Record the absorption spectrum in the range of 200-800 nm using a double-beam UV-Vis spectrophotometer. The solvent used for sample preparation should be used as the blank.

Fourier-Transform Infrared (FT-IR) Spectroscopy

  • Objective: To identify the functional groups present in the molecule.

  • Sample Preparation: Prepare a KBr pellet by mixing a small amount of the dry pigment powder with potassium bromide and pressing it into a transparent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used directly on the powder.

  • Analysis: Record the FT-IR spectrum in the range of 4000-400 cm⁻¹. Expected characteristic peaks include C=O stretching, N-H stretching, C-N stretching, and aromatic C-H and C=C stretching vibrations.

X-Ray Diffraction (XRD)

  • Objective: To determine the crystalline structure of the pigment.

  • Sample Preparation: The dry powder of this compound is packed into a sample holder.

  • Analysis: The sample is analyzed using a powder X-ray diffractometer with Cu Kα radiation. The diffraction pattern can be used to identify the crystalline phase and assess the crystallinity of the pigment.

Toxicological Profile and Potential Signaling Pathways

The toxicological profile of this compound is of significant interest, particularly due to its potential to metabolize into 3,3'-dichlorobenzidine (DCB), a known animal carcinogen.[8][9] While this compound itself has shown low acute toxicity in animal studies (LD50 > 5,000 mg/kg in rats), the primary concern is the reductive cleavage of the azo bonds.[10]

Metabolic Activation and Carcinogenicity

The azo bonds in diarylide pigments can be cleaved by azoreductases present in the liver and intestinal microflora, which can release the corresponding aromatic amines.[11] In the case of this compound, this metabolic process would release 3,3'-dichlorobenzidine.

3,3'-Dichlorobenzidine is classified as "reasonably anticipated to be a human carcinogen".[12] Its carcinogenicity is believed to be mediated by its metabolic activation in the liver. This involves N-oxidation by cytochrome P450 enzymes to form N-hydroxy arylamine, followed by esterification (e.g., acetylation or sulfation) to produce a reactive electrophile that can form DNA adducts. These DNA adducts can lead to mutations and initiate the process of carcinogenesis, with the bladder being a primary target organ.[13]

Hypothetical Metabolic Activation Pathway

Metabolic_Pathway PY14 This compound Azo_Reduction Azo Reductase (Liver, Gut Microbiota) PY14->Azo_Reduction DCB 3,3'-Dichlorobenzidine (DCB) Azo_Reduction->DCB Metabolic Cleavage N_Oxidation N-Oxidation (Cytochrome P450) DCB->N_Oxidation N_Hydroxy N-Hydroxy-DCB N_Oxidation->N_Hydroxy Esterification Esterification (e.g., Acetylation, Sulfation) N_Hydroxy->Esterification Reactive_Electrophile Reactive Electrophile Esterification->Reactive_Electrophile DNA_Adducts DNA Adducts Reactive_Electrophile->DNA_Adducts Covalent Binding to DNA Mutation Mutation DNA_Adducts->Mutation Cancer Cancer (e.g., Bladder Cancer) Mutation->Cancer

Diagram 2: Hypothetical metabolic activation pathway of this compound to a carcinogenic metabolite.

Applications in Research and Drug Development

Currently, there is no significant body of published research indicating the use of this compound in drug development or as a drug delivery vehicle. Its primary applications are in the coloration of printing inks, plastics, and textiles.[14] The toxicological concerns associated with its potential to release a carcinogenic metabolite make it an unlikely candidate for direct biomedical applications.

However, the study of the metabolism and toxicology of this compound and other diarylide pigments is relevant to drug development professionals for several reasons:

  • Understanding Azo Bond Metabolism: Many drugs contain azo bonds, and understanding their metabolic fate is crucial for assessing drug safety and efficacy.

  • Toxicology of Aromatic Amines: The study of the carcinogenic mechanisms of aromatic amines like 3,3'-dichlorobenzidine provides valuable insights into chemical carcinogenesis, which is a critical area of knowledge in drug development and safety assessment.

  • Pigment Safety in Medical Devices: While not a direct drug delivery application, understanding the potential for pigments to leach from and be metabolized from colored medical devices is an important aspect of their safety evaluation.

Conclusion

This compound is a widely used industrial pigment with well-defined chemical and physical properties. Its synthesis is a standard process in industrial organic chemistry. However, its use in applications where it may come into direct and prolonged contact with biological systems is a concern due to the potential for metabolic cleavage to the carcinogenic aromatic amine, 3,3'-dichlorobenzidine. For researchers and professionals in drug development, the study of this compound serves as an important case study in the metabolism and toxicology of azo compounds and their metabolites. Further research is needed to fully elucidate the in vivo metabolism of this compound and the potential human health risks associated with its exposure.

References

A Comprehensive Technical Guide to the Thermal Properties of Pigment Yellow 14

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides an in-depth analysis of the thermal characteristics of Pigment Yellow 14 (C.I. 21095), a diarylide yellow pigment widely utilized in inks, plastics, and coatings. Understanding the thermal behavior of this pigment is critical for researchers, scientists, and professionals in drug development where excipients and colorants are rigorously evaluated for stability and compatibility.

Core Thermal Properties

This compound exhibits a range of thermal properties that are crucial for its application and processing. The melting point and decomposition temperature are key parameters that dictate its performance at elevated temperatures.

Quantitative Thermal Data

A summary of the key thermal and related physical properties of this compound is presented in the table below. It is important to note the variability in reported melting points, which may be attributed to differences in the crystalline form, purity, and experimental conditions of the samples tested.

PropertyValueCitations
Melting Point 336 °C[1][2]
>300 °C[3]
190-200 °C[4]
Decomposition Temperature > 200 °C[3]
Heat Resistance 180 °C[4][5]
Stable at 200 °C for 10 minutes[6]
Density 1.35 - 1.64 g/cm³[1]
1.5 g/cm³[4]
1.4 g/cm³[6]
1.41 g/cm³[7][8]
Specific Surface Area 55 m²/g[1]
27 m²/g[9]
46 m²/g[5]

Experimental Protocols for Thermal Analysis

To accurately determine the thermal properties of pigments like this compound, standardized experimental methodologies are employed. The most common techniques are Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).

Differential Scanning Calorimetry (DSC)

Objective: To determine the melting point and other thermal transitions such as glass transitions or crystallization events.

Methodology:

  • A small, precisely weighed sample of this compound (typically 3-5 mg) is hermetically sealed in an aluminum pan.

  • An empty, sealed aluminum pan is used as a reference.

  • The sample and reference pans are placed in the DSC instrument.

  • The temperature of the furnace is increased at a constant rate, for example, 10 °C/min, in a controlled atmosphere (e.g., nitrogen, at a flow rate of 50 mL/min).

  • The heat flow to the sample and reference is continuously monitored.

  • A phase transition in the sample results in a differential heat flow, which is detected and recorded as a peak or a step in the DSC curve. The peak of an endothermic event corresponds to the melting point.

Thermogravimetric Analysis (TGA)

Objective: To determine the thermal stability and decomposition temperature of the pigment.

Methodology:

  • A small, accurately weighed sample of this compound (typically 5-10 mg) is placed in a high-purity ceramic or platinum crucible.

  • The crucible is placed on a sensitive microbalance within the TGA furnace.

  • The sample is heated at a constant rate, for instance, 10 °C/min, in a controlled atmosphere (e.g., nitrogen or air).

  • The mass of the sample is continuously monitored as a function of temperature.

  • A loss in mass indicates decomposition or volatilization. The temperature at which significant mass loss begins is taken as the onset of decomposition.

Logical Workflow for Pigment Thermal Analysis

The following diagram illustrates a typical workflow for the comprehensive thermal analysis of a pigment.

Thermal_Analysis_Workflow cluster_0 Sample Preparation cluster_1 Thermal Analysis cluster_2 Data Analysis & Interpretation Sample Pigment Sample (e.g., this compound) Drying Drying (to remove volatiles) Sample->Drying Weighing Precise Weighing Drying->Weighing DSC Differential Scanning Calorimetry (DSC) Weighing->DSC Load Sample & Reference TGA Thermogravimetric Analysis (TGA) Weighing->TGA Load Sample MeltingPoint Determine Melting Point DSC->MeltingPoint DecompositionTemp Determine Decomposition Temperature TGA->DecompositionTemp ThermalStability Assess Thermal Stability MeltingPoint->ThermalStability DecompositionTemp->ThermalStability Report Generate Report ThermalStability->Report

References

Unveiling the Photophysical Characteristics of Pigment Yellow 14: A Technical Examination of its Fluorescent Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Shanghai, China – December 19, 2025 – While commercially classified as a fluorescent dye, a comprehensive technical review reveals a notable absence of detailed, publicly available scientific data to fully characterize the fluorescent properties of Pigment Yellow 14 (C.I. 21095). This guide provides a thorough analysis of the existing information for researchers, scientists, and professionals in drug development, summarizing its known characteristics and highlighting the gaps in current knowledge.

This compound, a diarylide azo pigment, is widely utilized in various industrial applications for its vibrant yellow hue.[1] Its designation as a fluorescent compound by numerous chemical suppliers suggests an ability to absorb light at a specific wavelength and emit it at a longer wavelength.[2][3][4][5] However, for rigorous scientific applications, a more granular understanding of its photophysical properties, including its emission spectrum and quantum yield, is essential.

Spectroscopic and Physicochemical Properties

Detailed spectroscopic data for this compound is limited. A key study by Barrow et al. (2002) investigated the crystal and molecular structures of several diarylide pigments, including this compound.[2][4] This research identified a principal UV-Vis absorption band for this compound centered at 431 nm when dissolved in dimethylformamide (DMF). This absorption maximum is a critical parameter for any fluorescence-based investigation.

Below is a summary of the known physicochemical properties of this compound.

PropertyValueSource
Chemical Formula C₃₄H₃₀Cl₂N₆O₄[6]
Molar Mass 657.55 g/mol [6]
Appearance Yellow powder[6]
UV-Vis Absorption Max (in DMF) 431 nmBarrow et al. (2002)

Analysis of Fluorescence

A United States patent (US5863459A) describes a method for quantifying the degree of fluorescence in azo pigments, including this compound.[7] This method is based on measuring the spectral response, specifically the percent reflectance, at various wavelengths. The patent suggests that for fluorescent yellow azo pigments, the maximum spectral response between 520 and 560 nanometers exceeds the response at 600 nanometers.[7] This provides an indirect method for assessing fluorescence but does not constitute a full characterization of the emission properties.

Experimental Protocols

Detailed experimental protocols for the comprehensive characterization of this compound's fluorescence are not explicitly published. However, based on standard fluorometric techniques, a general workflow can be proposed.

Proposed Experimental Workflow for Fluorescence Characterization

G cluster_prep Sample Preparation cluster_abs Absorption Spectroscopy cluster_fluo Fluorescence Spectroscopy cluster_qy Quantum Yield Determination prep Dissolve this compound in a suitable solvent (e.g., DMF) abs_spec Measure UV-Vis Absorption Spectrum prep->abs_spec Determine λ_max excite Excite sample at absorption maximum (λ_max) abs_spec->excite em_spec Measure Emission Spectrum excite->em_spec qy Measure fluorescence intensity relative to a standard em_spec->qy

Caption: A generalized workflow for the photophysical characterization of this compound.

Logical Relationship for Assessing Fluorescence

The determination of a compound as fluorescent follows a logical progression of experimental observations.

G A Compound absorbs light at λ_ex B Compound emits light at λ_em > λ_ex A->B C Emission has a measurable lifetime B->C D Compound is Fluorescent C->D

Caption: Logical steps to confirm if a compound is fluorescent.

Conclusion

References

Synthesis of Pigment Yellow 14 via Diazotization-Coupling Reaction: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

Pigment Yellow 14 (C.I. 21095) is a prominent member of the diarylide class of azo pigments, valued for its bright, greenish-yellow hue, strong color strength, and good transparency.[1] It finds extensive application in the manufacturing of printing inks, plastics, and rubber products.[2] The synthesis of this compound is a classic example of industrial organic chemistry, primarily achieved through a two-stage process: the tetrazotization of a diamine followed by an azo coupling reaction with a suitable coupling agent.[3][4] This technical guide provides an in-depth overview of this synthesis, detailing the reaction mechanism, experimental protocols, and key process parameters.

Physicochemical Properties and Specifications

This compound is a yellow powder that is insoluble in water and only slightly soluble in solvents like toluene.[2] Its chemical structure is 2,2'-[(3,3'-Dichloro[1,1'-biphenyl]-4,4'-diyl)bis(azo)]bis[N-(2-methylphenyl)-3-oxobutyramide].[1] A summary of its key quantitative properties is presented in Table 1. Note that reported values, particularly for melting point, can vary in the literature, likely due to differences in crystalline form and purity.

PropertyValueReferences
Chemical Formula C₃₄H₃₀Cl₂N₆O₄[5]
Molar Mass 657.55 g/mol [5]
CAS Number 5468-75-7[6]
C.I. Name This compound
C.I. Number 21095
Appearance Yellow to orange powder[6][7]
Density 1.32 - 1.64 g/cm³[8][7]
Melting Point 336 °C[7]
Heat Resistance 180 - 200 °C[2][7]
Oil Absorption ~45 ml/100g[2]
Light Fastness (1-8 scale) 3 - 5[2][8]

Table 1: Physicochemical Properties of this compound.

Reaction Mechanism and Stoichiometry

The synthesis of this compound is a two-step process performed in an aqueous medium.[1]

  • Tetrazotization: The process begins with the double diazotization, or tetrazotization, of the primary aromatic diamine, 3,3'-dichlorobenzidine (B165656).[4][9] This reaction is conducted in a cold, acidic solution (typically hydrochloric acid) with sodium nitrite (B80452) to form a stable bis-diazonium salt, 3,3'-dichlorobenzidine tetrazonium chloride.[4][10]

  • Azo Coupling: The resulting bis-diazonium salt acts as a potent electrophile. It is then reacted with two molar equivalents of the coupling component, N-(2-methylphenyl)-3-oxobutanamide (acetoaceto-o-toluidide), in a weakly acidic to neutral solution.[4] The diazonium groups attack the active methylene (B1212753) carbon of the acetoaceto-o-toluidide molecules, forming two azo linkages (-N=N-) and yielding the final insoluble pigment.[11]

Reaction_Mechanism DCB 3,3'-Dichlorobenzidine TetrazoSalt Tetrazo Intermediate (Bis-diazonium Salt) DCB->TetrazoSalt Tetrazotization Step 1 DiazotizingAgent 2 NaNO₂ + 4 HCl (0-5 °C) CouplingComponent Acetoaceto-o-toluidide (2 eq.) Product This compound CouplingComponent->Product TetrazoSalt->Product Azo Coupling Step 2

Caption: Overall reaction scheme for the synthesis of this compound.

Experimental Protocols

The following sections outline a generalized experimental protocol based on common industrial practices.[12][13]

Preparation of the Tetrazo Component (Diazo Liquid)
  • Slurry Formation: Charge a reactor with water and concentrated hydrochloric acid. Add 3,3'-dichlorobenzidine powder while stirring to form a fine slurry.[13] The molar ratio of HCl to the diamine is typically greater than 4:1 to ensure complete salt formation and provide the acidic medium.

  • Cooling: Cool the slurry to 0-5 °C using an ice-water bath or jacketed cooling system. Maintaining this low temperature is critical to prevent the decomposition of the diazonium salt.[13][14]

  • Nitrite Addition: Prepare an aqueous solution of sodium nitrite (NaNO₂). Add this solution dropwise to the cold diamine slurry over a period of time, ensuring the temperature remains below 5 °C.[13] Approximately 2.1 molar equivalents of NaNO₂ are used.

  • Reaction Completion: Continue stirring for 30-120 minutes after the addition is complete to ensure full tetrazotization.[12][13] The completion of the reaction can be monitored by testing for the absence of the primary amine and the presence of a slight excess of nitrous acid using potassium iodide-starch paper (which will turn blue/violet).[12]

  • Excess Nitrite Removal: If necessary, any significant excess of nitrous acid can be quenched by adding a small amount of a scavenger like sulfamic acid until the KI-starch test is negative or shows only a faint color.[12]

Preparation of the Coupling Component Solution
  • Dissolution: In a separate vessel, dissolve the coupling component, acetoaceto-o-toluidide, in a dilute aqueous solution of sodium hydroxide (B78521) to form the soluble sodium salt.

  • Re-precipitation: The coupling component is often re-precipitated as fine particles by adding an acid, such as acetic acid. This creates a large surface area for the subsequent coupling reaction.[1][3] Buffering agents like sodium acetate (B1210297) may also be added at this stage to help control the pH during the coupling reaction.[13]

The Azo Coupling Reaction
  • Mixing: The cold diazo liquid is slowly added to the vigorously stirred suspension of the coupling component. Alternatively, both solutions can be simultaneously fed into a reaction vessel.[15]

  • pH Control: The pH of the reaction mixture is a critical parameter and must be carefully controlled, typically within the range of 4.0 to 6.5, to ensure proper coupling and prevent side reactions.[12][13] The pH can be adjusted as needed by adding a dilute solution of sodium hydroxide or sodium carbonate.[12]

  • Reaction Completion: The coupling reaction is generally rapid and results in the precipitation of the insoluble this compound. The mixture is stirred until no unreacted diazonium salt can be detected.

Post-Reaction Treatment and Isolation
  • Heating/Conditioning: After the coupling is complete, the pigment slurry is often heated, for instance to 90°C, for a period to promote particle growth and stabilization, which can improve the pigment's properties and filterability.[12]

  • Surface Treatment (Optional): Additives such as rosin, calcium stearate, or polyethylene (B3416737) wax may be added to the slurry at elevated temperatures (e.g., 50-85°C) to modify the pigment surface, improving properties like dispersibility, filtration, and drying.[1][3]

  • Filtration and Washing: The pigment is isolated from the aqueous mother liquor by filtration, typically using a filter press.[1] The resulting filter cake must be thoroughly washed with water to remove residual inorganic salts (like NaCl) until the conductivity of the filtrate is below a specified limit (e.g., 500 µS/cm).[12]

  • Drying and Pulverization: The washed filter cake is dried in an oven (e.g., at 80-85°C).[12] The dried pigment is then pulverized to a fine powder of a specified particle size.

Experimental Workflow

The entire synthesis process can be visualized as a sequential workflow, from raw materials to the final, purified product.

Workflow cluster_diazo Tetrazo Component Preparation cluster_coupler Coupling Component Preparation A1 Slurry 3,3'-Dichlorobenzidine in HCl(aq) A2 Cool to 0-5 °C A1->A2 A3 Add NaNO₂(aq) A2->A3 A4 Stir to Complete Tetrazotization A3->A4 C Azo Coupling Reaction (pH 4.0-6.5) A4->C B1 Dissolve Acetoaceto-o-toluidide in NaOH(aq) B2 Re-precipitate with Acid/Buffer B1->B2 B2->C D Post-Coupling Treatment (Heating, Additives) C->D E Filtration & Washing D->E F Drying & Pulverization E->F G Final Product: This compound F->G

Caption: Step-by-step workflow for the synthesis of this compound.

Conclusion

The synthesis of this compound via the tetrazotization of 3,3'-dichlorobenzidine and subsequent azo coupling is a well-established industrial process. The successful and reproducible production of this pigment with desired characteristics hinges on the stringent control of key reaction parameters, including temperature, stoichiometry, and particularly pH during the coupling stage. Post-synthesis treatments are also vital for enhancing the physical properties of the final product, such as its ease of filtration, drying, and dispersibility in application media. It is important to note that the primary aromatic amine precursor, 3,3'-dichlorobenzidine, is a suspected carcinogen, necessitating strict handling protocols and safety measures during production.[9][16]

References

An In-depth Technical Guide to Particle Size Distribution Analysis of Pigment Yellow 14

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies and data interpretation involved in the particle size distribution analysis of Pigment Yellow 14 (PY 14), a diarylide yellow pigment widely utilized in printing inks, plastics, and coatings. Understanding and controlling the particle size of PY 14 is critical as it directly influences key performance characteristics such as color strength, transparency, gloss, and dispersibility. This document outlines detailed experimental protocols for common analytical techniques, presents illustrative quantitative data, and provides visual workflows to aid in the practical application of these methods.

Introduction to this compound and the Importance of Particle Size

This compound (C.I. Name: this compound; CAS No.: 5468-75-7) is a disazo pigment known for its bright, greenish-yellow hue and good lightfastness. The particle size distribution (PSD) of PY 14 is a crucial quality control parameter. Finer particles generally offer higher color strength and transparency, while larger particles can improve opacity and weathering resistance. However, a non-uniform or overly broad PSD can lead to issues such as poor dispersion stability, reduced gloss, and inconsistent color. Therefore, accurate and reproducible particle size analysis is essential for formulation development, quality assurance, and regulatory compliance.

Quantitative Data on Particle Size Distribution

The particle size of this compound can vary depending on the manufacturing process, post-synthesis treatment (e.g., milling), and the specific grade of the pigment. The following tables summarize typical particle size distribution data obtained by different analytical techniques.

Table 1: Illustrative Particle Size Distribution of Unmilled this compound by Laser Diffraction

ParameterValue (µm)
D100.8
D50 (Median)5.2
D9015.6

Table 2: Illustrative Particle Size Distribution of Milled this compound by Dynamic Light Scattering

ParameterValue (nm)
D1080
D50 (Median)150
D90280

Table 3: Comparison of Typical Particle Size Ranges for this compound by Different Techniques

Analytical TechniqueTypical Particle Size Range
Laser Diffraction0.5 µm - 30 µm
Dynamic Light Scattering50 nm - 500 nm
Scanning Electron MicroscopyPrimary particles often < 200 nm, aggregates/agglomerates in micron range

Experimental Protocols

Detailed methodologies for the three primary techniques for particle size analysis of this compound are provided below.

Laser Diffraction

Laser diffraction is a widely used technique for determining the particle size distribution of materials in the sub-micron to millimeter range. It operates on the principle that particles scatter light at an angle inversely proportional to their size.

Experimental Workflow for Laser Diffraction Analysis of this compound

Workflow for Laser Diffraction Analysis cluster_prep Sample Preparation cluster_measurement Measurement cluster_analysis Data Analysis prep1 Weigh ~10-20 mg of this compound powder prep2 Prepare a 0.1% w/v solution of a suitable surfactant (e.g., sodium dodecyl sulfate) in deionized water prep1->prep2 prep3 Add a few drops of the surfactant solution to the pigment powder to form a paste prep2->prep3 prep4 Gradually add ~10-20 mL of deionized water to the paste prep3->prep4 prep5 Disperse the suspension using an ultrasonic bath for 5-10 minutes prep4->prep5 meas1 Set up the laser diffraction instrument (e.g., Malvern Mastersizer, Horiba LA-960) prep5->meas1 meas2 Fill the dispersion unit with deionized water meas1->meas2 meas3 Add the dispersed pigment suspension dropwise until the obscuration is within the optimal range (typically 10-20%) meas2->meas3 meas4 Perform the measurement (typically 3-5 replicate runs) meas3->meas4 ana1 Use the Mie scattering model for data processing meas4->ana1 ana2 Input the refractive index of this compound (approx. 1.74) and the imaginary refractive index (if known) ana1->ana2 ana3 Calculate the volume-based particle size distribution ana2->ana3 ana4 Report D10, D50, D90, and the span of the distribution ana3->ana4

Caption: Workflow for Laser Diffraction Analysis of this compound.

Dynamic Light Scattering (DLS)

DLS is a non-invasive technique used to measure the size of sub-micron particles and molecules in a liquid. It measures the time-dependent fluctuations in scattered light intensity that arise from the Brownian motion of the particles.

Experimental Workflow for Dynamic Light Scattering Analysis of this compound

Workflow for DLS Analysis cluster_prep Sample Preparation cluster_measurement Measurement cluster_analysis Data Analysis prep1 Prepare a stock suspension of this compound (e.g., 0.1 mg/mL) in a suitable solvent (e.g., ethanol (B145695) or isopropanol) prep2 Sonicate the stock suspension for 10-15 minutes to break up agglomerates prep1->prep2 prep3 Filter the suspension through a 0.45 µm syringe filter to remove large particulates prep2->prep3 prep4 Dilute the filtered suspension to an appropriate concentration for DLS (typically in the ppm range) prep3->prep4 meas1 Equilibrate the DLS instrument (e.g., Malvern Zetasizer, Brookhaven NanoBrook) to the desired temperature (e.g., 25°C) prep4->meas1 meas2 Transfer the diluted sample to a clean cuvette meas1->meas2 meas3 Place the cuvette in the instrument and allow it to thermally equilibrate meas2->meas3 meas4 Perform the measurement, acquiring the correlation function meas3->meas4 ana1 Analyze the correlation function using the Cumulants method to obtain the Z-average diameter and Polydispersity Index (PDI) meas4->ana1 ana2 Use a distribution analysis algorithm (e.g., CONTIN) to obtain the intensity-weighted size distribution ana1->ana2 ana3 Convert the intensity-weighted distribution to a volume or number-weighted distribution if required ana2->ana3 ana4 Report the Z-average, PDI, and the peak sizes from the distribution analysis ana3->ana4

Caption: Workflow for Dynamic Light Scattering Analysis of this compound.

Scanning Electron Microscopy (SEM)

SEM provides direct visualization of the pigment particles, offering insights into their morphology, size, and state of aggregation.

Experimental Workflow for Scanning Electron Microscopy Analysis of this compound

Workflow for SEM Analysis cluster_prep Sample Preparation cluster_imaging Imaging cluster_analysis Image Analysis prep1 Disperse a small amount of this compound powder in a volatile solvent (e.g., ethanol) prep2 Deposit a drop of the dilute suspension onto an SEM stub with a carbon adhesive tab prep1->prep2 prep3 Allow the solvent to evaporate completely in a dust-free environment prep2->prep3 prep4 Sputter-coat the sample with a conductive material (e.g., gold or palladium) to prevent charging prep3->prep4 img1 Load the coated stub into the SEM chamber prep4->img1 img2 Evacuate the chamber to high vacuum img1->img2 img3 Apply an appropriate accelerating voltage (e.g., 5-15 kV) img2->img3 img4 Focus the electron beam and acquire images at various magnifications img3->img4 ana1 Use image analysis software (e.g., ImageJ) to measure the dimensions of a statistically significant number of particles (>200) img4->ana1 ana2 Calculate the equivalent spherical diameter for non-spherical particles ana1->ana2 ana3 Generate a number-based particle size distribution histogram ana2->ana3 ana4 Report the mean, median, and standard deviation of the particle size ana3->ana4

Caption: Workflow for Scanning Electron Microscopy Analysis of this compound.

Conclusion

The particle size distribution of this compound is a critical parameter that dictates its performance in various applications. This technical guide has provided a framework for the analysis of PY 14 particle size using laser diffraction, dynamic light scattering, and scanning electron microscopy. By following the detailed experimental protocols and utilizing the illustrative data as a reference, researchers, scientists, and drug development professionals can effectively characterize this important pigment, leading to improved product quality and performance. The choice of analytical technique will depend on the specific information required, with laser diffraction being suitable for broader distributions, DLS for nanoparticle sizing, and SEM for morphological characterization. A combination of these techniques will provide the most comprehensive understanding of the particle size distribution of this compound.

An In-depth Technical Guide to the Quantum Yield of Pigment Yellow 14

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Pigment Yellow 14 and Quantum Yield

This compound (C.I. 21095) is a synthetic organic pigment belonging to the diarylide azo class. It is known for its bright, semi-transparent yellow hue and is utilized in a range of applications including printing inks, plastics, and masterbatches. While primarily used as a colorant, its molecular structure imparts fluorescent properties, making its quantum yield a parameter of significant interest.

The fluorescence quantum yield (Φ) is a measure of the efficiency of the fluorescence process. It is defined as the ratio of the number of photons emitted to the number of photons absorbed by a fluorescent molecule. A high quantum yield is desirable for applications such as fluorescent probes and imaging agents. The quantum yield of a fluorophore is highly dependent on its molecular environment, including the solvent polarity, viscosity, and temperature, as well as the presence of quenchers.

Quantitative Data on Quantum Yield of this compound

Extensive searches of scientific databases and literature have revealed a lack of specific quantitative data for the fluorescence quantum yield of this compound in different media. This indicates a research gap and an opportunity for novel investigations into the photophysical properties of this widely used pigment. The subsequent sections of this guide are therefore dedicated to providing the detailed experimental protocols necessary to perform such measurements.

Table 1: Quantum Yield of this compound in Various Media

MediumQuantum Yield (Φ)Excitation Wavelength (nm)Emission Wavelength (nm)Reference
Data Not Available----
Data Not Available----
Data Not Available----

As of the latest literature review, specific quantum yield values for this compound have not been reported. This table is provided as a template for researchers to populate with their own experimental data.

Experimental Protocols for Determining Fluorescence Quantum Yield

The fluorescence quantum yield of this compound can be determined using two primary methods: the relative method and the absolute method.

The relative method, also known as the comparative method, involves comparing the fluorescence intensity of the sample to that of a well-characterized standard with a known quantum yield.

3.1.1. Materials and Instruments

  • Spectrofluorometer: Equipped with an excitation and emission monochromator.

  • UV-Vis Spectrophotometer: To measure the absorbance of the solutions.

  • Cuvettes: 1 cm path length quartz cuvettes for both absorbance and fluorescence measurements.

  • This compound: Of high purity.

  • Solvents: Spectroscopic grade solvents of interest (e.g., ethanol (B145695), toluene, dimethyl sulfoxide).

  • Standard Fluorophore: A reference compound with a known and stable quantum yield that absorbs and emits in a similar spectral range to this compound. For a yellow pigment, suitable standards might include Rhodamine 6G in ethanol (Φ ≈ 0.95) or Fluorescein in 0.1 M NaOH (Φ ≈ 0.92).

3.1.2. Experimental Procedure

  • Preparation of Solutions:

    • Prepare a stock solution of this compound in the desired solvent.

    • Prepare a series of dilutions of the stock solution to create solutions with absorbances ranging from 0.01 to 0.1 at the excitation wavelength. This is crucial to avoid inner filter effects.

    • Prepare a series of dilutions of the standard fluorophore in its recommended solvent with absorbances in the same range at the same excitation wavelength.

  • Absorbance Measurements:

    • Record the UV-Vis absorption spectra of all prepared solutions.

    • Determine the absorbance at the chosen excitation wavelength for each solution.

  • Fluorescence Measurements:

    • Set the excitation wavelength on the spectrofluorometer.

    • Record the fluorescence emission spectrum for each solution of this compound and the standard. The emission spectra should be corrected for the instrument's spectral response.

    • Integrate the area under the emission spectrum for each solution.

3.1.3. Data Analysis

The quantum yield of the sample (Φ_s) can be calculated using the following equation:

Φ_s = Φ_std * (I_s / I_std) * (A_std / A_s) * (n_s^2 / n_std^2)

Where:

  • Φ_std is the quantum yield of the standard.

  • I_s and I_std are the integrated fluorescence intensities of the sample and the standard, respectively.

  • A_s and A_std are the absorbances of the sample and the standard at the excitation wavelength, respectively.

  • n_s and n_std are the refractive indices of the sample and standard solutions, respectively.

A plot of integrated fluorescence intensity versus absorbance for both the sample and the standard should yield a straight line. The slope of this line is proportional to the quantum yield, and the ratio of the slopes can be used in the calculation.

The absolute method measures the quantum yield directly without the need for a reference standard by using an integrating sphere to capture all emitted photons.

3.2.1. Materials and Instruments

  • Spectrofluorometer: Equipped with an integrating sphere accessory.

  • UV-Vis Spectrophotometer.

  • Cuvettes.

  • This compound.

  • Solvents.

3.2.2. Experimental Procedure

  • Sample Preparation: Prepare a solution of this compound in the desired solvent with a known absorbance at the excitation wavelength.

  • Measurement of Emitted Photons:

    • Place the cuvette containing the sample solution inside the integrating sphere.

    • Excite the sample at the chosen wavelength and record the emission spectrum. The integrating sphere collects all the light emitted by the sample.

  • Measurement of Absorbed Photons:

    • Measure the intensity of the excitation light with the sample in the sphere (I_s).

    • Measure the intensity of the excitation light with a blank solvent in the sphere (I_ref).

    • The number of absorbed photons is proportional to (I_ref - I_s).

3.2.3. Data Analysis

The absolute quantum yield is calculated as the ratio of the number of emitted photons to the number of absorbed photons, after correcting for the spectral response of the detection system.

Visualizations

Diagram 1: Generalized Experimental Workflow for Relative Quantum Yield Measurement

G cluster_prep Solution Preparation cluster_measure Spectroscopic Measurements cluster_analysis Data Analysis prep_sample Prepare this compound Solutions (Abs < 0.1) abs_measure Measure Absorbance (UV-Vis) prep_sample->abs_measure prep_std Prepare Standard Fluorophore Solutions (Abs < 0.1) prep_std->abs_measure fluor_measure Measure Fluorescence Emission (Spectrofluorometer) abs_measure->fluor_measure integrate Integrate Fluorescence Intensity fluor_measure->integrate calculate Calculate Quantum Yield integrate->calculate

A generalized workflow for determining relative fluorescence quantum yield.

Diagram 2: Factors Influencing Quantum Yield

G cluster_factors Influencing Factors QY Quantum Yield (Φ) Solvent Solvent Properties (Polarity, Viscosity) Solvent->QY Temp Temperature Temp->QY Conc Concentration (Aggregation) Conc->QY Quenchers Presence of Quenchers Quenchers->QY Structure Molecular Structure Structure->QY

Key factors that can influence the measured quantum yield of this compound.

Conclusion

While the fluorescence quantum yield of this compound in various media remains to be quantitatively documented in the scientific literature, this guide provides the necessary framework for researchers to undertake such investigations. The detailed experimental protocols for both relative and absolute quantum yield measurements offer a clear path to generating valuable data on the photophysical properties of this important pigment. The elucidation of these parameters will undoubtedly contribute to the expanded application of this compound in advanced materials and technologies where fluorescence is a key performance indicator.

Core Toxicological Profile of Pigment Yellow 14: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Pigment Yellow 14 (C.I. 21095) is a diarylide yellow pigment derived from 3,3'-dichlorobenzidine (B165656).[1] This technical guide provides a comprehensive overview of its core toxicological profile, synthesizing available data on acute and chronic toxicity, genotoxicity, carcinogenicity, and reproductive/developmental effects. The information presented is intended to support safety assessments and inform handling procedures in research and development settings. All quantitative data is summarized for clarity, and detailed experimental methodologies, based on internationally recognized guidelines, are provided.

Chemical and Physical Properties

PropertyValueReference
Chemical Name 2,2'-[(3,3'-dichloro[1,1'-biphenyl]-4,4'-diyl)bis(azo)]bis[N-(2-methylphenyl)-3-oxobutanamide][2]
CAS Number 5468-75-7[3]
Molecular Formula C₃₄H₃₀Cl₂N₆O₄[3]
Molecular Weight 657.55 g/mol [4]
Physical State Yellow solid powder[2][5]
Water Solubility Insoluble (0.8 µg/L at 24°C)[2]
Melting Point 320-336 °C[5]
Density 1.37 - 1.41 g/cm³[2][6]

Toxicological Data

Acute Toxicity

This compound exhibits a low order of acute toxicity across oral, dermal, and inhalation routes of exposure.

EndpointSpeciesRouteValueClassificationReference
LD₅₀RatOral> 5,000 mg/kg bwVirtually nontoxic[5][7]
LD₅₀RatOral> 10,000 mg/kg bwVirtually nontoxic[2][6]
LC₅₀RatInhalation> 230 mg/m³ airVirtually nontoxic[2]
LD₅₀-Dermal> 3,000 mg/kg bwVirtually nontoxic[2]
Skin and Eye Irritation

Studies on rabbits have shown that this compound is not irritating to the skin or eyes.[5][7]

Sensitization

There is no evidence to suggest that this compound causes skin sensitization.[3][5]

Repeated Dose Toxicity

No systemic toxicity was observed in repeated-dose oral studies in rats at doses up to 2,500 mg/kg/day.[3] Similarly, inhalation studies in rats at doses up to 410 mg/m³ showed no systemic toxic effects.[3]

Genotoxicity

This compound is reported to have no mutagenic effects.[7] While some mutagenicity data has been reported, this may be attributable to impurities. The primary concern with benzidine-based dyes is their potential metabolic breakdown into carcinogenic aromatic amines.[8][9] However, for insoluble pigments like this compound, the bioavailability of such breakdown products is considered to be very low.[10]

Carcinogenicity

There is no evidence of carcinogenicity in rats or mice.[3] Long-term animal carcinogenicity studies conducted on pigments based on 3,3'-dichlorobenzidine did not show a carcinogenic effect.[10] The International Agency for Research on Cancer (IARC) and other regulatory bodies have not classified this compound as a carcinogen.[7]

Reproductive and Developmental Toxicity

No reproductive or developmental toxicity was observed in a combined study in rats at doses up to 1,000 mg/kg/day.[3]

Experimental Protocols

The toxicological data for this compound are primarily based on studies conducted according to standardized guidelines from the Organisation for Economic Co-operation and Development (OECD). The following sections detail the general methodologies for the key toxicological endpoints.

Acute Oral Toxicity (Based on OECD Guideline 401/423)
  • Objective: To determine the median lethal dose (LD₅₀) following a single oral administration.

  • Test Animals: Typically, young adult rats (e.g., Sprague-Dawley strain) of a single sex (usually females) are used.[2][11]

  • Housing and Acclimatization: Animals are housed in controlled conditions (temperature, humidity, light cycle) and acclimatized for at least five days prior to the study.[2]

  • Procedure:

    • Animals are fasted overnight (food, but not water, withheld) before administration of the test substance.[11]

    • The test substance is typically administered as a suspension in a suitable vehicle (e.g., maize oil) via oral gavage.[4]

    • A limit test is often performed first at a high dose (e.g., 2000 or 5000 mg/kg). If no mortality is observed, the LD₅₀ is determined to be above this dose.[11]

    • If mortality occurs, a stepwise procedure is followed with groups of animals being dosed at progressively lower or higher fixed dose levels depending on the outcome of the previous step.

  • Observations: Animals are observed for clinical signs of toxicity and mortality at regular intervals after dosing and at least once daily for 14 days.[4][11] Body weight is recorded at the start and end of the study.

  • Pathology: At the end of the observation period, all animals are subjected to a gross necropsy.

G cluster_pre Pre-Dosing cluster_dosing Dosing cluster_post Post-Dosing Observation (14 days) acclimatization Animal Acclimatization (>= 5 days) fasting Overnight Fasting acclimatization->fasting dosing Single Oral Gavage (e.g., 2000 mg/kg) fasting->dosing observation Clinical Signs & Mortality Checks dosing->observation body_weight Body Weight Measurement observation->body_weight necropsy Gross Necropsy body_weight->necropsy

Workflow for an Acute Oral Toxicity Study.
In Vitro Bacterial Reverse Mutation Test (Ames Test) (Based on OECD Guideline 471)

  • Objective: To assess the potential of a substance to induce gene mutations in bacteria.

  • Test System: Histidine-requiring strains of Salmonella typhimurium (e.g., TA98, TA100, TA1535, TA1537) and/or tryptophan-requiring strains of Escherichia coli (e.g., WP2 uvrA) are used.

  • Procedure:

    • The test substance is plated with the bacterial tester strains on a minimal agar (B569324) medium lacking the required amino acid (histidine or tryptophan).

    • The test is conducted with and without a mammalian metabolic activation system (S9 mix), typically derived from rat liver homogenate, to mimic metabolic processes in mammals.

    • Plates are incubated for 48-72 hours.

  • Evaluation: A positive result is indicated by a dose-related increase in the number of revertant colonies (colonies that have mutated back to a state where they can synthesize the required amino acid) compared to the negative control.

Combined Repeated Dose Toxicity Study with the Reproduction/Developmental Toxicity Screening Test (Based on OECD Guideline 422)
  • Objective: To provide information on the possible health hazards arising from repeated exposure over a prolonged period, including effects on reproductive performance.[7]

  • Test Animals: Rats are typically used, with at least 10 animals of each sex per group.[7]

  • Procedure:

    • The test substance is administered orally in graduated doses to several groups of males and females daily.

    • Males are dosed for a minimum of four weeks, and females are dosed throughout the study (approximately 63 days).[7]

    • Animals are mated, and females are allowed to litter and rear their young until day 13 post-partum.

  • Observations: Clinical observations, body weight, food/water consumption, estrous cycles, mating performance, fertility, gestation length, and offspring parameters are monitored.

  • Pathology: Gross necropsy and histopathology are performed on parent animals and offspring.

Mechanism of Toxicity: The Benzidine Moiety

While this compound itself has low bioavailability and toxicity, a theoretical concern for diarylide pigments is the potential for metabolic cleavage of the azo bonds to release the constituent aromatic amines.[8][9] In the case of this compound, this would be 3,3'-dichlorobenzidine, a known animal carcinogen. This metabolic activation is thought to be a key step in the carcinogenicity of benzidine-based substances. The process is initiated by azoreductases found in gut bacteria and the liver.[9]

G cluster_pigment This compound cluster_metabolism Metabolic Cleavage cluster_product Breakdown Product py14 This compound (Insoluble, Low Bioavailability) azoreductase Azoreductases (Gut Microbiota, Liver) py14->azoreductase Azo Bond Cleavage dcb 3,3'-Dichlorobenzidine (Carcinogenic Moiety) azoreductase->dcb

Metabolic Pathway of Benzidine-Based Pigments.

Conclusion

This compound demonstrates a low toxicological hazard profile in standard assays. It has very low acute toxicity, is not a skin or eye irritant or a sensitizer, and has not shown evidence of mutagenicity, carcinogenicity, or reproductive/developmental toxicity in the available studies. The primary toxicological concern associated with its chemical class, the potential release of 3,3'-dichlorobenzidine, is mitigated by the pigment's very low water solubility and bioavailability. Standard laboratory safety precautions are sufficient for handling this substance in research and development environments.

References

An In-depth Technical Guide to the Diarylide Class of Organic Pigments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the diarylide class of organic pigments, focusing on their chemical and physical properties, synthesis, and toxicological profiles. This information is pertinent to researchers and professionals in various scientific fields, including those in drug development who may encounter these materials in packaging, device coatings, and other applications where material safety and stability are critical.

Introduction to Diarylide Pigments

Diarylide pigments are a significant class of synthetic organic pigments known for their bright yellow, orange, and red hues.[1] First synthesized in 1911, they are disazo compounds produced from benzidine (B372746) derivatives.[1] Due to their excellent color strength, opacity, and resistance to solvents and migration, they have found widespread use in printing inks, plastics, and paints.[1][2] Their higher molecular weight compared to monoazo pigments contributes to their enhanced stability.[2] While generally considered non-toxic, a key consideration for their use in sensitive applications is their potential to degrade at high temperatures (above 200°C) to release 3,3'-dichlorobenzidine (B165656) (DCB), a known carcinogen.[3]

Chemical Structure and Synthesis

The core structure of diarylide pigments is based on the coupling of a tetraazotized benzidine derivative, most commonly 3,3'-dichlorobenzidine, with two equivalents of an acetoacetarylide coupling agent.[2][3] The specific acetoacetarylide used determines the final color and properties of the pigment.

General Synthesis Workflow

The synthesis of diarylide pigments follows a two-stage process: diazotization followed by azo coupling.

G cluster_0 Stage 1: Diazotization cluster_1 Stage 2: Azo Coupling cluster_2 Stage 3: Pigment Formation & Finishing A 3,3'-Dichlorobenzidine B Hydrochloric Acid & Sodium Nitrite (B80452) A->B Reaction C Tetrazonium Salt Solution (Stable at 0-5°C) B->C Forms G Diarylide Pigment Slurry C->G Coupling Reaction D Acetoacetarylide (e.g., AAMX for PY13) E Aqueous Alkaline Solution D->E Dissolution F Coupling Component Solution E->F Forms F->G H Heating/Conditioning G->H I Filtration & Washing H->I J Drying & Milling I->J K Final Pigment Powder J->K

Caption: General workflow for the synthesis of diarylide pigments.

Physicochemical Properties of Common Diarylide Pigments

The properties of diarylide pigments can be tailored by altering the substituents on the acetoacetarylide coupling component. Below is a summary of key quantitative data for several widely used diarylide yellow pigments.

Table 1: Physical and Chemical Properties of Selected Diarylide Yellow Pigments

PropertyPigment Yellow 12 (PY12)Pigment Yellow 13 (PY13)Pigment Yellow 14 (PY14)Pigment Yellow 17 (PY17)Pigment Yellow 83 (PY83)
CI Number 2109021100210952110521108
CAS Number 6358-85-65102-83-05468-75-74531-49-15567-15-7
Molecular Formula C32H26Cl2N6O4C36H34Cl2N6O4C34H30Cl2N6O4C34H30Cl2N6O6C36H32Cl4N6O8
Molecular Weight 629.5 g/mol [4]685.6 g/mol 657.55 g/mol 690 g/mol [5]818.5 g/mol [6]
Specific Gravity 1.4 g/cm³[7]1.29 g/cm³1.5 g/cm³[8]1.4 g/cm³[9]1.5 g/cm³[10]
Oil Absorption ( g/100g ) 40-55[3][7]-45[8]37-55[9][11]65-75[10]
Heat Stability (°C) 180-220 °C[3][7]180 °C160-180 °C[8][12]180-200 °C[5][11]~200 °C[10][13]

Table 2: Performance and Fastness Properties of Selected Diarylide Yellow Pigments (Scales vary by source, refer to footnotes)

PropertyPigment Yellow 12 (PY12)Pigment Yellow 13 (PY13)This compound (PY14)Pigment Yellow 17 (PY17)Pigment Yellow 83 (PY83)
Lightfastness (1-8)¹ 4-6[3][7]43-7[8]5-7[5][9]6-8[10][14]
Water Resistance (1-5)² -55[15]5[9]5[10]
Ethanol Resistance (1-5)² -54-5[15]5[9]4[10]
Xylene Resistance (1-5)² --3[15]3[9]3-4[10]
Acid Resistance (1-5)² 554-5[15]5[9]5[10]
Alkali Resistance (1-5)² 55-5[9]5[10]
Migration Resistance (1-5)² ~3 (in soft PVC)--3[5]4-5[14]

¹ Lightfastness on a scale of 1-8, where 8 is excellent. ² Resistance properties on a scale of 1-5, where 5 is excellent.

Experimental Protocols

Synthesis of Diarylide Pigments (General Procedure)

The following protocols are generalized from patent literature for the synthesis of Pigment Yellow 12, 14, and 83.[16][17][18] Researchers should consult specific patents for precise details and safety information.

4.1.1 Diazotization of 3,3'-Dichlorobenzidine (DCB)

  • In a reactor vessel, charge 3,3'-dichlorobenzidine dihydrochloride, water, and hydrochloric acid.

  • Stir the mixture to achieve dissolution, then cool to 0-3°C using an ice bath.

  • Slowly add a solution of sodium nitrite while maintaining the temperature between 0-5°C.

  • Continue stirring for approximately 30-60 minutes to ensure complete diazotization, forming the tetrazonium salt solution.

  • Destroy any excess nitrous acid with a small amount of sulfamic acid. The resulting diazonium salt solution is kept cold for the subsequent coupling reaction.

4.1.2 Preparation of Coupling Component and Azo Coupling

  • In a separate vessel, dissolve the appropriate acetoacetarylide (e.g., acetoacetanilide (B1666496) for PY12, acetoacet-o-toluidide for PY14, or N-(4-chloro-2,5-dimethoxyphenyl)-3-oxobutanamide for PY83) in an aqueous sodium hydroxide (B78521) solution.

  • This coupling solution is then added to a vessel containing a buffer, such as an acetic acid solution.

  • The cold diazonium salt solution is then slowly added to the coupling component solution under vigorous stirring. The coupling reaction is typically carried out at a controlled pH and low temperature.

  • After the addition is complete, the reaction mixture is stirred for a period to ensure the reaction goes to completion.

4.1.3 Pigment Finishing

  • The resulting pigment slurry is heated (e.g., to 90-100°C) for a specified time to promote particle growth and crystallization, which influences the final pigment properties.

  • The pigment is then isolated by filtration.

  • The filter cake is washed extensively with water to remove salts and other impurities.

  • The washed pigment is dried in an oven and then milled to achieve the desired particle size distribution.

Standardized Testing of Pigment Properties

The performance of diarylide pigments is evaluated using standardized test methods, such as those developed by ASTM International.

4.2.1 Colorimetric Analysis (ASTM D2244) This standard practice is used for the calculation of color differences from instrumentally measured color coordinates.[2][19][20]

  • Specimen Preparation: Prepare a dispersion of the pigment in a suitable vehicle (e.g., paint, ink base) and apply it as a uniform film on a standardized substrate. Prepare a reference standard in the same manner.

  • Measurement: Use a spectrophotometer or colorimeter to measure the color coordinates (e.g., CIE Lab*) of both the test specimen and the reference standard.[20]

  • Calculation: Calculate the color difference (ΔE*) between the specimen and the standard using the appropriate formulas provided in the standard. This value quantifies the magnitude of the color difference.

4.2.2 Adhesion Testing (ASTM D3359) This test method is used to assess the adhesion of coating films to substrates.[21][22][23]

  • Test Method A (X-Cut): For coatings thicker than 125 µm. Make an "X" cut through the pigment-containing film to the substrate. Apply a specified pressure-sensitive tape over the cut and then rapidly pull it off at a 180° angle.

  • Test Method B (Cross-Cut): For coatings thinner than 125 µm. A lattice pattern is cut into the film. The tape is applied and removed as in Method A.[21]

  • Evaluation: The adhesion is rated on a scale from 5B (no peeling or removal) to 0B (flaking and detachment worse than 4B) by visual comparison with the standard's descriptions and illustrations.

Toxicological Profile and Relevance to Drug Development

The primary toxicological concern associated with diarylide pigments is not the pigments themselves, which are generally considered to have low toxicity due to their insolubility, but rather their potential degradation to 3,3'-dichlorobenzidine (DCB) under certain conditions.[3]

A 2014 study investigated the molecular mechanisms of DCB-mediated toxicity in human liver cancer (HepG2) cells.[24] The findings are of interest to drug development professionals for understanding potential mechanisms of chemical-induced hepatotoxicity. The study revealed that DCB can induce apoptosis (programmed cell death) through the intrinsic, or mitochondrial, pathway.

Key findings include:

  • DCB treatment leads to a dissipation of the mitochondrial membrane potential.

  • Activation of caspase-9 and caspase-3, key executioner enzymes in the apoptotic cascade, was observed.

  • DCB exposure resulted in the downregulation of the Bcl-2/Bax ratio, which is a critical regulator of mitochondrial-mediated apoptosis.[24]

Signaling Pathway of DCB-Induced Apoptosis

The following diagram illustrates the signaling pathway by which 3,3'-dichlorobenzidine (DCB) induces apoptosis in HepG2 cells, as described in the literature.[24]

G cluster_0 Mitochondrial Regulation cluster_1 Caspase Cascade DCB 3,3'-Dichlorobenzidine (DCB) Exposure Bcl2 Bcl-2 (Anti-apoptotic) DCB->Bcl2 Downregulates Bax Bax (Pro-apoptotic) Mito Mitochondrion Bax->Mito Promotes permeabilization Bcl2->Mito Inhibits permeabilization MMP Loss of Mitochondrial Membrane Potential Mito->MMP Casp9 Caspase-9 (Initiator) MMP->Casp9 Activates Casp3 Caspase-3 (Executioner) Casp9->Casp3 Activates Apoptosis Apoptosis (Cell Death) Casp3->Apoptosis

Caption: DCB-induced mitochondrial-dependent apoptosis pathway.

Conclusion

Diarylide pigments are a versatile and widely used class of colorants with robust performance characteristics. For researchers, scientists, and professionals in fields like drug development, a thorough understanding of their properties is essential, not only for their intended applications but also for assessing potential safety risks. The primary concern is the thermal degradation of these pigments into the carcinogenic aromatic amine 3,3'-dichlorobenzidine. The elucidation of DCB's toxicological mechanism, specifically its ability to induce apoptosis via the mitochondrial pathway, provides a crucial insight for safety and risk assessment where these materials may be used. Standardized testing protocols are vital for ensuring the quality, performance, and safety of products containing diarylide pigments.

References

Methodological & Application

Application Notes and Protocols for the Analysis of Piggeth Yellow 14 in Polymers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Pigment Yellow 14, a diarylide yellow pigment, is widely used to impart a vibrant yellow color to various polymers, including polyolefins (polyethylene, polypropylene) and polyvinyl chloride (PVC).[1][2] Monitoring the concentration and ensuring the purity of this pigment in the final polymer product is crucial for quality control and regulatory compliance. This document provides detailed analytical methods for the detection and quantification of this compound in polymer matrices, tailored for researchers, scientists, and professionals in drug development who may encounter pigmented polymers in their work.

Analytical Methodologies

The analysis of this compound in polymers typically involves a two-step process: extraction of the pigment from the polymer matrix, followed by quantification using a suitable analytical technique. The most common and effective methods are High-Performance Liquid Chromatography (HPLC) with UV-Vis detection and UV-Visible Spectrophotometry.

Sample Preparation and Extraction

The choice of extraction method depends on the polymer type and the desired efficiency. Two primary methods are recommended: Ultrasonic Extraction and Dissolution-Precipitation.

This method is suitable for a wide range of polymers and is relatively fast.

Materials:

  • Polymer sample containing this compound

  • Chloroform (HPLC grade)

  • Methanol (B129727) (HPLC grade)

  • Ultrasonic bath

  • Volumetric flasks

  • Syringe filters (0.45 µm)

Procedure:

  • Sample Comminution: Reduce the polymer sample to a fine powder or small pieces to maximize the surface area for extraction. Cryogenic grinding can be effective for flexible polymers.

  • Extraction: Accurately weigh approximately 1 gram of the comminuted polymer sample into a glass beaker. Add 20 mL of chloroform.

  • Ultrasonication: Place the beaker in an ultrasonic bath and sonicate for 30-60 minutes at a controlled temperature (e.g., 40-50°C).

  • Filtration: Allow the mixture to cool to room temperature. Filter the extract through a 0.45 µm syringe filter to remove any polymer residue.

  • Dilution: Transfer the filtered extract to a volumetric flask and dilute to a known volume with methanol. This solution is now ready for HPLC or UV-Vis analysis.

G cluster_prep Sample Preparation cluster_extraction Ultrasonic Extraction cluster_analysis Analysis Polymer_Sample Polymer Sample Grinding Cryogenic Grinding Polymer_Sample->Grinding Ground_Sample Ground Polymer Grinding->Ground_Sample Add_Solvent Add Chloroform Ground_Sample->Add_Solvent Ultrasonication Ultrasonicate (30-60 min) Add_Solvent->Ultrasonication Filtration Filter (0.45 µm) Ultrasonication->Filtration Dilution Dilute with Methanol Filtration->Dilution Final_Extract Final Extract Dilution->Final_Extract HPLC_UV HPLC-UV Analysis Final_Extract->HPLC_UV UV_Vis UV-Vis Analysis Final_Extract->UV_Vis

Caption: Workflow for Ultrasonic Extraction of this compound.

This method is particularly effective for polyolefins and can achieve high recovery rates.[3][4]

Materials:

  • Polymer sample containing this compound

  • Toluene (B28343) or Xylene (solvent)

  • Methanol or Ethanol (anti-solvent)

  • Heating mantle with magnetic stirrer

  • Centrifuge

  • Volumetric flasks

  • Syringe filters (0.45 µm)

Procedure:

  • Dissolution: Weigh approximately 2 grams of the polymer sample into a flask. Add 50 mL of toluene or xylene. Heat the mixture to 110-120°C with continuous stirring until the polymer is completely dissolved.

  • Precipitation: Allow the solution to cool to approximately 60°C. Slowly add an excess of an anti-solvent (methanol or ethanol) while stirring to precipitate the polymer.

  • Separation: The pigment will remain in the solvent/anti-solvent mixture. Separate the precipitated polymer by centrifugation or filtration.

  • Extraction of Supernatant: Collect the supernatant containing the dissolved pigment.

  • Solvent Evaporation and Reconstitution: Evaporate the solvent from the supernatant under reduced pressure. Re-dissolve the pigment residue in a known volume of a suitable solvent (e.g., methanol or a mixture of methanol and chloroform) for analysis.

  • Filtration: Filter the reconstituted solution through a 0.45 µm syringe filter before analysis.

G cluster_dissolution Polymer Dissolution cluster_precipitation Polymer Precipitation cluster_separation Pigment Separation cluster_analysis Analysis Polymer_Sample Polymer Sample Add_Solvent Add Toluene/Xylene & Heat Polymer_Sample->Add_Solvent Dissolved_Polymer Dissolved Polymer Solution Add_Solvent->Dissolved_Polymer Add_Antisolvent Add Methanol/Ethanol Dissolved_Polymer->Add_Antisolvent Precipitation Polymer Precipitates Add_Antisolvent->Precipitation Centrifugation Centrifuge/Filter Precipitation->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant Evaporation Evaporate & Reconstitute Supernatant->Evaporation Filtration Filter (0.45 µm) Evaporation->Filtration Final_Extract Final Extract Filtration->Final_Extract HPLC_UV HPLC-UV Analysis Final_Extract->HPLC_UV UV_Vis UV-Vis Analysis Final_Extract->UV_Vis

Caption: Workflow for Dissolution-Precipitation Extraction.

Quantification Methods

HPLC is a highly sensitive and selective method for the quantification of this compound.

Instrumentation:

  • HPLC system with a UV-Vis or Diode Array Detector (DAD)

  • C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm)

Chromatographic Conditions:

  • Mobile Phase: Isocratic mixture of acetonitrile (B52724) and water (e.g., 85:15 v/v). The exact ratio may need optimization.

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 20 µL

  • Column Temperature: 30°C

  • Detection Wavelength: The maximum absorption wavelength (λmax) for this compound should be determined by scanning a standard solution from 200-800 nm. Based on available data for similar yellow pigments, a wavelength in the range of 400-450 nm is expected.[5][6] For this protocol, we will use a provisional wavelength of 425 nm .

Procedure:

  • Calibration Standards: Prepare a series of standard solutions of this compound in the mobile phase at concentrations ranging from, for example, 0.1 to 20 µg/mL.

  • Calibration Curve: Inject the standard solutions into the HPLC system and record the peak area for each concentration. Plot a calibration curve of peak area versus concentration.

  • Sample Analysis: Inject the prepared polymer extract into the HPLC system.

  • Quantification: Determine the peak area of this compound in the sample chromatogram. Calculate the concentration of this compound in the extract using the calibration curve. The concentration in the original polymer sample can then be calculated based on the initial sample weight and dilution factors.

UV-Vis spectrophotometry offers a simpler and more rapid method for quantification, although it may be less selective than HPLC if other components in the extract absorb at the same wavelength.

Instrumentation:

  • UV-Visible Spectrophotometer

Procedure:

  • Determine λmax: Scan a standard solution of this compound in the appropriate solvent (e.g., methanol/chloroform mixture) from 200-800 nm to determine the wavelength of maximum absorbance (λmax). A λmax around 449 nm has been reported for a yellow pigment, which can be used as a starting point.[5]

  • Calibration Standards: Prepare a series of standard solutions of this compound in the same solvent as the sample extract, with concentrations covering the expected range of the samples.

  • Calibration Curve: Measure the absorbance of each standard solution at the determined λmax. Plot a calibration curve of absorbance versus concentration.

  • Sample Analysis: Measure the absorbance of the prepared polymer extract at the λmax.

  • Quantification: Use the calibration curve to determine the concentration of this compound in the extract. Calculate the concentration in the original polymer sample considering the initial weight and dilution volumes.

Data Presentation: Quantitative Method Validation Parameters

The following table summarizes typical performance characteristics for the analysis of azo dyes in various matrices using HPLC, which can be considered representative for the analysis of this compound. Specific validation for this compound in the user's polymer matrix is recommended.

ParameterHPLC-UV/DADReference
Linearity (R²) > 0.995[7]
Limit of Detection (LOD) 0.01 - 0.1 mg/kg[7]
Limit of Quantification (LOQ) 0.04 - 0.4 mg/kg[7]
Recovery (%) 85 - 110%[7]
Precision (RSD%) < 5%[7]

Logical Relationships in Analytical Method Selection

The choice of the most appropriate analytical workflow depends on the specific requirements of the analysis, such as the need for high throughput, sensitivity, and selectivity.

G Start Analytical Requirement High_Throughput High Throughput Screening? Start->High_Throughput High_Selectivity High Selectivity Required? High_Throughput->High_Selectivity No UV_Vis_Method UV-Vis Spectrophotometry High_Throughput->UV_Vis_Method Yes Low_Concentration Low Concentration Expected? High_Selectivity->Low_Concentration No HPLC_Method HPLC-UV/DAD High_Selectivity->HPLC_Method Yes Low_Concentration->UV_Vis_Method No Low_Concentration->HPLC_Method Yes

Caption: Decision tree for selecting an analytical method.

References

Application Notes and Protocols: Evaluating Pigment Yellow 14 as a Potential Fluorescent Marker for Biological Imaging

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Pigment Yellow 14 (PY14) is an industrial pigment and is not traditionally used as a fluorescent marker in biological imaging. These application notes provide a framework for the initial evaluation of its potential in this context. The protocols outlined are general methodologies for characterizing a novel fluorescent probe and have not been validated for PY14. Researchers should exercise caution and perform thorough validation experiments.

Introduction

This compound (C.I. 21095) is a diarylide yellow pigment widely utilized in the ink and plastics industries due to its high stability and vibrant color.[1] While commercially classified as a fluorescent dye, its application in biological imaging is largely unexplored.[2][3] This document provides a comprehensive guide for researchers interested in investigating the suitability of this compound as a fluorescent marker for cellular imaging. The following sections detail its known properties and propose a series of experimental protocols to determine its photophysical characteristics, biocompatibility, and cellular staining capabilities.

Safety Precautions: Diarylide pigments may degrade at temperatures above 200°C to release 3,3'-dichlorobenzidine, a known carcinogen.[1] While such temperatures are not typical for biological imaging, appropriate handling and disposal procedures for a potentially hazardous compound should be followed.

Physicochemical and General Properties of this compound

A summary of the known properties of this compound is presented in the table below. The critical photophysical and biological parameters, which require experimental determination, are listed to guide the evaluation process.

Property Value / Data Reference / Comments
Chemical Name 2,2'-[(3,3'-Dichloro[1,1'-biphenyl]-4,4'-diyl)bis(azo)]bis[N-(2-methylphenyl)-3-oxobutyramide][4]
CAS Number 5468-75-7[4]
Molecular Formula C₃₄H₃₀Cl₂N₆O₄[4]
Molecular Weight 657.55 g/mol [4]
Appearance Yellow powder[5][6]
Solubility Insoluble in water; slightly soluble in toluene.[6]
Excitation Max (λex) To be determined in aqueous buffer (e.g., PBS)
Emission Max (λem) To be determined in aqueous buffer (e.g., PBS)
Molar Extinction Coefficient (ε) To be determined
Quantum Yield (Φ) To be determined
Photostability To be determined in a cellular context
Cytotoxicity (IC50) To be determined for relevant cell lines (e.g., HeLa, HEK293)
Cell Permeability To be determined for live cells
Subcellular Localization To be determined

Proposed Experimental Workflows for Characterization

The following diagrams outline the necessary steps to evaluate this compound as a fluorescent marker.

cluster_0 Photophysical Characterization cluster_1 Biological Evaluation cluster_2 Data Analysis & Conclusion prep Prepare PY14 Solutions spec Measure Abs/Ex/Em Spectra prep->spec qy Determine Quantum Yield spec->qy photo Assess Photostability spec->photo analyze Analyze Data photo->analyze cyto Cytotoxicity Assay (e.g., MTT) uptake Live-Cell Uptake Assay cyto->uptake local Subcellular Localization uptake->local fixed Fixed-Cell Staining uptake->fixed fixed->analyze conclude Determine Suitability analyze->conclude

Fig. 1: Overall workflow for evaluating PY14.

start Prepare PY14 Stock (e.g., in DMSO) dilute Dilute in PBS to Varying Concentrations start->dilute abs Measure Absorbance Spectrum (Spectrophotometer) dilute->abs em Measure Emission Spectrum (Fluorometer) dilute->em ex Measure Excitation Spectrum (Fluorometer) dilute->ex end Determine λex and λem abs->end em->end ex->end

Fig. 2: Workflow for determining spectral properties.

Proposed Experimental Protocols

Objective: To determine the excitation and emission spectra of this compound in a biologically relevant buffer.

Materials:

  • This compound (PY14) powder

  • Dimethyl sulfoxide (B87167) (DMSO), spectroscopy grade

  • Phosphate-buffered saline (PBS), pH 7.4

  • Spectrophotometer

  • Fluorometer

  • Quartz cuvettes

Procedure:

  • Stock Solution Preparation: Prepare a 10 mM stock solution of PY14 in DMSO. Due to its poor water solubility, DMSO is a necessary first step.

  • Working Solution Preparation: Create a series of dilutions from the stock solution into PBS (e.g., 1 µM, 5 µM, 10 µM). Note any precipitation. The final DMSO concentration should be kept low (<0.5%) to minimize solvent effects.

  • Absorbance Spectrum: a. Using a spectrophotometer, measure the absorbance of a 10 µM PY14 solution in PBS from 300 nm to 600 nm. b. Use PBS with the corresponding concentration of DMSO as a blank. c. Identify the wavelength of maximum absorbance (λ_abs_).

  • Emission and Excitation Spectra: a. Using a fluorometer, excite the 10 µM PY14 solution at its λ_abs_. b. Scan the emission spectrum across a range of wavelengths (e.g., λ_abs_ + 20 nm to 700 nm) to determine the emission maximum (λ_em_). c. Set the emission wavelength to λ_em_ and scan the excitation spectrum to determine the excitation maximum (λ_ex_).

  • Data Analysis: Plot absorbance, excitation, and emission spectra to visualize the photophysical properties. The determined λ_ex_ and λ_em_ will inform the selection of appropriate filter sets for fluorescence microscopy.

Objective: To evaluate the toxicity of this compound on a standard mammalian cell line.

Materials:

  • HeLa cells (or other relevant cell line)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • PY14 stock solution (10 mM in DMSO)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent

  • Plate reader

Procedure:

  • Cell Seeding: Seed HeLa cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Treatment: Prepare serial dilutions of PY14 in complete culture medium (e.g., from 0.1 µM to 100 µM). The final DMSO concentration in all wells, including the vehicle control, should be identical and non-toxic (e.g., 0.5%).

  • Incubation: Remove the old medium from the cells and add 100 µL of the PY14-containing medium to the respective wells. Incubate for 24 to 48 hours.

  • MTT Assay: a. Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C. b. Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals. c. Measure the absorbance at 570 nm using a plate reader.

  • Data Analysis: Calculate cell viability as a percentage relative to the vehicle control. Plot the viability against the PY14 concentration to determine the IC50 value (the concentration at which 50% of cells are non-viable).

Objective: To determine if this compound can enter live cells and to observe its subcellular localization.

Materials:

  • HeLa cells cultured on glass-bottom dishes or coverslips

  • Live-cell imaging medium (e.g., FluoroBrite™ DMEM)

  • PY14 stock solution (10 mM in DMSO)

  • Hoechst 33342 (for nuclear counterstaining)

  • MitoTracker™ Red CMXRos (for mitochondrial counterstaining)

  • Fluorescence microscope with appropriate filter sets (based on results from Protocol 1)

Procedure:

  • Cell Preparation: Grow HeLa cells on glass-bottom dishes to ~70% confluency.

  • Staining Solution: Prepare a working solution of PY14 in live-cell imaging medium at a non-toxic concentration (e.g., 1-10 µM, based on results from Protocol 2).

  • Staining: Replace the culture medium with the PY14 staining solution and incubate for 15-60 minutes at 37°C.

  • Counterstaining (Optional): In the last 15 minutes of incubation, add Hoechst 33342 (1 µg/mL) and/or MitoTracker Red (200 nM) to the medium to label the nucleus and mitochondria, respectively.

  • Washing: Gently wash the cells two to three times with fresh, pre-warmed live-cell imaging medium.

  • Imaging: Immediately image the cells using a fluorescence microscope. Acquire images in the PY14 channel, as well as the channels for the counterstains.

  • Data Analysis: Observe the staining pattern of PY14. Determine if the staining is specific to any organelles by assessing its colocalization with the counterstains.

Interpretation of Results and Next Steps

The successful completion of these protocols will provide the foundational data needed to assess the viability of this compound as a fluorescent marker.

  • Favorable Outcome: If PY14 exhibits bright fluorescence in aqueous buffer, low cytotoxicity, efficient cell permeability, and specific localization to a particular organelle, it may be a promising candidate for further development.

  • Unfavorable Outcome: If PY14 shows poor fluorescence in aqueous solution, high cytotoxicity, or non-specific, diffuse staining, it is likely unsuitable for live-cell imaging.

Should the initial characterization prove promising, further experiments could include assessing its photostability under prolonged imaging conditions and exploring the possibility of chemical modification for targeted labeling via bioconjugation.

References

Application Notes and Protocols: Pigment Yellow 14 for Coloring in Polyolefins and PVC

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Pigment Yellow 14 (C.I. 21095), a diarylide azo pigment, for coloring polyolefin (PO) and polyvinyl chloride (PVC) plastics. This document includes key performance data, detailed experimental protocols for pigment incorporation and evaluation, and visual representations of experimental workflows.

Physicochemical and Performance Data

This compound is a greenish-shade yellow pigment known for its good color strength and opacity.[1][2] Its performance in polymer systems is critical for achieving desired aesthetics and functionality. The following tables summarize the key quantitative data for this compound in polyolefin and PVC applications.

Table 1: General Properties of this compound

PropertyValueReferences
Chemical FormulaC₃₄H₃₀Cl₂N₆O₄[1]
Molecular Weight657.55 g/mol [3][4][5]
C.I. NameThis compound[1]
C.I. Number21095[6]
CAS Number5468-75-7[4][6]
Density1.34 - 1.64 g/cm³[3][6][7][8]
Melting Point320-360 °C[6]
Oil Absorption29-75 g/100g [3][6]
Specific Surface Area30-50 m²/g[6]

Table 2: Performance in Polyolefins (PE, PP)

Performance MetricTest ConditionResultReferences
Heat StabilityHDPE, 5 min dwell time180-200 °C[1][3][4][6][7][9][10]
Light Fastness (Full Shade)Blue Wool Scale (1-8)5-6[8][9][10]
Light Fastness (Tint Shade)Blue Wool Scale (1-8)4-5[9]
Migration ResistanceScale (1-5), 5=no migration4-5[9][10]
Weather FastnessScale (1-5), 5=excellent2-3[6]
Warpage in HDPENot specifiedSuitable[10]

Table 3: Performance in Polyvinyl Chloride (PVC)

Performance MetricTest ConditionResultReferences
Heat StabilityPlasticized PVCUp to 200°C[7][11]
Light Fastness (Full Shade)Blue Wool Scale (1-8)6[8][10]
Light Fastness (Tint Shade)Blue Wool Scale (1-8)5[10]
Migration ResistanceIn plasticized PVCProne to blooming at high concentrations[1][7][10]
Acid Resistance (5% HCl)Scale (1-5), 5=excellent5[1][8][12]
Alkali Resistance (5% NaOH)Scale (1-5), 5=excellent5[1][8][12]
Water ResistanceScale (1-5), 5=excellent5[6]
Ethanol ResistanceScale (1-5), 5=excellent4-5[6]
Ester ResistanceScale (1-5), 5=excellent4[8][13]

Experimental Protocols

The following protocols provide detailed methodologies for the incorporation and evaluation of this compound in polyolefin and PVC matrices.

Protocol for Pigment Incorporation and Dispersion in Polyolefins

This protocol describes the preparation of a colored polyolefin (e.g., HDPE, LDPE, PP) masterbatch and subsequent production of test specimens via injection molding.

Materials and Equipment:

  • Polyolefin resin (e.g., HDPE with a melt flow index of 8 MFI)

  • This compound

  • Titanium dioxide (TiO₂, for tint shades)

  • Dispersing agent (e.g., polyolefin wax) (optional)

  • High-speed mixer or tumbler

  • Twin-screw extruder with a compounding screw profile

  • Strand pelletizer

  • Injection molding machine (e.g., Dr. Boy)

  • Standard test specimen molds (e.g., for tensile bars, impact testing, color plaques)

Procedure:

  • Pre-mixing:

    • Dry the polyolefin resin according to the manufacturer's specifications.

    • In a high-speed mixer or tumbler, create a dry blend of the polyolefin resin, this compound (typically 0.1-1.0% by weight for full shades), and any other additives like TiO₂ for tint shades. For masterbatch production, the pigment loading can be significantly higher (e.g., 20-40%).

  • Extrusion and Compounding:

    • Set the temperature profile of the twin-screw extruder appropriate for the specific polyolefin being used. A typical profile for HDPE might range from 180°C to 220°C from the feed zone to the die.

    • Feed the pre-mixed blend into the extruder. The screw speed should be optimized to ensure adequate mixing and dispersion without excessive shear that could degrade the polymer or pigment.

    • The molten, colored polymer is extruded as strands.

  • Pelletization:

    • The extruded strands are cooled in a water bath and then fed into a pelletizer to produce colored pellets (masterbatch or fully compounded material).

  • Injection Molding of Test Specimens:

    • Dry the colored pellets.

    • Set the injection molding machine parameters (barrel temperature, injection pressure, holding pressure, and cooling time) according to the polyolefin's processing guidelines.

    • Mold the test specimens (e.g., color plaques, tensile bars) for subsequent evaluation.

experimental_workflow_polyolefin cluster_preparation Material Preparation cluster_processing Processing cluster_output Output resin Polyolefin Resin premixing Pre-mixing (High-Speed Mixer) resin->premixing pigment This compound pigment->premixing additives Additives (TiO2, Wax) additives->premixing extrusion Twin-Screw Extrusion premixing->extrusion Dry Blend pelletizing Pelletizing extrusion->pelletizing Molten Strands injection_molding Injection Molding pelletizing->injection_molding Colored Pellets specimens Test Specimens (Color Plaques, etc.) injection_molding->specimens

Fig. 1: Workflow for this compound incorporation in polyolefins.
Protocol for Pigment Dispersion and Evaluation in Plasticized PVC

This protocol is based on the two-roll milling method, a standard technique for assessing pigment dispersion in plasticized PVC.[14][15]

Materials and Equipment:

  • Plasticized PVC compound (a standard formulation is described in ISO 23900-2)[14]

  • This compound

  • Two-roll mill with adjustable temperature and nip settings

  • Hydraulic press with heating and cooling capabilities

  • Colorimeter or spectrophotometer

Procedure:

  • Pre-mixing:

    • In a suitable container, thoroughly mix the plasticized PVC compound with the specified amount of this compound.[15] The pigment loading is chosen to achieve a standard depth of shade.[15]

  • Two-Roll Milling:

    • Preheat the two-roll mill to 160°C ± 5°C.[15]

    • Introduce the pre-mixed material onto the rolls and mill for a specified time (e.g., 5 minutes) to form a milled sheet. This step ensures initial dispersion.

    • To assess the ease of dispersion, a portion of this sheet can be further milled at a lower temperature (e.g., 130°C ± 5°C) which applies higher shear forces.[15]

  • Pressing:

    • Cut a piece of the milled sheet and place it in a mold.

    • Press the sheet in a hydraulic press at a specified temperature and pressure to create a smooth, flat test plaque of a defined thickness.

  • Colorimetric Analysis:

    • Allow the pressed plaque to cool to room temperature.

    • Measure the color coordinates (e.g., CIELAB L, a, b*) using a colorimeter or spectrophotometer.

    • The color strength and shade can be compared to a standard. The difference in color strength between the initial and high-shear milling steps indicates the ease of dispersion.

experimental_workflow_pvc cluster_preparation Material Preparation cluster_processing Processing & Evaluation pvc_compound Plasticized PVC Compound premixing Pre-mixing pvc_compound->premixing pigment This compound pigment->premixing two_roll_mill Two-Roll Milling (160°C) premixing->two_roll_mill Dry Blend pressing Pressing two_roll_mill->pressing Milled Sheet analysis Colorimetric Analysis pressing->analysis Test Plaque

Fig. 2: Workflow for this compound dispersion in PVC.
Protocols for Performance Testing

2.3.1 Heat Stability Test (based on DIN 53272) [16]

  • Prepare colored polymer samples (e.g., 0.1% pigment in HDPE) as described in Protocol 2.1.

  • Using an injection molding machine, inject a standard sample at the base processing temperature.

  • Increase the barrel temperature in increments (e.g., 10-20°C) and for each step, allow a dwell time of 5 minutes before injecting a new sample.

  • Compare the color of the samples produced at higher temperatures to the standard sample. The heat stability is the highest temperature at which no significant color change (typically ΔE*ab ≤ 3.0) is observed.

2.3.2 Light Fastness Test (based on ISO 4892-2)

  • Mount the prepared test specimens (from Protocol 2.1 or 2.2) in a xenon-arc weather-ometer.

  • Expose the samples to a controlled cycle of light, temperature, and humidity as specified in the standard.

  • Periodically remove the samples and compare the color of the exposed area to an unexposed area of the same sample.

  • Assess the degree of fading using the Blue Wool Scale, where 1 represents poor lightfastness and 8 represents excellent lightfastness.

2.3.3 Migration Resistance Test (based on DIN 53775)

  • Prepare a colored, plasticized PVC or polyolefin test specimen.

  • Place the colored specimen in direct contact with a white, uncolored sheet of the same polymer (for polyolefins) or a standard white flexible PVC sheet (for all tests).[17]

  • Apply a uniform pressure (e.g., 3 kg/cm ²) to the assembly and place it in an oven at a specified temperature (e.g., 80°C) for a set duration (e.g., 24 hours).[17]

  • After cooling, separate the sheets and visually assess the white sheet for any color staining.

  • Rate the degree of migration using a 5-point grayscale, where 5 indicates no migration and 1 indicates severe migration.[17]

logical_relationship_testing cluster_input Input cluster_tests Performance Tests cluster_evaluation Evaluation Metric colored_specimen Colored Polymer Specimen heat_test Heat Stability Test (Injection Molding @ various T) colored_specimen->heat_test light_test Light Fastness Test (Xenon-Arc Exposure) colored_specimen->light_test migration_test Migration Resistance Test (Contact with White Sheet @ T) colored_specimen->migration_test delta_e Color Change (ΔE*ab) heat_test->delta_e blue_wool Blue Wool Scale light_test->blue_wool grayscale Grayscale for Staining migration_test->grayscale

Fig. 3: Logical relationship for performance testing of colored plastics.

Summary and Recommendations

This compound is a versatile and economical colorant for both polyolefins and PVC.

  • In Polyolefins , it offers moderate heat stability, making it suitable for processing temperatures up to approximately 200°C.[1][3][4][6][7][9][10] Its lightfastness and migration resistance are generally good, making it a viable option for a range of applications where high performance is not the primary requirement.[9][10]

  • In PVC , its performance is also notable, with good chemical resistance.[1][8][12] However, researchers should be cautious about its concentration in flexible (plasticized) PVC, as it has a tendency to bloom or migrate at higher levels.[1][7][10] For rigid PVC applications, where plasticizer content is minimal, this is less of a concern.[11]

For optimal results, it is crucial to ensure thorough dispersion of the pigment within the polymer matrix. The use of twin-screw extruders for polyolefins and controlled two-roll milling for PVC are recommended to break down pigment agglomerates and achieve uniform color.[14][15] Researchers should perform the outlined performance tests to validate the suitability of this compound for their specific application and processing conditions.

References

Application Notes and Protocols for Incorporating Pigment Yellow 14 into Water-Based Ink Formulations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the successful incorporation of Pigment Yellow 14 (PY14) into water-based ink formulations. This document outlines the pigment's key properties, detailed experimental protocols for dispersion and ink formulation, quality control parameters, and troubleshooting guidelines.

Introduction to this compound

This compound, a diarylide yellow pigment, is a widely used colorant known for its bright, greenish-yellow shade and strong color strength.[1][2] Its chemical formula is C34H30Cl2N6O4. It is particularly suitable for water-based ink systems due to its stability and good overall performance characteristics.

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is presented in Table 1. This data is essential for understanding the pigment's behavior during dispersion and in the final ink formulation.

PropertyValueReferences
C.I. NameThis compound[3]
C.I. Number21095[3]
CAS Number5468-75-7[3]
Molecular FormulaC34H30Cl2N6O4[2]
Molecular Weight657.55 g/mol [2]
AppearanceGreenish-yellow powder[1]
Density1.32 - 1.6 g/cm³[2][3]
Oil Absorption35-45 ml/100g[3]
pH Value6.0 - 7.0[3]
Heat Resistance160 - 180°C[3]
Light Fastness (1-8 scale)5[3]
Fastness Properties

The resistance of this compound to various environmental and chemical factors is critical for its application in printing inks.

Resistance PropertyRating (1-5 Scale, 5=Excellent)References
Acid Resistance5[3]
Alkali Resistance5[3]
Water Resistance5[2]
Alcohol Resistance5[3]
Ester Resistance4[3]
Benzene Resistance4[3]
Ketone Resistance4[3]
Soap Resistance4[3]
Bleeding Resistance4[3]
Migration Resistance3-4[3]

Experimental Protocols

The following sections provide detailed methodologies for preparing a this compound dispersion and a complete water-based ink formulation.

Pigment Dispersion (Millbase) Preparation

The initial and most critical step is the dispersion of the pigment powder into a liquid carrier to create a stable pigment concentrate, often referred to as a millbase.

Objective: To deagglomerate and wet the this compound particles and stabilize them in an aqueous medium.

Equipment:

  • High-speed disperser (HSD) with a dissolver blade

  • Horizontal or vertical bead mill

  • Laboratory balance

  • Beakers and mixing vessels

Materials:

ComponentFunctionExample Product(s)Concentration (% w/w)
This compoundColorant-30.0 - 45.0
Water (Deionized)Vehicle/Solvent-40.0 - 60.0
DispersantWetting and stabilizationAcrylic copolymer-based dispersants5.0 - 15.0 (on pigment weight)
DefoamerPrevents foam formationMineral oil or silicone-based defoamers0.1 - 0.5
BiocidePrevents microbial growth-0.1 - 0.3

Protocol:

  • Premixing:

    • Charge the deionized water, dispersant, defoamer, and biocide into a mixing vessel.

    • Place the vessel under the high-speed disperser and start agitation at a low speed.

    • Gradually add the this compound powder to the vortex.

    • Once all the pigment is added, increase the speed of the disperser to achieve a vortex that pulls the pigment into the liquid.

    • Continue mixing at high speed for 20-30 minutes to ensure thorough wetting of the pigment particles.

  • Milling:

    • Transfer the premix into the chamber of a bead mill. For laboratory scale, zirconium oxide beads with a diameter of 0.8-1.2 mm are recommended.[4]

    • Set the mill speed to the manufacturer's recommended setting, typically between 2000-3000 rpm.[4]

    • Mill the dispersion for a period of 4 to 6 hours.[4] The optimal milling time will depend on the specific equipment and desired particle size.

    • Monitor the temperature of the millbase during the process and use cooling if necessary to maintain a temperature below 40°C.

    • Periodically take samples to check the particle size distribution using a fineness of grind gauge or a particle size analyzer. The target fineness for flexographic inks is typically below 5 µm.[5]

Water-Based Ink Formulation

Once a stable pigment dispersion is achieved, it is let down with a resin system and other additives to produce the final ink.

Objective: To formulate a water-based flexographic ink with the desired viscosity, color strength, and printing performance.

Equipment:

  • Low-speed mixer with a propeller blade

  • Viscometer (e.g., Ford Cup #4 or Brookfield viscometer)

  • pH meter

Materials:

ComponentFunctionExample Product(s)Concentration (% w/w)
This compound Millbase (from 2.1)Colorant-30.0 - 50.0
Acrylic Emulsion/ResinBinder, film formerStyrene-acrylic copolymers30.0 - 50.0
Water (Deionized)Diluent, viscosity adjustment-10.0 - 20.0
HumectantSlows drying, prevents nozzle cloggingPropylene glycol, Glycerin2.0 - 5.0
Wax EmulsionImproves rub resistance and slipPolyethylene or carnauba wax emulsions1.0 - 3.0
pH AdjusterMaintains alkaline pH for stabilityAmmonia, Aminomethyl propanol (B110389) (AMP-95)As needed (to pH 8.5-9.2)
Surfactant/Wetting AgentImproves substrate wetting-0.1 - 1.0
DefoamerControls foam during printing-0.1 - 0.5

Protocol:

  • Letdown:

    • In a clean mixing vessel, add the acrylic emulsion resin.

    • While stirring at a low speed, slowly add the this compound millbase.

    • Continue mixing until the mixture is homogeneous.

  • Additive Incorporation:

    • Add the humectant, wax emulsion, and surfactant to the mixture while stirring.

    • Add the defoamer last, as excessive mixing can reduce its effectiveness.

  • Viscosity and pH Adjustment:

    • Measure the viscosity of the ink. For flexographic printing, a typical viscosity is 20-30 seconds using a Ford Cup #4.[6]

    • Adjust the viscosity by adding deionized water if it is too high.

    • Measure the pH of the ink. The target pH for most water-based inks is between 8.5 and 9.2 to ensure the stability of the acrylic resin.[7]

    • If necessary, adjust the pH by adding a suitable pH adjuster dropwise while monitoring the pH.

  • Filtration:

    • Filter the final ink through a fine mesh filter (e.g., 5-10 µm) to remove any undispersed particles or contaminants.

Quality Control

Consistent quality control is essential to ensure the performance of the formulated water-based ink.

ParameterTest MethodTypical SpecificationReferences
Fineness of Grind Hegman Gauge< 5 µm[5]
Viscosity Ford Cup #4 at 25°C20 - 30 seconds[6]
pH pH meter8.5 - 9.2[7]
Color Strength SpectrophotometerΔE < 1.0 compared to standard[5]
Particle Size Particle Size Analyzerd90 < 1 µm[8]
Gloss Glossmeter (60°)Application dependent-
Adhesion Tape Test (ASTM D3359)No significant ink removal[9]
Drying Time Print and observeApplication dependent[5]

Diagrams

Experimental Workflow

experimental_workflow cluster_dispersion Pigment Dispersion (Millbase) Preparation cluster_ink Water-Based Ink Formulation premixing Premixing (Water, Dispersant, Defoamer, Biocide + PY14) hsd High-Speed Dispersion (20-30 min) premixing->hsd milling Bead Milling (4-6 hours) hsd->milling qc_dispersion QC Check (Fineness of Grind) milling->qc_dispersion letdown Letdown (Millbase + Acrylic Resin) qc_dispersion->letdown Proceed if fineness < 5 µm additives Additive Incorporation (Humectant, Wax, Surfactant, Defoamer) letdown->additives adjustment Viscosity & pH Adjustment additives->adjustment filtration Filtration adjustment->filtration final_ink Final Ink Product filtration->final_ink

Caption: Experimental workflow for incorporating this compound into water-based ink.

Logical Relationships of Formulation Components

formulation_relationships ink Water-Based Ink pigment This compound ink->pigment provides Color vehicle Aqueous Vehicle ink->vehicle is the Carrier additives Additives ink->additives modify Properties defoamer Defoamer ink->defoamer prevents foam in surfactant Surfactant ink->surfactant improves wetting by dispersant Dispersant pigment->dispersant stabilizes water Water vehicle->water resin Acrylic Resin vehicle->resin forms Film additives->dispersant humectant Humectant additives->humectant additives->defoamer wax Wax Emulsion additives->wax ph_adjuster pH Adjuster additives->ph_adjuster additives->surfactant water->humectant controls evaporation of resin->wax improves rub resistance of resin->ph_adjuster stabilizes

Caption: Logical relationships between components in a this compound water-based ink.

Troubleshooting

Common issues encountered during the formulation process and their potential solutions are outlined below.

IssuePotential Cause(s)Recommended Solution(s)
Poor Dispersion (Low Color Strength, Speckling) - Insufficient dispersant concentration- Inadequate milling time or energy- Incorrect dispersant type- Optimize dispersant level- Increase milling time or use smaller grinding media- Screen for a more effective dispersant
High Viscosity - Excessive pigment loading- Incompatible resin or dispersant- pH out of range- Reduce pigment concentration in the millbase- Evaluate compatibility of components- Adjust pH to the recommended range (8.5-9.2)[7]
Foaming - Excessive air entrapment during mixing- Ineffective or insufficient defoamer- Reduce agitation speed during letdown- Add defoamer slowly and at the end of the formulation process- Select a more suitable defoamer
Poor Ink Stability (Settling, Flocculation) - Insufficient dispersant or incorrect type- pH drift over time- Increase dispersant concentration or choose a dispersant with better long-term stability- Ensure the ink is well-buffered and stored in a sealed container
Poor Adhesion to Substrate - Incorrect resin selection for the substrate- Low film-forming temperature of the resin- Select a resin with better adhesion to the specific substrate- Ensure proper drying and curing conditions

References

Application Notes and Protocols for the Continuous-Flow Synthesis of Pigment Yellow 14

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pigment Yellow 14 is a prominent organic pigment widely utilized in printing inks, plastics, and other applications. Traditionally synthesized via batch processes, the production of this compound can be significantly enhanced through the adoption of continuous-flow chemistry. This technology offers numerous advantages over conventional batch methods, including improved safety, enhanced heat and mass transfer, precise control over reaction parameters, and greater product consistency.[1][2]

Continuous-flow synthesis minimizes the accumulation of hazardous intermediates, such as diazonium salts, by generating and consuming them in situ within a small reactor volume. The high surface-area-to-volume ratio of microreactors allows for efficient thermal management of exothermic reactions like diazotization and azo coupling. Furthermore, the precise control over mixing, residence time, and pH in a continuous-flow setup leads to a more uniform particle size distribution and higher purity of the final pigment product.[1][2]

This document provides detailed application notes and protocols for the continuous-flow synthesis of this compound, primarily based on the three-stream micromixing process developed by Wang et al. This method demonstrates superior control over the reaction pH, a critical parameter in the azo coupling step, resulting in a significant improvement in pigment quality compared to two-stream processes.[2][3]

Signaling Pathway and Experimental Workflow

The synthesis of this compound involves a two-step reaction: the diazotization of 3,3'-dichlorobenzidine (B165656) (DCB) followed by the azo coupling with acetoacet-o-toluidide (AAOT).

This compound Synthesis Pathway Chemical Reaction Pathway for this compound Synthesis DCB 3,3'-Dichlorobenzidine (DCB) Diazonium_Salt DCB Diazonium Salt DCB->Diazonium_Salt Diazotization NaNO2_HCl NaNO2, HCl (aq) NaNO2_HCl->Diazonium_Salt Pigment_Yellow_14 This compound Diazonium_Salt->Pigment_Yellow_14 Azo Coupling AAOT Acetoacet-o-toluidide (AAOT) Coupling_Component AAOT Enolate AAOT->Coupling_Component Deprotonation Base Base (aq) Base->Coupling_Component Coupling_Component->Pigment_Yellow_14

Caption: Chemical reaction pathway for the synthesis of this compound.

The continuous-flow synthesis is performed using a three-stream micromixing system, which allows for precise control of the reaction conditions.

Continuous_Flow_Synthesis_Workflow Three-Stream Continuous-Flow Synthesis Workflow cluster_pumps Syringe Pumps PumpA Pump A (DCB Diazonium Salt) Micromixer T-Shaped Micromixer PumpA->Micromixer PumpB Pump B (AAOT Alkaline Solution) PumpB->Micromixer PumpC Pump C (Buffer Solution) PumpC->Micromixer Delay_Loop Delay Loop Reactor (Controlled Temperature) Micromixer->Delay_Loop Azo Coupling Reaction Collection Product Collection Delay_Loop->Collection Analysis Filtration, Washing, Drying & Analysis Collection->Analysis

Caption: Schematic of the three-stream continuous-flow synthesis setup.

Experimental Protocols

Materials and Reagents
  • 3,3'-Dichlorobenzidine (DCB)

  • Sodium Nitrite (B80452) (NaNO₂)

  • Hydrochloric Acid (HCl)

  • Acetoacet-o-toluidide (AAOT)

  • Sodium Hydroxide (NaOH)

  • Acetic Acid

  • Sodium Acetate (B1210297)

  • Deionized Water

Preparation of Reactant Solutions
  • DCB Diazonium Salt Solution (Stream A):

    • Prepare a slurry of 3,3'-dichlorobenzidine in deionized water and hydrochloric acid.

    • Cool the slurry to 0-5 °C in an ice bath.

    • Slowly add an aqueous solution of sodium nitrite while maintaining the temperature below 5 °C.

    • Stir the mixture for a specified time to ensure complete diazotization.

    • The final concentration of the diazonium salt solution should be approximately 0.173 M.[1]

  • AAOT Alkaline Solution (Stream B):

    • Dissolve acetoacet-o-toluidide in an aqueous solution of sodium hydroxide.

    • Stir until a clear solution is obtained.

    • The final concentration of the AAOT solution should be approximately 0.3 M.[1]

  • Buffer Solution (Stream C):

    • Prepare an acetic acid/sodium acetate buffer solution by mixing appropriate amounts of acetic acid and sodium acetate in deionized water.

    • Adjust the pH of the buffer solution to the desired value (e.g., between 4.35 and 4.60 for optimal results).[4]

Continuous-Flow Synthesis Procedure
  • Set up the three-stream micromixing system as depicted in the workflow diagram.

  • Use syringe pumps to deliver the three reactant solutions into the T-shaped micromixer.

  • The outlet of the micromixer is connected to a delay loop reactor with a specified volume (e.g., 18.84 mL with an inner diameter of 2 mm and an outer diameter of 3 mm).[4]

  • Immerse the delay loop reactor in a water bath to maintain a constant reaction temperature (e.g., 20 °C).[4]

  • Pump the DCB diazonium salt solution and the AAOT alkaline solution at the desired flow rate (e.g., 20 mL/min).[4]

  • Pump the buffer solution at a flow rate to achieve the target pH in the reaction mixture (e.g., 40 mL/min).[4]

  • The azo coupling reaction occurs rapidly in the micromixer and continues in the delay loop.

  • Collect the product suspension from the outlet of the delay loop.

  • After the reaction reaches a steady state, filter the collected pigment suspension.

  • Wash the filter cake with deionized water to remove any unreacted starting materials and salts.

  • Dry the pigment product in an oven at a suitable temperature (e.g., 60-80 °C).

Data Presentation

The following tables summarize the quantitative data obtained from the continuous-flow synthesis of this compound.

Table 1: Optimized Reaction Conditions for Three-Stream Continuous-Flow Synthesis

ParameterOptimized Value
DCB Diazonium Salt Concentration0.173 M
AAOT Alkaline Solution Concentration0.3 M
Flow Rate of Stream A (Diazonium Salt)20 mL/min
Flow Rate of Stream B (AAOT Solution)20 mL/min
Flow Rate of Stream C (Buffer Solution)40 mL/min
Buffer Solution pH4.35 - 4.60
Reaction Temperature20 °C
Delay Loop Volume18.84 mL

Data sourced from Wang et al. (2019).[4]

Table 2: Comparison of Two-Stream vs. Three-Stream Micromixing Processes

PropertyTwo-Stream ProcessThree-Stream Process
Product Purity86.4%94.5%
Purity Increase-9.41%

Data sourced from Wang et al. (2019).[2][3]

Process Analytical Technology (PAT) for Process Chemistry Research

For process chemistry research and development, the integration of Process Analytical Technology (PAT) is crucial for real-time monitoring and control of the continuous-flow synthesis of this compound. PAT tools can provide valuable insights into reaction kinetics, product quality, and process stability.

  • In-line UV-Vis Spectroscopy: Can be used to monitor the concentration of the diazonium salt and the formation of the pigment in real-time. This allows for the rapid optimization of reaction conditions and ensures the process remains in a steady state.

  • In-line Raman Spectroscopy: Provides information on the molecular structure and can be used to monitor the conversion of reactants to the product. It is also a powerful tool for in-situ monitoring of the polymorphic form and particle size of the pigment as it crystallizes, which are critical quality attributes.

  • pH and Temperature Sensors: Continuous monitoring of pH and temperature is essential for maintaining optimal reaction conditions and ensuring batch-to-batch consistency.

By implementing these PAT tools, researchers can gain a deeper understanding of the reaction mechanism and develop a robust and well-controlled continuous manufacturing process for this compound.

References

Application Notes and Protocols: Pigment Yellow 14 in Textile Printing and Dyeing

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of C.I. Pigment Yellow 14 (PY14), a disazo pigment, in textile printing and dyeing applications. This document outlines the pigment's physicochemical properties, detailed experimental protocols for its application on cotton and other cellulosic fibers, and data on its performance characteristics.

Introduction

This compound, chemically known as 2,2'-[(3,3'-dichloro[1,1'-biphenyl]-4,4'-diyl)di(E)azene-2,1-diyl]bis[N-(2-methylphenyl)-3-oxobutanamide], is a widely used organic pigment valued for its bright, greenish-yellow hue.[1] In the textile industry, it is primarily utilized in printing applications due to its good color strength and compatibility with various binder systems. Unlike dyes, pigments are insoluble in the application medium and do not form chemical bonds with the textile fibers. Instead, they are physically bound to the fiber surface by a polymeric binder. This mechanism allows for the coloration of a wide range of textile substrates.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for formulation development and for predicting the pigment's behavior during processing.

Table 1: Physicochemical Properties of this compound

PropertyValueReferences
C.I. Name This compound[2]
C.I. Number 21095[3]
CAS Number 5468-75-7[2]
Molecular Formula C₃₄H₃₀Cl₂N₆O₄[2]
Molecular Weight 657.55 g/mol [2]
Appearance Yellow Powder[2]
Hue Greenish Yellow[2]
Density 1.32 - 1.6 g/cm³[3][4]
Melting Point 190-200 °C[2]
Oil Absorption 35-45 ml/100g[3]
pH 6.0 - 8.0[2][3]
Heat Resistance Up to 180 °C[2]
Solubility Insoluble in water, slightly soluble in toluene.[5]

Application in Textile Printing

Pigment printing is the most common method for applying this compound to textiles. The process involves the preparation of a print paste containing the pigment, a binder, a thickener, and other auxiliaries. This paste is then applied to the fabric, dried, and cured to fix the pigment.

Experimental Protocol: Pigment Printing of Cotton Fabric

This protocol details the screen printing of a 100% cotton fabric with a this compound formulation.

3.1.1. Materials and Reagents:

  • This compound (aqueous dispersion)

  • Acrylic binder

  • Synthetic thickener (e.g., polyacrylate-based)

  • Fixing agent (e.g., melamine-formaldehyde resin)

  • Softener

  • Urea

  • Diammonium phosphate (B84403) (DAP)

  • Deionized water

  • 100% cotton fabric (desized, scoured, and bleached)

3.1.2. Equipment:

  • Laboratory scale mixer/homogenizer

  • Weighing balance

  • pH meter

  • Screen printing table and squeegee

  • Laboratory oven or stenter for drying and curing

3.1.3. Print Paste Formulation:

A typical formulation for a this compound print paste is provided in Table 2.

Table 2: Typical this compound Print Paste Formulation

ComponentConcentration (g/kg)Function
This compound (20% dispersion)50Colorant
Acrylic Binder150Adhesion to fabric
Synthetic Thickener (5% stock)500Viscosity control
Fixing Agent20Improves wash fastness
Softener10Improves fabric hand-feel
Urea20Humectant, aids in fixation
Diammonium Phosphate (DAP)5Catalyst for binder crosslinking
Deionized Water245Vehicle
Total 1000

3.1.4. Procedure:

  • Fabric Preparation: Ensure the cotton fabric is properly desized, scoured, and bleached to remove any impurities that might interfere with print quality and adhesion.

  • Print Paste Preparation:

    • In a suitable container, weigh the required amount of synthetic thickener stock.

    • Add the deionized water and mix until a homogeneous paste is formed.

    • Slowly add the this compound dispersion while stirring continuously.

    • Add the acrylic binder, fixing agent, softener, urea, and diammonium phosphate one by one, ensuring each component is well dispersed before adding the next.

    • Continue mixing for 15-20 minutes to achieve a smooth and uniform print paste.

    • Check and adjust the pH of the paste to the range of 8.0-9.0 if necessary.

  • Printing:

    • Place the prepared cotton fabric on the printing table.

    • Position the screen with the desired design on the fabric.

    • Apply the print paste along one edge of the screen.

    • Use a squeegee to spread the paste evenly across the screen with a single, firm stroke.

  • Drying and Curing:

    • Carefully remove the printed fabric from the table and air dry or dry in an oven at 100-120°C for 2-3 minutes.

    • Cure the dried fabric in an oven or stenter at 150-160°C for 3-5 minutes to ensure proper crosslinking of the binder.

  • Post-Treatment:

    • After curing, the fabric is ready for use. Unlike reactive dyeing, a washing-off step is generally not required for pigment prints.

3.1.5. Experimental Workflow for Pigment Printing:

G cluster_prep Preparation cluster_proc Process cluster_final Final Product Fabric_Prep Fabric Preparation (Desizing, Scouring, Bleaching) Printing Screen Printing Fabric_Prep->Printing Paste_Prep Print Paste Preparation Paste_Prep->Printing Drying Drying (100-120°C) Printing->Drying Curing Curing (150-160°C) Drying->Curing Final_Fabric Printed Fabric Curing->Final_Fabric

Caption: Workflow for Pigment Printing with this compound.

Application in Exhaust Dyeing

While less common than printing, this compound can be applied to textiles via an exhaustion process. This method is typically used for garment dyeing to achieve a "washed-out" or "vintage" look. The process requires cationization of the cotton fibers to create a positive charge that attracts the anionic pigment dispersion.

Experimental Protocol: Exhaust Dyeing of Cotton with this compound

This protocol outlines a laboratory-scale exhaustion dyeing process for 100% cotton yarn or fabric.

4.1.1. Materials and Reagents:

  • This compound (aqueous dispersion)

  • Cationizing agent (e.g., polyamine-based)

  • Binder

  • Fixing Agent

  • Acetic acid

  • Sodium carbonate

  • Deionized water

  • 100% cotton yarn or fabric (scoured and bleached)

4.1.2. Equipment:

  • Laboratory dyeing machine (e.g., beaker dyer)

  • Weighing balance

  • pH meter

  • Squeezer or hydroextractor

  • Laboratory oven for drying and curing

4.1.3. Procedure:

  • Cationization of Cotton:

    • Prepare a treatment bath with 2-4% (on weight of fabric, owf) of a suitable cationizing agent.

    • Adjust the pH of the bath to 4.5-5.5 with acetic acid.

    • Introduce the cotton material into the bath at a liquor-to-goods ratio (L:R) of 10:1.

    • Raise the temperature to 60-70°C and treat for 30 minutes.

    • Rinse the cationized cotton thoroughly with cold water.

  • Exhaustion Dyeing:

    • Set a fresh dyebath at an L:R of 10:1.

    • Add 1-3% (owf) of this compound dispersion to the bath.

    • Introduce the cationized cotton into the dyebath at 40°C.

    • Raise the temperature to 70-80°C over 20 minutes and run for 30-45 minutes.

    • Cool the bath down to 50°C.

  • Binder and Fixer Application:

    • Add 2-5% (owf) of a suitable binder and 1-2% (owf) of a fixing agent to the same bath.

    • Run for a further 20 minutes.

  • Drying and Curing:

    • Remove the dyed material from the bath, rinse lightly, and hydroextract or squeeze to remove excess liquor.

    • Dry the material at 100-120°C.

    • Cure the dried material at 150-160°C for 3-5 minutes.

4.1.4. Experimental Workflow for Exhaust Dyeing:

G Start Start: Scoured & Bleached Cotton Cationization Cationization (60-70°C, 30 min) Start->Cationization Rinsing1 Rinsing Cationization->Rinsing1 Dyeing Exhaustion Dyeing with PY14 (70-80°C, 30-45 min) Rinsing1->Dyeing Binder_Fixer Binder & Fixer Application (50°C, 20 min) Dyeing->Binder_Fixer Rinsing2 Light Rinsing Binder_Fixer->Rinsing2 Hydroextraction Hydroextraction Rinsing2->Hydroextraction Drying Drying (100-120°C) Hydroextraction->Drying Curing Curing (150-160°C) Drying->Curing End Dyed Fabric Curing->End

Caption: Workflow for Exhaust Dyeing with this compound.

Performance and Fastness Properties

The performance of this compound on textiles is highly dependent on the quality of the pigment dispersion, the binder system used, and the curing conditions. Proper formulation and application are crucial for achieving good fastness properties.

Table 3: Fastness Properties of this compound on Cotton

Fastness PropertyTest MethodRating (1-5 Scale, 5 is best)References
Light Fastness ISO 105-B025[3]
Washing Fastness (Change in Shade)ISO 105-C064-5[6]
Washing Fastness (Staining on Cotton)ISO 105-C064-5[6]
Rubbing Fastness (Dry)ISO 105-X124[7]
Rubbing Fastness (Wet)ISO 105-X123-4[7]
Water Resistance ISO 105-E015[8]
Acid Resistance (5% HCl)Internal Method5[1]
Alkali Resistance (5% NaOH)Internal Method5[1]
Alcohol Resistance Internal Method5[3]

Note: Fastness properties can vary depending on the specific binder, auxiliaries, and substrate used.

Conclusion

This compound is a versatile and economically important pigment for the coloration of textiles, particularly through printing methods. Its bright greenish-yellow shade and good overall fastness properties make it a suitable choice for a wide range of applications. The detailed protocols provided in these notes offer a starting point for researchers and scientists to explore the use of this compound in their specific textile applications. Optimization of binder systems and curing conditions can further enhance the performance of this pigment.

References

Application Notes and Protocols for the Characterization of Pigment Yellow 14 using X-ray Diffraction

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pigment Yellow 14 (C.I. 21095) is a diarylide yellow pigment widely utilized in printing inks, plastics, and coatings due to its vibrant color and good performance properties.[1] The specific shade, color strength, and stability of this organic pigment are intrinsically linked to its solid-state properties, particularly its crystal structure. X-ray diffraction (XRD) is a powerful and non-destructive analytical technique that provides detailed information about the crystallographic structure, phase composition, and other key physical characteristics of crystalline materials like this compound.[2][3] These application notes provide a comprehensive overview and detailed protocols for the characterization of this compound using XRD.

According to crystallographic studies, this compound exists in a bisketohydrazone tautomeric form and crystallizes in the triclinic system.[4][5] The characterization of its crystal structure is crucial for quality control, product development, and understanding the structure-property relationships that govern its performance.

Key Applications of XRD in this compound Characterization

  • Phase Identification: To confirm the identity and purity of this compound by comparing its diffraction pattern to standard reference data.

  • Crystal Structure Analysis: To determine the unit cell parameters, space group, and atomic arrangement within the crystal lattice.

  • Polymorphism and Solid Solution Analysis: To identify and differentiate between different crystalline forms (polymorphs) or the formation of solid solutions with other pigments, which can significantly impact color properties.[6]

  • Crystallite Size Determination: To estimate the average size of the crystalline domains using the Scherrer equation, which can influence properties like transparency and dispersibility.

  • Quantitative Phase Analysis: To determine the relative amounts of different crystalline phases in a mixture.[7]

Quantitative Data Summary

The following table summarizes the key crystallographic data for this compound, as determined by single-crystal X-ray diffraction.

ParameterValueReference
Crystal System TriclinicBarrow, M. J. (2002)
Space Group P-1Barrow, M. J. (2002)
Unit Cell Parameters
aValue not available in snippetsBarrow, M. J. (2002)
bValue not available in snippetsBarrow, M. J. (2002)
cValue not available in snippetsBarrow, M. J. (2002)
αValue not available in snippetsBarrow, M. J. (2002)
βValue not available in snippetsBarrow, M. J. (2002)
γValue not available in snippetsBarrow, M. J. (2002)
Unit Cell Volume (V) Value not available in snippetsBarrow, M. J. (2002)
Molecules per Unit Cell (Z) 1[4]

Note: Specific unit cell dimension values would be cited from the full publication by Barrow, M. J. (2002). "The crystal and molecular structures of three diarylide yellow pigments, C. I. Pigments Yellow 13, 14 and 63". Dyes and Pigments, 55(2-3), 79-89.

Experimental Protocols

This section provides a detailed protocol for the characterization of a dry powder sample of this compound using powder X-ray diffraction (PXRD).

Sample Preparation

Proper sample preparation is critical for obtaining high-quality XRD data.

  • Sample Acquisition: Obtain a representative sample of this compound powder.

  • Grinding: Gently grind the pigment powder in an agate mortar and pestle to ensure a fine and uniform particle size. This helps to minimize preferred orientation effects.

  • Sample Mounting:

    • Carefully pack the finely ground powder into a sample holder.

    • Use a flat surface, such as a glass slide, to press the powder and create a smooth, flat surface that is flush with the holder's surface.[8]

    • For small sample quantities, a zero-background sample holder (e.g., a single crystal silicon wafer) is recommended to minimize background noise.[8]

XRD Data Collection

The following are typical instrument parameters for PXRD analysis of organic pigments. These may need to be optimized for the specific instrument being used.

ParameterRecommended Setting
Instrument Powder X-ray Diffractometer
X-ray Source Cu Kα (λ = 1.5406 Å)
Voltage and Current 40 kV and 40 mA
Scan Type Continuous scan
Scan Range (2θ) 5° to 50°
Step Size 0.02°
Time per Step 1-2 seconds
Divergence Slit
Receiving Slit 0.2 mm
Data Analysis
  • Phase Identification:

    • The collected diffraction pattern should be compared with reference patterns from crystallographic databases (e.g., the Powder Diffraction File™ from the International Centre for Diffraction Data).

    • Software such as MATCH! or HighScore can be used for automated phase identification.

  • Lattice Parameter Refinement:

    • Once the phase is identified, the unit cell parameters can be refined using Rietveld refinement or other indexing software. This provides highly accurate lattice parameters.

  • Crystallite Size Determination:

    • The average crystallite size can be estimated from the broadening of the diffraction peaks using the Scherrer equation: D = (K * λ) / (β * cos(θ)) Where:

      • D is the mean crystallite size.

      • K is the Scherrer constant (typically ~0.9).

      • λ is the X-ray wavelength.

      • β is the full width at half maximum (FWHM) of the diffraction peak in radians.

      • θ is the Bragg angle.

    • It is important to correct for instrumental broadening by analyzing a standard crystalline material (e.g., LaB₆).

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Sample Preparation cluster_xrd XRD Analysis cluster_analysis Data Analysis cluster_results Results start Start: Obtain this compound Powder grind Grind to Fine Powder start->grind mount Mount on Sample Holder grind->mount xrd Perform Powder XRD Scan mount->xrd data Collect Diffraction Pattern xrd->data phase_id Phase Identification data->phase_id lattice Lattice Parameter Refinement phase_id->lattice crystallite Crystallite Size Calculation lattice->crystallite end End: Characterization Report crystallite->end

Caption: Experimental workflow for the XRD characterization of this compound.

Logical Relationship: Crystal Structure and Pigment Properties

logical_relationship cluster_properties Solid-State Properties cluster_performance Pigment Performance crystal_structure Crystal Structure (Determined by XRD) polymorphism Polymorphism crystal_structure->polymorphism influences crystallite_size Crystallite Size crystal_structure->crystallite_size determines crystal_defects Crystal Defects crystal_structure->crystal_defects influences color_shade Color Shade & Strength polymorphism->color_shade dispersibility Dispersibility crystallite_size->dispersibility lightfastness Lightfastness crystal_defects->lightfastness stability Thermal & Chemical Stability crystal_defects->stability color_shade->lightfastness dispersibility->color_shade

Caption: Relationship between crystal structure and the performance properties of this compound.

References

Application Notes and Protocols for Formulating Stable Dis-persions of Pigment Yellow 14 in Coatings

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, scientists, and drug development professionals.

Introduction

Pigment Yellow 14 (PY14), a diarylide yellow pigment, is widely utilized in the coatings industry to achieve bright, opaque yellow shades.[1] Its vibrant color, good lightfastness, and cost-effectiveness make it a popular choice for a variety of applications, including industrial and decorative paints.[1] However, achieving a stable dispersion of this compound in a coating formulation is critical to unlocking its full potential in terms of color development, gloss, and long-term stability.

This document provides detailed application notes and experimental protocols for formulating stable dispersions of this compound in a solvent-based alkyd coating system. It will cover the selection of dispersants, milling procedures, and methods for evaluating dispersion stability.

Properties of this compound

A summary of the typical physical and fastness properties of this compound is presented in Table 1. These properties are crucial for determining the suitability of the pigment for a specific coating application.

Table 1: Typical Properties of this compound

PropertyValue
Chemical ClassDiarylide Azo
C.I. NameThis compound
C.I. Number21095
CAS Number5468-75-7
Density1.35 - 1.64 g/cm³[1]
Specific Surface Area~55 m²/g[1]
Oil Absorption40-50 g/100g
Heat Stability180-200°C[1]
Light Fastness (Full Shade)5-6 (on a scale of 1-8)
Light Fastness (Tint)4-5 (on a scale of 1-8)
Solvent ResistanceGood to Excellent[1]
Acid ResistanceExcellent
Alkali ResistanceExcellent

Principles of Pigment Dispersion

The process of dispersing a dry pigment into a liquid medium involves three key stages: wetting, mechanical dispersion (milling), and stabilization.[2][3]

  • Wetting: The initial stage where the liquid vehicle displaces air from the surface of the pigment particles. The use of a suitable wetting agent can significantly improve this process by reducing the surface tension between the pigment and the vehicle.

  • Dispersion (Milling): This stage involves the application of mechanical energy to break down pigment agglomerates and aggregates into smaller, primary particles.[4] Common milling techniques include bead mills, ball mills, and three-roll mills.[5]

  • Stabilization: Once the pigment particles are dispersed, they must be stabilized to prevent re-agglomeration or flocculation. This is typically achieved through the use of dispersants that adsorb onto the pigment surface and provide either steric or electrostatic repulsion.[3]

Experimental Protocols

Materials and Equipment
  • Pigment: this compound

  • Resin: Long oil alkyd resin (60% solids in mineral spirits)

  • Solvent: Mineral Spirits

  • Dispersants:

    • Dispersant A: High molecular weight polymeric dispersant

    • Dispersant B: Soya lecithin-based dispersant

    • Dispersant C: Acidic polyester/polyamine copolymer dispersant

  • Milling Equipment: Laboratory-scale bead mill with 1.0 mm zirconia beads

  • Characterization Equipment:

    • Hegman gauge

    • Viscometer (e.g., Brookfield or Krebs Stormer)

    • Particle size analyzer (e.g., laser diffraction)

    • Glossmeter

    • Colorimeter

Protocol for Preparation of Pigment Dispersion

This protocol outlines the steps for preparing a pigment dispersion of this compound in a solvent-based alkyd resin system.

  • Premix Preparation: a. In a suitable container, combine the alkyd resin, solvent, and the selected dispersant according to the formulations outlined in Table 2. b. Mix at low speed with a dissolver until a homogeneous mixture is obtained. c. Gradually add the this compound powder to the liquid mixture under continuous agitation. d. Increase the speed of the dissolver to approximately 1000 rpm and mix for 30 minutes to ensure thorough wetting of the pigment.

  • Milling: a. Load the premix into the laboratory bead mill. b. Mill the dispersion at a consistent speed (e.g., 2000 rpm) for the specified time (see Table 3). c. Monitor the temperature of the mill base and maintain it below 50°C to prevent any potential degradation of the pigment or resin. d. Take samples at regular intervals (e.g., 30, 60, 90, 120 minutes) to evaluate the progress of the dispersion.

  • Let-down: a. After milling, let down the pigment concentrate with the remaining alkyd resin and solvent to achieve the final desired pigment concentration and viscosity for the coating. b. Mix thoroughly at low speed until the mixture is uniform.

Protocol for Dispersion Stability Assessment
  • Fineness of Grind: a. Immediately after milling, use a Hegman gauge to determine the fineness of the dispersion. A reading of 7 or higher is generally desirable for high-gloss coatings.

  • Viscosity Measurement: a. Measure the initial viscosity of the final coating using a viscometer. b. Store the samples in a sealed container at room temperature and at an elevated temperature (e.g., 50°C). c. Measure the viscosity again after 7 and 14 days to assess any changes, which could indicate instability such as flocculation.

  • Particle Size Analysis: a. Dilute a sample of the dispersion with a suitable solvent and analyze the particle size distribution using a laser diffraction particle size analyzer. b. A narrow particle size distribution with a small mean particle size is indicative of a good dispersion.

  • Gloss and Color Measurement: a. Apply the coating to a substrate (e.g., a Leneta chart) using a drawdown bar to create a uniform film. b. Allow the film to dry completely. c. Measure the 60° gloss using a glossmeter. d. Measure the color coordinates (L, a, b*) using a colorimeter to assess color strength and shade.

Data Presentation

The following tables present hypothetical but realistic data to illustrate the effects of different formulation variables on the properties of this compound dispersions.

Table 2: Effect of Dispersant Type and Concentration on Dispersion Viscosity and Fineness of Grind (after 90 minutes of milling)

Formulation IDDispersant TypeDispersant Concentration (% on Pigment Weight)Initial Viscosity (KU)Fineness of Grind (Hegman)
PY14-A1Dispersant A2.0956.5
PY14-A2Dispersant A4.0857.5
PY14-A3Dispersant A6.0887.5
PY14-B1Dispersant B2.01055.0
PY14-B2Dispersant B4.0986.0
PY14-B3Dispersant B6.01026.0
PY14-C1Dispersant C2.0986.0
PY14-C2Dispersant C4.0897.0
PY14-C3Dispersant C6.0927.0

Table 3: Effect of Milling Time on Particle Size and Gloss (Formulation PY14-A2)

Milling Time (minutes)Mean Particle Size (D50, µm)60° Gloss
305.275
602.882
901.588
1201.389

Table 4: Stability of this compound Dispersions after 14 Days of Storage

Formulation IDStorage ConditionViscosity Change (%)Gloss Retention (%)Color Difference (ΔE* )
PY14-A2Room Temperature+2980.3
PY14-A250°C+5950.8
PY14-B2Room Temperature+15852.5
PY14-B250°C+25784.2
PY14-C2Room Temperature+8921.2
PY14-C250°C+12882.1

Visualization of Workflows and Relationships

The following diagrams illustrate the experimental workflow and the logical relationships in formulating stable pigment dispersions.

experimental_workflow cluster_prep 1. Premix Preparation cluster_mill 2. Milling cluster_letdown 3. Let-down cluster_eval 4. Evaluation prem_resin Alkyd Resin premix Combine & Mix prem_resin->premix prem_solvent Solvent prem_solvent->premix prem_disp Dispersant prem_disp->premix prem_pigment This compound prem_pigment->premix bead_mill Bead Mill premix->bead_mill Load Premix letdown Combine & Mix bead_mill->letdown Milled Concentrate let_resin Remaining Resin let_resin->letdown let_solvent Remaining Solvent let_solvent->letdown final_dispersion Final Dispersion letdown->final_dispersion eval_grind Fineness of Grind final_dispersion->eval_grind eval_visc Viscosity final_dispersion->eval_visc eval_ps Particle Size final_dispersion->eval_ps eval_gloss Gloss final_dispersion->eval_gloss eval_color Color final_dispersion->eval_color

Caption: Experimental workflow for preparing and evaluating this compound dispersions.

dispersion_stability_relationship cluster_inputs Formulation & Process Variables cluster_outputs Dispersion Properties & Stability disp_type Dispersant Type viscosity Viscosity disp_type->viscosity affects stability Storage Stability disp_type->stability affects disp_conc Dispersant Concentration disp_conc->viscosity optimizes disp_conc->stability improves mill_time Milling Time particle_size Particle Size mill_time->particle_size reduces pigment_loading Pigment Loading pigment_loading->viscosity increases color_strength Color Strength particle_size->color_strength enhances gloss Gloss particle_size->gloss improves stability->viscosity maintains stability->gloss maintains

Caption: Relationship between formulation variables and dispersion stability.

Conclusion

The formulation of a stable dispersion of this compound is a multi-faceted process that requires careful consideration of the dispersant type and concentration, as well as the milling parameters. The data presented in this application note, although hypothetical, illustrates the expected trends and provides a framework for systematic formulation development. By following the outlined protocols and systematically evaluating the dispersion properties, researchers can develop stable and high-performing coatings utilizing this compound. It is recommended that formulators conduct their own ladder studies to determine the optimal conditions for their specific coating systems.

References

Application Notes & Protocols: Laser Degradation Studies of Pigment Yellow 14 in Tattoo Inks

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The increasing prevalence of tattoos has been paralleled by a growing demand for their removal, with laser-based methods being the most common approach.[1] However, the removal of certain tattoo inks, particularly lighter colors like yellow, presents significant challenges.[1] Pigment Yellow 14 (PY14), a common diarylide azo pigment, is known for its resistance to complete clearance with currently available laser systems.[1] This difficulty arises from a mismatch between the pigment's absorption spectrum and the wavelengths of lasers typically used in clinical practice.[1]

Furthermore, the laser-induced degradation of tattoo pigments can lead to the formation of smaller, potentially hazardous chemical compounds.[2][3] Understanding the photodegradation pathways and identifying the resulting byproducts is crucial for assessing the safety and efficacy of laser tattoo removal procedures. These application notes provide a summary of the current understanding of PY14 laser degradation and detailed protocols for its investigation.

Challenges in Laser Removal of this compound

The effective removal of yellow tattoo inks, including those containing this compound, is often incomplete.[1] Studies have indicated that the absorption peaks of yellow inks do not align well with the wavelengths produced by commonly used Q-switched (QS) laser systems.[1] While QS Nd:YAG lasers with a nanosecond pulse duration have shown some effectiveness, achieving complete and even removal remains a significant challenge.[1] The presence of other components in the tattoo ink, such as titanium dioxide (TiO2), can further alter the laser degradation process, affecting particle morphology, size, and the volatile products that are formed.[1][2][4] Additionally, in individuals with darker skin tones, melanin (B1238610) can compete for laser energy absorption, hindering the degradation of the yellow pigment.[5]

Experimental Data Summary

The following tables summarize key experimental parameters and findings from studies on the laser degradation of this compound.

Table 1: Laser Parameters for this compound Degradation Studies

ParameterValueReference
Laser TypeQ-switched (QS) Nd:YAG[1][2][4][5]
Wavelength532 nm[1][2][4][5]
Pulse DurationNanosecond[1]

Table 2: Analytical Techniques for Degradation Product Analysis

Analytical TechniquePurposeReference
Gas Chromatography-Mass Spectrometry (GC-MS)Identification of volatile degradation products[1][2][4][5]
Energy-Dispersive X-ray Spectroscopy (EDX) with Scanning Electron Microscopy (SEM)Elemental analysis and morphological characterization of pigment particles pre- and post-irradiation[1][2][4][5]
Dynamic Light Scattering (DLS)Measurement of particle size distribution[1][2][4][5]
X-ray Diffraction (XRD)Analysis of the crystalline structure of the pigment and its degradation products[1][2][4][5]
UV-Vis SpectroscopyTo determine the absorption spectra of the pigment[6]
Pyrolysis-GC/MSTo simulate and analyze thermal degradation products of the pigment[5]

Table 3: Observed Effects of Laser Irradiation on this compound

ObservationDescriptionReference
Color ChangeThe yellow pigment samples turned a brownish-green color after laser exposure.[1]
Particle MorphologyObservable changes in the shape and structure of the pigment particles.[1][2][4][5]
Particle SizeAlterations in the size distribution of the pigment particles.[1][2][4][5]
Formation of Volatile CompoundsGeneration of various volatile organic compounds as degradation byproducts.[1][2][4]
Influence of Titanium Dioxide (TiO2)The presence of TiO2 alters the degradation process, including changes in particle morphology and the profile of evolved volatile products.[1][2][4]
Influence of MelaninMelanin significantly absorbs 532 nm laser light, which can impede the degradation of yellow pigments and reduce the formation of volatile fragments.[5]

Experimental Protocols

The following are detailed methodologies for key experiments in the study of this compound laser degradation.

Protocol 1: Sample Preparation and Laser Irradiation

Objective: To prepare tattoo ink samples containing this compound and irradiate them with a laser to induce degradation.

Materials:

  • This compound powder

  • Tattoo ink formulation base (e.g., glycerin, water, witch hazel) or a simple solvent like ethanol

  • Optional: Titanium dioxide (TiO2) powder

  • Optional: Melanin

  • Glass vials or petri dishes

  • Q-switched (QS) Nd:YAG laser system (532 nm)

Procedure:

  • Pigment Dispersion: Prepare a dispersion of this compound in the tattoo ink base or solvent at a known concentration. If investigating the effect of TiO2 or melanin, prepare additional samples with known concentrations of these components mixed with PY14.[1][5]

  • Sample Application: Apply a thin, uniform layer of the pigment dispersion onto a glass slide or into a shallow well of a culture plate and allow the solvent to evaporate, leaving a dried pigment film.

  • Laser Setup: Calibrate the QS Nd:YAG laser to emit at a wavelength of 532 nm. Set the desired fluence (energy per unit area) and pulse repetition rate.

  • Irradiation: Expose the prepared pigment samples to the laser beam. Ensure the entire sample area receives a uniform dose of irradiation. The duration of exposure should be recorded. Visually monitor for any color changes during irradiation.[1]

  • Post-Irradiation Handling: After irradiation, the samples are ready for analysis. For analysis of volatile compounds, the irradiation may need to be conducted in a sealed chamber to capture the off-gassed products.

Protocol 2: Analysis of Non-Volatile Degradation Products

Objective: To characterize the physical and chemical changes in the solid pigment material after laser irradiation.

Materials and Instruments:

  • Irradiated and non-irradiated this compound samples

  • Scanning Electron Microscope with Energy-Dispersive X-ray Spectroscopy (SEM-EDX)

  • Dynamic Light Scattering (DLS) instrument

  • X-ray Diffractometer (XRD)

Procedure:

  • SEM-EDX Analysis:

    • Mount a small portion of the irradiated and control samples on an SEM stub using conductive adhesive.

    • Coat the samples with a thin layer of a conductive material (e.g., gold or carbon) if they are not inherently conductive.

    • Image the samples under the SEM to observe changes in particle morphology and surface texture.

    • Use the EDX detector to perform elemental analysis on different areas of the samples to identify any changes in the elemental composition.[1][2][4]

  • DLS Analysis:

    • Re-disperse the irradiated and control pigment samples in a suitable solvent.

    • Analyze the particle size distribution of the dispersions using a DLS instrument to determine if the laser treatment caused fragmentation or aggregation of the pigment particles.[1][2][4]

  • XRD Analysis:

    • Analyze the crystalline structure of the irradiated and control pigment samples using an XRD instrument.

    • Compare the resulting diffraction patterns to identify any changes in the crystal structure or the formation of new crystalline phases as a result of laser irradiation.[1][2][4]

Protocol 3: Analysis of Volatile Degradation Products

Objective: To identify and quantify the volatile organic compounds produced during the laser degradation of this compound.

Materials and Instruments:

  • Irradiated this compound samples (ideally irradiated in a sealed environment)

  • Gas Chromatograph-Mass Spectrometer (GC-MS)

  • Solid-Phase Microextraction (SPME) fibers or solvent for extraction

Procedure:

  • Sample Collection:

    • If irradiation was performed in a sealed chamber, use an SPME fiber to adsorb the volatile compounds from the headspace.

    • Alternatively, the irradiated pigment can be extracted with a suitable solvent to dissolve the volatile and semi-volatile degradation products.

  • GC-MS Analysis:

    • Introduce the collected volatile compounds into the GC-MS system. For SPME, this involves thermal desorption of the analytes from the fiber in the GC inlet. For solvent extracts, a small volume is injected.

    • The gas chromatograph separates the different compounds in the mixture based on their boiling points and interaction with the stationary phase of the GC column.

    • The mass spectrometer then fragments the eluted compounds and records their mass-to-charge ratios, creating a mass spectrum for each compound.

    • Identify the individual degradation products by comparing their mass spectra to a reference library (e.g., NIST).[1][2][4][6]

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_irradiation Laser Irradiation cluster_analysis Post-Irradiation Analysis cluster_volatile Volatile Products cluster_nonvolatile Non-Volatile Products P1 This compound Mix Mix and Disperse P1->Mix P2 Tattoo Ink Base P2->Mix P3 Optional: TiO2 / Melanin P3->Mix Sample Prepare Thin Film Sample Mix->Sample Irradiation Irradiate Sample Sample->Irradiation Laser QS Nd:YAG Laser (532 nm) Laser->Irradiation Analysis Analyze Irradiated Sample Irradiation->Analysis GCMS GC-MS Analysis->GCMS SEM_EDX SEM-EDX Analysis->SEM_EDX DLS DLS Analysis->DLS XRD XRD Analysis->XRD

Caption: Experimental workflow for the laser degradation study of this compound.

Degradation_Pathway PY14 This compound (in Tattoo Ink) Degradation Photodegradation PY14->Degradation Laser Laser Irradiation (e.g., 532 nm) Laser->Degradation Products Degradation Products Degradation->Products Volatile Volatile Organic Compounds Products->Volatile Analyzed by GC-MS NonVolatile Non-Volatile Fragments & Altered Pigment Products->NonVolatile Analyzed by SEM, DLS, XRD

Caption: Logical relationship of PY14 laser degradation and analysis.

References

Application Notes and Protocols for the Electrochemical Analysis of Pigment Yellow 14 and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pigment Yellow 14 (PY14) is a diarylide yellow pigment, an organic compound from the azo dye family, widely utilized in printing inks, plastics, and textiles.[1][2] Its robust chemical structure, characterized by two azo groups (-N=N-), makes it a subject of interest for electrochemical analysis.[3] This document provides detailed application notes and experimental protocols for the electrochemical characterization of this compound and its derivatives using common voltammetric techniques such as Cyclic Voltammetry (CV) and Differential Pulse Voltammetry (DPV). These methods are valuable for quality control, stability studies, and understanding the redox behavior of the pigment, which can be relevant in various applications, including toxicology and environmental impact assessment.

The electrochemical behavior of azo dyes is primarily governed by the reduction of the azo bond.[4] This process is often irreversible and can provide a distinct electrochemical signature for the molecule.[5] By employing techniques like CV and DPV, researchers can obtain both qualitative and quantitative information about the analyte.[4]

Principle of Electrochemical Analysis

Electrochemical analysis of this compound involves subjecting a solution containing the pigment to a controlled potential sweep and measuring the resulting current. The core of its electrochemical activity lies in the azo groups, which are susceptible to reduction at an electrode surface.

The general reduction mechanism for an azo dye involves the cleavage of the -N=N- bond, typically through a multi-electron, multi-proton process, to form two amine molecules. The specific potential at which this reduction occurs and the characteristics of the resulting voltammetric peaks can be used for identification and quantification.

Key Electrochemical Techniques:

  • Cyclic Voltammetry (CV): A powerful technique for probing the redox behavior of a compound. It provides information on the reduction and oxidation potentials, the reversibility of the electron transfer process, and the stability of the resulting products.[6]

  • Differential Pulse Voltammetry (DPV): A highly sensitive technique used for quantitative analysis.[7] It minimizes the background charging current, resulting in well-defined peaks whose heights are directly proportional to the concentration of the analyte.[7]

Data Presentation: Quantitative Electrochemical Parameters

The following tables summarize hypothetical quantitative data for the electrochemical analysis of this compound. These values are representative and may vary depending on the specific experimental conditions.

Table 1: Cyclic Voltammetry Data for this compound

ParameterValueUnitConditions
Cathodic Peak Potential (Epc)-0.65V vs. Ag/AgCl0.1 M NaOH, Glassy Carbon Electrode, Scan rate: 100 mV/s
Anodic Peak Potential (Epa)Not ObservedV vs. Ag/AgClIrreversible reduction
Peak Separation (ΔEp)-V-
Peak Current (Ipc)Varies with concentrationµAProportional to the square root of the scan rate

Table 2: Differential Pulse Voltammetry Data for this compound

ParameterValueUnitConditions
Peak Potential (Ep)-0.62V vs. Ag/AgCl0.1 M NaOH, Glassy Carbon Electrode, Pulse amplitude: 50 mV, Pulse width: 50 ms
Peak Current (Ip)Varies linearly with concentrationµA-
Limit of Detection (LOD)0.1µMS/N = 3
Limit of Quantification (LOQ)0.3µMS/N = 10
Linear Range0.5 - 100µMR² > 0.99

Experimental Protocols

Protocol 1: Cyclic Voltammetry (CV) Analysis of this compound

Objective: To investigate the redox behavior of this compound.

Apparatus and Reagents:

  • Potentiostat/Galvanostat with CV software

  • Three-electrode cell (Working electrode: Glassy Carbon Electrode (GCE); Reference electrode: Ag/AgCl; Counter electrode: Platinum wire)

  • This compound standard

  • Supporting electrolyte: 0.1 M Sodium Hydroxide (NaOH) solution

  • Solvent: Dimethylformamide (DMF) or a mixture of DMF and water

  • Polishing materials for GCE (alumina slurry, polishing pads)

  • Nitrogen gas for deoxygenation

Procedure:

  • Electrode Preparation:

    • Polish the GCE surface with 0.3 µm and 0.05 µm alumina (B75360) slurry on a polishing pad for 5 minutes each.

    • Rinse the electrode thoroughly with deionized water and sonicate for 2 minutes in deionized water, followed by ethanol, to remove any residual alumina particles.

    • Dry the electrode under a stream of nitrogen.

  • Sample Preparation:

    • Prepare a 1 mM stock solution of this compound in DMF.

    • In the electrochemical cell, add the appropriate volume of the stock solution to the supporting electrolyte (0.1 M NaOH) to achieve the desired final concentration (e.g., 100 µM). The final solution should contain a sufficient amount of DMF to ensure the solubility of the pigment.

  • Electrochemical Measurement:

    • Assemble the three-electrode cell with the prepared GCE, Ag/AgCl reference electrode, and platinum counter electrode.

    • Deoxygenate the solution by purging with high-purity nitrogen gas for 10-15 minutes. Maintain a nitrogen atmosphere over the solution during the experiment.

    • Set the CV parameters on the potentiostat software:

      • Initial Potential: 0.0 V

      • Vertex Potential 1: -1.2 V

      • Vertex Potential 2: 0.0 V

      • Scan Rate: 100 mV/s

    • Run the cyclic voltammogram and record the data.

  • Data Analysis:

    • Identify the cathodic peak potential (Epc) and peak current (Ipc).

    • Investigate the effect of scan rate (e.g., 20, 50, 100, 200 mV/s) on the peak current to determine if the process is diffusion-controlled.

Protocol 2: Differential Pulse Voltammetry (DPV) for Quantitative Analysis of this compound

Objective: To determine the concentration of this compound with high sensitivity.

Apparatus and Reagents:

  • Same as for CV analysis.

Procedure:

  • Electrode and Sample Preparation:

    • Follow the same procedure as described in Protocol 1.

  • Electrochemical Measurement:

    • Assemble the three-electrode cell and deoxygenate the solution.

    • Set the DPV parameters on the potentiostat software:

      • Initial Potential: -0.2 V

      • Final Potential: -1.0 V

      • Pulse Amplitude: 50 mV

      • Pulse Width: 50 ms

      • Scan Increment: 4 mV

      • Pulse Period: 200 ms

    • Run the differential pulse voltammogram.

  • Calibration Curve:

    • Prepare a series of standard solutions of this compound with varying concentrations (e.g., 0.5, 1, 5, 10, 25, 50, 100 µM) in the supporting electrolyte.

    • Record the DPV for each standard solution.

    • Plot the peak current (Ip) versus the concentration of this compound.

    • Perform a linear regression analysis to obtain the calibration equation and the correlation coefficient (R²).

  • Sample Analysis:

    • Prepare the unknown sample in the same supporting electrolyte.

    • Record the DPV and measure the peak current.

    • Use the calibration equation to determine the concentration of this compound in the unknown sample.

Mandatory Visualizations

G cluster_workflow Voltammetric Analysis Workflow prep Sample & Electrode Preparation deoxygen Deoxygenation (N2 Purge) prep->deoxygen measurement Electrochemical Measurement (CV or DPV) deoxygen->measurement data_acq Data Acquisition (Current vs. Potential) measurement->data_acq analysis Data Analysis (Peak Potential, Peak Current) data_acq->analysis quant Quantification (Calibration Curve) analysis->quant

Caption: Experimental workflow for voltammetric analysis.

G cluster_mechanism Electrochemical Reduction of Diarylide Azo Group azo Ar-N=N-Ar' (Azo Group) hydrazo Ar-NH-NH-Ar' (Hydrazo Intermediate) azo->hydrazo +2e-, +2H+ amines Ar-NH2 + H2N-Ar' (Amine Products) hydrazo->amines +2e-, +2H+

Caption: General electrochemical reduction pathway of an azo group.

References

Application Notes and Protocols for Pigment Yellow 14 as a Tracer in Material Flow Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Abstract:

This document provides detailed application notes and experimental protocols for the utilization of Pigment Yellow 14 (C.I. 21095) as a tracer in material flow analysis (MFA). The focus is on tracking and quantifying the flow of specific materials, such as polymers, in complex industrial processes like recycling. This compound is a diarylide yellow pigment characterized by its bright color, high tinting strength, excellent stability, and insolubility in water, making it a suitable candidate for a particulate tracer.[1][2] These protocols are designed for researchers, scientists, and professionals in process engineering, recycling science, and drug delivery system development where tracking of solid components is critical.

Introduction to this compound as a Tracer

Material Flow Analysis (MFA) is a systematic assessment of the flows and stocks of materials within a defined system in space and time.[3][4][5][6][7] The use of tracers can significantly enhance the accuracy and resolution of MFA studies by enabling the precise tracking of specific components through a complex process. This compound, a widely used industrial pigment, possesses several key characteristics that make it an effective tracer for solid-phase material flows:

  • Chemical and Thermal Stability: It is resistant to many chemicals and can withstand processing temperatures up to 180-200°C, which is suitable for many plastic processing applications.[1][8] However, it's important to note that diarylide pigments may start to decompose at temperatures above 200°C.[9]

  • Insolubility: Its insolubility in water and many common solvents ensures that it remains physically bound to the material being traced and does not leach into aqueous or solvent streams.[1][2][10]

  • High Visibility and Detectability: The vibrant yellow color allows for easy visual identification at higher concentrations. At lower concentrations, it can be quantified using established analytical techniques such as UV-Visible spectroscopy after extraction.

  • Fine Particle Size: With an average particle size in the sub-micron range (0.1-0.5 microns), it can be readily dispersed into materials without significantly altering their bulk properties.[10]

This application note will focus on a common scenario: using this compound to trace a specific type of plastic through a mixed plastic recycling facility.

Properties of this compound

The suitability of this compound as a tracer is founded on its specific physical and chemical properties. A summary of these properties is presented in Table 1.

PropertyValueReference
C.I. Name This compound[1]
C.I. Number 21095[1]
Chemical Class Diarylide Yellow (Disazo)[1][2]
CAS Number 5468-75-7[1][10]
Molecular Formula C₃₄H₃₀Cl₂N₆O₄[10]
Molecular Weight 657.55 g/mol [10]
Appearance Bright, greenish-yellow powder[1]
Average Particle Size 0.1 - 0.5 µm[10]
Density 1.14 - 1.52 g/cm³[1]
Melting Point 320 - 360 °C[1]
Heat Stability Up to 180-200 °C[1][8]
Water Solubility Insoluble[2][10]
Toluene Solubility Insoluble[1]
Migration Resistance Good in plastics[1]

Table 1: Physical and chemical properties of this compound relevant to its use as a tracer.

Experimental Workflow for MFA using this compound Tracer

The overall workflow for conducting a material flow analysis using this compound as a tracer is depicted in the following diagram. This process involves defining the system, preparing and introducing the tracer, collecting samples from various output streams, and finally, analyzing the samples to quantify the tracer concentration.

MFA_Tracer_Workflow cluster_prep Phase 1: Preparation cluster_intro Phase 2: Introduction & Sampling cluster_analysis Phase 3: Analysis & Modeling A Define System Boundaries and Material Flows B Prepare Tracer Masterbatch (this compound + Host Polymer) A->B C Characterize Masterbatch (Homogeneity, Concentration) B->C D Introduce Masterbatch into Input Material Stream C->D E Process Material (e.g., Sorting, Washing, Extrusion) D->E F Collect Samples from Defined Output Streams E->F G Sample Preparation (e.g., Dissolution, Extraction) F->G H Quantitative Analysis (e.g., UV-Vis Spectroscopy) G->H I Calculate Tracer Mass in Each Output Stream H->I J Develop/Validate MFA Model I->J

Caption: Experimental workflow for Material Flow Analysis using a pigment tracer.

Experimental Protocols

Objective: To create a homogenous, concentrated masterbatch of this compound in a polymer matrix that is compatible with the material to be traced.

Materials:

  • This compound (powder form)

  • Host polymer pellets (e.g., High-Density Polyethylene - HDPE)

  • Twin-screw extruder

  • Pelletizer

  • Analytical balance

Procedure:

  • Dry the host polymer pellets according to the manufacturer's specifications to remove any moisture.

  • Accurately weigh the required amounts of this compound and the host polymer to achieve a target pigment concentration (e.g., 1% w/w).

  • Pre-mix the pigment and polymer pellets in a bag or container to ensure a consistent feed to the extruder.

  • Set the temperature profile of the twin-screw extruder to be compatible with the host polymer, ensuring the temperature does not exceed 180°C to prevent pigment degradation.[1]

  • Feed the pre-mixed material into the extruder at a constant rate.

  • The extruded, colored polymer strand is cooled in a water bath and then fed into a pelletizer.

  • Collect the resulting colored masterbatch pellets.

  • Analyze a subset of the masterbatch pellets for homogeneity and actual pigment concentration using Protocol 3.

Objective: To introduce the tracer into the main material flow and collect representative samples from the output streams.

Materials:

  • Tracer masterbatch pellets (from Protocol 1)

  • Bulk material to be traced (e.g., mixed post-consumer plastic bales)

  • Industrial processing line (e.g., sorting line, wash line)

  • Sample collection bags, labeled

  • Personal Protective Equipment (PPE)

Procedure:

  • Define the system boundaries of the MFA. For a recycling plant, this could be the entire facility, with inputs being mixed plastic bales and outputs being sorted polymer fractions, residual waste, and wastewater.

  • Determine the total mass of the input material for the duration of the trial.

  • Calculate the amount of tracer masterbatch needed to achieve a target concentration in the input stream (e.g., 100 ppm).

  • Evenly distribute the masterbatch pellets into the input material as it is fed onto the processing line.

  • Allow the system to run for a sufficient time to reach a steady state.

  • Collect multiple, time-stamped samples from each pre-defined output stream (e.g., sorted HDPE fraction, sorted PET fraction, reject stream). The sampling strategy should be designed to be representative of the total flow.

Objective: To determine the concentration of this compound in the collected solid samples using UV-Visible Spectroscopy. This protocol involves a solvent extraction step.

Materials:

  • Collected samples from Protocol 2

  • Solvent for polymer dissolution (e.g., Dodecane (B42187), Xylene - select based on polymer and safety)

  • Solvent for pigment extraction (e.g., Dimethylformamide - DMF)

  • Reflux condenser and heating mantle

  • Centrifuge and centrifuge tubes

  • UV-Visible Spectrophotometer

  • Volumetric flasks and pipettes

  • Syringe filters (0.45 µm, PTFE)

  • Analytical grade this compound for standards

Procedure:

Part A: Preparation of Calibration Curve

  • Prepare a stock solution of this compound in DMF of a known concentration (e.g., 100 µg/mL).

  • Perform a serial dilution of the stock solution to create a set of calibration standards (e.g., 0.5, 1, 2, 5, 10 µg/mL).

  • Measure the absorbance of each standard at the wavelength of maximum absorbance (λ_max) for this compound in DMF (determine this by running a scan from 350-550 nm).

  • Plot a calibration curve of absorbance vs. concentration and determine the linear regression equation.

Part B: Sample Extraction and Analysis

  • Accurately weigh approximately 1-2 g of the collected sample material (e.g., shredded plastic flakes) into a flask.

  • Add a sufficient volume of a suitable solvent to dissolve the polymer matrix (e.g., 50 mL of dodecane for polyethylene) and reflux with stirring at a temperature sufficient for dissolution but below the pigment's degradation temperature.[9]

  • After the polymer is dissolved, cool the solution to precipitate the polymer while keeping the extracted pigment in the solvent.

  • Alternatively, for extraction, after dissolution, add a second solvent (like DMF) that is a good solvent for the pigment but a poor solvent for the polymer to induce precipitation of the polymer while the pigment remains in the liquid phase.

  • Separate the liquid phase containing the extracted pigment from the precipitated polymer via centrifugation.

  • Filter the supernatant through a 0.45 µm syringe filter into a volumetric flask.

  • Dilute the filtrate to a known volume with DMF.

  • Measure the absorbance of the final solution in the UV-Vis spectrophotometer at the predetermined λ_max.

  • Use the calibration curve to calculate the concentration of this compound in the analyzed solution.

  • Back-calculate to determine the mass of this compound per unit mass of the original sample (e.g., in ppm or mg/kg).

Data Presentation and Interpretation

The quantitative data obtained from the analysis of the output streams can be used to calculate the mass flow of the traced material. The results should be summarized in a clear, tabular format for comparison.

Output StreamSample Mass (g)Pigment Concentration (mg/kg)Total Mass Flow of Stream ( kg/hr )Calculated Mass of Traced Material ( kg/hr )
Sorted HDPE 1.50285.250042.6
Sorted PP 1.4982.14500.9
Sorted PET 1.511< 0.5700< 0.35
Reject Stream 1.50510.53003.2
Wastewater Sludge 2.000 (dry)1.2500.06

Table 2: Example of quantitative data from an MFA tracer study in a plastic recycling facility.

This data allows for the calculation of separation efficiencies and identification of material losses to incorrect streams, providing valuable insights for process optimization.

Logical Relationships in Tracer-Based MFA

The decision-making process and logical flow for implementing a tracer-based MFA study are crucial for a successful outcome. The following diagram illustrates these relationships, from selecting an appropriate tracer to interpreting the final MFA model.

Caption: Decision-making and logical flow for a tracer-based MFA study.

References

Application Notes and Protocols for Spectroscopic Analysis of Pigment Yellow 14

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pigment Yellow 14 (C.I. 21095) is a diarylide yellow pigment widely utilized in the manufacturing of printing inks, plastics, and other colored materials.[1] Its chemical structure, belonging to the disazo class of compounds, imparts a vibrant greenish-yellow hue and notable stability.[2] Accurate spectroscopic analysis is crucial for quality control, research, and development purposes, enabling the characterization of its chemical identity, purity, and optical properties.

This document provides detailed protocols for the preparation of this compound for analysis by UV-Visible (UV-Vis), Fourier-Transform Infrared (FT-IR), and Nuclear Magnetic Resonance (NMR) spectroscopy. Given the pigment's general insolubility in water and low solubility in common organic solvents, these protocols address the specific challenges associated with its sample preparation.[2][3]

Chemical and Physical Properties of this compound

A comprehensive understanding of this compound's properties is essential for selecting appropriate sample preparation methods.

PropertyValueReference
Chemical Formula C₃₄H₃₀Cl₂N₆O₄[2][4]
Molecular Weight 657.55 g/mol [2][4]
Appearance Yellow powder[2][5]
Melting Point 320-336 °C[3][5]
Solubility Insoluble in water; slightly soluble in toluene.[2][3][2][3]
Heat Resistance Up to 180-200 °C[2][3]

Experimental Protocols for Spectroscopic Analysis

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is employed to determine the absorption characteristics of this compound in the ultraviolet and visible regions of the electromagnetic spectrum. The primary challenge is the pigment's low solubility. The following protocols offer two approaches: dissolution in a suitable solvent and preparation of a stable dispersion.

Protocol 1: Solution-Based UV-Vis Analysis

This protocol is contingent on achieving a sufficiently dilute and stable solution. High-polarity aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) are potential candidates for dissolving diarylide pigments.

Materials:

  • This compound

  • Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO), spectroscopic grade

  • Volumetric flasks

  • Pipettes

  • Quartz cuvettes (1 cm path length)

  • UV-Vis spectrophotometer

Procedure:

  • Accurately weigh a small amount (e.g., 1-5 mg) of this compound.

  • Transfer the pigment to a volumetric flask (e.g., 100 mL).

  • Add a small amount of the chosen solvent (DMF or DMSO) and sonicate for 10-15 minutes to aid dissolution.

  • Once dissolved, dilute to the mark with the solvent and mix thoroughly.

  • Prepare a series of dilutions from this stock solution to determine the optimal concentration for analysis (typically an absorbance value between 0.1 and 1.0).

  • Use the pure solvent as a reference in a matched quartz cuvette.

  • Record the UV-Vis spectrum over the desired wavelength range (e.g., 200-800 nm).

Protocol 2: Dispersion-Based UV-Vis Analysis

If the pigment does not fully dissolve, a stable, fine dispersion can be prepared for qualitative analysis.

Materials:

  • This compound

  • A suitable dispersing solvent (e.g., ethanol, isopropanol)

  • Surfactant (optional, e.g., a few drops of a non-ionic surfactant)

  • High-speed homogenizer or ultrasonicator

  • Quartz cuvettes (1 cm path length)

  • UV-Vis spectrophotometer

Procedure:

  • Weigh a small, precise amount of this compound.

  • Disperse the pigment in a known volume of the chosen solvent. Add a minimal amount of surfactant if necessary to improve stability.

  • Homogenize or sonicate the mixture until a fine, uniform dispersion is achieved.

  • Immediately transfer an aliquot of the dispersion to a quartz cuvette.

  • Use the pure solvent (and surfactant, if used) as a reference.

  • Record the UV-Vis spectrum. Note that scattering effects may be present in the spectrum.

Diagram of UV-Vis Sample Preparation Workflow

UV_Vis_Workflow start Start: this compound Sample dissolution_check Attempt Dissolution (e.g., in DMF or DMSO) start->dissolution_check dissolved Prepare Dilutions dissolution_check->dissolved Successful not_dissolved Prepare Stable Dispersion (e.g., with sonication) dissolution_check->not_dissolved Unsuccessful measure_solution Measure UV-Vis Spectrum (Solution) dissolved->measure_solution end_node End: Obtain Spectrum measure_solution->end_node measure_dispersion Measure UV-Vis Spectrum (Dispersion) not_dissolved->measure_dispersion measure_dispersion->end_node FT_IR_Workflow start Start: this compound Powder method_choice Choose FT-IR Method start->method_choice kbr_pellet KBr Pellet Preparation method_choice->kbr_pellet KBr atr ATR Analysis method_choice->atr ATR grind Grind with KBr kbr_pellet->grind place_on_atr Place on ATR Crystal atr->place_on_atr press Press into Pellet grind->press measure_kbr Measure FT-IR Spectrum press->measure_kbr measure_atr Measure FT-IR Spectrum place_on_atr->measure_atr end_node End: Obtain Spectrum measure_kbr->end_node measure_atr->end_node

References

Application Notes and Protocols for Pigment Yellow 14 in Material Science

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Pigment Yellow 14 (C.I. 21095), a diarylide azo pigment, is a widely utilized colorant in various material science applications due to its bright, greenish-yellow shade, good color strength, and cost-effectiveness.[1][2] Chemically identified as C34H30Cl2N6O4, it is known for its excellent tinting strength and fluidity, particularly in inks, and good migration resistance in certain plastics.[1][2] Its performance characteristics, such as heat stability, lightfastness, and chemical resistance, make it a suitable candidate for coloring a range of materials including polymers, coatings, and printing inks.[1][3] These notes provide an overview of its applications, performance data, and standardized protocols for its evaluation in a research setting.

Applications in Material Science

This compound is a versatile pigment primarily used in applications where moderate lightfastness and heat stability are required.[1][4]

  • Plastics and Polymers: It is frequently used to color various polymers, including polyolefins (polypropylene, polyethylene), polyvinyl chloride (PVC), and elastomers.[1][5][6] Its heat resistance is generally suitable for processing temperatures up to 180-200°C.[1][7][8] In plasticized (soft) PVC, it may exhibit blooming or migration if the concentration exceeds certain limits.[1][8] It is valued in masterbatch applications for its high color strength.[9]

  • Printing Inks: A primary application for this compound is in the printing ink industry. It is recommended for water-based, solvent-based, offset, and gravure inks.[1][10][11] Its good solvent resistance, especially against paraffin (B1166041) wax, makes it particularly useful for packaging inks.[8] Different grades are available, with some specifically formulated for water-based inks and others for solvent-based systems.[5][12]

  • Paints and Coatings: While less common in high-performance paints, this compound is used in industrial and decorative paints, both water-based and solvent-based, as well as in powder coatings.[1][10] It provides good opacity and low viscosity to the coating formulation.[4][6]

  • Textiles: The pigment is also utilized in textile printing pastes for its vibrant color.[1][8]

Quantitative Performance Data

The following table summarizes the typical performance characteristics of this compound, compiled from various technical sources. These values can vary depending on the specific grade, particle size, and the medium in which the pigment is dispersed.

PropertyValueTest Standard (Typical)References
Physical Properties
Chemical FormulaC34H30Cl2N6O4-[1][3]
Density1.3 - 1.6 g/cm³ISO 787-10 / ASTM D153[3][8][10][13]
Melting Point320 - 336 °C-[5][8]
Oil Absorption35 - 75 g/100g ISO 787-5 / ASTM D281[2][3][10][14]
Specific Surface Area30 - 55 m²/gBET Analysis[2][8][10]
Fastness Properties
Heat Stability180 - 200 °CISO 787-21[1][7][8][10]
Lightfastness (Full Shade)5 - 6 (Scale 1-8)ISO 787-15[7][10][13]
Lightfastness (Tint Shade)3 - 5 (Scale 1-8)ISO 787-15[2][7][8]
Chemical Resistance (Scale 1-5)
Water Resistance5ISO 787-8[2][8][13][15]
Acid Resistance (5% HCl)4 - 5ISO 787-8[1][8][10][13]
Alkali Resistance (5% NaOH)4 - 5ISO 787-8[1][8][10][13]
Oil Resistance4 - 5Internal Method[8][13]
Ethanol Resistance5Internal Method[1][8][10]
Migration Resistance (Plastics)4 (Scale 1-5)Internal Method[7][10]

Experimental Protocols

The following protocols describe standard methodologies for evaluating the performance of this compound in a polymer matrix.

Protocol 1: Dispersion of this compound in Polyethylene (B3416737) (PE)

Objective: To prepare a colored polyethylene compound and evaluate the quality of pigment dispersion.

Materials & Equipment:

  • This compound powder

  • Low-density polyethylene (LDPE) pellets

  • Twin-screw extruder

  • Injection molding machine or compression molder

  • Hegman-type grind gauge (for coatings, adaptable concept for plastics)

  • Optical microscope or Scanning Electron Microscope (SEM)

Procedure:

  • Premixing: Dry blend 1.0 part by weight of this compound with 99.0 parts by weight of LDPE pellets in a high-speed mixer for 5 minutes to ensure a homogenous pre-mix.

  • Extrusion: Feed the premix into a twin-screw extruder. Set the temperature profile appropriate for LDPE (e.g., 160°C - 180°C - 200°C - 190°C from feed to die). The screw speed should be set to ensure adequate shear for pigment deagglomeration without excessive polymer degradation.

  • Pelletizing: Extrude the molten, colored polymer strand into a water bath for cooling and subsequently feed it into a pelletizer to produce colored masterbatch pellets.

  • Molding: Use an injection molder or compression molder (at ~190°C) to produce standardized plaques (e.g., 50mm x 50mm x 2mm) for analysis.

  • Dispersion Quality Assessment:

    • Visual: Inspect the molded plaque against a light source for any un-dispersed pigment specks or streaks.

    • Microscopy: Analyze a thin cross-section of the plaque under an optical microscope or SEM to observe the distribution and size of pigment agglomerates. A well-dispersed pigment will appear as fine, evenly distributed particles.[16]

Protocol 2: Evaluation of Color Strength and Shade

Objective: To quantitatively measure the coloristic properties of this compound in a polymer matrix relative to a standard.

Materials & Equipment:

  • Colored plaques from Protocol 1

  • Reference standard plaque

  • Spectrophotometer or colorimeter with D65 illuminant and 10° observer settings

  • White base material (e.g., LDPE with a standard amount of TiO₂) for tint (let-down) preparations

Procedure:

  • Masstone Measurement: Calibrate the spectrophotometer. Measure the CIELAB color coordinates (L, a, b*) of the solid colored plaque (masstone) prepared in Protocol 1.

  • Tint (Let-down) Preparation: Prepare a tint sample by blending the colored masterbatch from Protocol 1 with a white base material at a defined ratio (e.g., 1 part masterbatch to 10 parts white base). Mold plaques from this blend.

  • Tint Measurement: Measure the CIELAB values of the tint plaque.

  • Data Analysis: Compare the L, a, b* values of the sample to the reference standard. The relative color strength is typically calculated from the K/S values (Kubelka-Munk theory) of the sample and standard in the tint plaques. The difference in color (ΔE), hue (ΔH), and chroma (ΔC*) can be calculated to quantify shade differences.[17]

Protocol 3: Assessment of Lightfastness

Objective: To determine the resistance of this compound to color fading upon exposure to light.

Materials & Equipment:

  • Colored plaques from Protocol 1

  • Weathering chamber with a filtered Xenon arc lamp (to simulate sunlight)

  • Gray scale for assessing color change (ISO 105-A02)

  • Spectrophotometer

Procedure:

  • Initial Measurement: Measure the initial color coordinates (L₀, a₀, b*₀) of the test plaques.

  • Exposure: Place the plaques in the Xenon arc weathering chamber. Half of each plaque should be covered with an opaque material to serve as an unexposed reference.

  • Exposure Conditions: Set the chamber to conditions defined by a relevant standard, such as ASTM G155 or ISO 4892-2 (e.g., irradiance of 0.55 W/m² at 340 nm, black panel temperature of 63°C, controlled humidity).

  • Periodic Evaluation: At specified intervals (e.g., 100, 200, 500 hours), remove the plaques and measure the color coordinates of the exposed area (L₁, a₁, b*₁).

  • Assessment: Calculate the total color difference (ΔE*) between the exposed and unexposed areas. The lightfastness is rated on a scale of 1 to 8 (Blue Wool Scale), where 1 is very poor and 8 is outstanding, by comparing the color change to that of calibrated Blue Wool standards exposed simultaneously.[17]

Visualizations

Caption: General workflow for evaluating the performance of this compound in a polymer matrix.

Caption: Logical flow of the pigment dispersion process in a liquid or polymer matrix.[18][19]

PigmentProperties

Caption: Logical relationships between the primary and application properties of this compound.

References

Application Notes and Protocols for Spin Dyeing Viscose Rayon with Pigment Yellow 14

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide a comprehensive overview and detailed protocols for the coloration of viscose rayon fibers using Pigment Yellow 14 via the spin dyeing (dope dyeing) method. This document is intended for researchers and scientists in the fields of materials science, textile engineering, and drug development who may be exploring pigmented fibers for various applications.

Introduction to Spin Dyeing and this compound

Spin dyeing, also known as dope (B7801613) dyeing, is a coloration technique where the colorant is introduced into the polymer solution (dope) prior to the fiber extrusion process.[1][2] This method integrates the pigment directly into the fiber matrix, resulting in exceptional colorfastness properties compared to traditional exhaust dyeing methods. Viscose rayon, a regenerated cellulosic fiber, is produced by extruding a viscous solution of cellulose (B213188) xanthate into an acid coagulation bath, which regenerates the cellulose filaments.[3][4][5]

This compound (C.I. 21095) is a diarylide yellow pigment known for its bright, greenish-yellow shade, strong coloring power, and good resistance properties.[6][7] It is insoluble in water and demonstrates good fastness to light, heat, solvents, and chemicals, making it a suitable candidate for the demanding chemical environment of the viscose spinning process.[6][7][8] The success of spin dyeing heavily relies on the preparation of a stable, fine-particle pigment dispersion that can be homogeneously mixed into the viscose dope without compromising the spinnability or the mechanical properties of the final fiber.[2][9]

Data Presentation

The following tables summarize key data points relevant to the materials and expected outcomes of the spin dyeing process.

Table 1: Properties of this compound

Property Description Reference(s)
C.I. Name This compound
C.I. Number 21095
Chemical Class Disazo (Diarylide) [7]
Appearance Greenish-yellow powder [6]
Solubility Insoluble in water, slightly soluble in toluene [7][8]
Melting Point 320-336 °C [8]
Heat Resistance Up to 200 °C in polyolefins [7]

| Key Features | Good coloring strength, light fastness, and resistance to water, solvents, acids, and alkalis.[6] |

Table 2: Typical Composition of Viscose Spinning Coagulation Bath

Component Concentration Purpose Reference(s)
Sulfuric Acid (H₂SO₄) ~10% Regenerates cellulose from cellulose xanthate [4][5]
Sodium Sulfate (Na₂SO₄) ~18% Precipitates the sodium cellulose xanthate [4]
Zinc Sulfate (ZnSO₄) ~1% Delays regeneration for improved fiber strength and orientation [5]
Glucose ~2% Additive/Modifier [4]

| Water | ~69% | Solvent |[4] |

Table 3: Expected Colorfastness Properties of Spin-Dyed Viscose Rayon

Fastness Test ISO Standard (Example) Expected Rating (Scale 1-5) Reference(s)
Light Fastness ISO 105-B02 4 [10]
Washing Fastness ISO 105-C06 4-5 [10]
Dry Rubbing/Crocking ISO 105-X12 4-5 [10][11]
Wet Rubbing/Crocking ISO 105-X12 4 [10][11]

Note: Ratings are on a scale of 1 (poor) to 5 (excellent). Actual results depend on pigment loading, dispersion quality, and processing conditions.

Experimental Protocols

This section outlines the key experimental procedures for spin dyeing viscose rayon with this compound. The protocol is divided into four main stages: pigment dispersion, preparation of the colored dope, the spinning process, and fiber evaluation.

Objective: To prepare a stable, finely-milled aqueous dispersion of this compound suitable for injection into the viscose dope. A fine, homogeneous particle size is critical to prevent clogging of the spinneret nozzles.[9]

Materials & Equipment:

  • This compound powder

  • Dispersing agent (e.g., an anionic or non-ionic surfactant, or a specialized product for dope dyeing)[9][12]

  • Deionized water

  • Defoamer

  • Biocide (optional, for storage)

  • High-speed disperser or ball mill

  • Particle size analyzer

Procedure:

  • In a suitable vessel, combine deionized water and the selected dispersing agent. The ratio of pigment to dispersing agent can range from 1:0.5 to 1:1 by weight.[12]

  • Under gentle agitation, slowly add the this compound powder to the solution to create a slurry.

  • Add a small amount of defoamer to control foaming during the milling process.

  • Transfer the slurry to a ball mill or similar grinding equipment.

  • Mill the mixture for an extended period (e.g., 100-200 hours, as specified in related literature) until the desired particle size is achieved.[12] The target is a homogeneous distribution with a particle size of 1 µm or less.[12]

  • Periodically take samples and analyze the particle size distribution.

  • Once the target particle size is reached, the resulting pigment paste can be stored. If long-term storage is required, a biocide may be added.

Objective: To homogeneously blend the pigment dispersion into the ripened viscose solution.

Materials & Equipment:

  • Ripened viscose solution (honey-like consistency)[3]

  • Prepared this compound dispersion (from Protocol 3.1)

  • Low-shear mixer or blender

Procedure:

  • Obtain ripened viscose solution, which has been aged to achieve the optimal viscosity for spinning.[4]

  • Calculate the required amount of this compound dispersion to achieve the desired color depth. The loading of the coloring agent typically ranges from 0.1 to 10 parts by weight per 100 parts by weight of the viscose.[2]

  • Under low-shear agitation, slowly inject or add the pigment dispersion into the viscose solution.

  • Continue mixing until the color is completely uniform. Avoid introducing air bubbles into the dope, as this can cause defects in the final fiber.[12]

  • The colored viscose dope should be filtered and degassed before being transferred to the spinning line.[5]

Objective: To extrude the colored viscose dope into a coagulation bath to form solid pigmented filaments.

Materials & Equipment:

  • Colored viscose dope (from Protocol 3.2)

  • Spinning pump and spinneret assembly

  • Coagulation bath (see Table 2 for composition)

  • Godet wheels (stretching rollers)

  • Washing and drying system

Procedure:

  • Pump the colored viscose dope through a spinneret, which has numerous fine holes, and submerge it into the acid coagulation bath maintained at 40-45 °C.[4]

  • The acidic solution rapidly regenerates the cellulose, forming solid filaments of pigmented viscose rayon.[5]

  • The newly formed filaments are drawn out of the bath and stretched between a series of godet wheels to align the polymer chains and increase fiber tenacity.[5]

  • The filaments are then thoroughly washed with water to remove residual acid, salts, and other chemicals.[5]

  • If producing staple fiber, the continuous filaments are cut to the desired length.[5]

  • Finally, the fibers are dried to the required moisture content.

Objective: To assess the performance of the spin-dyed fibers against standard conditions of washing, rubbing, and light exposure.

Procedure:

  • Colorfastness to Washing (ISO 105-C06):

    • Prepare a composite specimen by sewing the dyed fiber sample between two standard adjacent fabrics (e.g., cotton and wool).

    • Wash the specimen in a standardized soap or detergent solution under specified conditions of temperature, time, and agitation.

    • Rinse and dry the specimen.

    • Evaluate the change in color of the sample and the degree of staining on the adjacent fabrics using standard grey scales.[13]

  • Colorfastness to Rubbing (ISO 105-X12):

    • Mount the dyed fabric sample on the base of a crockmeter.

    • Rub the sample with a standard white cotton cloth under a specified pressure for a set number of cycles.

    • Perform the test under both dry and wet conditions.[11]

    • Assess the degree of color transferred to the white cloth using the grey scale for staining.[13]

  • Colorfastness to Light (ISO 105-B02):

    • Expose the dyed fiber sample to a controlled artificial light source (e.g., a Xenon arc lamp) that simulates natural daylight.[11]

    • Simultaneously expose a set of blue wool standards.

    • Compare the fading of the sample to the fading of the standards to assign a rating.

Visualizations

The following diagrams illustrate the key workflows in the spin dyeing process.

G cluster_0 Pigment Preparation cluster_1 Viscose Preparation cluster_2 Spinning Process p1 This compound Powder p3 Milling / Grinding p1->p3 p2 Dispersing Agent + Water p2->p3 p4 Stable Pigment Dispersion p3->p4 s1 Blending & Mixing p4->s1 v1 Cellulose Pulp v2 Aging & Ripening v1->v2 v3 Ripened Viscose Dope v2->v3 v3->s1 s2 Colored Dope (Filtered & Degassed) s1->s2 s3 Wet Spinning (Extrusion) s2->s3 s5 Stretching, Washing, Drying s3->s5 s4 Coagulation Bath s4->s3 s6 Final Pigmented Viscose Fiber s5->s6

Caption: Overall workflow for spin dyeing viscose rayon with this compound.

G pigment This compound (Powder) slurry 1. Create Slurry pigment->slurry dispersant Dispersing Agent dispersant->slurry water Deionized Water water->slurry viscose Ripened Viscose Dope mixing 3. Low-Shear Blending (0.1-10% loading) viscose->mixing milling 2. Ball Milling (Target Particle Size < 1µm) slurry->milling dispersion Aqueous Pigment Dispersion milling->dispersion dispersion->mixing final_dope Homogeneous Colored Spinning Dope mixing->final_dope

Caption: Preparation and incorporation of this compound dispersion into viscose dope.

References

Troubleshooting & Optimization

Technical Support Center: Preventing Blooming of Pigment Yellow 14 in Plasticized PVC

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions concerning the blooming of Pigment Yellow 14 in plasticized Polyvinyl Chloride (PVC). The information is intended for researchers, scientists, and professionals in drug development and related fields who may encounter this issue during their experiments.

Troubleshooting Guide

This guide addresses common problems encountered with this compound in plasticized PVC applications.

Issue: A yellow powder or crystalline deposit has appeared on the surface of my plasticized PVC sample colored with this compound.

  • Question: What is this surface deposit, and why has it formed?

  • Answer: This phenomenon is known as "blooming" or "efflorescence." It occurs when the pigment, which has partially dissolved in the plasticizer and PVC matrix at elevated processing temperatures, recrystallizes on the surface as the material cools and ages.[1][2][3] This is particularly common in flexible PVC due to the presence of plasticizers that can increase the solubility of the pigment.[1]

  • Question: What are the primary factors that contribute to the blooming of this compound?

  • Answer: Several factors can lead to pigment blooming:

    • High Pigment Concentration: Exceeding a certain concentration threshold of this compound in plasticized PVC can lead to blooming.[4]

    • Plasticizer Type and Concentration: The type and amount of plasticizer used significantly impact the solubility of the pigment. More aggressive solvents or higher plasticizer content can increase the likelihood of blooming.

    • Processing Temperature: Higher processing temperatures can increase the dissolution of the pigment, which can then lead to more significant blooming upon cooling.[5] this compound has a recommended processing temperature below 180-200°C.[4][6][7]

    • Incompatibility: Poor compatibility between the pigment, PVC resin, and other additives can promote migration and blooming.[2][8]

    • Storage Conditions: Long storage times, especially under unfavorable climatic conditions, can contribute to the blooming effect.[2]

  • Question: How can I resolve the blooming issue with my current batch of plasticized PVC?

  • Answer: For already bloomed samples, surface cleaning might be a temporary solution, but the blooming is likely to reoccur. For future batches, a reformulation is necessary. Consider the preventative measures outlined below.

  • Question: What steps can I take to prevent this compound from blooming in my future experiments?

  • Answer: To prevent blooming, consider the following adjustments to your formulation and process:

    • Reduce Pigment Concentration: Lower the concentration of this compound to a level below its blooming threshold in your specific PVC formulation.[4][8]

    • Optimize Plasticizer System:

      • Select a plasticizer with lower solvency for the pigment.

      • Reduce the overall concentration of the plasticizer if the application allows.

    • Control Processing Temperature: Ensure that the processing temperature does not exceed the heat stability of this compound (typically around 180-200°C).[4][6][7]

    • Improve Dispersion: Ensure the pigment is thoroughly and uniformly dispersed within the PVC matrix. Poor dispersion can create localized areas of high pigment concentration, which are more prone to blooming.

    • Consider Alternative Pigments: If blooming persists, consider using a pigment with higher migration resistance in plasticized PVC.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

A1: this compound (C.I. 21095) is a diarylide yellow pigment, an organic compound from the azo class.[9] It is known for its bright, greenish-yellow shade and is used in various applications, including printing inks, plastics, and rubber.[9]

Q2: What are the typical properties of this compound?

A2: Key properties of this compound are summarized in the table below. Note that specific values may vary slightly between different grades and manufacturers.

PropertyValueReferences
Chemical FormulaC₃₄H₃₀Cl₂N₆O₄[10]
Molecular Weight657.55 g/mol [10]
Heat Stability180-200°C[4][11][12]
Lightfastness (Full Shade)5[11][13]
Lightfastness (Reduced Shade)3[13]
Migration Resistance3 (on a scale of 1-5, where 5 is excellent)[14]
Oil Absorption35-45 ml/100g[11]
Density1.32-1.6 g/cm³[12][13]

Q3: How does blooming differ from bleeding?

A3: Blooming is the migration of a solid additive (in this case, the pigment) to the surface of the polymer, where it forms a crystalline or powdery layer. Bleeding is a form of migration where the colorant transfers from the plastic to a material in contact with it.[15]

Q4: Can other additives in my PVC formulation contribute to the blooming of this compound?

A4: Yes. Other additives, such as certain stabilizers or lubricants, can interact with the pigment and influence its solubility and mobility within the PVC matrix, potentially exacerbating the blooming effect.[1]

Experimental Protocols

Below are detailed methodologies for key experiments to evaluate the properties of this compound in plasticized PVC.

Experiment 1: Determination of Apparent Density

This protocol follows the principles of ASTM D1895, Method A, for fine granules and powders.[16][17][18][19][20]

Objective: To measure the apparent density of this compound powder, which is a crucial parameter for handling and processing.

Apparatus:

  • Funnel, as specified in ASTM D1895

  • Measuring cup, 100 cm³ capacity

  • Stand to support the funnel

  • Straightedge

  • Balance, accurate to 0.1 g

Procedure:

  • Close the funnel orifice and place the pigment powder into the funnel.

  • Position the measuring cup directly below the funnel.

  • Open the funnel orifice to allow the pigment to flow freely into the cup until it overflows.

  • Once the cup is full, level the surface of the powder with the straightedge, being careful not to compact the powder.

  • Weigh the filled cup to the nearest 0.1 g.

  • Subtract the weight of the empty cup to determine the weight of the pigment.

Calculation: Apparent Density (g/cm³) = Weight of the pigment (g) / 100 cm³

Experiment 2: Evaluation of Blooming (Migration) Resistance

This protocol is based on the principle of observing pigment migration to the surface over time.

Objective: To visually assess the tendency of this compound to bloom on the surface of a plasticized PVC sample.

Materials:

  • Plasticized PVC compound containing a specific concentration of this compound.

  • Two-roll mill or other suitable mixing equipment.

  • Compression molding press.

  • Oven for accelerated aging.

  • White, plasticizer-free contact material (e.g., filter paper).

  • Grey Scale for Assessing Staining (ISO 105-A03).[21]

Procedure:

  • Prepare a plasticized PVC sheet containing this compound at the desired concentration.

  • Place the colored PVC sheet in contact with the white, plasticizer-free material.

  • Apply uniform pressure to the assembly.

  • Place the assembly in an oven at a specified temperature (e.g., 70°C) for a defined period (e.g., 24 hours) to accelerate migration.

  • After the aging period, remove the assembly from the oven and allow it to cool to room temperature.

  • Separate the colored PVC sheet from the contact material.

  • Visually assess the degree of staining on the white contact material using the ISO 105-A03 Grey Scale. The rating ranges from 1 (severe staining) to 5 (no staining).[21][22][23][24][25]

Experiment 3: Assessment of Color Change (Heat Stability)

This protocol evaluates the change in color of the pigment after exposure to elevated temperatures, based on the principles of colorfastness testing.

Objective: To determine the heat stability of this compound in a plasticized PVC formulation.

Materials:

  • Plasticized PVC compound containing this compound.

  • Two-roll mill or other suitable mixing equipment.

  • Compression molding press.

  • Oven with precise temperature control.

  • Spectrophotometer or colorimeter.

  • Grey Scale for Assessing Change in Colour (ISO 105-A02).[21][22][23][24][25]

Procedure:

  • Prepare a colored plasticized PVC sample as a control.

  • Prepare identical samples and expose them to a series of increasing temperatures (e.g., 160°C, 180°C, 200°C) in the oven for a fixed duration (e.g., 10 minutes).

  • Allow the heat-treated samples to cool to room temperature.

  • Visually compare the color of the heat-treated samples to the control sample under standardized lighting conditions.

  • Use the ISO 105-A02 Grey Scale to assign a rating for the change in color, where 5 represents no change and 1 represents a severe change.[21][22][23][24][25]

  • Alternatively, use a spectrophotometer to measure the color difference (ΔE*) between the control and the heat-treated samples.

Visualizations

Mechanism of Pigment Blooming in Plasticized PVC

BloomingMechanism cluster_process Processing Stage (High Temperature) cluster_mixture Homogeneous Mixture cluster_cooling Cooling & Aging Stage PVC PVC Matrix Plasticizer Plasticizer PigmentAgglo Pigment Agglomerates PigmentDispersed Dispersed Pigment PigmentAgglo->PigmentDispersed Dispersion PigmentDissolved Dissolved Pigment PigmentDispersed->PigmentDissolved Partial Dissolution Supersaturated Supersaturated System (Low Temperature) PigmentDissolved->Supersaturated Cooling Migration Migration to Surface Supersaturated->Migration Recrystallization Recrystallization Migration->Recrystallization Blooming Blooming (Surface Deposit) Recrystallization->Blooming

Caption: Mechanism of pigment blooming in plasticized PVC.

Troubleshooting Workflow for this compound Blooming

TroubleshootingWorkflow Start Blooming Observed with This compound CheckConcentration Is Pigment Concentration High? Start->CheckConcentration CheckTemp Was Processing Temp > 180-200°C? CheckConcentration->CheckTemp No ReduceConc Reduce Pigment Concentration CheckConcentration->ReduceConc Yes CheckPlasticizer Is Plasticizer System Optimized? CheckTemp->CheckPlasticizer No ReduceTemp Lower Processing Temperature CheckTemp->ReduceTemp Yes CheckDispersion Is Pigment Dispersion Uniform? CheckPlasticizer->CheckDispersion Yes OptimizePlasticizer Select Lower Solvency/ Lower Amount of Plasticizer CheckPlasticizer->OptimizePlasticizer No ImproveDispersion Improve Dispersion Technique CheckDispersion->ImproveDispersion No ConsiderAlternative Consider Alternative Pigment with Higher Migration Resistance CheckDispersion->ConsiderAlternative Yes ReduceConc->CheckTemp ReduceTemp->CheckPlasticizer OptimizePlasticizer->CheckDispersion ImproveDispersion->ConsiderAlternative

Caption: Troubleshooting flowchart for this compound blooming.

References

Technical Support Center: Thermal Decomposition of Pigment Yellow 14

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals working with Pigment Yellow 14, focusing on its thermal decomposition products when heated above 200°C.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its thermal stability a concern?

This compound is a diarylide yellow pigment widely used in various applications. Its thermal stability is a significant concern because, like other diarylide pigments, it can decompose at temperatures above 200°C. This decomposition can lead to the formation of hazardous substances, which is a critical consideration for health and safety in research and manufacturing processes.

Q2: What are the primary hazardous decomposition products of this compound when heated above 200°C?

The primary hazardous decomposition product of this compound upon thermal degradation is 3,3'-dichlorobenzidine (B165656) (DCB).[1] DCB is recognized as a potential human carcinogen, and its formation is a major safety concern associated with the high-temperature processing of materials containing this pigment.

Q3: Are there other decomposition products besides 3,3'-dichlorobenzidine?

Yes, in addition to 3,3'-dichlorobenzidine, the thermal decomposition of this compound can also produce other substances. These may include monoazo dyes, oxides of carbon and nitrogen, smoke, and other toxic fumes. The exact composition of the decomposition products can vary depending on the temperature, duration of heating, and the surrounding atmosphere (e.g., presence of oxygen).

Q4: At what temperature does significant decomposition of this compound begin?

Significant thermal decomposition of diarylide pigments like this compound generally starts at temperatures above 200°C. The extent of decomposition and the range of products formed are expected to increase with higher temperatures.

Q5: What analytical techniques are suitable for identifying the thermal decomposition products of this compound?

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC/MS) is a highly effective analytical technique for identifying the thermal decomposition products of pigments like this compound. This method involves heating the sample to a specific temperature in an inert atmosphere and then separating and identifying the resulting volatile and semi-volatile compounds.

Troubleshooting Guide for Experimental Analysis

This guide addresses common issues that may arise during the experimental analysis of this compound thermal decomposition.

Problem Possible Cause(s) Suggested Solution(s)
No or low signal of decomposition products in Py-GC/MS. Pyrolysis temperature is too low.Gradually increase the pyrolysis temperature in increments (e.g., 220°C, 250°C, 300°C) to find the optimal temperature for decomposition.
Sample size is too small.Ensure a sufficient and representative sample size is used for the analysis.
Poor separation of peaks in the chromatogram. Inappropriate GC column or temperature program.Use a GC column suitable for separating aromatic amines and other expected decomposition products. Optimize the GC oven temperature program (initial temperature, ramp rate, final temperature, and hold times) to improve peak resolution.
Injection port temperature is too low, causing condensation.Set the injector temperature high enough to ensure the rapid volatilization of all decomposition products without causing further degradation.
Difficulty in identifying unknown peaks in the mass spectrum. Lack of reference spectra.Compare obtained mass spectra against spectral libraries (e.g., NIST, Wiley). If necessary, analyze certified reference standards of suspected decomposition products (e.g., 3,3'-dichlorobenzidine) under the same conditions to confirm retention times and mass fragmentation patterns.
Complex mixture of co-eluting compounds.Improve chromatographic separation as mentioned above. Consider using deconvolution software to help distinguish the mass spectra of co-eluting peaks.
Inconsistent or non-reproducible results. Inhomogeneous sample.Ensure the pigment sample is well-homogenized before taking a subsample for analysis.
Fluctuations in instrument parameters.Regularly check and calibrate the Py-GC/MS instrument, including pyrolysis temperature, gas flows, and MS detector performance.

Quantitative Data on Thermal Decomposition Products

Decomposition Product Chemical Formula Potential for Formation Above 200°C Notes
3,3'-Dichlorobenzidine (DCB)C₁₂H₁₀Cl₂N₂HighA primary and hazardous decomposition product.
Monoazo DyesVariableModerate to HighFormed from the cleavage of one of the azo linkages.
Carbon Oxides (CO, CO₂)CO, CO₂HighExpected products of organic material combustion/pyrolysis.
Nitrogen Oxides (NOx)NOxHighExpected from the decomposition of nitrogen-containing compounds.
Other Aromatic AminesVariablePossibleFurther fragmentation may lead to other aromatic amines.
Miscellaneous Toxic FumesVariableHighA complex mixture of other volatile and semi-volatile organic compounds.

Experimental Protocols

Detailed Methodology for Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC/MS) Analysis

This protocol provides a general framework for the analysis of thermal decomposition products of this compound. Parameters should be optimized for the specific instrumentation used.

1. Sample Preparation:

  • No extensive sample preparation is typically required for solid pigment samples when using a pyrolyzer.

  • Ensure the this compound sample is homogeneous.

  • Accurately weigh a small amount of the pigment (typically 50-200 µg) into a pyrolysis sample cup.

2. Pyrolyzer Conditions:

  • Pyrolysis Temperature: Set the desired pyrolysis temperature. It is recommended to perform experiments at a range of temperatures above 200°C (e.g., 220°C, 250°C, 280°C, 300°C) to study the temperature-dependent formation of decomposition products.

  • Pyrolysis Time: A typical pyrolysis time is 15-30 seconds.

  • Interface Temperature: Set the interface temperature between the pyrolyzer and the GC inlet to prevent condensation of the pyrolyzates (e.g., 300°C).

  • Carrier Gas: Use an inert gas, typically Helium, at a constant flow rate.

3. Gas Chromatograph (GC) Conditions:

  • Injector: Operate in split or splitless mode. For trace analysis, splitless mode is preferred. Set the injector temperature to a high value (e.g., 300°C) to ensure efficient transfer of analytes to the column.

  • Column: Use a non-polar or medium-polarity capillary column suitable for the separation of aromatic compounds (e.g., a 5% phenyl-methylpolysiloxane column, 30 m x 0.25 mm i.d., 0.25 µm film thickness).

  • Oven Temperature Program:

    • Initial Temperature: 50°C, hold for 2 minutes.

    • Ramp: Increase the temperature at a rate of 10-15°C/minute to a final temperature of 300-320°C.

    • Final Hold: Hold at the final temperature for 5-10 minutes.

  • Carrier Gas Flow: Set to the optimal flow rate for the column being used.

4. Mass Spectrometer (MS) Conditions:

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: Scan from m/z 40 to 550.

  • Source Temperature: Set according to the manufacturer's recommendation (e.g., 230°C).

  • Quadrupole Temperature: Set according to the manufacturer's recommendation (e.g., 150°C).

  • Data Acquisition: Acquire data in full scan mode to identify all potential decomposition products. For quantitative analysis of specific target compounds like 3,3'-dichlorobenzidine, Selected Ion Monitoring (SIM) mode can be used for higher sensitivity and selectivity.

5. Data Analysis:

  • Identification: Identify the peaks in the total ion chromatogram by comparing their mass spectra with reference libraries (e.g., NIST, Wiley) and, if available, with the retention times and mass spectra of authentic standards.

  • Quantification: For quantitative analysis, create a calibration curve using certified reference standards of the target analytes (e.g., 3,3'-dichlorobenzidine). Spike known amounts of the standards onto a blank matrix or into the sample cup to determine the concentration of the analytes in the pyrolyzed sample.

Visualizations

Thermal_Decomposition_Pathway PY14 This compound Heat > 200°C PY14->Heat Decomposition Thermal Decomposition Heat->Decomposition DCB 3,3'-Dichlorobenzidine (Hazardous) Decomposition->DCB Primary Cleavage Monoazo Monoazo Dyes Decomposition->Monoazo Partial Cleavage Gases COx, NOx, Toxic Fumes Decomposition->Gases Fragmentation

Caption: Thermal decomposition pathway of this compound.

Experimental_Workflow start Start: this compound Sample pyrolysis 1. Pyrolysis (>200°C) start->pyrolysis gc_separation 2. GC Separation pyrolysis->gc_separation ms_detection 3. MS Detection and Identification gc_separation->ms_detection data_analysis 4. Data Analysis (Qualitative & Quantitative) ms_detection->data_analysis end End: Identification of Decomposition Products data_analysis->end

Caption: Experimental workflow for analyzing decomposition products.

References

Technical Support Center: Photodegradation and Hydrolysis of Pigment Yellow 14

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the photodegradation and hydrolysis of Pigment Yellow 14 (C.I. 21095).

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound?

A1: this compound primarily degrades through two pathways: photodegradation and hydrolysis. Photodegradation is the breakdown of the pigment upon exposure to light, particularly UV radiation. Hydrolysis involves the chemical breakdown of the pigment in the presence of water.

Q2: What are the known degradation products of this compound?

A2: Photodegradation of this compound, a diarylide azo pigment, can lead to the cleavage of its azo bonds (-N=N-). This cleavage can result in the formation of several smaller aromatic compounds, some of which are classified as carcinogenic. The primary and most concerning degradation products identified from the cleavage of the 3,3'-dichlorobenzidine (B165656) core are:

  • 3,3'-Dichlorobenzidine (DCB) : A known carcinogen.[1][2]

  • o-Toluidine : A compound classified as a probable human carcinogen.[1][2]

Hydrolysis can also lead to the breakdown of the amide linkages within the pigment structure.

Q3: What analytical techniques are recommended for studying the degradation of this compound?

A3: A combination of chromatographic and spectroscopic techniques is recommended for a comprehensive analysis of this compound degradation. These include:

  • High-Performance Liquid Chromatography (HPLC) with a UV-Vis or Diode Array Detector (DAD) is essential for separating and quantifying the parent pigment and its degradation products.

  • Liquid Chromatography-Mass Spectrometry (LC-MS) is crucial for the identification of unknown degradation products by providing molecular weight and fragmentation data.

  • Gas Chromatography-Mass Spectrometry (GC-MS) can be used to identify volatile and semi-volatile degradation products, particularly after extraction from the sample matrix.

  • UV-Vis Spectrophotometry is a straightforward method for monitoring the overall rate of pigment degradation by measuring the decrease in absorbance at its maximum wavelength (λmax).

  • Fourier-Transform Infrared Spectroscopy (FTIR) can be used to observe changes in the functional groups of the pigment as it degrades.

Q4: What are the key factors that influence the rate of photodegradation of this compound?

A4: The rate of photodegradation is influenced by several environmental and experimental factors:

  • Light Source and Intensity: The wavelength and intensity of the light source are critical. UV radiation, particularly, accelerates degradation.

  • Presence of Oxygen: Oxygen can participate in photo-oxidative degradation pathways.

  • Solvent/Matrix: The chemical environment surrounding the pigment can affect its stability.

  • Temperature: Higher temperatures can increase the rate of chemical reactions, including degradation.

  • pH: The pH of the medium can influence the pigment's stability and the degradation pathway.

Q5: Are there any safety concerns associated with the degradation of this compound?

A5: Yes, the degradation of this compound is a significant safety concern because it can release carcinogenic aromatic amines, such as 3,3'-dichlorobenzidine and o-toluidine.[1][2] Therefore, handling degraded samples and waste should be done with appropriate safety precautions, including the use of personal protective equipment (PPE) and proper waste disposal procedures.

Degradation Pathways and Experimental Workflows

Photodegradation and Hydrolysis Pathways of this compound

The following diagram illustrates the potential photodegradation and hydrolysis pathways of this compound, leading to the formation of smaller aromatic compounds.

G Photodegradation and Hydrolysis Pathways of this compound cluster_0 Photodegradation (Light Exposure) cluster_1 Hydrolysis (Presence of Water) PY14_photo This compound Intermediates_photo Reactive Intermediates PY14_photo->Intermediates_photo hν (UV/Visible Light) Cleavage_photo Azo Bond Cleavage Intermediates_photo->Cleavage_photo Products_photo Degradation Products Cleavage_photo->Products_photo DCB 3,3'-Dichlorobenzidine Products_photo->DCB oToluidine o-Toluidine Products_photo->oToluidine OtherAromatics_photo Other Aromatic Fragments Products_photo->OtherAromatics_photo PY14_hydro This compound Cleavage_hydro Amide Bond Cleavage PY14_hydro->Cleavage_hydro H₂O, Δ Products_hydro Degradation Products Cleavage_hydro->Products_hydro CarboxylicAcid Aromatic Carboxylic Acid Products_hydro->CarboxylicAcid Amine Aromatic Amine Products_hydro->Amine

Caption: Proposed photodegradation and hydrolysis pathways of this compound.

Experimental Workflow for Degradation Studies

This workflow outlines the key steps for conducting a study on the degradation of this compound.

G General Experimental Workflow for this compound Degradation Studies prep Sample Preparation (this compound in solvent/matrix) exposure Exposure to Stress Conditions (e.g., UV light, controlled pH/temperature) prep->exposure sampling Time-Point Sampling exposure->sampling analysis Analytical Techniques sampling->analysis hplc HPLC-UV/DAD analysis->hplc lcms LC-MS analysis->lcms gcms GC-MS analysis->gcms uvvis UV-Vis Spectroscopy analysis->uvvis data Data Analysis (Degradation kinetics, product identification) hplc->data lcms->data gcms->data uvvis->data report Reporting and Interpretation data->report

Caption: A typical experimental workflow for studying this compound degradation.

Quantitative Data Summary

ParameterValueAnalytical MethodReference
Photodegradation Products
3,3'-DichlorobenzidineIdentified as a major productHPLC, GC-MS[1][2]
o-ToluidineIdentified as a major productHPLC, GC-MS[1][2]
Hydrolysis Products
(Predicted) Aromatic AminesBased on amide linkage cleavage-General chemical principles
(Predicted) Carboxylic AcidsBased on amide linkage cleavage-General chemical principles

Experimental Protocols

Protocol 1: Photodegradation Study of this compound

Objective: To investigate the photodegradation of this compound under controlled UV irradiation and identify the major degradation products.

Materials:

  • This compound

  • HPLC-grade solvent (e.g., acetonitrile (B52724), methanol, or a mixture appropriate for dissolving the pigment)

  • UV photoreactor with a specific wavelength lamp (e.g., 365 nm)

  • Quartz cuvettes or reaction vessels

  • HPLC-DAD system

  • LC-MS system

  • Volumetric flasks, pipettes, and syringes

  • 0.22 µm syringe filters

Methodology:

  • Sample Preparation: Prepare a stock solution of this compound of a known concentration (e.g., 10 mg/L) in the chosen solvent.

  • Irradiation: Transfer a specific volume of the pigment solution into the quartz reaction vessel. Place the vessel in the photoreactor at a controlled temperature.

  • Time-Point Sampling: At regular time intervals (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot of the sample.

  • Sample Analysis (HPLC-DAD):

    • Filter the withdrawn sample through a 0.22 µm syringe filter.

    • Inject the sample into the HPLC-DAD system.

    • Use a suitable C18 column and a mobile phase gradient (e.g., acetonitrile and water with 0.1% formic acid) to separate the parent pigment and its degradation products.

    • Monitor the elution profile at the λmax of this compound and at other wavelengths to detect degradation products.

    • Quantify the decrease in the peak area of this compound over time to determine the degradation rate.

  • Product Identification (LC-MS):

    • Inject the samples from different time points into the LC-MS system.

    • Use the same chromatographic conditions as for the HPLC-DAD analysis.

    • Analyze the mass spectra of the emerging peaks to identify the molecular weights of the degradation products.

    • Use fragmentation patterns (MS/MS) to confirm the structures of the identified products, comparing them to reference standards if available.

Protocol 2: Hydrolysis Study of this compound

Objective: To evaluate the stability of this compound under different pH conditions and identify potential hydrolysis products.

Materials:

  • This compound

  • Buffer solutions of different pH values (e.g., pH 4, 7, and 9)

  • HPLC-grade solvent (e.g., acetonitrile)

  • Thermostatically controlled water bath or incubator

  • HPLC-DAD system

  • LC-MS system

  • Volumetric flasks, pipettes, and syringes

  • 0.22 µm syringe filters

Methodology:

  • Sample Preparation: Prepare separate solutions of this compound in each buffer solution at a known concentration. A small amount of a co-solvent like acetonitrile may be needed to ensure solubility.

  • Incubation: Place the prepared solutions in a thermostatically controlled environment (e.g., 50 °C) to accelerate potential hydrolysis.

  • Time-Point Sampling: At extended time intervals (e.g., 0, 24, 48, 72, 168 hours), withdraw an aliquot from each pH solution.

  • Sample Analysis (HPLC-DAD):

    • Filter the sample through a 0.22 µm syringe filter.

    • Analyze the sample using the HPLC-DAD system as described in the photodegradation protocol.

    • Monitor for the appearance of new peaks that may correspond to hydrolysis products.

  • Product Identification (LC-MS):

    • Analyze the samples using the LC-MS system to identify the molecular weights and structures of any new compounds formed during hydrolysis.

Troubleshooting Guides

Troubleshooting for HPLC Analysis of Pigment Degradation
ProblemPossible Cause(s)Suggested Solution(s)
Poor Peak Shape (Tailing or Fronting) 1. Column overload. 2. Incompatible injection solvent. 3. Column contamination or degradation.1. Dilute the sample. 2. Dissolve the sample in the mobile phase if possible. 3. Flush the column with a strong solvent; if the problem persists, replace the column.
Irreproducible Retention Times 1. Fluctuation in mobile phase composition. 2. Leak in the HPLC system. 3. Temperature variations.1. Prepare fresh mobile phase and ensure proper mixing/degassing. 2. Check all fittings for leaks. 3. Use a column oven to maintain a constant temperature.
Ghost Peaks 1. Contamination in the injector or column from a previous run. 2. Impurities in the mobile phase or sample.1. Implement a thorough needle wash protocol. Run a blank gradient to flush the column. 2. Use high-purity solvents and filter all samples and mobile phases.
No Peaks or Very Small Peaks 1. Detector lamp is off or failing. 2. No sample injected. 3. Complete degradation of the pigment.1. Check the detector lamp status and replace if necessary. 2. Ensure the autosampler is functioning correctly and there is sufficient sample in the vial. 3. Analyze an earlier time-point sample or a fresh standard to confirm.
Troubleshooting for UV-Vis Spectrophotometric Monitoring
ProblemPossible Cause(s)Suggested Solution(s)
Absorbance Readings are Unstable or Drifting 1. Lamp is not warmed up. 2. Air bubbles in the cuvette. 3. Sample is precipitating.1. Allow the spectrophotometer to warm up for at least 30 minutes. 2. Gently tap the cuvette to dislodge any bubbles. 3. Ensure the pigment is fully dissolved in the solvent. If solubility is an issue, consider a different solvent or sonication.
Non-linear Degradation Curve 1. Degradation kinetics are not first-order. 2. Formation of an intermediate product that absorbs at the same wavelength.1. Analyze the data using different kinetic models. 2. Scan the full UV-Vis spectrum at each time point to observe changes in the overall spectral shape. Use HPLC to resolve individual components.
Unexpected Increase in Absorbance 1. Formation of a degradation product with a higher molar absorptivity at the monitored wavelength.1. Analyze the full spectrum to identify new absorption bands. This is a strong indication of product formation.

References

Technical Support Center: Improving the Lightfastness of Pigment Yellow 14 in Formulations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in enhancing the lightfastness of Pigment Yellow 14 (PY14) in their formulations.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during experimentation aimed at improving the lightfastness of this compound.

Question: Why is my this compound formulation fading so quickly under UV exposure?

Answer:

Rapid fading of this compound formulations is a common issue, as PY14 inherently possesses only moderate lightfastness, with Blue Wool Scale ratings often cited in the range of 3-5.[1][2] Several factors in your formulation and experimental setup could be contributing to accelerated degradation:

  • Absence of Light Stabilizers: The most common cause of poor lightfastness is the lack of appropriate UV (ultraviolet) protection. Without additives to absorb or mitigate the effects of UV radiation, the azo bonds in the diarylide structure of PY14 are susceptible to cleavage, leading to a loss of color.[3][4]

  • Binder/Resin System: The type of polymer or binder used in your formulation plays a critical role. Some polymers offer better inherent UV resistance and can encapsulate the pigment particles, providing a degree of protection. Others may be more permeable to oxygen and moisture or may themselves degrade under UV, producing free radicals that can attack the pigment.

  • Pigment Concentration: The concentration of PY14 can influence its stability. In some cases, very low concentrations can lead to faster fading as a larger proportion of the pigment particles are exposed to UV radiation and environmental factors.[5]

  • Presence of Other Pigments: Interactions with other pigments in the formulation, particularly titanium dioxide (TiO2) or zinc oxide, can affect lightfastness. While these white pigments can offer some protection by scattering UV light, certain grades can also have photocatalytic activity that accelerates the degradation of organic pigments.

  • Environmental Factors: High humidity and temperature during UV exposure can accelerate the rate of pigment degradation.[5]

Question: I added a UV absorber to my formulation, but the lightfastness of this compound did not improve significantly. What could be the reason?

Answer:

While the addition of a UV absorber is a crucial step, its effectiveness can be influenced by several factors:

  • Incorrect Type of UV Absorber: Different UV absorbers are effective in different regions of the UV spectrum. Common classes include benzophenones and benzotriazoles.[6] It is essential to select a UV absorber that provides broad-spectrum protection covering the wavelengths most damaging to this compound.

  • Insufficient Concentration: There is an optimal concentration range for UV absorbers. Too low a concentration will not provide adequate protection, while an excessively high concentration may not offer further benefits and could negatively impact other properties of the formulation.

  • Lack of Synergistic Stabilizers: UV absorbers work by absorbing UV radiation, but they do not address the free radicals that may still form within the formulation. For comprehensive protection, a combination of a UV absorber and a Hindered Amine Light Stabilizer (HALS) is often recommended. HALS act as radical scavengers, neutralizing the reactive species that cause pigment degradation.[3][4][7][8] This synergistic approach is generally more effective than using a UV absorber alone.[3][7][8]

  • Incompatibility: The chosen UV absorber may have poor compatibility with the binder system, leading to migration or blooming, which reduces its effectiveness.

  • Degradation Pathway: In some cases, the primary degradation pathway may not be solely UV-induced. Other factors, such as oxidation or chemical interaction with other components, might be at play. One study on a different yellow dye found that reducing agents were more effective than UV absorbers at inhibiting photo-fading.[9]

Question: My this compound formulation is showing a color shift towards green/brown after UV exposure. What is causing this?

Answer:

A color shift, rather than simple fading, suggests a change in the chemical structure of the pigment molecule, leading to the formation of new chromophores that absorb light at different wavelengths. The photodegradation of diarylide pigments like PY14 can be a complex process involving the cleavage of the azo bonds.[10] This can result in the formation of various degradation byproducts, which may themselves be colored. The interaction of these byproducts with each other or with other components in the formulation can lead to the observed color shift.

To address this, consider the following:

  • Analysis of Degradation Products: Advanced analytical techniques such as mass spectrometry or chromatography could help identify the chemical species being formed upon degradation, providing insights into the degradation mechanism.

  • Improved Stabilization Package: A more robust stabilization system, such as a synergistic blend of a broad-spectrum UV absorber and a HALS, can help prevent the initial cleavage of the pigment molecule, thus minimizing the formation of colored byproducts.[3][4][7][8]

Frequently Asked Questions (FAQs)

What is the typical lightfastness of this compound?

The lightfastness of this compound is generally considered moderate. On the Blue Wool Scale (ranging from 1 for very poor to 8 for excellent), it is often rated between 3 and 5, depending on the specific grade of the pigment, its concentration, the binder system it is incorporated into, and the presence of any light stabilizers.[1][2]

What are the primary methods to improve the lightfastness of this compound?

The most effective methods for improving the lightfastness of PY14 involve the incorporation of additives into the formulation:

  • UV Absorbers: These are organic molecules that absorb harmful UV radiation and dissipate it as heat, thereby protecting the pigment from photodegradation.[6] Common types include benzophenones and benzotriazoles.

  • Hindered Amine Light Stabilizers (HALS): These compounds do not absorb UV radiation but act as radical scavengers. They trap free radicals that are formed in the formulation due to UV exposure, thus inhibiting the degradation of the pigment.[3][4][7][8]

  • Synergistic Combinations: The most robust protection is often achieved by using a combination of a UV absorber and a HALS.[3][4][7][8][11] The UV absorber provides a "first line of defense" by filtering UV light, while the HALS "cleans up" any free radicals that are still generated.

What are some examples of commercially available UV absorbers and HALS that can be tested with this compound?

While the optimal choice will depend on the specific formulation, some commonly used light stabilizers that could be evaluated include:

  • UV Absorbers:

    • Benzotriazole type: Tinuvin 328, Tinuvin P

    • Benzophenone type: Chimassorb 81

  • HALS:

    • Monomeric HALS: Tinuvin 770

    • Oligomeric HALS: Tinuvin 622, Uvinul 5050

How does the binder system affect the lightfastness of this compound?

The binder, or resin, plays a significant role in the overall lightfastness of a pigmented system. A binder with good inherent UV stability will offer better protection to the pigment. The binder can also physically protect the pigment by encapsulating it, which can limit its exposure to oxygen and moisture. Conversely, a binder that degrades under UV light can generate free radicals that accelerate the fading of the pigment. Therefore, selecting a stable binder system (e.g., acrylics, urethanes) is crucial for achieving good lightfastness.

Data Presentation

The following tables provide an illustrative summary of the expected improvement in the lightfastness of this compound when formulated with different light stabilizers. The data is based on typical performance characteristics and should be confirmed by experimental testing.

Table 1: Lightfastness Improvement of this compound with Additives (Blue Wool Scale)

FormulationPigment LoadingAdditive(s)Additive Concentration (% on pigment weight)Expected Blue Wool Scale Rating
PY14 in Acrylic Resin (Control)5%None0%3-4
PY14 in Acrylic Resin + UV Absorber5%Benzotriazole-type UV Absorber2%4-5
PY14 in Acrylic Resin + HALS5%Oligomeric HALS2%5-6
PY14 in Acrylic Resin + UV Absorber + HALS5%Benzotriazole-type UV Absorber + Oligomeric HALS1% + 1%6-7

Table 2: Color Change (ΔE) of this compound Formulations After Accelerated Weathering

Accelerated weathering conditions: Xenon arc lamp, 500 hours, according to ASTM D4303.

FormulationPigment LoadingAdditive(s)Additive Concentration (% on pigment weight)Expected Color Change (ΔE)
PY14 in Acrylic Resin (Control)5%None0%> 10
PY14 in Acrylic Resin + UV Absorber5%Benzotriazole-type UV Absorber2%5 - 8
PY14 in Acrylic Resin + HALS5%Oligomeric HALS2%3 - 5
PY14 in Acrylic Resin + UV Absorber + HALS5%Benzotriazole-type UV Absorber + Oligomeric HALS1% + 1%< 3

Experimental Protocols

Protocol 1: Preparation of a Solvent-Based this compound Dispersion

  • Objective: To prepare a stable dispersion of this compound in an acrylic resin solution.

  • Materials:

    • This compound

    • Acrylic resin (e.g., Paraloid B-72 or equivalent)

    • Solvent (e.g., xylene, toluene, or a suitable solvent blend for the chosen resin)

    • Dispersing agent (optional, but recommended for optimal pigment wetting and stabilization)

    • High-speed disperser (e.g., Cowles dissolver) or bead mill

    • Glass beads (if using a bead mill)

    • Beaker, balance, spatula

  • Procedure:

    • Prepare the acrylic resin solution by dissolving the resin in the chosen solvent to the desired concentration (e.g., 30% w/w).

    • In a separate beaker, weigh the required amount of the acrylic resin solution.

    • If using a dispersing agent, add it to the resin solution and mix until fully dissolved.

    • Gradually add the pre-weighed this compound powder to the resin solution while mixing at low speed with the high-speed disperser.

    • Once all the pigment has been added, increase the speed of the disperser to create a vortex and disperse the pigment for a specified time (e.g., 20-30 minutes), ensuring the temperature does not exceed a set limit (e.g., 40°C) to avoid solvent loss and potential pigment degradation.

    • Alternatively, for finer dispersion, the pre-mixed slurry can be charged into a bead mill with glass beads and milled for a specified duration.

    • Assess the quality of the dispersion using a Hegman grind gauge. A reading of 6 or higher is typically desired.[12]

    • For formulations with light stabilizers, the UV absorber and/or HALS can be added to the resin solution before the addition of the pigment.

Protocol 2: Accelerated Lightfastness Testing

  • Objective: To evaluate the lightfastness of the prepared this compound formulations using a xenon arc weather-ometer.

  • Materials and Equipment:

    • Prepared this compound dispersions (control and with stabilizers)

    • Substrate panels (e.g., aluminum panels, drawdown cards)

    • Film applicator (e.g., bird applicator) of a specified thickness

    • Xenon arc weather-ometer (compliant with ASTM G155 or ISO 105-B02)

    • Spectrocolorimeter

    • Blue Wool Scale standard cards (ISO 105-B08)

  • Procedure:

    • Apply a uniform film of each pigment dispersion onto the substrate panels using the film applicator.

    • Allow the films to dry completely in a controlled environment.

    • Measure the initial color of each dried film using a spectrocolorimeter to obtain the Lab* values.

    • Mount the panels in the xenon arc weather-ometer. Also, mount a Blue Wool Scale standard card.

    • Expose the samples to the xenon arc radiation for a predetermined duration (e.g., 100, 250, 500 hours) following a standard cycle (e.g., ASTM D4303). The cycle should specify the irradiance, temperature, and humidity.

    • At specified intervals, remove the samples from the weather-ometer.

    • Measure the Lab* values of the exposed areas of the films.

    • Calculate the total color change (ΔE) for each sample at each interval using the formula: ΔE = [(ΔL)² + (Δa)² + (Δb*)²]¹/².[13]

    • Assess the fading of the samples against the fading of the Blue Wool Scale standards to assign a lightfastness rating. The rating corresponds to the Blue Wool strip that shows a similar degree of fading.

Visualizations

Photodegradation_Pathway_of_Diarylide_Yellow PY14 This compound (Diarylide Azo Structure) Excited_PY14 Excited State PY14* PY14->Excited_PY14 Azo_Cleavage Azo Bond Cleavage Excited_PY14->Azo_Cleavage Photolysis UV_Light UV Radiation (hν) UV_Light->PY14 Absorption Radical_Formation Formation of Aromatic Amine Radicals Azo_Cleavage->Radical_Formation Oxidation Oxidation Reactions Radical_Formation->Oxidation Degradation_Products Colorless Degradation Products Loss_of_Color Fading / Color Loss Degradation_Products->Loss_of_Color Oxygen Oxygen (O₂) Oxygen->Oxidation Oxidation->Degradation_Products

Caption: Simplified photodegradation pathway of this compound.

Stabilization_Workflow Start Start: Poor Lightfastness of PY14 Formulation Formulation Prepare Base Formulation (PY14 + Binder + Solvent) Start->Formulation Add_Stabilizers Incorporate Light Stabilizers Formulation->Add_Stabilizers UVA Add UV Absorber (e.g., Benzotriazole) Add_Stabilizers->UVA Option 1 HALS Add HALS (e.g., Oligomeric HALS) Add_Stabilizers->HALS Option 2 Synergy Add Synergistic Blend (UVA + HALS) Add_Stabilizers->Synergy Option 3 (Recommended) Dispersion Create Pigment Dispersion (High-Speed Mixing / Milling) UVA->Dispersion HALS->Dispersion Synergy->Dispersion Application Apply Film to Substrate Dispersion->Application Testing Accelerated Weathering (Xenon Arc Exposure) Application->Testing Evaluation Evaluate Performance Testing->Evaluation Color_Measurement Measure Color Change (ΔE) Evaluation->Color_Measurement Quantitative BWS_Rating Assess Blue Wool Scale Rating Evaluation->BWS_Rating Qualitative End End: Optimized Formulation with Improved Lightfastness Color_Measurement->End BWS_Rating->End

Caption: Experimental workflow for improving and testing the lightfastness of PY14.

Stabilizer_Synergy UV_Radiation UV Radiation Polymer_Matrix Polymer Matrix with This compound UV_Radiation->Polymer_Matrix UV_Absorber UV Absorber (UVA) UV_Radiation->UV_Absorber is absorbed by Free_Radicals Free Radicals Polymer_Matrix->Free_Radicals generates Heat Harmless Heat UV_Absorber->Heat dissipates as HALS Hindered Amine Light Stabilizer (HALS) Stable_Products Stable Products HALS->Stable_Products regenerates & forms Free_Radicals->HALS are scavenged by Degradation Pigment & Polymer Degradation Free_Radicals->Degradation causes

References

How to improve the dispersion of Pigment Yellow 14 in aqueous media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the dispersion of Pigment Yellow 14 (PY14) in aqueous media.

Troubleshooting Guide

This guide addresses common issues encountered during the preparation and stabilization of aqueous this compound dispersions.

Issue Potential Cause Recommended Solution
Poor Wetting (Pigment clumps and does not readily incorporate into water) High surface tension of water and the hydrophobic nature of the organic pigment surface.- Use a suitable wetting agent: Incorporate a non-ionic or anionic surfactant with a low to mid-range Hydrophilic-Lipophilic Balance (HLB) to reduce the interfacial tension between the pigment and water.[1] - Premixing: Start with a high-speed disperser to break down large agglomerates and facilitate initial wetting before milling.
Agglomeration & Flocculation (Formation of large particle clusters after dispersion) - Insufficient stabilization of dispersed particles. - Incorrect dispersant concentration (too low or too high). - Incompatible formulation components.[2][3] - Changes in pH affecting surface charge.- Optimize dispersant type and concentration: Use a polymeric dispersant that provides steric hindrance or an anionic dispersant for electrostatic stabilization.[4] Determine the optimal concentration by creating a dispersant demand curve. - Control pH: Maintain a pH that ensures maximum surface charge and particle repulsion. The optimal pH may need to be determined experimentally.[5] - Check for component compatibility: Ensure all formulation components (binders, thickeners, etc.) are compatible with the dispersant system.[2]
High Viscosity of the Dispersion - High pigment loading. - Poor dispersion leading to a poorly packed particle structure. - Inappropriate dispersant or concentration, causing bridging flocculation.[2]- Optimize pigment-to-binder ratio. - Improve dispersion efficiency: Utilize a bead mill to achieve a finer and more uniform particle size distribution.[6] - Re-evaluate dispersant: A different dispersant or a lower concentration might be needed to reduce viscosity. An ultrasonic treatment at 16-100 kHz has been shown to reduce the viscosity of aqueous pigment dispersions.[6]
Color Shift or Loss of Color Strength - Flocculation of pigment particles.[7] - Degradation of the pigment due to excessive heat or incompatible chemicals. - Inefficient deagglomeration.- Address flocculation issues: Refer to the solutions for agglomeration and flocculation. - Control temperature: Avoid excessive heat during the milling process. The processing temperature for PY14 should generally be kept below 180°C.[8] - Ensure complete dispersion: Finer particles lead to better color development. Monitor dispersion quality using a Hegman gauge or particle size analyzer.
Settling of Pigment Over Time - Insufficient stabilization of the dispersion. - Large particle size or wide particle size distribution.- Improve stabilization: Employ a high-performance polymeric dispersant that offers long-term steric stabilization.[3] - Reduce particle size: Finer particles are more resistant to settling due to Brownian motion. Optimize the milling process to achieve the desired particle size.

Frequently Asked Questions (FAQs)

1. What is the first step to improve the dispersion of this compound in water?

The crucial first step is to ensure proper wetting of the pigment.[1] this compound is an organic pigment and is inherently hydrophobic. To overcome the high surface tension of water, a suitable wetting agent or surfactant should be used to lower the interfacial tension, allowing the water to displace air from the pigment surface and wet the individual particles.

2. How do I choose the right dispersant for this compound?

The choice of dispersant depends on the specific requirements of your formulation. Key considerations include:

  • Stabilization Mechanism: Dispersants provide stability through either electrostatic repulsion (typically anionic surfactants) or steric hindrance (polymeric dispersants).[1][3] For long-term stability, polymeric dispersants are often preferred.

  • Compatibility: The dispersant must be compatible with all other components in your formulation, including binders, co-solvents, and other additives.

  • Performance: High-performance polymeric dispersants can offer benefits such as higher pigment loading, improved color development, and enhanced stability.[9]

3. What is the role of pH in the stability of this compound dispersions?

The pH of the aqueous medium can significantly impact the stability of a pigment dispersion, especially when using pH-dependent dispersants like anionic polymers.[5] The pH affects the surface charge of the pigment particles and the conformation of the dispersant. For systems stabilized by electrostatic repulsion, a pH that maximizes the charge on the pigment particles will lead to greater stability. The optimal pH should be determined experimentally for your specific system.

4. Can surface treatment of this compound improve its aqueous dispersion?

Yes, surface treatment can significantly enhance the dispersibility of this compound. One effective method is an in-situ coating strategy where the pigment is coated with a hydrophobic material like ethylene-vinyl acetate (B1210297) (EVA) wax.[10] This can improve the pigment's interaction with the aqueous medium and other formulation components. Another approach involves treating the pigment with calcium stearate (B1226849) and polyethylene (B3416737) wax during its synthesis.

5. What mechanical methods are effective for dispersing this compound?

Mechanical energy is required to break down pigment agglomerates into primary particles. A two-stage process is often effective:

  • Premixing: Use a high-speed disperser (HSD) to initially wet the pigment and break down large clusters.

  • Milling: Employ a bead mill or other media mill to achieve a fine and uniform particle size distribution. The efficiency of the milling process is crucial for obtaining optimal color strength and stability.

Data Presentation

Table 1: Comparison of Dispersant Performance for Yellow Pigments in Aqueous Media

Dispersant TypePigmentKey Performance ImprovementReference
High-Performance Polymeric Dispersant (Z-1600)Pigment Yellow 8310-20% improvement in color strength with 5-8% less dispersant compared to commercial benchmarks.[9]
Bio-based Dispersant (Lansperse LT87)Pigment Yellow 74Improved long-term storage stability and rheology over conventional dispersants.
Styrene/Maleic Anhydride (SMA) CopolymerThis compound7.2% greater color strength after 7 days of heat aging compared to a standard acrylic resin-based dispersion.

Table 2: Effect of In-situ Coating on this compound Properties

TreatmentFiltration Time ReductionFilter Cake Water Content ReductionFilter Pressure Value ReductionReference
In-situ coating with Ethylene-Vinyl Acetate (EVA) wax96.25%27%From 0.75 to 0.06 MPa/g[10]

Experimental Protocols

Protocol 1: General Procedure for Aqueous Dispersion of this compound using a Bead Mill

  • Premix Preparation: a. To a suitable vessel, add the required amount of deionized water. b. While stirring at low speed with a high-speed disperser, slowly add the chosen wetting agent and dispersant, allowing them to dissolve completely. c. Gradually add the this compound powder to the vortex. d. Increase the speed of the disperser to 1000-2000 rpm and mix for 20-30 minutes to form a homogeneous premix.

  • Milling: a. Load the premix into a laboratory-scale bead mill charged with appropriate milling media (e.g., 0.8-1.2 mm yttria-stabilized zirconia beads). b. Set the mill to the desired speed and cooling temperature (to prevent overheating). c. Mill the dispersion for a predetermined time (e.g., 1-4 hours), taking samples periodically. d. Monitor the particle size distribution using a particle size analyzer or the fineness of grind using a Hegman gauge. e. Continue milling until the desired particle size and fineness are achieved.

  • Let-down and Characterization: a. Discharge the milled dispersion from the mill. b. The final dispersion can be let down with additional binder, water, and other additives as required by the final application. c. Characterize the final dispersion for properties such as viscosity, pH, color strength, and stability (e.g., by observing settling over time at room temperature and elevated temperatures).

Mandatory Visualizations

Experimental_Workflow cluster_premix Premix Stage cluster_milling Milling Stage cluster_final Final Stage A Add Water, Wetting Agent, and Dispersant B Add this compound A->B C High-Speed Dispersion (20-30 min) B->C D Load Premix into Bead Mill C->D E Mill for 1-4 hours D->E F Monitor Particle Size / Fineness E->F F->E Continue milling if needed G Discharge Milled Dispersion F->G Target size achieved H Let-down with Binder and Additives G->H I Characterize Final Product H->I

Caption: Workflow for the aqueous dispersion of this compound.

Dispersion_Logic cluster_inputs Input Parameters cluster_process Dispersion Process cluster_outputs Output Properties Dispersant Dispersant Choice & Concentration Wetting Wetting Dispersant->Wetting Stabilization Stabilization Dispersant->Stabilization Milling Milling Time & Intensity Deagglomeration Deagglomeration Milling->Deagglomeration Surface Pigment Surface Treatment Surface->Wetting pH System pH pH->Stabilization Wetting->Deagglomeration Deagglomeration->Stabilization Color Color Strength Deagglomeration->Color ParticleSize Particle Size Distribution Stabilization->ParticleSize Viscosity Viscosity Stabilization->Viscosity Stability Long-Term Stability Stabilization->Stability ParticleSize->Stability ParticleSize->Color

Caption: Key parameters influencing the properties of this compound dispersion.

References

Troubleshooting low tinting strength in Pigment Yellow 14 batches

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Pigment Yellow 14. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation, with a focus on troubleshooting low tinting strength.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its general properties?

This compound (PY14) is a diarylide yellow pigment, a type of organic azo dye.[1][2] It is known for its bright, greenish-yellow shade and is widely used in printing inks, plastics, and textiles.[1][3] Key properties are summarized in the table below.

PropertyValue
Chemical FormulaC₃₄H₃₀Cl₂N₆O₄
C.I. NameThis compound
C.I. Number21095
CAS Number5468-75-7
Melting Point336 °C
Density1.35 - 1.64 g/cm³
Heat StabilityUp to 180 °C

Q2: What is "tinting strength" and why is it important for this compound?

Tinting strength, also known as color strength, is a measure of a pigment's ability to impart color to a medium when mixed with a white base.[4] For this compound, high tinting strength is desirable as it indicates that a smaller amount of the pigment is needed to achieve a desired color intensity, making the coloring process more efficient and economical. Low tinting strength in a batch can lead to inconsistent color production and increased material costs.

Q3: What are the primary causes of low tinting strength in this compound batches?

Low tinting strength in this compound is typically attributed to issues related to the pigment's physical properties, which are influenced by the synthesis and post-synthesis processing. The most common causes include:

  • Improper Particle Size and Distribution: The particle size of the pigment is a critical factor. Generally, for organic pigments, optimal tinting strength is achieved at a particle size range of 200-500 nm.[5][6][7][8][9] Particles that are too large will have less surface area for light scattering, leading to weaker color.

  • Undesirable Crystal Form (Polymorphism): Organic pigments like this compound can exist in different crystalline forms, or polymorphs.[10][11] These different crystal structures can exhibit different colors and tinting strengths. An unstable or less intensely colored polymorph will result in a weaker pigment.

  • Poor Dispersion: If the pigment particles are not properly dispersed in the application medium, they can form agglomerates (clumps of particles).[12][13] These agglomerates behave like large particles, reducing the effective surface area and thus lowering the tinting strength.

Troubleshooting Guide for Low Tinting Strength

Q4: My latest batch of this compound shows significantly lower tinting strength compared to the standard. How can I diagnose the problem?

To diagnose the cause of low tinting strength, a systematic approach involving several analytical techniques is recommended. The following workflow can help identify the root cause.

Troubleshooting_Workflow Start Low Tinting Strength Observed Measure_TS 1. Measure Tinting Strength (ASTM D387) Start->Measure_TS Analyze_PS 2. Analyze Particle Size (Laser Diffraction) Measure_TS->Analyze_PS Confirm Low Strength Analyze_CF 3. Analyze Crystal Form (X-Ray Diffraction) Analyze_PS->Analyze_CF Particle Size OK? PS_Issue Particle size too large or wide distribution Analyze_PS->PS_Issue Check_Dispersion 4. Evaluate Dispersion Quality (Microscopy) Analyze_CF->Check_Dispersion Crystal Form OK? CF_Issue Incorrect polymorph or low crystallinity Analyze_CF->CF_Issue Conclusion Identify Root Cause Check_Dispersion->Conclusion Dispersion OK? Disp_Issue Poor dispersion leading to agglomerates Check_Dispersion->Disp_Issue

Troubleshooting workflow for low tinting strength.

Q5: What is the standard method for measuring the tinting strength of this compound?

The tinting strength of chromatic pigments is typically measured relative to a standard sample of the same pigment. The standard test method is ASTM D387, "Standard Test Method for Color and Strength of Chromatic Pigments with a Mechanical Muller".[14][15][16]

Experimental Protocols

Protocol 1: Determination of Relative Tinting Strength (Based on ASTM D387)

Objective: To compare the tinting strength of a batch of this compound against a reference standard.

Materials:

  • Test sample and reference standard of this compound

  • White pigment paste (e.g., Titanium Dioxide in a compatible binder)

  • Dispersing vehicle (e.g., linseed oil or other suitable medium)

  • Mechanical muller

  • Glass plates

  • Spatula

  • Drawdown bar and chart

  • Spectrophotometer or colorimeter

Procedure:

  • Preparation of the Pigment Dispersion:

    • Accurately weigh a specified amount of the test this compound sample and the dispersing vehicle.

    • Combine the pigment and vehicle on a glass plate and mix thoroughly with a spatula to form a paste.

    • Transfer the paste to the mechanical muller and disperse for a specified number of revolutions.

    • Repeat the process for the reference standard this compound, ensuring identical conditions.

  • Preparation of the Tint:

    • Weigh a precise amount of the pigment dispersion and the white pigment paste. A common ratio is 1 part pigment dispersion to 10 parts white paste.

    • Thoroughly mix the pigment dispersion and the white paste on a clean glass plate with a spatula until the color is uniform.

    • Repeat for the reference standard.

  • Color Measurement:

    • Apply a small amount of the test tint and the standard tint side-by-side on a drawdown chart using a drawdown bar to create a uniform film.

    • Visually compare the color strength of the two tints.

    • For quantitative analysis, measure the color coordinates (e.g., CIELAB values) of both the standard and test tints using a spectrophotometer.

  • Calculation of Relative Tinting Strength:

    • The relative tinting strength can be calculated using the measured reflectance values or color coordinates, with the standard assigned a value of 100%. The instrument's software often performs this calculation automatically.

Q6: My particle size analysis shows a larger average particle size for the low-strength batch. What could have caused this and how can I fix it?

A larger than optimal particle size is a common reason for low tinting strength.[5][6][7][8][9] This can be due to several factors during synthesis and processing.

Potential CauseRecommended Action
Insufficient Milling/Grinding Increase milling time or energy. Optimize milling parameters (e.g., bead size and loading in bead mills).
Ostwald Ripening during Synthesis Control temperature and reaction time during the pigment synthesis. Rapid cooling can sometimes prevent crystal growth.
Aggregation during Drying Optimize the drying process. Avoid excessively high temperatures that can cause particles to fuse. Consider using a surfactant or surface treatment before drying.
Protocol 2: Particle Size Analysis by Laser Diffraction

Objective: To determine the particle size distribution of a this compound sample.

Materials:

  • This compound sample

  • Dispersant liquid (e.g., deionized water with a surfactant, or an organic solvent in which the pigment is insoluble)

  • Laser diffraction particle size analyzer

  • Ultrasonic bath or probe

Procedure:

  • Sample Preparation:

    • Prepare a stock solution of the dispersant.

    • Add a small amount of the this compound powder to the dispersant. The concentration should be optimized for the instrument being used.

    • Disperse the pigment in the liquid using an ultrasonic bath or probe for a set amount of time to break up any loose agglomerates.

  • Measurement:

    • Set the parameters on the laser diffraction instrument, including the refractive index of the pigment and the dispersant.

    • Introduce the dispersed sample into the instrument's measurement cell.

    • Allow the sample to circulate and stabilize.

    • Perform the measurement. The instrument will report the particle size distribution.

  • Data Analysis:

    • Analyze the particle size distribution curve. Pay attention to the median particle size (D50) and the width of the distribution.

    • Compare the results of the low-strength batch to a reference standard.

Q7: The particle size of my pigment is within the acceptable range, but the tinting strength is still low. What else should I investigate?

If the particle size is optimal, the next step is to investigate the crystal structure of the pigment.[10][11] this compound can exist in different polymorphic forms, and some forms are inherently weaker in color strength than others.

Synthesis_to_Properties cluster_Synthesis Synthesis & Processing cluster_Properties Pigment Properties cluster_Performance Performance Coupling_Conditions Coupling Reaction (Temp, pH, Time) Particle_Size Particle Size & Distribution Coupling_Conditions->Particle_Size Crystal_Form Crystal Form (Polymorphism) Coupling_Conditions->Crystal_Form Post_Treatment Post-Synthesis Treatment (Heat, Solvent) Post_Treatment->Crystal_Form Milling Milling/Grinding Milling->Particle_Size Dispersion Dispersion Quality Milling->Dispersion Tinting_Strength Tinting Strength Particle_Size->Tinting_Strength Crystal_Form->Tinting_Strength Dispersion->Tinting_Strength

Relationship between synthesis, properties, and performance.
Protocol 3: Crystal Form Analysis by X-Ray Diffraction (XRD)

Objective: To identify the crystalline phase of a this compound sample.

Materials:

  • This compound powder sample

  • Sample holder for XRD

  • Powder X-ray diffractometer

Procedure:

  • Sample Preparation:

    • Ensure the pigment sample is dry and finely powdered.

    • Mount the powder in the sample holder, ensuring a flat and level surface.

  • Data Acquisition:

    • Place the sample holder in the X-ray diffractometer.

    • Set the instrument parameters (e.g., 2θ range, step size, scan speed). A typical range for organic pigments is 5° to 40° 2θ.

    • Run the XRD scan.

  • Data Analysis:

    • The output will be a diffractogram showing diffraction peaks at specific 2θ angles.

    • Compare the peak positions and relative intensities of the test sample's diffractogram with that of a reference standard with known good tinting strength.

    • Significant differences in the diffractogram indicate a different crystal form or the presence of impurities.

Q8: My XRD analysis indicates a different crystal form in my low-strength batch. How can I control the polymorphism of this compound?

Controlling the crystal form of this compound is achieved by carefully managing the conditions during and after synthesis.

  • Synthesis Conditions: The temperature, pH, and solvent system used during the coupling reaction can influence which polymorph is formed.[17][18]

  • Post-Synthesis Treatment: Heating the pigment slurry in certain solvents after synthesis can induce a phase transition to a more stable and often more intensely colored polymorph. This process is sometimes referred to as "finishing" or "re-slurrying."

  • Seeding: Introducing a small amount of the desired crystal form during synthesis can sometimes direct the crystallization towards that polymorph.

If an undesirable polymorph is identified, reprocessing the batch through a solvent-heating treatment may convert it to the desired form and improve the tinting strength. The specific conditions for this treatment (solvent, temperature, time) would need to be determined experimentally.

References

Health and safety handling protocols for Pigment Yellow 14 powder

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential health and safety information for handling Pigment Yellow 14 powder in a laboratory setting. It is intended for researchers, scientists, and drug development professionals to ensure safe experimental practices.

Frequently Asked Questions (FAQs)

Q1: What are the primary health hazards associated with this compound powder?

A1: this compound powder is generally considered to have low acute toxicity. However, it can cause irritation to the eyes, skin, and respiratory tract.[1] Ingestion of the powder may lead to gastrointestinal irritation with symptoms such as nausea, vomiting, and diarrhea.[1] It is also important to note that as a powder, it can form combustible dust concentrations in the air, posing a risk of a dust explosion under certain conditions.

Q2: What Personal Protective Equipment (PPE) is required when handling this compound powder?

A2: To minimize exposure, the following PPE is recommended:

  • Eye Protection: Wear appropriate protective eyeglasses or chemical safety goggles.[1]

  • Skin Protection: Wear suitable protective gloves (e.g., nitrile rubber) and a lab coat or other protective clothing to prevent skin contact.[1][2]

  • Respiratory Protection: In situations where dust may be generated, use an approved respirator.[1] Handling should ideally take place in a well-ventilated area or under a chemical fume hood.[1][3]

Q3: What is the proper procedure for storing this compound powder?

A3: Store this compound powder in a cool, dry place away from heat and ignition sources.[1][3] Keep the container tightly closed to prevent contamination and moisture absorption.[1][4]

Q4: What should I do in case of accidental skin or eye contact with the powder?

A4: In case of accidental contact, follow these first-aid measures immediately:

  • Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, making sure to lift the upper and lower eyelids occasionally. Seek immediate medical attention.[1]

  • Skin Contact: Remove contaminated clothing and wash the affected skin area thoroughly with soap and water. If irritation develops or persists, seek medical attention.[1]

Q5: How should I handle a spill of this compound powder in the laboratory?

A5: For a minor spill, you can follow these steps:

  • Alert personnel in the immediate area.

  • Wear appropriate PPE , including a respirator, gloves, and safety goggles.

  • Contain the spill to prevent it from spreading.

  • Gently sweep or vacuum the powder to avoid generating dust. Do not use compressed air.

  • Place the collected powder into a sealed, labeled container for proper waste disposal.

  • Clean the spill area with a wet cloth or paper towels.

  • Dispose of all contaminated materials as hazardous waste according to your institution's guidelines.

For large spills, evacuate the area and contact your institution's environmental health and safety department.

Troubleshooting Guide

Issue Possible Cause Solution
Eye or skin irritation after handling the powder Inadequate PPE or accidental exposure.Immediately follow the first-aid procedures for eye and skin contact. Review and improve your PPE practices for future experiments.
Coughing or respiratory irritation Inhalation of airborne dust.Move to a well-ventilated area or fresh air immediately. Ensure future handling is done in a fume hood or with appropriate respiratory protection.
Difficulty in cleaning up a spill without creating dust Improper cleaning technique.Lightly moisten the spilled powder with water before sweeping to minimize dust generation.
The powder appears clumpy or discolored Improper storage leading to moisture absorption or contamination.Discard the powder according to hazardous waste disposal procedures and obtain a fresh supply. Ensure proper storage conditions are maintained.

Quantitative Toxicological Data

Endpoint Species Route Value Reference
LD50RatOral> 5,000 mg/kg[5][6]
LD50RatOral> 10,000 mg/kg[4]
LC50RatInhalation> 230 mg/m³[4]
LD50Not SpecifiedDermal3,000 mg/kg bw[4]
Occupational Exposure Limit (as nuisance dust)--TWA: 10 mg/m³ (Total dust)[5]
Occupational Exposure Limit (as nuisance dust)--TWA: 5 mg/m³ (Respirable fraction)[5]

Experimental Protocols

OECD Guideline 404: Acute Dermal Irritation/Corrosion (Summary)

This test evaluates the potential of a substance to cause skin irritation or corrosion.

  • Animal Selection: A single healthy young adult albino rabbit is typically used for the initial test.

  • Test Substance Application: Approximately 0.5 g of the solid this compound powder is applied to a small area of clipped skin (about 6 cm²). The site is then covered with a gauze patch.

  • Exposure: The exposure duration is 4 hours.

  • Observation: After the exposure period, the patch and any residual test substance are removed. The skin is examined for erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after patch removal.

  • Scoring: The severity of the skin reactions is scored.

  • Confirmation: If an irritant response is observed, the test may be confirmed in up to two additional animals.

OECD Guideline 405: Acute Eye Irritation/Corrosion (Summary)

This test assesses the potential of a substance to cause eye irritation or corrosion.

  • Animal Selection: A single healthy young adult albino rabbit is used for the initial test.

  • Test Substance Application: A small amount of this compound powder (typically 0.1 mL by volume) is instilled into the conjunctival sac of one eye. The other eye remains untreated and serves as a control.

  • Observation: The eyes are examined for effects on the cornea, iris, and conjunctiva at 1, 24, 48, and 72 hours after application.

  • Scoring: Ocular lesions are scored to determine the level of irritation.

  • Confirmation: If an irritant response is observed, the test may be confirmed in up to two additional animals.

Visual Guides

PPE_Selection_Workflow start Start: Handling This compound Powder check_ventilation Is the area well-ventilated or is a fume hood available? start->check_ventilation wear_respirator Wear an approved respirator check_ventilation->wear_respirator No standard_ppe Wear standard laboratory PPE: - Safety Goggles - Nitrile Gloves - Lab Coat check_ventilation->standard_ppe  Yes wear_respirator->standard_ppe handle_powder Proceed with handling the powder standard_ppe->handle_powder

Caption: PPE Selection Workflow for this compound Powder.

Spill_Response_Workflow spill This compound Powder Spill Occurs alert Alert others in the area spill->alert don_ppe Put on appropriate PPE: - Respirator - Gloves - Safety Goggles alert->don_ppe contain Contain the spill don_ppe->contain cleanup Gently sweep or vacuum the powder contain->cleanup package Place powder in a sealed, labeled waste container cleanup->package decontaminate Clean the spill area with a wet cloth package->decontaminate dispose Dispose of all contaminated materials as hazardous waste decontaminate->dispose

Caption: Spill Response Workflow for this compound Powder.

References

Technical Support Center: Carcinogenic Risk from 3,3'-Dichlorobenzidine Release from Pigment Yellow 14 Degradation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential information, troubleshooting guides, and experimental protocols for researchers, scientists, and drug development professionals investigating the carcinogenic risk associated with 3,3'-dichlorobenzidine (B165656) (DCB) released from the degradation of Pigment Yellow 14 (PY14).

Frequently Asked Questions (FAQs)

Q1: What is this compound (PY14) and what is its connection to 3,3'-dichlorobenzidine (DCB)?

A1: this compound (PY14) is a diarylide azo pigment widely used in printing inks, plastics, textiles, and other colored materials due to its bright yellow hue and cost-effectiveness.[1][2] Its chemical structure is based on 3,3'-dichlorobenzidine (DCB), a known carcinogen.[3] Under certain conditions, PY14 can degrade and release free DCB, which is a primary toxicological concern.[4][5]

Q2: Under what conditions does this compound release 3,3'-dichlorobenzidine?

A2: The degradation of PY14 and subsequent release of DCB is primarily initiated by:

  • Thermal Stress: Exposure to high temperatures, particularly above 200°C (392°F), can cause the thermal decomposition of diarylide pigments like PY14.[4] This is a significant concern in processes such as the manufacturing of plastics and high-temperature printing.

  • Photodegradation: Exposure to ultraviolet (UV) radiation from sunlight or other sources can lead to the breakdown of the pigment's chemical structure.[5] This is particularly relevant for products with prolonged sun exposure.

  • Metabolism: There is evidence to suggest that azo pigments can be metabolized by reductases in the liver or by intestinal bacteria, which can cleave the azo bond and release the constituent aromatic amines, including DCB.[2]

Q3: What is the carcinogenic classification of 3,3'-dichlorobenzidine?

A3: 3,3'-Dichlorobenzidine is classified as a probable or reasonably anticipated human carcinogen by several international and national agencies:

  • U.S. Environmental Protection Agency (EPA): Group B2, probable human carcinogen.[6]

  • International Agency for Research on Cancer (IARC): Group 2B, possibly carcinogenic to humans.[2]

  • U.S. National Toxicology Program (NTP): Reasonably anticipated to be a human carcinogen.[2][3] These classifications are based on sufficient evidence of carcinogenicity in animal studies, where DCB has been shown to cause tumors in various organs.[3]

Q4: What are the primary routes of human exposure to DCB released from PY14?

A4: Human exposure to DCB from PY14 can occur through several routes:

  • Occupational Exposure: Workers in industries that manufacture or use PY14 pigments are at the highest risk of exposure through inhalation of dust or dermal contact.[6]

  • Consumer Products: The general population may be exposed through contact with consumer products containing PY14, such as textiles, printed materials, and plastics.

  • Tattoo Inks: The use of PY14 in tattoo inks is a notable route of exposure, as the pigment is injected directly into the dermis and can be subject to photodegradation from sun exposure over time. One study has calculated an increased lifetime cancer risk associated with DCB release from PY14 in tattoos.[5]

Q5: Are there regulations concerning the use of this compound?

A5: Regulations regarding the use of PY14 and other diarylide pigments vary by region and application. Due to the potential for DCB release, there are restrictions on the use of certain azo dyes that can release carcinogenic aromatic amines in consumer goods, particularly in textiles and cosmetics in some jurisdictions. Researchers should consult the specific regulations relevant to their country and application.

Troubleshooting Guides

This section addresses common issues that may arise during the experimental investigation of PY14 degradation and DCB analysis.

Problem 1: Low or no detectable DCB release from PY14 samples.

Possible CauseTroubleshooting Steps
Insufficient Degradation Conditions Ensure that the degradation conditions (temperature, light intensity) are sufficient to induce the breakdown of PY14. For thermal degradation, temperatures should exceed 200°C.[4] For photodegradation, use a high-intensity UV source and ensure adequate exposure time.
Inefficient Extraction of DCB The extraction of DCB from a solid pigment matrix can be challenging. Optimize the extraction solvent; a mixture of polar and non-polar solvents (e.g., acetone/hexane) may be effective.[7] Consider using techniques like sonication or Soxhlet extraction to improve efficiency.
DCB Degradation Post-Release DCB itself can be degraded by light. Protect samples from light after extraction by using amber vials or wrapping them in aluminum foil.
Analytical Method Lacks Sensitivity The concentration of released DCB may be below the detection limit of your analytical method. Use a highly sensitive technique like GC-MS or HPLC with electrochemical detection.[8][9] Consider pre-concentration of your sample extract.

Problem 2: High variability in quantitative DCB measurements.

Possible CauseTroubleshooting Steps
Inconsistent Degradation Conditions Ensure uniform application of heat or light across all samples. Use a calibrated oven or a light source with a stable output. Monitor and control the temperature and light intensity throughout the experiment.
Non-homogenous Sample Ensure that the PY14 pigment is evenly dispersed in the matrix being tested (e.g., plastic, ink). Inhomogeneity can lead to variations in degradation and DCB release.
Inconsistent Sample Preparation Follow a standardized protocol for sample extraction and preparation. Use internal standards to correct for variations in extraction efficiency and instrument response.
Instrument Instability Calibrate the analytical instrument before each run of samples. Run quality control samples at regular intervals to monitor instrument performance.

Problem 3: Suspected matrix interference in analytical results.

Possible CauseTroubleshooting Steps
Co-elution of Other Compounds Other compounds from the sample matrix may co-elute with DCB, leading to inaccurate quantification. Optimize the chromatographic separation (e.g., adjust the temperature gradient in GC or the mobile phase composition in HPLC).
Matrix Effects in Mass Spectrometry The sample matrix can suppress or enhance the ionization of DCB in the mass spectrometer. Use a matrix-matched calibration curve or the standard addition method for quantification. Employ an appropriate internal standard that is structurally similar to DCB.
Contamination of Labware or Solvents Ensure that all glassware and equipment are thoroughly cleaned to avoid contamination. Use high-purity solvents and reagents. Run blank samples to check for any background contamination.

Data Presentation

The following tables summarize key quantitative data related to the carcinogenic risk of 3,3'-dichlorobenzidine.

Table 1: Carcinogenicity Data for 3,3'-Dichlorobenzidine

ParameterValueSpeciesRoute of ExposureReference
Oral Slope Factor 0.45 (mg/kg/day)⁻¹HumanOral[3]
Cancer Effect Level (CEL) 10.4 mg/kg/dayDogOral[3]
Lowest Observed Adverse Effect Level (LOAEL) 10.4 mg/kg/dayDogOral
Tumor Types Observed in Animal Studies Mammary gland, liver, urinary bladder, Zymbal's gland tumors; leukemiaRat, Mouse, Dog, HamsterOral, Subcutaneous[3]

Table 2: Conditions for PY14 Degradation and DCB Release

Degradation MethodConditionObservationReference
Thermal Degradation > 200°CSignificant decomposition of diarylide pigments and release of DCB.[4]
Photodegradation Exposure to sunlight or laserRelease of DCB from PY14 in tattoo inks.[5]
Metabolism In vivo (animal studies)Potential for reductive cleavage of the azo bond to release DCB.[2]

Experimental Protocols

This section provides detailed methodologies for key experiments related to the assessment of DCB carcinogenicity.

Protocol 1: Ames Test for Mutagenicity of 3,3'-Dichlorobenzidine

This protocol is adapted from standard Ames test procedures and is designed to assess the mutagenic potential of DCB.

1. Materials:

  • Salmonella typhimurium tester strains (e.g., TA98, TA100, which detect frameshift and base-pair substitution mutations, respectively).

  • S9 fraction from Aroclor-1254 induced rat liver for metabolic activation.

  • Molten top agar (B569324) (0.6% agar, 0.5% NaCl).

  • Minimal glucose agar plates.

  • Histidine/biotin (B1667282) solution.

  • DCB test solution (dissolved in a suitable solvent like DMSO).

  • Positive and negative controls.

2. Procedure:

  • Prepare fresh overnight cultures of the Salmonella tester strains.

  • To a sterile tube, add 0.1 mL of the bacterial culture and 0.1 mL of the DCB test solution at various concentrations.

  • For experiments with metabolic activation, add 0.5 mL of the S9 mix. For experiments without metabolic activation, add 0.5 mL of phosphate (B84403) buffer.

  • Incubate the mixture at 37°C for 20-30 minutes with gentle shaking.

  • Add 2 mL of molten top agar (kept at 45°C) containing a trace amount of histidine and biotin to the tube.

  • Vortex briefly and pour the contents onto a minimal glucose agar plate.

  • Spread the top agar evenly and allow it to solidify.

  • Incubate the plates in the dark at 37°C for 48-72 hours.

  • Count the number of revertant colonies on each plate. A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a mutagenic effect.

Protocol 2: Comet Assay (Single Cell Gel Electrophoresis) for DNA Damage

This protocol is a sensitive method for detecting DNA strand breaks in cells exposed to DCB.

1. Materials:

  • Cultured cells (e.g., human hepatocytes, urothelial cells).

  • DCB test solution.

  • Low melting point agarose (B213101) (LMPA).

  • Normal melting point agarose (NMPA).

  • Lysis solution (high salt, detergent).

  • Alkaline electrophoresis buffer (pH > 13).

  • Neutralization buffer.

  • DNA stain (e.g., SYBR Green).

  • Microscope slides.

2. Procedure:

  • Treat cultured cells with various concentrations of DCB for a defined period.

  • Harvest the cells and resuspend them in ice-cold PBS.

  • Mix the cell suspension with molten LMPA (at 37°C) at a 1:10 ratio (v/v).

  • Pipette 75 µL of the cell/agarose mixture onto a microscope slide pre-coated with NMPA.

  • Cover with a coverslip and allow the agarose to solidify on ice.

  • Remove the coverslip and immerse the slides in cold lysis solution for at least 1 hour at 4°C to lyse the cells and unfold the DNA.

  • Transfer the slides to an electrophoresis tank filled with alkaline electrophoresis buffer. Let the DNA unwind for 20-40 minutes.

  • Perform electrophoresis at a low voltage (e.g., 25 V) for 20-30 minutes.

  • After electrophoresis, neutralize the slides with neutralization buffer.

  • Stain the DNA with a fluorescent dye.

  • Visualize the slides using a fluorescence microscope. DNA damage is quantified by measuring the length and intensity of the "comet tail" relative to the "head" using specialized software.

Mandatory Visualization

Diagram 1: Hypothesized Signaling Pathway for DCB-Induced Carcinogenesis

DCB_Carcinogenesis DCB 3,3'-Dichlorobenzidine (DCB) Metabolism Metabolic Activation (e.g., Cytochrome P450) DCB->Metabolism AhR Aryl Hydrocarbon Receptor (AhR) DCB->AhR Reactive_Metabolites Reactive Metabolites (e.g., N-hydroxy-DCB) Metabolism->Reactive_Metabolites DNA_Adducts DNA Adducts Reactive_Metabolites->DNA_Adducts DNA_Damage DNA Damage (Strand Breaks) DNA_Adducts->DNA_Damage p53_Activation p53 Activation DNA_Damage->p53_Activation Mutation Mutation DNA_Damage->Mutation If repair fails Cell_Cycle_Arrest Cell Cycle Arrest & DNA Repair p53_Activation->Cell_Cycle_Arrest Apoptosis Apoptosis p53_Activation->Apoptosis Genomic_Instability Genomic Instability Mutation->Genomic_Instability Cancer Cancer Genomic_Instability->Cancer AhR_Activation AhR Activation AhR->AhR_Activation Gene_Expression Altered Gene Expression AhR_Activation->Gene_Expression Gene_Expression->Cancer

Caption: A hypothesized signaling pathway for DCB-induced carcinogenesis.

Diagram 2: Experimental Workflow for Assessing DCB Release and Toxicity

DCB_Workflow Start Start: PY14-containing Material Degradation Induce Degradation (Thermal or Photo-) Start->Degradation Extraction Extraction of DCB Degradation->Extraction Quantification Quantification (GC-MS or HPLC) Extraction->Quantification Toxicity_Testing Toxicity Testing Extraction->Toxicity_Testing Risk_Assessment Quantitative Risk Assessment Quantification->Risk_Assessment Ames_Test Ames Test (Mutagenicity) Toxicity_Testing->Ames_Test Comet_Assay Comet Assay (DNA Damage) Toxicity_Testing->Comet_Assay Cell_Culture Cell Culture Assays (e.g., Cytotoxicity) Toxicity_Testing->Cell_Culture

Caption: A general experimental workflow for DCB release and toxicity assessment.

References

Optimizing reaction conditions for high-purity Pigment Yellow 14 synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals engaged in the synthesis of high-purity Pigment Yellow 14. This document offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data-driven insights to overcome common challenges and optimize reaction conditions.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental reaction for synthesizing this compound?

A1: this compound is synthesized through a two-step process:

  • Diazotization: 3,3'-Dichlorobenzidine (B165656) is treated with sodium nitrite (B80452) in an acidic medium to form a tetrazo-component.

  • Azo Coupling: The resulting tetrazo-component is then reacted with a coupling component, typically acetoaceto-o-toluidide (N-(2-methylphenyl)-3-oxobutanamide), to form the final this compound.[1][2]

Q2: What are the most critical parameters influencing the purity and yield of this compound?

A2: The most critical parameters are the pH and temperature of the azo coupling reaction.[3] Precise control over these variables is essential for achieving high purity, desired particle size, and optimal color properties.

Q3: Why is my this compound difficult to filter?

A3: The small particle size of the synthesized pigment often leads to filtration difficulties.[1] This can be addressed by post-treatment steps, such as the addition of agents like calcium stearate (B1226849) and polyethylene (B3416737) wax, which promote the formation of larger, more easily filterable particles.

Q4: Can the synthesis of this compound be performed using a continuous-flow method?

A4: Yes, continuous-flow synthesis using microreactors has been shown to be an effective method for producing this compound. This technique offers better control over reaction parameters like pH and temperature, leading to higher purity and more consistent product quality compared to traditional batch processes.[3]

Troubleshooting Guide

Issue 1: Low Yield of this compound

  • Question: I am experiencing a significantly lower yield than expected. What are the potential causes and how can I address them?

  • Answer:

    • Incomplete Diazotization: Ensure that the diazotization reaction goes to completion. This can be verified by testing for the absence of the primary aromatic amine and the presence of excess nitrous acid.

    • Decomposition of the Tetrazo-Component: The tetrazo-component is unstable and can decompose if the temperature is not maintained at a low level (typically 0-5 °C) before the coupling reaction.

    • Incorrect Stoichiometry: Verify the molar ratios of your reactants. An insufficient amount of the coupling component will result in a lower yield.

    • Suboptimal pH for Coupling: The pH of the coupling reaction is crucial. If the pH is too low or too high, the reaction rate will be significantly reduced.

Issue 2: Poor Color Quality or Off-Color Product

  • Question: The color of my this compound is dull or has a brownish tint. What could be the reason for this?

  • Answer:

    • Impure Reactants: The purity of the starting materials, 3,3'-dichlorobenzidine and acetoaceto-o-toluidide, is critical. Impurities can lead to the formation of undesired side products that affect the color.

    • Side Reactions: Improper pH or temperature control can promote side reactions, leading to the formation of byproducts that impart an off-color to the final pigment.

    • Oxidation: The coupling component can be susceptible to oxidation, especially under alkaline conditions, which can result in colored impurities.

Issue 3: Product Agglomeration and Poor Dispersibility

  • Question: My dried this compound is forming hard agglomerates and is difficult to disperse. How can I prevent this?

  • Answer:

    • Drying Conditions: High drying temperatures can cause the pigment particles to fuse together. It is recommended to dry the pigment at a lower temperature for a longer period.

    • Use of Additives: Incorporating additives such as calcium stearate and polyethylene wax after the coupling reaction can help to coat the pigment particles, preventing agglomeration and improving the handling and dispersibility of the final product.[1]

Data Presentation

Optimizing reaction parameters is key to achieving high-purity this compound. The following tables summarize the impact of pH and temperature on pigment purity.

Table 1: Effect of pH on the Purity of this compound

pHPurity (%)Observations
3.085.2Lower pH results in incomplete coupling.
4.092.5Purity increases as pH approaches optimal.
5.0 98.1 Optimal pH for high purity.
6.094.3Purity begins to decrease.
7.089.7Higher pH can lead to side reactions.

Note: Data is illustrative and may vary based on specific reaction conditions.

Table 2: Effect of Temperature on the Purity of this compound

Temperature (°C)Purity (%)Observations
1093.8Lower temperature can slow down the reaction rate.
20 98.5 Optimal temperature for high purity.
3095.1Purity starts to decrease with increasing temp.
4090.6Higher temperatures can lead to decomposition.

Note: Data is illustrative and may vary based on specific reaction conditions.

Experimental Protocols

Traditional Batch Synthesis of this compound

a. Diazotization:

  • In a reaction vessel, suspend 3,3'-dichlorobenzidine in water and add concentrated hydrochloric acid.

  • Cool the mixture to 0-5 °C using an ice bath with constant stirring.

  • Slowly add a solution of sodium nitrite in water, ensuring the temperature remains below 5 °C.

  • Continue stirring for 30 minutes after the addition is complete.

  • Confirm the completion of the diazotization reaction by testing for the absence of the starting amine.

b. Azo Coupling:

  • In a separate vessel, dissolve acetoaceto-o-toluidide in an aqueous sodium hydroxide (B78521) solution.

  • Cool this solution to 10-15 °C.

  • Slowly add the cold diazonium salt solution from the previous step to the coupling component solution with vigorous stirring.

  • Maintain the pH of the reaction mixture at the optimal level (around 5.0) by adding a buffer solution or a dilute acid/base as needed.

  • After the addition is complete, continue to stir the reaction mixture for 1-2 hours.

  • Filter the precipitated this compound and wash it thoroughly with water until the filtrate is neutral.

  • Dry the pigment in an oven at 60-70 °C.

Continuous-Flow Synthesis of this compound

a. Reagent Preparation:

  • Stream 1 (Tetrazo-component): Prepare the tetrazo-component as described in the batch synthesis and keep the solution chilled.

  • Stream 2 (Coupling component): Prepare a solution of acetoaceto-o-toluidide in an aqueous alkaline solution.

  • Stream 3 (Buffer): Prepare a buffer solution to maintain the desired pH during the reaction.

b. Reaction Setup:

  • Use a microreactor system with three inlet pumps for each of the prepared streams.

  • Set the flow rates of the pumps to achieve the desired stoichiometric ratio and residence time.

  • The output of the microreactor is collected in a receiving vessel.

c. Reaction and Work-up:

  • Pump the three streams simultaneously into the microreactor.

  • The rapid mixing and precise temperature control within the microreactor facilitate a fast and efficient coupling reaction.

  • The resulting pigment slurry is continuously collected.

  • The collected pigment is then filtered, washed, and dried as in the batch process. A study has shown that a three-stream micromixing process can increase the purity of the pigment by 9.41% compared to a two-stream process.[3]

Mandatory Visualizations

experimental_workflow cluster_diazotization Diazotization cluster_coupling Azo Coupling cluster_workup Work-up dcb 3,3'-Dichlorobenzidine tetrazo Tetrazo-component dcb->tetrazo 0-5 °C hcl_naoh HCl / NaNO2 hcl_naoh->tetrazo crude_pigment Crude Pigment Yellow 14 tetrazo->crude_pigment pH & Temp Control coupling_component Acetoaceto-o-toluidide coupling_component->crude_pigment naoh_sol NaOH Solution naoh_sol->coupling_component filtration Filtration crude_pigment->filtration washing Washing filtration->washing drying Drying washing->drying pure_pigment High-Purity This compound drying->pure_pigment

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_guide start Problem with Pigment Synthesis low_yield Low Yield? start->low_yield poor_color Poor Color? start->poor_color filtration_issue Filtration Issue? start->filtration_issue low_yield->poor_color No check_diazotization Verify Diazotization (Temp & Reagents) low_yield->check_diazotization Yes poor_color->filtration_issue No check_reagent_purity Check Purity of Starting Materials poor_color->check_reagent_purity Yes use_additives Use Filtration Aids (e.g., Ca-stearate) filtration_issue->use_additives Yes optimize_drying Optimize Drying (Lower Temp, Longer Time) filtration_issue->optimize_drying Also consider check_coupling_ph Optimize Coupling pH (Target ~5.0) check_diazotization->check_coupling_ph control_temp Ensure Strict Temperature Control check_reagent_purity->control_temp

References

Incompatible materials and storage conditions for Pigment Yellow 14

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the proper handling and storage of Pigment Yellow 14, with a focus on incompatible materials and environmental conditions to avoid.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its general properties?

This compound is a diarylide yellow pigment, a type of azo compound, with the chemical formula C₃₄H₃₀Cl₂N₆O₄.[1] It is a yellow powder that is insoluble in water and slightly soluble in toluene.[1][2] It is known for its good lightfastness and heat stability.[1]

Q2: Is this compound chemically stable?

Yes, this compound is chemically stable under standard ambient conditions, such as room temperature.[1][3][4]

Q3: What materials are incompatible with this compound?

It is crucial to avoid contact between this compound and the following materials:

  • Strong oxidizing agents[4][5]

  • Strong reducing agents[4][5]

  • Strong acids and alkalis[6]

Contact with these substances can lead to hazardous chemical reactions.

Q4: What are the recommended storage conditions for this compound?

To ensure its stability and safety, this compound should be stored under the following conditions:

  • In a cool, dry, and well-ventilated area.[3][4][5]

  • In tightly closed containers to prevent moisture absorption and contamination.[3][4][5]

  • Away from sources of heat and ignition.[5]

Q5: Are there any specific environmental conditions to avoid during storage or experiments?

Yes, you should avoid the following:

  • Excess heat: Thermal decomposition can occur at temperatures above 200°C.[1][3]

  • Dust formation: The accumulation of dust can create a risk of a dust explosion.[3]

  • Ignition sources: Due to the risk of dust explosion, all potential ignition sources should be eliminated from the storage and handling areas.[5][7]

Troubleshooting Guide

Issue EncounteredPossible CauseRecommended Action
Color change or degradation of the pigment. Exposure to incompatible materials (strong acids, bases, oxidizing or reducing agents).Immediately isolate the contaminated pigment. Review handling procedures to prevent cross-contamination. Dispose of the contaminated material according to safety guidelines.
Exposure to high temperatures.Ensure the processing temperature does not exceed 180-200°C.[1] Store the pigment away from heat sources.
Clumping or poor dispersion of the pigment. Absorption of moisture due to improper storage.Always store this compound in tightly sealed containers in a dry environment.[3][4][5] If clumping occurs, gentle mechanical de-agglomeration might be possible, but it is best to prevent it.
Unexpected chemical reaction or fuming. Accidental mixing with an incompatible chemical.Evacuate the area immediately. If safe to do so, and you are trained for it, contain the spill. Refer to the Safety Data Sheet (SDS) for emergency procedures.[3][4]

Experimental Protocols

Protocol for Safe Handling of this compound in a Laboratory Setting

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat. In case of significant dust generation, use respiratory protection.

  • Ventilation: Handle the pigment in a well-ventilated area or under a chemical fume hood to minimize inhalation of dust.[4]

  • Dispensing: When weighing or transferring the pigment, minimize dust creation. Use a spatula and avoid pouring from a height.

  • Compatibility Check: Before mixing this compound with any other substance, ensure they are compatible by consulting the SDS and relevant chemical compatibility charts.

  • Waste Disposal: Dispose of waste this compound and contaminated materials in accordance with local, state, and federal regulations. Do not discharge into drains or surface waters.[3]

Quantitative Data Summary

PropertyValue
Melting Point 336 °C[1]
Heat Resistance Up to 180-200 °C[1][3]
Density 1.35 - 1.64 g/cm³[1]
Solubility in Water Insoluble[1]

Logical Relationships Diagram

Incompatible_Materials_and_Storage_Conditions cluster_incompatible Examples cluster_storage Examples PY14 This compound Incompatible Incompatible Materials PY14->Incompatible contact with Storage Improper Storage Conditions PY14->Storage subjected to Reaction Hazardous Reaction Incompatible->Reaction Oxidizers Strong Oxidizing Agents Reducers Strong Reducing Agents Acids_Alkalis Strong Acids / Alkalis Decomposition Degradation / Decomposition Storage->Decomposition Explosion Dust Explosion Storage->Explosion Heat Excess Heat (>200°C) Dust Dust Accumulation Ignition Ignition Sources Hazard Potential Hazards Reaction->Hazard Decomposition->Hazard Explosion->Hazard

Caption: Incompatibilities and storage hazards for this compound.

References

Technical Support Center: Managing Dust Explosion Hazards of Pigment Yellow 14 in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: December 2025

This guide is intended for researchers, scientists, and drug development professionals to provide technical support for managing the dust explosion hazards associated with Pigment Yellow 14 in a laboratory environment.

Frequently Asked Questions (FAQs)

Q1: What is this compound, and why is it considered a dust explosion hazard?

A1: this compound (CAS No. 5468-75-7) is a diarylide azo pigment.[1][2] Like many organic powders, when it is finely divided and suspended in air in a sufficient concentration, it can form a combustible dust cloud.[3][4][5][6] If an ignition source is present, this cloud can ignite rapidly, leading to a deflagration or explosion in a confined space.[7][8]

Q2: What are the key parameters that define the dust explosion risk of a powder like this compound?

A2: The primary parameters to assess dust explosion hazards are:

  • Minimum Ignition Energy (MIE): The lowest electrical spark energy required to ignite a dust cloud at its most easily ignitable concentration.[4][9][10] A low MIE indicates a higher sensitivity to ignition from sources like static electricity.

  • Minimum Explosible Concentration (MEC): The lowest concentration of a dust cloud in the air that can support a deflagration.[3][6][11] It is analogous to the Lower Flammable Limit (LFL) for gases and vapors.

  • Kst Value (Deflagration Index): This value indicates the maximum rate of pressure rise during a dust explosion and is a measure of the explosion's severity.[12][13][14][15] Dusts are categorized into explosion classes (St 1, St 2, St 3) based on their Kst value, with St 3 being the most severe.[1][13]

Q3: Where can I find the MIE, MEC, and Kst values for this compound?

Q4: What are the potential ignition sources for a this compound dust cloud in a lab?

A4: Potential ignition sources in a laboratory setting include:

  • Static electricity discharge from personnel or equipment.

  • Sparks from electrical equipment (e.g., motors, switches).

  • Hot surfaces (e.g., hot plates, ovens, heating mantles).

  • Open flames (e.g., Bunsen burners).

  • Frictional sparks from mechanical operations (e.g., grinding, high-speed stirring).

Q5: What personal protective equipment (PPE) should I wear when handling this compound powder?

A5: When handling this compound powder, appropriate PPE includes:

  • Safety glasses or goggles to protect from eye irritation.[7]

  • Gloves (e.g., nitrile) to prevent skin contact.

  • A lab coat or coveralls made of a low-static-generating material.

  • In situations where dust generation is unavoidable, respiratory protection (e.g., a properly fitted N95 respirator) should be used to prevent inhalation.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Action(s)
Visible dust cloud formation during powder transfer. - Pouring the powder too quickly.- Working in a drafty area.- Lack of localized exhaust ventilation.- Transfer the powder slowly and close to the receiving container.- Work in a chemical fume hood or a powder containment hood.[7]- Use a scoop or spatula to minimize disturbance.- If possible, pre-dissolve the powder in a suitable solvent before use.
Static electricity is noticeable in the work area (e.g., shocks, clinging of materials). - Low humidity.- Use of non-conductive materials and equipment.- Improper grounding of equipment and personnel.- Increase the humidity in the laboratory if possible.- Use static-dissipative tools and containers.- Ensure all equipment is properly bonded and grounded.- Use anti-static floor mats and have personnel wear appropriate footwear.
A small spill of this compound powder has occurred. - Accidental dropping of a container.- Improper handling during transfer.- Do not use a dry brush or compressed air to clean up the spill, as this will create a dust cloud.- Use a vacuum cleaner approved for combustible dusts (Class II, Division 2 locations).- Alternatively, gently wet the powder with a compatible solvent or water and then wipe it up with a damp cloth.[8]- Dispose of the waste in a sealed container according to your institution's guidelines.
Uncertainty about the dust explosion risk of a specific experiment. - Lack of quantitative data for this compound.- A new procedure with the potential for dust generation.- Conduct a formal risk assessment for the procedure.- Assume worst-case scenario properties for the powder (low MIE, low MEC, high Kst) until testing can be performed.- Implement engineering controls to minimize dust and eliminate ignition sources.- Consult with your institution's Environmental Health and Safety (EHS) department.

Data Presentation

Quantitative Dust Explosion Data for this compound

ParameterValueASTM Test MethodNotes
Minimum Ignition Energy (MIE) Data Not AvailableASTM E2019Testing is recommended to determine the sensitivity to ignition from electrostatic and electrical sparks.[4][11]
Minimum Explosible Concentration (MEC) Data Not AvailableASTM E1515Testing is required to establish the minimum concentration in air that can lead to an explosion.[6][18]
Deflagration Index (Kst) Data Not AvailableASTM E1226Testing is necessary to classify the explosion severity and for the proper design of any protective systems.[12]

Experimental Protocols

Protocol: Weighing and Preparing a Dispersion of this compound

Objective: To safely weigh a specific amount of this compound powder and prepare a liquid dispersion while minimizing the risk of creating a combustible dust cloud.

Materials:

  • This compound powder

  • Appropriate solvent

  • Beaker or flask

  • Spatula (preferably made of static-dissipative material)

  • Analytical balance inside a powder containment hood or chemical fume hood.

Procedure:

  • Preparation:

    • Ensure the work area is clean and free of clutter.

    • Verify that the powder containment hood or chemical fume hood is functioning correctly.

    • Ground all equipment, including the balance and any metal scoops.

    • Don the appropriate PPE: lab coat, gloves, and safety glasses.

  • Weighing:

    • Place a clean, empty beaker on the analytical balance and tare it.

    • Slowly and carefully add the this compound powder to the beaker using the spatula. Avoid dropping the powder from a height to minimize dust generation.

    • Keep the container of this compound closed when not actively dispensing.

  • Dispersion:

    • Once the desired amount of powder is weighed, carefully remove the beaker from the balance.

    • Slowly add a small amount of the chosen solvent to the beaker to wet the powder. This will prevent the powder from becoming airborne during the subsequent mixing.

    • Add the remaining solvent and mix gently until a uniform dispersion is achieved.

  • Cleanup:

    • Carefully clean the spatula and any residual powder from the work surface using a wet wipe or a vacuum cleaner approved for combustible dusts.

    • Dispose of all waste materials in a properly labeled, sealed container.

Mandatory Visualization

DustHazardAnalysisWorkflow cluster_0 Initial Assessment cluster_1 Data Collection & Analysis cluster_2 Risk Mitigation cluster_3 Review & Finalize start Start: Handling this compound Powder sds_review Review Safety Data Sheet (SDS) start->sds_review is_combustible Is the material a combustible dust? data_available Are MIE, MEC, Kst data available? is_combustible->data_available Yes proceed Proceed with Experiment is_combustible->proceed No sds_review->is_combustible lab_testing Perform laboratory testing (ASTM E2019, E1515, E1226) data_available->lab_testing No assume_worst_case Assume worst-case scenario (Low MIE, High Kst) data_available->assume_worst_case Alternative implement_controls Implement Control Measures data_available->implement_controls Yes lab_testing->implement_controls assume_worst_case->implement_controls eng_controls Engineering Controls: - Fume/Powder Hood - Grounding & Bonding implement_controls->eng_controls admin_controls Administrative Controls: - SOPs & Training - Housekeeping implement_controls->admin_controls ppe Personal Protective Equipment (PPE) implement_controls->ppe review_procedure Review and Document Procedure eng_controls->review_procedure admin_controls->review_procedure ppe->review_procedure review_procedure->proceed

Caption: Workflow for Dust Hazard Analysis of this compound in a Lab Setting.

References

Technical Support Center: Surfactant Selection for Pigment Yellow 14 Nanoparticles

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive technical support for selecting the optimal surfactant to stabilize Pigment Yellow 14 (PY14) nanoparticles. It includes frequently asked questions and detailed troubleshooting guides to address common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of a surfactant in a this compound nanoparticle dispersion?

A1: A surfactant, or surface-active agent, is critical for stabilizing insoluble solids like this compound in an aqueous medium.[1] Its primary roles are to wet the dry pigment, aid in the mechanical milling process to reduce particle size, and, most importantly, to provide long-term stability to the dispersed nanoparticles, preventing them from aggregating or settling.[1][2] Surfactants achieve this by adsorbing onto the pigment surface, creating a barrier that keeps particles separated.[3]

Q2: What are the main types of surfactants I should consider for PY14, and how do they work?

A2: Surfactants are classified by the charge of their hydrophilic head group.[4][5] The main types are:

  • Anionic Surfactants: These have a negatively charged head group. They provide stability through electrostatic repulsion, where the like charges on the surfaces of different nanoparticles repel each other.[6] A common example is Sodium Dodecyl Sulfate (SDS).

  • Cationic Surfactants: These have a positively charged head group and also work via electrostatic repulsion.[3] An example is Cetyltrimethylammonium Bromide (CTAB). Their use is common for stabilizing negatively charged nanoparticles.[4]

  • Non-ionic Surfactants: These have no charge in their head group. They provide stability through steric hindrance, where the bulky structure of the adsorbed surfactant molecules physically prevents nanoparticles from approaching each other.[3][4] Examples include polysorbates (e.g., Tween® 80) and poloxamers.

  • Amphoteric (Zwitterionic) Surfactants: These contain both positive and negative charges and their net charge is pH-dependent.

For pigment dispersions, combinations of ionic and non-ionic surfactants are often used to leverage both electrostatic and steric stabilization mechanisms. Non-ionic surfactants are frequently used in pharmaceutical formulations due to their high biocompatibility.[4][6]

Q3: What is the Critical Micelle Concentration (CMC) and why is it important for my experiment?

A3: The Critical Micelle Concentration (CMC) is the specific concentration of a surfactant above which the molecules begin to self-assemble into structures called micelles.[7][8] Below the CMC, surfactant molecules primarily adsorb at interfaces (like the pigment-water interface). After the CMC is reached, the surface tension of the solution remains relatively constant, and any additional surfactant forms micelles.[7][9] The CMC is a key indicator of a surfactant's efficiency; a lower CMC means less surfactant is needed to saturate interfaces and form micelles.[10] Operating slightly above the CMC is often desired to ensure a stable reservoir of surfactant is available to maintain surface coverage on the nanoparticles.[7]

Q4: Which is better for PY14: an ionic or a non-ionic surfactant?

A4: The choice depends on the specific requirements of your formulation, including the solvent system and final application.

  • Ionic surfactants are very effective at creating strong electrostatic repulsion, which is excellent for stability in low-salt aqueous media.

  • Non-ionic surfactants provide steric stabilization, which is less sensitive to changes in pH and ionic strength, making them more robust for biological or high-salt environments.[11][12] Often, a combination of both types yields the best results, providing both electrostatic and steric stabilization.[13]

Data & Experimental Protocols

Table 1: Critical Micelle Concentration (CMC) of Common Surfactants

This table provides CMC values for representative surfactants in water at 25°C. The CMC is a fundamental property that indicates the concentration at which surfactants form micelles.[7]

SurfactantTypeCMC (mol/L)Citation(s)
Sodium Dodecyl Sulfate (SDS)Anionic8.3 x 10⁻³[7][8]
Sodium Octyl SulfateAnionic1.3 x 10⁻¹[7][8]
Dodecyltrimethylammonium Bromide (DTAB)Cationic1.6 x 10⁻²[7][8]
Hexadecyltrimethylammonium Bromide (CTAB)Cationic9.2 x 10⁻⁴[7][8]
Pentaethylene Glycol Monododecyl Ether (C12E5)Non-ionic6.5 x 10⁻⁵[7][8]
Experimental Protocol 1: Dispersion of PY14 Nanoparticles using Ultrasonication

This protocol describes a general method for dispersing PY14 nanoparticles with a selected surfactant.

Materials:

  • This compound powder

  • Selected surfactant (e.g., SDS, Tween® 80)

  • High-purity deionized water

  • Ethanol (B145695) (for pre-wetting, if needed)

  • Ultrasonic probe or bath sonicator

  • Magnetic stirrer

Procedure:

  • Surfactant Solution Preparation: Prepare a stock solution of the chosen surfactant in deionized water at a concentration above its CMC.

  • Pre-wetting the Pigment: Weigh the desired amount of PY14 powder (e.g., 10-15 mg).[14] To improve dispersibility, especially for hydrophobic powders, create a paste by adding a small amount of the surfactant solution or a few drops of ethanol and mixing gently.[14]

  • Dispersion: Add the pigment paste to the remaining volume of the surfactant solution. Place the vial in an ice bath to prevent overheating.

  • Sonication: Insert an ultrasonic probe tip into the suspension.[14] Sonicate the dispersion. A typical starting point is 10-20 minutes, which can be done in cycles (e.g., 5 minutes on, 2 minutes off) to allow for cooling.[15]

  • Stirring: After sonication, place the dispersion on a magnetic stirrer for several hours to ensure homogeneity.

  • Characterization: Evaluate the quality of the dispersion using techniques like Dynamic Light Scattering (DLS) and Zeta Potential measurements as described in Protocol 2.

Experimental Protocol 2: Characterization of Nanoparticle Stability

This protocol outlines how to use Dynamic Light Scattering (DLS) and Zeta Potential to assess the stability of your PY14 nanoparticle dispersion.

A. Dynamic Light Scattering (DLS)

  • Purpose: To measure the hydrodynamic diameter (Z-average) and the Polydispersity Index (PDI) of the nanoparticles. A stable dispersion will have a consistent, small particle size and a low PDI (typically < 0.3).[16]

  • Procedure:

    • Sample Preparation: Dilute a small aliquot of the nanoparticle dispersion with filtered, deionized water to a suitable concentration (often appearing slightly opalescent).[16]

    • Instrument Setup: Allow the DLS instrument to equilibrate to the desired temperature (e.g., 25°C). Ensure the software is set with the correct solvent properties (viscosity, refractive index).[16]

    • Measurement: Transfer the diluted sample to a clean cuvette. Perform at least three replicate measurements to ensure the results are reproducible.[14][16]

B. Zeta Potential Measurement

  • Purpose: To measure the surface charge of the nanoparticles. A high magnitude of zeta potential (e.g., > |25| mV) generally indicates good stability due to strong electrostatic repulsion between particles.[6][16]

  • Procedure:

    • Sample Preparation: Dilute the sample as required for the instrument, typically using the same filtered deionized water.

    • Measurement: Inject the sample into the appropriate folded capillary cell.

    • Analysis: The measured zeta potential will indicate the degree of electrostatic repulsion. Values close to zero suggest a high likelihood of aggregation.[16]

Troubleshooting Guide

Q5: My PY14 nanoparticles are aggregating immediately after preparation or during storage. What's wrong?

A5: Aggregation is the most common issue and points to insufficient stabilization. Below are likely causes and solutions.

Possible Cause Solution
Inadequate Surfactant Concentration The surfactant concentration may be below the CMC, resulting in incomplete surface coverage. Solution: Increase the surfactant concentration. It is often beneficial to work at a concentration slightly above the CMC to ensure a stable dispersion.[7]
Incorrect pH If using an ionic surfactant, the pH of the medium can suppress the surface charge, especially near the pigment's isoelectric point, leading to a loss of electrostatic repulsion. Solution: Adjust the pH of the suspension to be far from the isoelectric point to maximize surface charge and electrostatic repulsion.[11][17]
High Ionic Strength For electrostatically stabilized particles, high salt concentrations in the buffer can shield the surface charge, reducing repulsion and causing aggregation.[12][17] Solution: If possible, reduce the salt concentration of your medium. Alternatively, switch to or add a non-ionic surfactant to provide steric stabilization, which is more tolerant to high ionic strength.[12]
Inefficient Dispersion Energy The initial mechanical energy (sonication) may not have been sufficient to break down all the primary agglomerates. Solution: Increase the sonication time or power. Ensure the sample is adequately cooled during sonication to prevent thermal degradation.

Q6: The color strength of my dispersion is weak, or the color looks dull. How can I improve it?

A6: Poor color strength is typically related to large particle size or aggregation. When nanoparticles aggregate, they scatter light differently, which can reduce color intensity and transparency.[18]

Possible Cause Solution
Particle Aggregation Large aggregates scatter more light, leading to a loss of color vibrancy. Solution: Follow the troubleshooting steps for aggregation (Q5). A well-dispersed system with small, primary nanoparticles will exhibit stronger and brighter color.
Inefficient Milling/Dispersion The initial pigment particles may not have been broken down to their optimal size. Solution: Optimize your dispersion process. This may involve using a combination of surfactants to improve wetting and milling kinetics or using higher-energy dispersion equipment like a bead mill.[1][19]

Q7: The viscosity of my PY14 dispersion is too high. What causes this?

A7: High viscosity in a pigment dispersion can be caused by strong inter-particle interactions or the formation of a network structure due to flocculation.[20]

Possible Cause Solution
Particle Flocculation Weakly aggregated particles (flocculation) can form a three-dimensional network, trapping the solvent and significantly increasing viscosity. Solution: Improve the stability of the dispersion by optimizing the surfactant type and concentration to enhance repulsive forces between particles.
High Pigment Concentration A high concentration of solid particles will naturally increase the viscosity. Solution: If your application allows, reduce the pigment concentration. Otherwise, focus on improving dispersion efficiency to minimize particle interactions.
Unfavorable Surfactant-System Interactions Certain surfactants can interact with other components in the formulation (e.g., polymers or thickeners), leading to an unexpected increase in viscosity. Solution: Screen different types of surfactants to find one that is compatible with all components in your final formulation.

Visual Guides and Workflows

Below are diagrams illustrating key processes and concepts in surfactant-based nanoparticle stabilization.

G cluster_prep Preparation & Dispersion cluster_eval Characterization & Optimization cluster_output Outcome start_node start_node process_node process_node decision_node decision_node result_node result_node fail_node fail_node A Select PY14 Pigment & Solvent B Screen Surfactants (Anionic, Non-ionic, etc.) A->B Consider application (pH, ionic strength) C Prepare Dispersion (Protocol 1) B->C Select candidate(s) D Characterize Stability (Protocol 2) (DLS, Zeta Potential) C->D Disperse via sonication E Stable Dispersion? (Size < 200nm, PDI < 0.3, Zeta > |25|mV) D->E F Stable PY14 Nanoparticle Dispersion E->F Yes G Troubleshoot Aggregation (See Q5) E->G No G->B Re-screen or adjust concentration/pH

Caption: Experimental workflow for selecting a surfactant and achieving a stable PY14 dispersion.

G cluster_electrostatic Electrostatic Stabilization cluster_steric Steric Stabilization l1 Anionic Surfactant p1 PY14 p2 PY14 p1->p2 Repulsion p1_s1 p1->p1_s1 p1_s2 p1->p1_s2 p1_s3 p1->p1_s3 p1_s4 p1->p1_s4 p1_s5 p1->p1_s5 p1_s6 p1->p1_s6 p2_s1 p2->p2_s1 p2_s2 p2->p2_s2 p2_s3 p2->p2_s3 p2_s4 p2->p2_s4 p2_s5 p2->p2_s5 p2_s6 p2->p2_s6 h1_1 p1_s1->h1_1 h1_2 p1_s2->h1_2 h1_3 p1_s3->h1_3 h1_4 p1_s4->h1_4 h1_5 p1_s5->h1_5 h1_6 p1_s6->h1_6 h2_1 p2_s1->h2_1 h2_2 p2_s2->h2_2 h2_3 p2_s3->h2_3 h2_4 p2_s4->h2_4 h2_5 p2_s5->h2_5 h2_6 p2_s6->h2_6 l2 Non-ionic Surfactant p3 PY14 p4 PY14 p3_s1 p3->p3_s1 p3_s2 p3->p3_s2 p3_s3 p3->p3_s3 p3_s4 p3->p3_s4 p3_s5 p3->p3_s5 p3_s6 p3->p3_s6 p4_s1 p4->p4_s1 p4_s2 p4->p4_s2 p4_s3 p4->p4_s3 p4_s4 p4->p4_s4 p4_s5 p4->p4_s5 p4_s6 p4->p4_s6 h3_1 p3_s1->h3_1 h3_2 p3_s2->h3_2 h3_3 p3_s3->h3_3 l3 Physical Barrier p3_s3->l3 h3_4 p3_s4->h3_4 h3_5 p3_s5->h3_5 h3_6 p3_s6->h3_6 h4_1 p4_s1->h4_1 h4_2 p4_s2->h4_2 h4_3 p4_s3->h4_3 h4_4 p4_s4->h4_4 h4_5 p4_s5->h4_5 h4_6 p4_s6->h4_6 l3->p4_s4

Caption: Mechanisms of nanoparticle stabilization by ionic and non-ionic surfactants.

References

Impact of pH on the stability and color of Pigment Yellow 14

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Pigment Yellow 14. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the impact of pH on the stability and color of this compound. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist in your laboratory work.

Frequently Asked Questions (FAQs)

Q1: What is the general stability of this compound in acidic and alkaline conditions?

A1: this compound, a diarylide yellow pigment, is known for its excellent chemical stability in both acidic and alkaline environments.[1][2][3] Technical data sheets consistently rate its resistance to 5% hydrochloric acid (HCl) and 5% sodium hydroxide (B78521) (NaOH) as 5 on a scale of 1 to 5, where 5 indicates excellent resistance.[4][5][6][7] This makes it a robust pigment for applications where it may come into contact with acidic or alkaline substances.[1][3]

Q2: Will the color of this compound change significantly with variations in pH?

A2: Under typical processing and application conditions (pH range 3-11), this compound exhibits high color stability with minimal to no perceptible color change. Its inherent chemical structure contributes to this stability. However, extreme pH conditions, such as exposure to concentrated sulfuric acid, can cause a significant color change; the pigment will turn a bright reddish-orange and subsequently form a dark green-yellow precipitate upon dilution.[6][8][9]

Q3: What is the typical pH of an aqueous dispersion of this compound?

A3: The pH of an aqueous extract of this compound is generally in the neutral range, typically between 6.0 and 8.0.[4][5][7]

Q4: Are there any known degradation pathways for this compound related to pH?

A4: Diarylide pigments like this compound are generally stable and do not readily degrade under normal acidic or alkaline conditions.[3] Degradation is more commonly associated with exposure to high temperatures (above 200°C), which can lead to the cleavage of the molecule.[10] While extreme pH in conjunction with other harsh conditions could potentially affect the pigment, this is not a typical concern in its recommended applications.

Troubleshooting Guide

Issue Possible Cause Troubleshooting Steps
Noticeable color shift in a formulation. Extreme pH: The formulation may have a pH outside the stable range for the pigment, although this is unlikely for this compound.1. Measure the pH of the formulation. 2. If the pH is extremely high or low, adjust it towards a neutral range if the formulation allows. 3. Verify that the observed color shift is not due to interactions with other components in the formulation.
Inconsistent color between batches. Improper Dispersion: The pigment may not be uniformly dispersed, leading to apparent color differences.1. Review and standardize the dispersion procedure to ensure consistency. 2. Check the particle size distribution to confirm that the desired level of dispersion is achieved. 3. Ensure that the pH of the dispersion medium is consistent between batches.
Pigment appears to be degrading in the application. High Temperature: this compound can degrade at temperatures above 200°C.[10]1. Verify the processing temperatures. 2. If temperatures exceed the recommended limit, explore methods to reduce the processing temperature. 3. Consider if there are any synergistic effects with other chemicals in the formulation that might lower the degradation temperature.

Quantitative Data on pH Stability

The following table provides illustrative colorimetric data for this compound when dispersed in aqueous solutions of varying pH. This data represents the expected high stability of the pigment and is intended for comparative purposes.

Table 1: Illustrative CIELAB Lab* Values of this compound at Different pH Levels

pHL* (Lightness)a* (Red-Green)b* (Yellow-Blue)ΔE* (Total Color Difference from pH 7)Visual Assessment
385.2-5.088.10.2No perceptible difference
585.1-5.188.20.1No perceptible difference
7 (Control)85.1-5.288.30.0Bright, clean yellow
985.0-5.288.40.1No perceptible difference
1184.9-5.388.50.3No perceptible difference

Note: The CIELAB values are for illustrative purposes to demonstrate the high color stability of this compound. L represents lightness (0=black, 100=white), a* represents the red/green axis, and b* represents the yellow/blue axis.[11][12][13][14][15] ΔE* is the total color difference, where a value less than 1.0 is generally considered imperceptible to the human eye.*

Experimental Protocols

The following protocols are based on standard methods for testing pigments, such as ASTM D1208 and ISO 787-4.[16][17][18][19][20][21][22][23][24]

Protocol 1: Preparation of this compound Aqueous Dispersions at Various pH Levels

Objective: To prepare stable aqueous dispersions of this compound across a range of pH values for colorimetric analysis.

Materials:

  • This compound powder

  • Deionized water

  • Buffer solutions (pH 3, 5, 7, 9, 11)

  • Dispersing agent (e.g., a suitable non-ionic surfactant)

  • High-speed disperser or ultrasonic bath

  • Analytical balance

  • Beakers and magnetic stir bars

Procedure:

  • Prepare a stock solution of the dispersing agent in deionized water (e.g., 1% w/v).

  • For each pH value, weigh 1.0 g of this compound into a beaker.

  • Add 49.0 mL of the appropriate buffer solution to each beaker.

  • Add 1.0 mL of the dispersing agent stock solution to each beaker.

  • Place the beaker on a magnetic stirrer and mix for 10 minutes to wet the pigment.

  • Disperse the mixture using a high-speed disperser at 3000 rpm for 20 minutes, or in an ultrasonic bath for 30 minutes.

  • Allow the dispersions to equilibrate for 1 hour before analysis.

experimental_workflow_preparation cluster_materials Materials cluster_procedure Procedure cluster_output Output P This compound S1 1. Weigh Pigment P->S1 W Deionized Water & Buffers S2 2. Add Buffer & Dispersant W->S2 D Dispersing Agent D->S2 S1->S2 S3 3. Pre-mix (Magnetic Stirrer) S2->S3 S4 4. Disperse (High-Speed/Ultrasonic) S3->S4 S5 5. Equilibrate S4->S5 O Aqueous Pigment Dispersions (pH 3, 5, 7, 9, 11) S5->O

Caption: Workflow for preparing this compound dispersions.

Protocol 2: Colorimetric Analysis of Pigment Dispersions

Objective: To quantitatively measure the color of the prepared this compound dispersions using a spectrophotometer.

Materials:

  • Prepared this compound dispersions (from Protocol 1)

  • Spectrophotometer with CIELAB color measurement capabilities

  • Cuvettes

  • Control buffer solutions (for blank measurements)

Procedure:

  • Calibrate the spectrophotometer according to the manufacturer's instructions.

  • Set the measurement parameters to obtain CIELAB Lab* values under a standard illuminant (e.g., D65) and observer (e.g., 10°).

  • For each pH dispersion, use the corresponding buffer solution to set the blank (zero) measurement.

  • Fill a clean cuvette with the pigment dispersion and place it in the spectrophotometer.

  • Record the L, a, and b* values.

  • Repeat the measurement three times for each sample and calculate the average.

  • Calculate the total color difference (ΔE) between the control (pH 7) and the other pH samples using the formula: ΔE = √[(ΔL)^2 + (Δa)^2 + (Δb*)^2].

experimental_workflow_analysis cluster_input Input cluster_procedure Procedure cluster_output Output I Pigment Dispersions (from Protocol 1) A2 2. Set Blank with Buffer I->A2 A1 1. Calibrate Spectrophotometer A1->A2 A3 3. Measure Sample A2->A3 A4 4. Record L*a*b* Values A3->A4 O1 Quantitative Color Data (L*a*b*) A4->O1 A5 5. Calculate ΔE* O2 Total Color Difference (ΔE*) A5->O2 O1->A5

Caption: Workflow for colorimetric analysis of pigment dispersions.

References

Technical Support Center: Pigment Yellow 14 High-Concentration Inks

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and formulation chemists working to reduce viscosity in high-concentration Pigment Yellow 14 (PY14) ink systems.

Troubleshooting Guide: High Viscosity in PY14 Inks

High viscosity in pigment dispersions is a common challenge that can hinder ink performance and print quality.[1][2] As pigment concentration increases, the viscosity of the dispersion tends to increase exponentially.[3] This guide provides a systematic approach to diagnosing and resolving viscosity issues in your this compound formulations.

Initial Checks & Quick Fixes

Before making significant formulation changes, it's essential to rule out common process-related issues.[1]

  • Q1: My PY14 ink has suddenly become too thick. What should I check first?

    • A1: Before adjusting the formulation, verify the following:

      • Thorough Mixing: Ensure the ink is fully stirred and homogenous. Pigments can settle over time, leading to apparent viscosity changes.[1]

      • Temperature: Check the ambient and ink temperature. A decrease in temperature can significantly increase ink viscosity.[2]

      • Foaming: Look for air entrapment or foam, which can increase viscosity.[1]

      • Cleanliness of Equipment: Re-measure viscosity with a clean viscometer or Zahn cup to ensure the reading is accurate.[1]

      • Solvent Evaporation: If working with an open system, solvent evaporation can lead to an increase in pigment concentration and, consequently, viscosity.

  • Q2: Could environmental conditions be affecting my ink's viscosity?

    • A2: Yes, temperature and humidity can shift viscosity, especially during a print run.[1] Maintaining a stable temperature is crucial as even minimal changes can have a great impact on ink viscosity.[2]

Formulation & Additive FAQs

If initial checks do not resolve the issue, the problem likely lies within the ink's formulation. The following questions address common formulation challenges.

  • Q3: My initial dispersion of PY14 is too viscous. How can I increase my pigment loading?

    • A3: The key is to improve the wetting and stabilization of the pigment particles. The upper limits of pigment concentration are determined by physical handleability.[3] Using a suitable wetting and dispersing additive is necessary to reduce paste viscosity sufficiently for the pigment content to be increased.[4] These additives work by preventing pigment particles from flocculating (clumping together).[5]

  • Q4: What type of dispersant is effective for this compound?

    • A4: this compound is a diarylide yellow pigment.[3] For these types of organic pigments, polymeric wetting and dispersing agents are particularly effective.[4] Look for dispersants with acidic groups or other functionalities that can adsorb onto the pigment surface.[5] Some suppliers offer dispersants specifically marketed for organic yellow pigments.[5]

  • Q5: I'm using a dispersant, but the viscosity is still high. What's wrong?

    • A5: Several factors could be at play:

      • Incorrect Dispersant Level: There is an optimal concentration for each dispersant. Too little will not provide adequate stabilization, while too much can sometimes be detrimental. Creating a "dispersant demand curve" by measuring viscosity at various dispersant concentrations can help identify the optimal level.[6]

      • Poor Dispersant-Resin-Solvent Compatibility: The chosen dispersant must be compatible with the resin and solvent system. An incompatible system can lead to poor pigment wetting and high viscosity.

      • Inefficient Milling: The mechanical process of dispersion is crucial. Ensure your milling process (e.g., ball mill, bead mill) has sufficient energy and time to break down pigment agglomerates and allow the dispersant to adsorb onto the particle surfaces.[6]

  • Q6: What are rheology modifiers, and can they help with my PY14 ink?

    • A6: Rheology modifiers are additives designed to control the flow properties of a formulation.[7][8] While some are thickeners, others can impart shear-thinning (thixotropic) behavior, where the ink is thick at rest but flows easily under stress (e.g., during printing).[9] For PY14, which is an arylide yellow pigment, specific rheology modifiers derived from arylide pigments themselves have been shown to improve fluidity and lower viscosity.[10] Other options include organically modified clays (B1170129) (bentonite) or synthetic associative thickeners (HEURs).[9][11]

  • Q7: Can the choice of solvent affect the viscosity of my PY14 ink?

    • A7: Absolutely. The solvent system plays a critical role. The physical and chemical properties of solvents can have a significant impact on ink properties like viscosity.[12] The right solvent should have good compatibility with your chosen resin and dispersant. Some grades of this compound are specifically produced for solvent-based inks, with suitability for solvents like benzene (B151609) and alcohols.[13]

  • Q8: Are there other additives I can use to reduce viscosity?

    • A8: Yes, certain additives can help. For instance, adding a small percentage (1-3%) of polyene wax can reduce the viscosity of an ink system and improve its fluidity.[14] Additionally, specific oil-soluble viscosity-reducing additives, such as those made from combining an amine and a polybasic organic acid, have been developed to significantly decrease the viscosity of pigment dispersions.[3]

  • Q9: Does the surface treatment of this compound matter?

    • A9: Yes. This compound can be manufactured with special surface treatments to create a series of varieties with different application properties.[12] An in-situ coating strategy onto ethylene-vinyl acetate (B1210297) (EVA) wax has been shown to improve the dispersion properties of PY14.[15] It is advisable to consult with your pigment supplier to see if they offer a grade of PY14 specifically designed for low-viscosity applications.[16][17]

Experimental Protocols & Data

Protocol 1: Determining Optimal Dispersant Concentration

This protocol outlines a method for creating a dispersant demand curve to find the most effective concentration for viscosity reduction.

Objective: To identify the optimal percentage of a dispersing agent that yields the minimum viscosity for a target this compound concentration.

Materials:

  • This compound

  • Selected Vehicle (Resin + Solvent)

  • Dispersing Agent

  • High-speed disperser (e.g., Cowles-type blade) or laboratory mill

  • Viscometer (e.g., Brookfield or Stormer)

Methodology:

  • Prepare a series of pre-mixes. For each, weigh out the vehicle (resin and solvent) into a dispersion vessel.

  • To each vessel, add a different concentration of the dispersing agent (e.g., 0.5%, 1.0%, 1.5%, 2.0%, 2.5% based on pigment weight).

  • While under low-speed agitation, slowly add the this compound to each vessel until the target pigment concentration is reached.

  • Once the pigment is incorporated, increase the disperser speed to the recommended RPM for the equipment and disperse for a set amount of time (e.g., 30 minutes).

  • After dispersion, allow the samples to cool to a constant temperature (e.g., 25°C).

  • Measure the viscosity of each sample using a viscometer. Record the results.

  • Plot the viscosity (Y-axis) against the dispersant concentration (X-axis). The lowest point on the curve indicates the optimal dispersant level for that system.[6]

Data Presentation

While specific quantitative data for PY14 is proprietary and varies by system, the table below illustrates a typical outcome of a dispersant optimization experiment.

Table 1: Illustrative Viscosity Data for a 40% PY14 Dispersion with Varying Dispersant Levels

Dispersant Concentration (% on Pigment Weight)Viscosity (cP at 25°C)Observations
0.5%15,000Very thick, poor flow
1.0%8,500Noticeable improvement in flow
1.5%4,200Good flow, appears optimal
2.0%4,500Slight increase in viscosity
2.5%5,100Viscosity increasing, potentially overdosed

Visual Guides & Workflows

Troubleshooting Workflow for High Viscosity

The following diagram outlines a logical workflow for addressing high viscosity issues in your PY14 ink formulation.

G cluster_0 Start: High Viscosity Observed cluster_1 Initial Process Checks cluster_2 Formulation Review cluster_3 Advanced Solutions start High Viscosity Detected proc_check Check Temperature, Mixing, Foaming, Solvent Evaporation start->proc_check is_proc_ok Process Issue Identified? proc_check->is_proc_ok fix_proc Adjust Process (e.g., Stir, Control Temp) is_proc_ok->fix_proc Yes form_review Review Formulation: - Dispersant Type & Level - Solvent System - Resin Compatibility is_proc_ok->form_review No re_eval1 Re-evaluate Viscosity fix_proc->re_eval1 re_eval1->start is_disp_opt Is Dispersant Optimal? form_review->is_disp_opt opt_disp Run Dispersant Demand Curve (Protocol 1) is_disp_opt->opt_disp No adv_sol Evaluate Additives: - Rheology Modifiers - Waxes - Alternative Solvents is_disp_opt->adv_sol Yes re_eval2 Re-evaluate Viscosity opt_disp->re_eval2 re_eval2->start consult Consult Pigment Supplier for Low Viscosity Grade adv_sol->consult final_eval Final Formulation Evaluation consult->final_eval

Caption: A step-by-step workflow for diagnosing and resolving high viscosity.

Mechanism of Action: Pigment Dispersion

This diagram illustrates the fundamental three-stage process of dispersing a pigment in a liquid vehicle.

Caption: The three stages of pigment dispersion: wetting, milling, and stabilization.

References

Validation & Comparative

A Comparative Analysis of Pigment Yellow 14 and Pigment Yellow 12 for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

In the vast landscape of organic pigments, Pigment Yellow 14 (PY14) and Pigment Yellow 12 (PY12) are two prominent diarylide yellow pigments. Both belong to the azo class of compounds and are derived from 3,3'-dichlorobenzidine.[1][2] While they share a common chemical ancestry, their distinct molecular structures give rise to notable differences in their physical and performance characteristics. This guide provides a comprehensive, data-driven comparison of these two pigments to aid researchers, scientists, and drug development professionals in their material selection process.

Chemical and Physical Properties: A Tabular Comparison

A fundamental understanding of the chemical and physical properties of these pigments is crucial for their application. The following table summarizes the key characteristics of this compound and Pigment Yellow 12.

PropertyThis compoundPigment Yellow 12
CI Name This compoundPigment Yellow 12
CI Number 2109521090
CAS Number 5468-75-76358-85-6
Chemical Formula C₃₄H₃₀Cl₂N₆O₄C₃₂H₂₆Cl₂N₆O₄
Molecular Weight 657.55 g/mol [3]629.49 g/mol [4]
Color Greenish Yellow Powder[5]Reddish or Greenish Yellow Powder[6]
Melting Point 336 °C[7]317 °C[8]
Density 1.35 - 1.64 g/cm³[7]1.24 - 1.53 g/cm³[8]
Oil Absorption 35-45 ml/100g[9]40-50 g/100g [6]

Performance Characteristics: A Side-by-Side Evaluation

The performance of a pigment in a specific application is dictated by its fastness properties. This section compares the lightfastness, heat stability, and resistance to various chemicals and solvents for both PY14 and PY12.

Performance ParameterThis compoundPigment Yellow 12
Lightfastness (Blue Wool Scale, 1-8) 3-5[10][11]5-6[12][13]
Heat Resistance 180-200 °C[3][5]160-190 °C[13][14]
Water Resistance (1-5 Scale) 5[4]4[13]
Oil Resistance (1-5 Scale) 4-5[4]4[13]
Acid Resistance (1-5 Scale) 4-5[4]5[13]
Alkali Resistance (1-5 Scale) 4-5[4]5[13]
Alcohol Resistance (1-5 Scale) 5[4]-
Solvent Resistance Good solvent resistance, especially to benzene (B151609) and alcohol.[3]Medium solvent resistance with a tendency to recrystallize.[8]

Experimental Protocols

The data presented in this guide is based on standardized testing methodologies to ensure consistency and comparability. Below are outlines of the key experimental protocols used for evaluating pigment performance.

Lightfastness Testing

Lightfastness is typically evaluated using accelerated weathering tests. A common standard is ASTM D4303 , which outlines methods for determining the lightfastness of colorants in artists' materials, which can be adapted for other applications.[15]

  • Apparatus : Xenon-arc lamp apparatus that simulates the spectral distribution of natural sunlight.[16]

  • Procedure :

    • Prepare test specimens by dispersing the pigment in a suitable binder and applying it to a substrate.

    • Expose the specimens to a controlled cycle of light and dark periods in the xenon-arc apparatus.

    • Simultaneously, expose a set of Blue Wool standards (rated 1-8) under the same conditions.

    • Periodically evaluate the color change of the test specimens against the unexposed controls and compare the degree of fading to that of the Blue Wool standards to assign a lightfastness rating.[15]

Heat Stability Testing

The heat stability of a pigment is crucial for applications involving high-temperature processing, such as in plastics. ISO 787-21 provides a general method for comparing the heat stability of pigments.[9]

  • Apparatus : A laboratory oven with precise temperature control.

  • Procedure :

    • Incorporate the pigment into the desired medium (e.g., a polymer) at a specified concentration.

    • Prepare test plaques or films from the pigmented medium.

    • Expose the test plaques to a series of increasing temperatures in the oven for a fixed duration (e.g., 30 minutes).

    • After cooling, visually compare the color of the heat-exposed plaques to an unexposed control. The heat stability is reported as the maximum temperature at which no significant color change occurs.

Solvent and Chemical Resistance Testing

The resistance of a pigment to bleeding and chemical attack is essential for applications like printing inks and coatings. A general procedure for this evaluation is as follows:

  • Procedure :

    • A portion of the pigmented material (e.g., a printed substrate or a coated panel) is immersed in the test solvent or chemical (e.g., water, ethanol, acid, or alkali solution) for a specified period.

    • The degree of color bleeding into the solvent and any color change on the specimen are observed.

    • The resistance is rated on a 1 to 5 scale, where 5 represents no bleeding or color change, and 1 represents severe bleeding or color change.

Visualizing the Chemical Structures

The distinct properties of this compound and Pigment Yellow 12 originate from their molecular structures. While both are diarylide pigments derived from 3,3'-dichlorobenzidine, the nature of the anilide groups differs.

Caption: Chemical structures of this compound and Pigment Yellow 12.

Logical Workflow for Pigment Selection

The process of selecting the appropriate pigment for a specific application involves a series of logical steps, from defining requirements to final validation.

Pigment_Selection_Workflow A Define Application Requirements (e.g., Color, Lightfastness, Heat Stability) B Review Pigment Properties (PY14 vs. PY12 Data Sheets) A->B C Initial Pigment Selection B->C D Laboratory Scale Formulation and Testing C->D E Performance Evaluation (Color Match, Durability) D->E E->C Fails Specs F Pilot Scale Production E->F Meets Specs G Final Product Validation F->G

References

A Comparative Analysis of Pigment Yellow 14 and Pigment Yellow 13 for Research and Development Applications

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth guide for researchers, scientists, and drug development professionals on the performance characteristics of two widely used diarylide yellow pigments.

In the realm of organic pigments, Pigment Yellow 14 (PY14) and Pigment Yellow 13 (PY13) are two prominent diarylide yellow colorants frequently employed in a variety of applications, including printing inks, plastics, and coatings.[1] While chemically similar, their performance characteristics, particularly tinting strength, exhibit notable differences that are critical for formulation and product development decisions. This guide provides a comprehensive comparison of these two pigments, supported by available technical data and standardized experimental methodologies.

Chemical and Physical Properties

Both this compound and Pigment Yellow 13 belong to the diarylide azo class of pigments, derived from 3,3'-dichlorobenzidine.[1][2] Their core chemical structures are closely related, which accounts for their similar vibrant yellow hues. However, subtle differences in their molecular makeup lead to distinct physical and performance properties.

PropertyThis compoundPigment Yellow 13
Chemical Name 2,2'-[(3,3'-Dichloro[1,1'-biphenyl]-4,4'-diyl)bis(azo)]bis[N-(2-methylphenyl)-3-oxobutanamide]2,2'-[(3,3'-Dichloro[1,1'-biphenyl]-4,4'-diyl)bis(azo)]bis[N-(2,4-dimethylphenyl)-3-oxobutanamide]
CAS Number 5468-75-75102-83-0
C.I. Name This compoundPigment Yellow 13
C.I. Number 2109521100
Molecular Formula C34H30Cl2N6O4C36H34Cl2N6O4
Molecular Weight 657.55 g/mol 685.60 g/mol
Shade Greenish Yellow[3][4]Reddish/Greenish Yellow[5][6]
Density ~1.32 - 1.6 g/cm³[7][8]~1.29 - 1.5 g/cm³[9][10]
Oil Absorption 35-45 g/100g [4]30-50 g/100g [5]

Performance Comparison: Tinting Strength Takes Center Stage

The most significant performance differentiator between these two pigments is their tinting strength. Multiple sources consistently indicate that Pigment Yellow 13 exhibits a higher tinting strength than this compound .[1][7] One source suggests that under similar conditions, Pigment Yellow 13 can have a color strength that is 25% higher than similar diarylide yellows like Pigment Yellow 12.[11] While a precise quantitative value for the tinting strength of PY14 relative to PY13 is not consistently provided across all sources, the qualitative consensus is clear.

This superior tinting strength means that a smaller quantity of Pigment Yellow 13 is required to achieve the same color depth as this compound when mixed with a white base. This can have implications for formulation costs and the mechanical properties of the final product.

Here is a summary of the key performance parameters:

Performance ParameterThis compoundPigment Yellow 13
Tinting Strength Lower[1][7]Higher[2]
Lightfastness (Blue Wool Scale) 3 - 6[4][7][12]4 - 7[2][9][13]
Heat Resistance 180 - 200°C[4][7]160 - 240°C[14][15]
Solvent Resistance Good[7]Better than PY12[11]
Migration Resistance Good[1]Excellent[2]

dot

Figure 1. Performance comparison of this compound and Pigment Yellow 13.

Experimental Protocols

To ensure accurate and reproducible comparisons of pigment performance, standardized testing methodologies are crucial. The following are summaries of the key experimental protocols for evaluating tinting strength, lightfastness, and heat stability.

Tinting Strength Determination (ASTM D387)

The relative tinting strength of a chromatic pigment is determined by comparing it to a standard pigment.

Methodology:

  • Sample Preparation: A specified amount of the test pigment (e.g., this compound) and a standard pigment (e.g., a reference batch of Pigment Yellow 13) are separately dispersed in a standard white paint or paste. The dispersion is typically achieved using a mechanical muller to ensure thorough and uniform mixing.

  • Drawdown Creation: The resulting colored pastes are then drawn down on a standardized chart (e.g., a Leneta card) using a film applicator of a specified thickness to create uniform films.

  • Colorimetric Measurement: After the films have dried, their color is measured using a spectrophotometer or colorimeter. The CIE Lab* color space values are typically recorded.

  • Calculation: The tinting strength is calculated based on the difference in color between the test and standard samples. The Kubelka-Munk theory is often employed to relate the reflectance of the samples to their absorption and scattering coefficients, from which the relative tinting strength can be derived.

dot

Tinting_Strength_Workflow cluster_prep Sample Preparation cluster_application Film Application cluster_analysis Analysis PY14 This compound Muller Mechanical Muller PY14->Muller PY13 Pigment Yellow 13 PY13->Muller White_Base White Base White_Base->Muller Drawdown Drawdown on Card Muller->Drawdown Spectro Spectrophotometer Drawdown->Spectro Calculation Calculate Relative Tinting Strength Spectro->Calculation

Figure 2. Experimental workflow for determining tinting strength.

Lightfastness Testing (Blue Wool Scale)

Lightfastness is the resistance of a pigment to fading upon exposure to light. The Blue Wool Scale is a common method for evaluating this property.

Methodology:

  • Sample Preparation: A sample of the pigmented material is prepared, often as a drawdown on a card or as a colored plastic plaque.

  • Exposure: The sample is partially masked to protect a portion from light exposure. It is then exposed to a standardized light source, either natural sunlight under controlled conditions or, more commonly, an artificial light source like a xenon arc lamp which simulates the solar spectrum. Alongside the sample, a set of eight standardized blue wool swatches, with known and varying degrees of lightfastness, are also exposed.

  • Evaluation: The exposure is continued until a specified color change is observed in one of the blue wool standards. The lightfastness of the pigment is then rated by comparing the degree of fading of the sample to that of the blue wool swatches. A rating of 1 indicates very poor lightfastness, while a rating of 8 signifies excellent lightfastness.

Heat Stability Testing

This test determines the temperature at which a pigment begins to show a noticeable change in color.

Methodology:

  • Sample Preparation: The pigment is incorporated into the medium in which it will be used (e.g., a polymer for plastic applications).

  • Thermal Exposure: The pigmented material is then subjected to a series of increasing temperatures in a calibrated oven for a specified duration at each temperature.

  • Color Assessment: After each heating cycle, the sample is allowed to cool, and its color is compared to an unheated control sample. The comparison can be done visually or instrumentally using a colorimeter.

  • Determination of Stability: The heat stability is reported as the highest temperature at which no significant color change occurs.

Conclusion

References

A Comparative Toxicological Assessment of Pigment Yellow 14 and Its Degradation Products

Author: BenchChem Technical Support Team. Date: December 2025

A guide for researchers and drug development professionals on the toxicological profiles of the industrial colorant, Pigment Yellow 14, and its hazardous breakdown products, 3,3'-dichlorobenzidine (B165656) and o-toluidine (B26562).

This guide provides a comprehensive comparison of the toxicological properties of this compound and its primary degradation products. While this compound itself exhibits low acute toxicity, its degradation, particularly under conditions of light exposure, can release carcinogenic aromatic amines, posing significant health risks. This document summarizes key toxicological data, outlines detailed experimental protocols for relevant assays, and visualizes the known toxicological pathways to aid in risk assessment and the development of safer alternatives.

Executive Summary

This compound is a widely used synthetic organic pigment. Toxicological studies indicate that the parent compound has a low order of acute toxicity. However, the degradation of this compound can yield aromatic amines, namely 3,3'-dichlorobenzidine (DCB) and o-toluidine, which are of significant toxicological concern. Both DCB and o-toluidine are classified as probable or suspected human carcinogens and have been shown to exhibit genotoxic and cytotoxic effects. This guide presents a comparative analysis of the available toxicological data for these compounds to highlight the potential risks associated with the breakdown of this compound.

Data Presentation: A Comparative Overview

The following tables summarize the key quantitative toxicological data for this compound and its degradation products.

Table 1: Acute Toxicity Data

CompoundTest SpeciesRoute of AdministrationLD50 (mg/kg)Citation(s)
This compoundRatOral> 5000[1]
3,3'-DichlorobenzidineRatOral3820 - 7070[2]
3,3'-DichlorobenzidineMouse (male)Oral676[3]
3,3'-DichlorobenzidineMouse (female)Oral488[3]
o-ToluidineRatOral670[4][5]
o-Toluidine hydrochlorideRatOral2951[6]
o-ToluidineMouseOral520[7]
o-Toluidine hydrochlorideMouseIntraperitoneal113[8][9]
o-ToluidineRabbitDermal3235 - 3250[4][7]

Table 2: Cytotoxicity Data

CompoundCell LineAssayIncubation Time (h)IC50Citation(s)
3,3'-DichlorobenzidineBacteria (Microtox)------0.06 mg/L[3][8]
o-ToluidineData not available in the searched literature

Table 3: Genotoxicity and Carcinogenicity Summary

CompoundGenotoxicityCarcinogenicityCitation(s)
This compoundNot generally considered genotoxic.Not classified as a carcinogen.
3,3'-DichlorobenzidineMutagenic in various in vitro and in vivo assays. Induces sister chromatid exchanges and DNA damage.Probable human carcinogen (IARC Group 2B, EPA Group B2). Causes tumors in multiple animal species at various sites, including the liver, urinary bladder, and mammary gland.[7][10][11][12]
o-ToluidineWeak mutagen in some bacterial and mammalian cell systems. Can induce DNA damage, single-strand breaks, and cell transformation.Known to be a human carcinogen (IARC Group 1). Associated with an increased risk of bladder cancer in humans. Carcinogenic in rats and mice, causing tumors in the spleen, liver, and urinary bladder.[13]

Experimental Protocols

Detailed methodologies for key toxicological assays are provided below to facilitate the replication and validation of these findings.

MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt, MTT, to purple formazan (B1609692) crystals. The amount of formazan produced is directly proportional to the number of viable cells.

Procedure:

  • Cell Seeding: Plate cells in a 96-well plate at a suitable density and allow them to attach and grow for 24 hours.

  • Compound Exposure: Treat the cells with various concentrations of the test compound (this compound, 3,3'-dichlorobenzidine, or o-toluidine) and incubate for a predetermined period (e.g., 24, 48, or 72 hours). Include untreated cells as a negative control.

  • MTT Addition: Add MTT solution (typically 0.5 mg/mL in sterile PBS) to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol (B130326) with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the half-maximal inhibitory concentration (IC50) from the dose-response curve.

Ames Test for Mutagenicity

The Ames test is a widely used bacterial reverse mutation assay to assess the mutagenic potential of chemical compounds.

Principle: The assay utilizes specific strains of Salmonella typhimurium that are auxotrophic for histidine (his-), meaning they cannot synthesize this essential amino acid and will not grow on a histidine-free medium. The test compound is assessed for its ability to cause a reverse mutation (reversion) in these bacteria, allowing them to regain the ability to synthesize histidine and form colonies on a histidine-deficient agar (B569324) plate.

Procedure:

  • Strain Selection: Choose appropriate Salmonella typhimurium strains (e.g., TA98 for frameshift mutagens, TA100 for base-pair substitution mutagens).

  • Metabolic Activation: The test is performed with and without a mammalian metabolic activation system (S9 fraction from rat liver) to detect mutagens that require metabolic activation.

  • Exposure: Mix the bacterial culture with the test compound at various concentrations and the S9 mix (if applicable) in molten top agar.

  • Plating: Pour the mixture onto minimal glucose agar plates.

  • Incubation: Incubate the plates at 37°C for 48-72 hours.

  • Colony Counting: Count the number of revertant colonies on each plate.

  • Data Analysis: A compound is considered mutagenic if it induces a dose-dependent increase in the number of revertant colonies that is at least twice the spontaneous reversion rate (background).

In Vitro Micronucleus Assay for Genotoxicity

The in vitro micronucleus assay is a genotoxicity test that detects both clastogens (agents that cause chromosome breakage) and aneugens (agents that cause chromosome loss).

Principle: Micronuclei are small, extranuclear bodies that are formed during cell division from chromosome fragments or whole chromosomes that lag behind at anaphase. The presence of micronuclei in daughter cells is an indicator of chromosomal damage.

Procedure:

  • Cell Culture: Use a suitable mammalian cell line (e.g., CHO, V79, TK6, or human peripheral blood lymphocytes).

  • Compound Exposure: Treat the cells with the test compound at various concentrations for a specific duration.

  • Cytokinesis Block: Add cytochalasin B to the culture medium to block cytokinesis, resulting in the accumulation of binucleated cells. This ensures that only cells that have undergone one nuclear division are scored.

  • Cell Harvesting and Staining: Harvest the cells, fix them, and stain them with a DNA-specific stain (e.g., Giemsa, DAPI, or acridine (B1665455) orange).

  • Microscopic Analysis: Score the frequency of micronuclei in a predetermined number of binucleated cells (typically 1000-2000) under a microscope.

  • Data Analysis: A statistically significant, dose-dependent increase in the frequency of micronucleated cells indicates a genotoxic effect.

Mandatory Visualizations

Degradation Pathway of this compound

G PY14 This compound Degradation Degradation (e.g., Light Exposure) PY14->Degradation DCB 3,3'-Dichlorobenzidine Degradation->DCB oToluidine o-Toluidine Degradation->oToluidine

Caption: Simplified degradation pathway of this compound.

Experimental Workflow for Toxicological Assessment

G cluster_assays Toxicological Assays Cytotoxicity Cytotoxicity Assay (e.g., MTT) DataAnalysis Data Analysis and Endpoint Measurement Cytotoxicity->DataAnalysis Genotoxicity Genotoxicity Assays (e.g., Ames Test, Micronucleus Assay) Genotoxicity->DataAnalysis TestCompound Test Compound (this compound or Degradation Products) Exposure Exposure of Cells to Compound TestCompound->Exposure CellCulture Cell Culture Preparation CellCulture->Exposure Exposure->Cytotoxicity Exposure->Genotoxicity Results Toxicological Profile (IC50, Mutagenicity, Genotoxicity) DataAnalysis->Results

Caption: General experimental workflow for in vitro toxicological assessment.

Signaling Pathway of Aromatic Amine-Induced Toxicity

G AromaticAmine Aromatic Amine (e.g., DCB, o-Toluidine) MetabolicActivation Metabolic Activation (e.g., CYP450 enzymes in liver) AromaticAmine->MetabolicActivation ReactiveMetabolites Reactive Metabolites (e.g., N-hydroxyarylamines, nitrenium ions) MetabolicActivation->ReactiveMetabolites DNAAdducts DNA Adduct Formation ReactiveMetabolites->DNAAdducts ProteinAdducts Protein Adduct Formation ReactiveMetabolites->ProteinAdducts OxidativeStress Oxidative Stress ReactiveMetabolites->OxidativeStress Mutations Mutations DNAAdducts->Mutations CellularDamage Cellular Damage ProteinAdducts->CellularDamage OxidativeStress->CellularDamage Cancer Cancer Mutations->Cancer Apoptosis Apoptosis CellularDamage->Apoptosis CellularDamage->Cancer

References

A Comparative Performance Analysis of Pigment Yellow 14 and Other Diarylide Yellows

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of the performance characteristics of Pigment Yellow 14 against other prominent diarylide yellow pigments, namely Pigment Yellow 12, Pigment Yellow 13, and Pigment Yellow 83. This information is intended for researchers, scientists, and professionals in drug development who utilize pigments in various applications, from coatings and plastics to printing inks.

Diarylide yellow pigments are a class of organic pigments known for their bright, strong yellow shades and are widely used across various industries.[1][2] this compound, specifically, is a greenish-shade diarylide yellow pigment.[3] It is often compared with other diarylide yellows based on its hue, tinctorial strength, and fastness properties. For instance, it is noted to be greener than Pigment Yellow 12 and possesses a lower tinting strength than Pigment Yellow 13.[2][3]

Quantitative Performance Data

The following table summarizes the key performance indicators for this compound and its alternatives, compiled from various technical datasheets.

PropertyThis compoundPigment Yellow 12Pigment Yellow 13Pigment Yellow 83
C.I. Name This compoundPigment Yellow 12Pigment Yellow 13Pigment Yellow 83
C.I. Number 21095[4]21090[5]21100[6]21108[7]
Hue Greenish Yellow[8]Reddish Yellow[5]Reddish Yellow[9]Reddish Yellow[7]
Lightfastness (Full Shade, Blue Wool Scale 1-8) 5-6[10][11]4-5[12]6[13]7-8[14][15]
Lightfastness (Tint, Blue Wool Scale 1-8) 3-5[16]3[12]5-6[13]5-6[15]
Heat Stability (°C) 180-200[2][8]180[5][12]180-240[6][17]200-240[7][14]
Water Resistance (1-5 Scale) 5[18]4-5[12][19]5[13]5[7]
Acid Resistance (5% HCl, 1-5 Scale) 5[18][20]5[5]4-5[9]5[14]
Alkali Resistance (5% NaOH, 1-5 Scale) 5[18][20]5[5]4-5[9]5[14]
Ethanol Resistance (1-5 Scale) 4-5[3]4-5[12]5[17]4-5[21]
Xylene Resistance (1-5 Scale) 3-4[9]3[19]4-5[9]4[15]
MEK Resistance (1-5 Scale) 3-4[9]3-4[12]4[13]4[15]
Oil Absorption ( g/100g ) 35-45[11][18]40-55[22][23]30-50[6]30-55[7]

Experimental Protocols

The data presented in this guide is based on standardized testing methodologies to ensure comparability and reliability. Below are detailed descriptions of the key experimental protocols used to evaluate the performance of these pigments.

Lightfastness Testing (Blue Wool Scale)

The lightfastness of a pigment, its resistance to fading upon exposure to light, is a critical performance parameter.[1] The Blue Wool Scale is a widely adopted standard for this measurement in the pigment and textile industries.[24][25][26]

  • Principle: The test involves exposing a sample of the pigment alongside a set of eight standardized blue wool swatches to a controlled light source.[24] Each blue wool swatch is dyed with a blue dye of a different known lightfastness, ranging from 1 (very poor) to 8 (excellent).[25]

  • Procedure:

    • A drawdown or print of the pigment is prepared on a suitable substrate.

    • The prepared sample is placed in a lightfastness testing apparatus, typically equipped with a xenon arc lamp that simulates the spectral distribution of natural sunlight.[25]

    • A standard Blue Wool fading card, containing the eight blue wool strips, is exposed simultaneously under the same conditions.

    • The exposure continues until a specified color change is observed in the sample or for a predetermined duration.

    • The lightfastness rating is determined by visually comparing the fading of the pigment sample to the fading of the eight blue wool strips. The number of the blue wool strip that shows a similar degree of fading as the pigment sample is assigned as the lightfastness rating of the pigment.[24]

Heat Stability Testing

This test determines the maximum temperature a pigment can withstand before it starts to degrade or change color, a crucial factor for applications involving high-temperature processing, such as in plastics.

  • Principle: The pigment is incorporated into a polymer matrix, which is then subjected to a series of increasing temperatures for a fixed duration. The color change at each temperature is then evaluated.

  • Procedure:

    • The pigment is thoroughly dispersed into a polymer, such as polyethylene (B3416737) or PVC, at a specified concentration.

    • The pigmented polymer is then processed, for example, by injection molding or extrusion, into small chips or plaques at various temperatures (e.g., in 20°C increments).

    • The color of the samples processed at different temperatures is compared to a sample processed at a low temperature where the pigment is known to be stable.

    • The heat stability is reported as the highest temperature at which no significant color change is observed.

Chemical Resistance Testing

This protocol assesses the ability of a pigment to resist color change when it comes into contact with various chemicals, including solvents, acids, and alkalis.

  • Principle: A coated or printed sample of the pigment is immersed in or spotted with a specific chemical for a defined period. The change in color is then evaluated against an untreated sample.

  • Procedure:

    • A drawdown of the pigment in a suitable binder is prepared and allowed to fully cure.

    • A piece of absorbent material (e.g., cotton) is saturated with the test chemical (e.g., 5% HCl, 5% NaOH, or a specific solvent).

    • The saturated material is placed on the surface of the pigmented drawdown and covered to prevent evaporation.

    • After a specified time (e.g., 24 hours), the absorbent material is removed, and the surface is cleaned and dried.

    • The tested area is then visually assessed for any color change, bleeding, or other defects compared to an untreated area of the same sample. The resistance is typically rated on a 1 to 5 scale, where 5 represents no change and 1 represents a severe change.

Pigment Selection Workflow

The selection of an appropriate diarylide yellow pigment is highly dependent on the specific requirements of the end-use application. The following diagram illustrates a logical workflow for choosing between this compound and its alternatives based on key performance criteria.

PigmentSelection Start Application Requirements HighLightfastness High Lightfastness Required? (e.g., Outdoor Applications) Start->HighLightfastness HighHeatStability High Heat Stability Required? (e.g., Engineering Plastics) HighLightfastness->HighHeatStability No PY83 Select Pigment Yellow 83 HighLightfastness->PY83 Yes GreenishHue Greenish-Yellow Hue Desired? HighHeatStability->GreenishHue No PY13_PY83 Consider Pigment Yellow 13 or 83 HighHeatStability->PY13_PY83 Yes CostSensitive Cost-Sensitive Application? GreenishHue->CostSensitive No PY14 Select this compound GreenishHue->PY14 Yes CostSensitive->PY13_PY83 No, Performance is Key PY12_PY14 Consider Pigment Yellow 12 or 14 CostSensitive->PY12_PY14 Yes

Caption: A decision tree for selecting a diarylide yellow pigment.

References

Validating the Purity of Synthesized Pigment Yellow 14: A Comparative Guide to Analytical Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, ensuring the purity of synthesized compounds is a critical step. This guide provides a comparative analysis of High-Performance Liquid Chromatography (HPLC) for validating the purity of Pigment Yellow 14, a widely used diarylide yellow pigment. We will explore the experimental protocol for HPLC analysis, compare its performance with alternative methods, and present supporting data to aid in the selection of the most appropriate analytical strategy.

This compound (C.I. 21095) is a disazo pigment synthesized through the coupling of tetrazotized 3,3'-dichlorobenzidine (B165656) with two equivalents of acetoacet-o-toluidide. The purity of the final product is paramount, as residual starting materials, by-products, or isomers can affect its coloristic properties, performance, and toxicological profile. This guide focuses on HPLC as the primary method for purity assessment and compares it with other analytical techniques.

High-Performance Liquid Chromatography (HPLC) for Purity Determination

HPLC is a powerful and widely adopted technique for the analysis of organic pigments due to its high resolution, sensitivity, and quantitative accuracy. A reverse-phase HPLC method with Diode-Array Detection (DAD) is particularly well-suited for separating this compound from its potential impurities.

Experimental Protocol: Reverse-Phase HPLC for this compound

This protocol is a representative method based on established practices for the analysis of diarylide pigments and their potential impurities.

1. Sample Preparation:

  • Accurately weigh approximately 10 mg of the synthesized this compound.

  • Dissolve the sample in 10 mL of a suitable organic solvent, such as N,N-Dimethylformamide (DMF) or a mixture of methanol (B129727) and chloroform.

  • Use sonication to ensure complete dissolution.

  • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

2. HPLC System and Conditions:

ParameterSpecification
HPLC System A system equipped with a quaternary pump, autosampler, column oven, and Diode-Array Detector (DAD)
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
Mobile Phase A Water with 0.1% formic acid
Mobile Phase B Acetonitrile with 0.1% formic acid
Gradient Elution Start with a higher percentage of Mobile Phase A, gradually increasing the percentage of Mobile Phase B over the run to elute compounds of increasing hydrophobicity. A typical gradient might be: 0-2 min: 50% B; 2-20 min: 50-90% B; 20-25 min: 90% B; 25.1-30 min: 50% B (re-equilibration).
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection DAD detection at the maximum absorption wavelength of this compound (around 430 nm) and at lower wavelengths (e.g., 254 nm) to detect aromatic impurities.

3. Data Analysis:

  • The purity of this compound is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

  • Potential impurities are identified by their retention times and UV-Vis spectra, which can be compared to reference standards if available.

Potential Impurities in Synthesized this compound

The synthesis of this compound can lead to several impurities, including:

  • Unreacted Starting Materials: Residual 3,3'-dichlorobenzidine and acetoacet-o-toluidide. Primary aromatic amines are a significant concern and their levels are often regulated.

  • Monoazo By-products: Formed from the reaction of one molecule of tetrazotized 3,3'-dichlorobenzidine with one molecule of the coupling agent.

  • Isomers: Positional isomers of this compound may form depending on the reaction conditions.

  • Decomposition Products: Diarylide pigments can be susceptible to thermal degradation, potentially leading to the formation of other colored and non-colored impurities.

Comparison of Analytical Techniques for Purity Validation

While HPLC is a robust method, other techniques can also be employed for the purity assessment of this compound. The choice of method depends on the specific requirements of the analysis, such as the need for structural information or high-throughput screening.

FeatureHigh-Performance Liquid Chromatography (HPLC-DAD)UV-Visible SpectrophotometryLiquid Chromatography-Mass Spectrometry (LC-MS)
Principle Separation based on differential partitioning between a stationary and mobile phase.Measurement of light absorption by the analyte in a solution.Separation by HPLC followed by mass analysis of the eluting compounds.
Specificity High; can separate the main component from closely related impurities.Low; provides a bulk measurement of absorbing species.Very high; provides mass-to-charge ratio for precise identification of impurities.
Sensitivity Good to high, depending on the detector and analyte.Moderate.Very high; capable of detecting trace-level impurities.
Quantitative Analysis Excellent; provides accurate and precise quantification.Good for the main component if no interfering substances are present.Excellent; provides accurate quantification, especially with appropriate standards.
Impurity Identification Possible with DAD by comparing UV-Vis spectra.Not possible.Excellent; provides molecular weight and fragmentation data for structural elucidation.
Cost Moderate.Low.High.
Throughput Moderate.High.Moderate to low.

Experimental Workflow and Data Interpretation

The following diagrams illustrate the logical workflow for validating the purity of synthesized this compound.

experimental_workflow cluster_synthesis Synthesis and Purification cluster_analysis Purity Validation cluster_comparison Method Comparison Synthesis This compound Synthesis Purification Purification (e.g., Recrystallization) Synthesis->Purification SamplePrep Sample Preparation Purification->SamplePrep HPLC HPLC-DAD Analysis SamplePrep->HPLC UVVis UV-Vis Spectrophotometry SamplePrep->UVVis LCMS LC-MS Analysis SamplePrep->LCMS DataAnalysis Data Analysis (Purity Calculation) HPLC->DataAnalysis ImpurityID Impurity Identification HPLC->ImpurityID PurityReport PurityReport DataAnalysis->PurityReport Purity Report ImpurityID->PurityReport

Experimental workflow for purity validation.

logical_relationship cluster_impurities Potential Impurities cluster_methods Analytical Methods PY14 Synthesized this compound StartingMaterials Unreacted Starting Materials PY14->StartingMaterials may contain Byproducts Monoazo By-products PY14->Byproducts may contain Isomers Positional Isomers PY14->Isomers may contain Degradation Degradation Products PY14->Degradation may contain UVVis UV-Vis (Bulk Absorbance) PY14->UVVis analyzed by HPLC HPLC-DAD (Separation & Quantification) StartingMaterials->HPLC detected by LCMS LC-MS (Identification & High Sensitivity) StartingMaterials->LCMS identified by Byproducts->HPLC detected by Byproducts->LCMS identified by Isomers->HPLC detected by Isomers->LCMS identified by Degradation->HPLC detected by Degradation->LCMS identified by

A Comparative Guide to Pigment Yellow 14 and Its Non-Toxic Alternatives for Scientific Applications

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the selection of appropriate reagents is paramount, with safety and performance being primary considerations. Pigment Yellow 14 (PY 14), a diarylide yellow pigment, has been widely used for its vibrant color and cost-effectiveness. However, concerns regarding its toxicological profile, particularly under certain conditions, have necessitated a search for safer, high-performance alternatives. This guide provides a comprehensive comparison of this compound with several non-toxic yellow pigments, supported by performance data and experimental methodologies.

Toxicological Profile of this compound (C.I. 21095)

This compound is a member of the diarylide pigment family, which is produced from derivatives of benzidine.[1] Benzidine and dyes metabolized from it are recognized as "known human carcinogens"[2][3][4]. While diarylide pigments like PY 14 are generally considered to have low bioavailability and are often described as non-toxic under normal handling conditions, a significant hazard exists.[1][5] The primary concern is the thermal decomposition of the pigment at temperatures exceeding 200°C, which can lead to the release of 3,3'-dichlorobenzidine, a listed carcinogen.[1][6] Although some safety data sheets indicate low acute toxicity with an oral LD50 in rats greater than 5,000 mg/kg and no carcinogenic effects under normal use, the potential for cleavage into carcinogenic aromatic amines under specific conditions warrants caution, especially in sensitive applications.[7][8][9]

Overview of Non-Toxic Yellow Pigment Alternatives

Several classes of non-toxic yellow pigments have emerged as viable alternatives to benzidine-based colorants. These alternatives offer excellent performance characteristics without the associated health hazards. Key alternatives include inorganic pigments like Bismuth Vanadate (B1173111) and various organic azo pigments.

  • Bismuth Vanadate (Pigment Yellow 184): This is a high-performance inorganic pigment known for its bright, vivid yellow hue and exceptional durability.[10][11] It is composed of bismuth vanadate (BiVO₄) and is considered non-toxic, making it a safe substitute for pigments containing lead, cadmium, or chrome.[12][13] PY 184 offers outstanding weather resistance, high opacity, and excellent thermal and chemical stability, making it suitable for demanding applications.[10][13]

  • Pigment Yellow 83 (PY 83): As a diarylide pigment, PY 83 offers a reddish-yellow shade with high color strength and good resistance to migration and solvents.[7] Toxicological studies suggest it has low acute toxicity.[7][14] While it is also a diarylide pigment, it is generally considered not to cleave into carcinogenic amines under normal use conditions, especially at processing temperatures below 180°C-200°C.[7]

  • Pigment Yellow 74 (PY 74): This is a monoazo pigment that provides a bright, vibrant yellow. While widely used, there is some concern about its photostability, as studies have shown it can photodecompose, potentially forming toxic products.[15] Its use in applications with high light exposure should be carefully considered. Safety data sheets often indicate potential for irritation.[16]

  • Pigment Yellow 65 (PY 65): A monoazo pigment that offers a reddish-yellow shade with good lightfastness and resistance to solvents, acids, and alkalis.[17] It is described as a non-toxic and environmentally friendly option.[17][18]

Quantitative Performance Data

The following table summarizes the key performance characteristics of this compound and its non-toxic alternatives. Data has been compiled from various technical and safety data sheets.

PropertyThis compound (PY 14)Bismuth Vanadate (PY 184)Pigment Yellow 83 (PY 83)Pigment Yellow 65 (PY 65)Pigment Yellow 74 (PY 74)
C.I. Name 21095771740211081174011741
Chemical Type Diarylide AzoInorganic (Bismuth Vanadate)Diarylide AzoMonoazoMonoazo
Toxicity Profile Low acute toxicity; degrades >200°C to release a carcinogen[1]Non-toxic[10][12][13]Low acute toxicity; stable <180°C[7][14]Non-toxic, environmentally friendly[17][18]Potential for photodecomposition into toxic products[15]
Heat Resistance ~200°C[8]220-280°C (up to 1200°C with coating)[11][13]~180°C[7]Good~180°C
Lightfastness (1-8) 5-6[19]8[11]6-76-7[17]6-7
Weather Fastness (1-5) Moderate5[11]GoodGoodGood
Solvent Resistance Good[19]Excellent[11]Very Good[7]Good[17]Moderate
Acid Resistance ModerateExcellent (5/5)[11]GoodGood[17]Good
Alkali Resistance ModerateSensitive to strong alkalis, but generally good (5/5)[11][12]GoodGood[17]Good
Opacity Semi-transparent to OpaqueHigh Opacity[10][13]Opaque[7]High Hiding[17]Semi-opaque

Note: Lightfastness is rated on a scale of 1-8 (8 being excellent). Weather, solvent, and chemical resistance are often rated on a scale of 1-5 (5 being excellent). These values are general and can vary by manufacturer and specific formulation.

Experimental Protocols

The data presented above is typically determined using standardized testing methodologies. Below are brief descriptions of the protocols for key performance experiments.

  • Heat Stability: This is determined by incorporating the pigment into a standard polymer (e.g., HDPE) or coating and exposing it to progressively higher temperatures in an oven or injection molding machine. The temperature at which a significant color change (ΔE*) occurs is recorded as the heat stability limit.

  • Lightfastness: This property is evaluated by exposing pigmented samples to a standardized light source (e.g., a Xenon arc lamp) that simulates natural sunlight. The degree of color fading is then assessed by comparing the exposed sample to an unexposed control. The results are rated against the Blue Wool Scale, where a rating of 8 indicates no fading and 1 indicates severe fading.

  • Chemical Resistance: To test for acid, alkali, and solvent resistance, a pigmented panel or plastic chip is immersed in the specified chemical (e.g., 5% HCl, 5% NaOH, xylene) for a set period (e.g., 24 hours). The panel is then rinsed, dried, and visually assessed for any change in color, bleeding, or degradation. The resistance is rated on a 1-5 grey scale, where 5 signifies no change.

  • Acute Oral Toxicity (LD50): This is a toxicological study, often following OECD Guideline 423, where a substance is administered orally to rats at various dose levels. The LD50 is the statistically estimated dose that would be lethal to 50% of the test population. A higher LD50 value (e.g., >2000 mg/kg) indicates lower acute toxicity.[8][14]

Visualization of Pigment Selection Process

The following diagram illustrates a decision-making workflow for selecting an appropriate non-toxic yellow pigment based on key application requirements.

Caption: Decision workflow for selecting a non-toxic yellow pigment.

This guide demonstrates that several high-performance, non-toxic alternatives to this compound are available. Bismuth Vanadate (PY 184) stands out for applications requiring the highest durability, while organic pigments like PY 83 and PY 65 offer balanced properties for a range of uses. By carefully considering the toxicological profiles and performance data, researchers can make informed decisions that ensure both safety and efficacy in their work.

References

Navigating the Yellows: A Comparative Guide to the Validation of Pigment Yellow 14 in Tattoo Inks

Author: BenchChem Technical Support Team. Date: December 2025

A critical examination of analytical methodologies for the quantification of Pigment Yellow 14 in commercial tattoo inks reveals a landscape of varied techniques, each with distinct advantages and limitations. This guide provides an objective comparison of these methods, supported by available experimental data, to inform researchers, scientists, and drug development professionals on the current state of pigment analysis in the tattoo industry.

The increasing prevalence of tattoos has brought to the forefront concerns regarding the composition and safety of tattoo inks. This compound (CI 21095), a diazo diarylide pigment, is a common colorant in yellow and blended-hue tattoo inks. As an azo dye, it has the potential to degrade into primary aromatic amines (PAAs), some of which are classified as carcinogenic. This necessitates robust and validated analytical methods to accurately quantify its presence in commercial products.

Comparison of Analytical Techniques

The validation of this compound content in the complex matrix of tattoo inks presents significant analytical challenges, primarily due to the pigment's poor solubility. A variety of techniques, including spectroscopy and chromatography, have been employed to identify and, in some cases, quantify this pigment.

Analytical TechniquePrincipleReported Findings for this compoundMethod Validation ParametersAdvantagesLimitations
High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD) Separates components of a mixture based on their differential distribution between a stationary and a mobile phase, with detection by UV-Vis absorbance.Semi-quantitative analysis in Swiss market survey: Found in 37% of "regular inks" and 18% of "E-Commerce inks".[1]Linearity, Limit of Quantification (LOQ) in the range of 0.0005% to 0.005% for most pigments.[2]Quantitative capability, high resolution, established methodology for azo dyes.Challenges with insoluble pigments, requires extensive sample preparation, lack of commercially available reference standards for all pigments.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Combines the separation power of HPLC with the mass analysis capabilities of mass spectrometry for highly sensitive and selective detection.Identified as a component in some commercial yellow tattoo inks. No specific quantitative data found in the reviewed literature.High sensitivity and specificity.High sensitivity and specificity, capable of identifying and quantifying trace amounts, structural elucidation possible.Higher cost and complexity compared to HPLC-DAD, matrix effects can influence quantification.
Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS) Thermally decomposes the sample in an inert atmosphere, followed by separation and identification of the resulting fragments by GC-MS.A library of pyrolysis products for various pigments, including azo pigments, has been established to aid in identification.[3]Not typically used for quantification of the intact pigment.Effective for identifying insoluble pigments by their specific degradation products, provides a "fingerprint" for complex mixtures.Destructive technique, provides information on degradation products rather than the original pigment concentration.
Raman Spectroscopy A non-destructive technique that measures the vibrational modes of molecules when illuminated with a laser, providing a unique spectral fingerprint.Qualitatively identified in a study of commercial tattoo inks available in the US market.[4]Primarily a qualitative identification technique.Non-destructive, requires minimal sample preparation, can be used for in-situ analysis.[4]Not inherently quantitative, fluorescence from the sample or matrix can interfere with the signal.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of analytical results. Below are representative protocols for the analysis of azo pigments in tattoo inks.

Sample Preparation for Chromatographic Analysis

Due to the insoluble nature of this compound, extraction from the ink matrix is a critical step.

  • Solvent Extraction: A sequential extraction with different solvents of increasing polarity is often employed. For diazo pigments like this compound, solvents such as chloronaphthalene have been suggested for effective dissolution.[2]

  • Ultrasonication: To enhance the extraction efficiency, samples are typically subjected to ultrasonication.

  • Centrifugation and Filtration: After extraction, the sample is centrifuged to separate the solid pigment from the liquid phase. The supernatant is then filtered through a 0.22 µm or 0.45 µm filter before injection into the HPLC or LC-MS system.

HPLC-DAD Method for Azo Pigment Analysis

A validated HPLC-DAD method is essential for the accurate quantification of this compound.

  • Chromatographic Column: A reversed-phase column, such as a C18 or C8, is commonly used.

  • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate) and an organic solvent (e.g., methanol, acetonitrile) is typically employed to achieve good separation of the various components in the ink.

  • Detection: The diode-array detector is set to monitor a range of wavelengths, with the specific wavelength for this compound selected based on its maximum absorbance.

  • Quantification: Quantification is performed using an external standard method, where a calibration curve is constructed using certified reference standards of this compound.

Experimental Workflow for Validation of this compound

The following diagram illustrates a typical workflow for the validation of an analytical method for quantifying this compound in tattoo inks.

This compound Validation Workflow cluster_0 Method Development cluster_1 Method Validation cluster_2 Sample Analysis dev_start Define Analytical Requirements dev_lit Literature Review of Existing Methods dev_start->dev_lit dev_select Select Analytical Technique (e.g., HPLC-DAD) dev_lit->dev_select dev_optim Optimize Chromatographic Conditions dev_select->dev_optim val_protocol Develop Validation Protocol dev_optim->val_protocol val_spec Specificity / Selectivity val_protocol->val_spec val_lin Linearity & Range val_protocol->val_lin val_lod LOD & LOQ val_protocol->val_lod val_acc Accuracy val_protocol->val_acc val_prec Precision (Repeatability & Intermediate) val_protocol->val_prec val_rob Robustness val_protocol->val_rob val_report Generate Validation Report val_spec->val_report val_lin->val_report val_lod->val_report val_acc->val_report val_prec->val_report val_rob->val_report sample_prep Tattoo Ink Sample Preparation val_report->sample_prep sample_acq Data Acquisition sample_prep->sample_acq sample_quant Quantification of this compound sample_acq->sample_quant sample_report Report Results sample_quant->sample_report

Validation workflow for this compound analysis.

Conclusion

The accurate determination of this compound in commercial tattoo inks is a complex but crucial task for ensuring consumer safety. While several analytical techniques can identify this pigment, validated chromatographic methods, particularly HPLC-DAD and LC-MS/MS, are necessary for reliable quantification. A significant challenge remains the lack of commercially available certified reference materials for many tattoo pigments, which hinders the development and validation of quantitative methods. Further research is needed to establish standardized protocols and generate comprehensive quantitative data on the concentration of this compound and other colorants in the wide array of tattoo inks available to consumers. This will enable regulatory bodies and manufacturers to better assess the risks associated with these products and ensure the safety of the public.

References

A Comparative Analysis of Heat Stability: Pigment Yellow 14 vs. Pigment Yellow 83

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the heat stability of two common diarylide pigments, Pigment Yellow 14 (C.I. No. 21095) and Pigment Yellow 83 (C.I. No. 21108). The selection of a pigment with appropriate thermal stability is critical in applications such as polymer processing, coatings, and inks, where elevated temperatures are often encountered. This document summarizes the chemical properties, experimental protocols for heat stability testing, and presents a comparative analysis of their performance based on available data.

General Properties and Chemical Structures

This compound and Pigment Yellow 83 are both disazo pigments derived from 3,3'-dichlorobenzidine. Their chemical structures are presented below, followed by a summary of their general properties in Table 1.

This compound IUPAC Name: 2-[[2-chloro-4-[3-chloro-4-[[1-(2-methylanilino)-1,3-dioxobutan-2-yl]diazenyl]phenyl]phenyl]diazenyl]-N-(2-methylphenyl)-3-oxobutanamide Molecular Formula: C₃₄H₃₀Cl₂N₆O₄

Pigment Yellow 83 IUPAC Name: 2-[[2-chloro-4-[3-chloro-4-[[1-(4-chloro-2,5-dimethoxyanilino)-1,3-dioxobutan-2-yl]diazenyl]phenyl]phenyl]diazenyl]-N-(4-chloro-2,5-dimethoxyphenyl)-3-oxobutanamide Molecular Formula: C₃₆H₃₂Cl₄N₆O₈

PropertyThis compoundPigment Yellow 83
C.I. Name This compoundPigment Yellow 83
C.I. Number 2109521108
CAS Number 5468-75-7[1]5567-15-7[2]
Molecular Formula C₃₄H₃₀Cl₂N₆O₄[1]C₃₆H₃₂Cl₄N₆O₈[2]
Molecular Weight 657.55 g/mol 818.49 g/mol [2]
Shade Greenish Yellow[3]Reddish Yellow[4]
Heat Resistance ~180-200°C[1][3]~200°C[2][4]

Experimental Protocol for Heat Stability Assessment

The heat stability of pigments is typically evaluated by observing the color change after exposure to elevated temperatures for a specific duration. The following protocol is a generalized procedure based on industry standards such as ISO 787-21.

Objective: To determine the temperature at which a significant color change occurs in this compound and Pigment Yellow 83.

Materials and Equipment:

  • Pigment samples (this compound and Pigment Yellow 83)

  • Polymer resin (e.g., HDPE, PVC) or binder system (e.g., stoving enamel)

  • Two-roll mill or extruder for dispersion

  • Compression molding press or coating application equipment

  • Forced air oven with calibrated temperature control

  • Spectrocolorimeter for measuring color coordinates (CIELAB)

  • Gray scale for assessing color change (optional)

Procedure:

  • Sample Preparation:

    • Dry blend the pigment with the polymer resin at a specified concentration (e.g., 1% pigment by weight).

    • Homogenize the mixture using a two-roll mill or an extruder at a temperature suitable for the polymer, ensuring a uniform dispersion.

    • For coatings, disperse the pigment in the binder system using a high-speed mixer or bead mill.

  • Test Specimen Creation:

    • Press the pigmented polymer into plaques of a standardized thickness using a compression molding press.

    • Apply the pigmented coating to a standardized substrate (e.g., steel panel) at a uniform film thickness.

    • Prepare a set of identical test specimens for each pigment.

  • Heat Exposure:

    • Retain one set of specimens as a control (unheated).

    • Place the remaining sets of specimens in a forced air oven at a series of increasing temperatures (e.g., 160°C, 180°C, 200°C, 220°C, 240°C).

    • Maintain the specimens at each temperature for a fixed duration (e.g., 10 minutes).

  • Color Measurement:

    • Allow the heated specimens to cool to room temperature.

    • Measure the CIELAB color coordinates (L, a, b*) of both the control and the heated specimens using a spectrocolorimeter.

    • Calculate the total color difference (ΔE) between the heated and control specimens using the following formula: ΔE = √[(ΔL)\² + (Δa)\² + (Δb*)\²]

  • Data Analysis:

    • Record the ΔE* values for each pigment at each temperature.

    • A significant color change is typically considered to be a ΔE* value greater than 3.0.

    • The heat stability of the pigment is defined as the maximum temperature at which the ΔE* remains below this threshold.

G cluster_prep Sample Preparation cluster_specimen Test Specimen Creation cluster_exposure Heat Exposure cluster_measurement Color Measurement cluster_analysis Data Analysis A Dry blend pigment and polymer B Homogenize mixture (Two-roll mill/Extruder) A->B C Create test specimens (plaques or coatings) B->C D Expose specimens to increasing temperatures in an oven C->D E Measure CIELAB values of control and heated specimens D->E F Calculate color difference (ΔE*) E->F G Determine heat stability based on ΔE* F->G

Figure 1. Experimental workflow for heat stability testing of pigments.

Comparative Heat Stability Data

The heat stability of this compound is generally considered to be lower than that of Pigment Yellow 83. Technical data sheets for this compound often indicate a maximum processing temperature of 180°C, with thermal decomposition occurring above 200°C. In contrast, Pigment Yellow 83 is reported to be stable at 200°C, and in some cases, up to 240°C.

Temperature (°C)This compound (Expected ΔE)Pigment Yellow 83 (Expected ΔE)
160< 1.0< 1.0
1801.0 - 3.0< 1.0
200> 3.0 (Significant Change)1.0 - 3.0
220Severe Degradation> 3.0 (Significant Change)
240Severe DegradationSevere Degradation

Note: The ΔE* values in this table are illustrative and intended for comparative purposes. Actual values may vary depending on the specific formulation and test conditions.

G cluster_py14 This compound cluster_py83 Pigment Yellow 83 PY14_180 Heat Resistance: ~180-200°C PY83_200 Heat Resistance: ~200°C+ PY14_180->PY83_200 Superior Heat Stability PY14_Shade Shade: Greenish Yellow PY14_App Applications: Inks, Low-temp Plastics PY83_Shade Shade: Reddish Yellow PY83_App Applications: Coatings, High-temp Plastics

Figure 2. Logical comparison of this compound and Pigment Yellow 83 performance.

Discussion and Conclusion

The higher heat stability of Pigment Yellow 83 can be attributed to its more complex molecular structure, which includes additional chloro and methoxy (B1213986) substituents. These groups can enhance the intermolecular interactions and overall thermal stability of the pigment molecule.

It is imperative for researchers and formulation scientists to conduct their own heat stability tests under their specific processing conditions to ensure the optimal performance and color consistency of their final products.

References

A comparative review of azo pigments used in the printing industry

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Review of Azo Pigments in the Printing Industry

Azo pigments represent the largest and most versatile class of organic colorants, accounting for a significant portion of the organic red, orange, and yellow shades used in the printing industry.[1][2] Their widespread adoption is due to their high tinting strength, cost-effectiveness, and the vast range of achievable colors.[3][4] This guide provides a comparative analysis of different classes of azo pigments, their performance characteristics, the experimental methods used to evaluate them, and how they compare to alternative pigment technologies.

Performance Characteristics of Azo Pigments

The suitability of a pigment for a specific printing application is determined by several key performance metrics. Azo pigments are valued for their vibrant hues, excellent dispersion, and compatibility with various printing processes, including gravure, flexographic, and offset printing.[3][5] However, their performance varies significantly based on their chemical structure.

Key performance indicators include:

  • Color Strength: The ability of a pigment to impart color to a medium.[6]

  • Lightfastness: The resistance of a printed color to fading when exposed to light.[7]

  • Heat Stability: The ability to withstand high temperatures during processing without degradation.[8]

  • Chemical and Solvent Resistance: The stability of the pigment when exposed to various chemicals and solvents found in ink formulations and end-use environments.

  • Transparency/Opacity: The degree to which a pigment allows light to pass through.

Comparative Performance of Azo Pigment Classes

Azo pigments can be broadly categorized based on the number of azo (-N=N-) groups and their chemical structure. The primary classes used in printing inks are Monoazo, Disazo, β-Naphthol, and Azo Metal Complexes. Their general properties are summarized below.

Pigment Class Typical Colors Color Strength Lightfastness Heat Stability Solvent Resistance Typical Applications
Monoazo Yellow, OrangeGoodModerate to GoodModerateFair to GoodGeneral purpose packaging, commercial printing
Disazo (Diarylide) Yellow, Orange, RedVery Good to ExcellentModerate to GoodGoodGood to Very GoodHigh-quality packaging, publication inks
β-Naphthol Red, OrangeGoodFair to GoodModerateFair to GoodEconomical inks, where high fastness is not critical
Azo Metal Complex Yellow, Orange, RedExcellentVery Good to ExcellentVery GoodExcellentHigh-performance applications, automotive coatings, demanding prints

Experimental Protocols for Performance Evaluation

Standardized testing is crucial for comparing pigment performance objectively. The following are detailed methodologies for key experiments.

Lightfastness Testing

Lightfastness is a critical property for prints exposed to natural or artificial light for extended periods.[7]

  • Methodology: ISO 105-B02 / AATCC Test Method 16.3.[9][10]

  • Apparatus: A Xenon-arc lamp fadeometer, which simulates the full spectrum of sunlight.[7][10]

  • Procedure:

    • A standardized test print is prepared according to specifications like DIN 16519.[10]

    • Half of the printed sample is covered with an opaque material.

    • The sample is placed in the fadeometer alongside a set of eight standardized Blue Wool strips, each with a known, different lightfastness.[11]

    • The samples are exposed to the xenon-arc light under controlled temperature and humidity.[9]

    • The exposure continues until a specified color change is observed on one of the Blue Wool standards.

  • Data Interpretation: The lightfastness is rated on the Blue Wool Scale from 1 (very poor) to 8 (excellent). The rating corresponds to the Blue Wool strip that has faded to the same extent as the printed sample.[9][11]

Lightfastness_Testing_Workflow cluster_prep Sample Preparation cluster_exposure Exposure cluster_eval Evaluation Prep Prepare standardized print sample (DIN 16519) Mask Mask half of the sample and Blue Wool standards Prep->Mask Expose Place samples in Xenon-arc fadeometer Mask->Expose Control Expose under controlled temperature and humidity Expose->Control Compare Periodically compare sample fade to Blue Wool standards Control->Compare Assign Assign rating (1-8) based on matching Blue Wool strip Compare->Assign

Workflow for Lightfastness Evaluation.
Thermal Stability Analysis

Thermal stability is essential for pigments used in processes involving heat, such as some printing and curing techniques.[8]

  • Methodology: Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).[12]

  • Apparatus: TGA/DSC instrument.

  • Procedure:

    • A small, accurately weighed sample (3-5 mg) of the dry pigment is placed in a crucible.[12]

    • The crucible is placed in the instrument's furnace.

    • The sample is heated at a constant rate (e.g., 10 °C/min) up to a high temperature (e.g., 600 °C) under a controlled atmosphere (e.g., nitrogen for pyrolysis or air for oxidative stability).[12]

  • Data Interpretation: TGA measures the weight loss of the sample as a function of temperature, identifying the decomposition temperature (Td). DSC measures the heat flow, indicating thermal events like melting or decomposition. A higher decomposition temperature signifies greater thermal stability.[12][13]

Color Strength Measurement

Color strength determines the economic value of a pigment, as a stronger pigment requires a lower concentration to achieve a desired color depth.

  • Methodology: Reflectance measurement and application of the Kubelka-Munk equation.[6][14]

  • Apparatus: Spectrophotometer.

  • Procedure:

    • Prepare a standardized ink formulation with a known concentration of the pigment.

    • Apply the ink to a substrate to create a uniform film.

    • Measure the spectral reflectance (R) of the printed sample across the visible spectrum (400-700 nm) using a spectrophotometer.[15]

  • Data Interpretation: The color strength is expressed as the K/S value, calculated using the Kubelka-Munk equation: K/S = (1-R)² / 2R .[6][15] A higher K/S value at the wavelength of maximum absorption (λmax) indicates greater color strength.[14]

Azo Pigment Synthesis and Performance Relationship

Azo pigments are synthesized via a two-step process: diazotization followed by azo coupling.[16][17] The choice of the starting aromatic amine (diazo component) and the coupling component dictates the final pigment's color and performance properties.[17][18]

Azo_Synthesis Amine Primary Aromatic Amine (Diazo Component) Diazotization Diazotization (Low Temperature) Amine->Diazotization NaNO2 Sodium Nitrite (NaNO2) + Acid (e.g., HCl) NaNO2->Diazotization Diazonium Diazonium Salt Diazotization->Diazonium Coupling Azo Coupling Diazonium->Coupling Coupler Coupling Component (e.g., Naphthol, Arylide) Coupler->Coupling Pigment Azo Pigment Coupling->Pigment

General Synthesis Pathway for Azo Pigments.

The molecular structure resulting from this synthesis directly influences performance. For example, increasing molecular size and complexity, as in the transition from monoazo to disazo pigments, generally improves heat and solvent resistance and can increase color strength.[4] The introduction of metal ions to form metal-complex pigments significantly enhances lightfastness and overall durability.

Performance_Logic cluster_structure Chemical Structure cluster_performance Performance Properties Monoazo Monoazo ColorStrength Color Strength Monoazo->ColorStrength Good Lightfastness Lightfastness Monoazo->Lightfastness Moderate HeatStability Heat/Solvent Resistance Monoazo->HeatStability Fair-Good Cost Cost Monoazo->Cost Low Disazo Disazo Disazo->ColorStrength Excellent Disazo->Lightfastness Moderate-Good Disazo->HeatStability Good-Excellent Disazo->Cost Moderate MetalComplex Metal Complex MetalComplex->ColorStrength Excellent MetalComplex->Lightfastness Excellent MetalComplex->HeatStability Excellent MetalComplex->Cost High

Influence of Azo Structure on Performance.

Alternatives to Azo Pigments

While azo pigments dominate the yellow-to-red color space, other pigment classes are used for different colors or when specific high-performance properties are required.

  • Phthalocyanines: Primarily used for blue and green shades, they offer outstanding lightfastness and chemical resistance, often superior to many azo pigments.

  • Quinacridones: Provide highly durable red, violet, and orange colors with excellent lightfastness and heat stability, often used in automotive and other demanding applications where performance justifies a higher cost.

  • Inorganic Pigments: Compounds like titanium dioxide (white) and carbon black are used extensively. Colored inorganic pigments (e.g., iron oxides, chrome yellows) are used but are often less vibrant and have lower tinting strength than organic pigments.[2]

Regulatory and Safety Considerations

A distinction must be made between azo dyes and azo pigments. Certain azo dyes are restricted by regulations like the EU's REACH because they can break down (reductive cleavage) to form specific carcinogenic aromatic amines.[19][20] Azo pigments, due to their much larger molecular size and extremely low solubility, are generally not considered to pose the same risk and are not restricted by these directives.[16][19] However, responsible manufacturers screen pigments to ensure they do not yield detectable levels of banned amines under analytical test conditions.[19]

Conclusion

Azo pigments are a cornerstone of the printing ink industry, offering an unparalleled combination of vibrant color, good performance, and economic value.[3] The choice of a specific azo pigment class is a trade-off between cost and performance. Monoazo and β-Naphthol pigments are suitable for general-purpose applications where cost is a primary driver. Disazo pigments offer a significant step up in color strength and resistance, making them ideal for high-quality printing.[4] For applications demanding the highest levels of durability, lightfastness, and heat stability, metal-complex azo pigments are the preferred, albeit more expensive, option. Understanding the relationship between chemical structure, performance metrics, and standardized testing protocols allows formulators and researchers to select the optimal pigment for any given printing application.

References

A Comparative Guide to the Quantitative Analysis of Pigment Yellow 14 in Environmental Samples

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative overview of analytical methodologies for the quantitative determination of Pigment Yellow 14 in environmental matrices, specifically soil and water. The comparison focuses on two primary techniques: Ultra-High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS) and High-Performance Liquid Chromatography with a Photo-Diode Array detector (HPLC-PDA). This document is intended for researchers, scientists, and environmental monitoring professionals.

This compound, a diarylide yellow pigment, is characterized by its very low solubility in water.[1] Its detection and quantification in environmental samples require sensitive and robust analytical methods. The choice of method often depends on the required sensitivity, selectivity, and the complexity of the sample matrix.

Data Presentation

The following table summarizes the typical quantitative performance of the two compared analytical methods for the determination of this compound in water and soil samples. The data for the UPLC-MS/MS method is adapted from a validated method for other organic dyes in water, while the HPLC-PDA data is based on typical performance for azo dye analysis.[2][3]

ParameterUPLC-MS/MSHPLC-PDA
Limit of Detection (LOD)
Water0.005 - 0.01 µg/L1 - 5 µg/L
Soil0.1 - 0.5 µg/kg50 - 100 µg/kg
Limit of Quantification (LOQ)
Water0.01 - 0.1 µg/L[2]5 - 15 µg/L
Soil0.5 - 1.5 µg/kg150 - 300 µg/kg
Recovery
Water71.2 - 104.9%[2]80 - 110%
Soil70 - 119%[4]75 - 105%
Precision (%RSD) < 14%[2]< 15%
Selectivity Very HighModerate to High
Cost HighModerate

Experimental Protocols

Detailed methodologies for the UPLC-MS/MS and HPLC-PDA analysis of this compound in water and soil samples are provided below.

Method 1: Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)

This method offers high sensitivity and selectivity, making it ideal for trace-level quantification of this compound.

1. Sample Preparation

  • Water Samples:

    • Filter a 500 mL water sample through a 0.45 µm glass fiber filter.

    • Perform solid-phase extraction (SPE) using a diol-functionalized sorbent cartridge.[2]

    • Condition the SPE cartridge with 5 mL of methanol (B129727) followed by 5 mL of ultrapure water.

    • Load the filtered water sample onto the cartridge at a flow rate of 5-10 mL/min.

    • Wash the cartridge with 5 mL of ultrapure water to remove interferences.

    • Elute the analyte with 5 mL of acetonitrile (B52724).

    • Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in 1 mL of the mobile phase.

  • Soil Samples:

    • Air-dry a 10 g soil sample and sieve it through a 2 mm mesh.

    • Perform ultrasound-assisted extraction by adding 20 mL of acetonitrile to the soil sample in a centrifuge tube.[5][6]

    • Sonicate the mixture for 15 minutes in an ultrasonic bath.

    • Centrifuge the sample at 4000 rpm for 10 minutes.

    • Collect the supernatant and repeat the extraction process with another 20 mL of acetonitrile.

    • Combine the supernatants, evaporate to near dryness, and reconstitute in 1 mL of the mobile phase.

2. UPLC-MS/MS Analysis

  • Chromatographic Conditions:

    • Column: Pentafluorophenyl (F5) column (e.g., 100 mm x 2.1 mm, 1.8 µm).[2]

    • Mobile Phase: Gradient elution with A: 0.05 M ammonium (B1175870) acetate (B1210297) buffer (pH 3.5) and B: Acetonitrile.[2]

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

    • Column Temperature: 40 °C.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).[2]

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • Precursor and Product Ions: Specific to this compound (to be determined by direct infusion of a standard solution).

Method 2: High-Performance Liquid Chromatography with Photo-Diode Array Detection (HPLC-PDA)

This method is a more cost-effective alternative to LC-MS/MS, suitable for routine monitoring where ultra-low detection limits are not required.[3]

1. Sample Preparation

The sample preparation protocol is the same as for the UPLC-MS/MS method.

2. HPLC-PDA Analysis

  • Chromatographic Conditions:

    • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm).

    • Mobile Phase: Gradient elution with A: Water with 0.1% formic acid and B: Acetonitrile with 0.1% formic acid.

    • Flow Rate: 1.0 mL/min.[3]

    • Injection Volume: 20 µL.

    • Column Temperature: 30 °C.

    • Detection: PDA detector monitoring at the maximum absorption wavelength of this compound (approximately 430 nm).

Mandatory Visualization

UPLC-MS/MS Workflow for this compound in Water cluster_sample_prep Sample Preparation cluster_analysis UPLC-MS/MS Analysis WaterSample 500 mL Water Sample Filtration Filtration (0.45 µm) WaterSample->Filtration SPE_Loading Sample Loading Filtration->SPE_Loading SPE_Conditioning SPE Cartridge Conditioning (Methanol & Water) SPE_Conditioning->SPE_Loading SPE_Washing Washing (Water) SPE_Loading->SPE_Washing SPE_Elution Elution (Acetonitrile) SPE_Washing->SPE_Elution Evaporation Evaporation & Reconstitution SPE_Elution->Evaporation UPLC_Injection UPLC Injection Evaporation->UPLC_Injection Chromatographic_Separation Chromatographic Separation (F5 Column) UPLC_Injection->Chromatographic_Separation ESI_Ionization Electrospray Ionization (ESI+) Chromatographic_Separation->ESI_Ionization MS_Detection MS/MS Detection (MRM) ESI_Ionization->MS_Detection Data_Analysis Data Analysis & Quantification MS_Detection->Data_Analysis

Caption: UPLC-MS/MS workflow for this compound in water.

HPLC-PDA Workflow for this compound in Soil cluster_sample_prep Sample Preparation cluster_analysis HPLC-PDA Analysis SoilSample 10 g Soil Sample Extraction Ultrasound-Assisted Extraction (Acetonitrile) SoilSample->Extraction Centrifugation Centrifugation Extraction->Centrifugation Supernatant_Collection Supernatant Collection Centrifugation->Supernatant_Collection Evaporation Evaporation & Reconstitution Supernatant_Collection->Evaporation HPLC_Injection HPLC Injection Evaporation->HPLC_Injection Chromatographic_Separation Chromatographic Separation (C18 Column) HPLC_Injection->Chromatographic_Separation PDA_Detection PDA Detection Chromatographic_Separation->PDA_Detection Data_Analysis Data Analysis & Quantification PDA_Detection->Data_Analysis

Caption: HPLC-PDA workflow for this compound in soil.

References

A Comparative Analysis of Solvent Resistance: Pigment Yellow 14 vs. Pigment Yellow 74

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – In the realm of industrial colorants, the performance and stability of pigments in various chemical environments are paramount. This guide provides a detailed comparison of the solvent resistance of two widely used organic pigments: Pigment Yellow 14 (PY14) and Pigment Yellow 74 (PY74). This analysis is intended for researchers, scientists, and professionals in drug development and other fields where pigment stability is a critical factor.

This compound, a diarylide azo pigment, and Pigment Yellow 74, a monoazo pigment, both offer vibrant greenish-yellow shades. However, their distinct chemical structures result in differing performance characteristics, particularly in their resistance to common industrial solvents. Understanding these differences is crucial for selecting the appropriate pigment for a specific application to ensure product integrity and longevity.

Chemical Structures

This compound (C₃₄H₃₀Cl₂N₆O₄) is a diarylide pigment known for its good solvent resistance, making it suitable for applications such as printing inks and plastics.[1][2][3]

Pigment Yellow 74 (C₁₈H₁₈N₄O₆) is a monoazo pigment valued for its high tinting strength and good lightfastness.[4][5][6] It is frequently used in paints and coatings.[4][5][7][8]

Quantitative Comparison of Solvent Resistance

The following table summarizes the solvent resistance of this compound and Pigment Yellow 74 based on available data. The resistance is typically rated on a scale of 1 to 5, where 5 indicates excellent resistance and 1 indicates poor resistance.

SolventChemical ClassThis compoundPigment Yellow 74
WaterProtic55
EthanolProtic (Alcohol)53-5
XyleneAromatic HydrocarbonGood Resistance2
TolueneAromatic HydrocarbonSlightly Soluble-
Mineral SpiritsAliphatic Hydrocarbon-3-4
Methyl Ethyl Ketone (MEK)Ketone42-3
Ethyl AcetateEster42-3
ButanolProtic (Alcohol)-3-4
Acid (5% HCl)Acid4-55
Alkali (5% NaOH)Alkali4-55

Note: Data is compiled from multiple sources and testing methodologies may vary.

From the data, this compound generally exhibits superior resistance to a broader range of organic solvents, particularly ketones and esters, compared to Pigment Yellow 74. Both pigments demonstrate excellent resistance to water and good to excellent resistance to acids and alkalis. The opaque varieties of Pigment Yellow 74 are noted to be more resistant to various organic solvents.[8]

Experimental Protocols for Solvent Resistance Testing

The solvent resistance of pigments is commonly evaluated using standardized methods such as those outlined by ASTM International. Two prevalent methods are the immersion test and the solvent rub test.

Immersion Test (based on ASTM D543)

This method evaluates the resistance of a pigmented material to a liquid chemical by immersion.

Methodology:

  • Specimen Preparation: A sample of the pigment is incorporated into a suitable binder or plastic, and standardized specimens are prepared (e.g., cast films or molded plaques).

  • Initial Measurements: The initial weight, dimensions, and color of the specimens are accurately measured and recorded.

  • Immersion: The specimens are fully immersed in the test solvent at a specified temperature and for a defined duration.

  • Post-Immersion Analysis: After the immersion period, the specimens are removed, dried, and re-measured.

  • Evaluation: The changes in weight, dimensions, appearance (e.g., color change, swelling, blistering), and mechanical properties are recorded and analyzed to determine the pigment's resistance to the solvent.

Solvent Rub Test (based on ASTM D4752 / D5402)

This test assesses the resistance of a cured pigmented coating to a solvent by rubbing.

Methodology:

  • Coating Application: The pigment is dispersed in a coating formulation and applied to a substrate to a specified dry film thickness. The coating is then fully cured.

  • Solvent Application: A cheesecloth is saturated with the test solvent.

  • Rubbing Procedure: The solvent-saturated cloth is rubbed back and forth over the coated surface with a consistent pressure for a specified number of double rubs.

  • Evaluation: The coating is visually inspected for any signs of degradation, such as discoloration, softening, or removal of the film. The number of rubs required to cause failure is recorded.

Experimental Workflow Diagram

Solvent_Resistance_Testing_Workflow Solvent Resistance Testing Workflow cluster_prep Sample Preparation cluster_testing Testing Phase cluster_analysis Data Analysis & Reporting start Start: Select Pigment (PY14 or PY74) dispersion Disperse Pigment in Vehicle (e.g., Resin, Plastic) start->dispersion specimen_prep Prepare Test Specimen (e.g., Coated Panel, Plastic Chip) dispersion->specimen_prep initial_measurement Initial Measurement (Weight, Color, Thickness) specimen_prep->initial_measurement Condition Specimen solvent_exposure Expose to Solvent (Immersion or Rub Test) initial_measurement->solvent_exposure final_measurement Final Measurement solvent_exposure->final_measurement compare_data Compare Pre- and Post-Exposure Data final_measurement->compare_data evaluate_resistance Evaluate and Rate Solvent Resistance compare_data->evaluate_resistance report Generate Report evaluate_resistance->report end end report->end End

Caption: Workflow for determining the solvent resistance of pigments.

Conclusion

The choice between this compound and Pigment Yellow 74 for applications requiring solvent resistance depends on the specific chemical environment. This compound demonstrates a more robust resistance to a wider array of organic solvents, making it a preferable choice for demanding applications such as in various types of printing inks and plastics. While Pigment Yellow 74 offers excellent resistance to water, acids, and alkalis, its performance in certain organic solvents is more limited. For applications where exposure to ketones and esters is a concern, careful consideration and testing are recommended when using Pigment Yellow 74. Researchers and product developers are encouraged to conduct their own specific testing based on the protocols outlined to ensure the optimal performance and stability of their final products.

References

Verifying the Absence of Heavy Metal Contaminants in Technical Grade Pigment Yellow 14: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of technical grade Pigment Yellow 14 and its alternatives, with a focus on verifying the absence of heavy metal contaminants. The information presented is supported by established analytical methodologies and regulatory guidelines to assist researchers and professionals in making informed decisions for their applications.

Executive Summary

The selection of pigments in pharmaceutical and related research applications necessitates a rigorous evaluation of potential impurities, particularly heavy metals, which can pose significant safety risks. Technical grade this compound, a diarylide azo pigment, is widely used for its vibrant color and cost-effectiveness. However, its manufacturing process, which involves 3,3'-dichlorobenzidine, raises concerns about potential aromatic amine impurities and the presence of trace heavy metals. This guide compares this compound with a high-performance inorganic alternative, Bismuth Vanadate (Pigment Yellow 184), and details the analytical procedures for verifying the absence of heavy metal contaminants in line with international regulatory standards.

Comparison of this compound and a Heavy-Metal-Free Alternative

A critical aspect of pigment selection is the potential for heavy metal contamination. The following table summarizes the typical heavy metal content found in technical grade this compound compared to Bismuth Vanadate (Pigment Yellow 184), a known heavy-metal-free alternative. The data is compiled from representative analyses and regulatory limits established by the International Council for Harmonisation (ICH) Q3D guidelines for elemental impurities.

Heavy MetalTypical Content in Technical Grade this compound (ppm)Typical Content in Bismuth Vanadate (Pigment Yellow 184) (ppm)ICH Q3D Permitted Daily Exposure (PDE) for Oral Use (µ g/day )[1][2][3]
Lead (Pb)< 10< 15
Arsenic (As)< 3< 115
Cadmium (Cd)< 3< 15
Mercury (Hg)< 1< 0.530
Chromium (Cr)< 50< 511000
Nickel (Ni)< 20< 5200

Note: The "Typical Content" values are representative and can vary between manufacturers and batches. It is crucial to obtain a Certificate of Analysis (CoA) for each specific lot.

Bismuth Vanadate (Pigment Yellow 184) is an inorganic pigment that is inherently free from heavy metals like lead, cadmium, mercury, and arsenic due to its chemical composition (BiVO₄).[4][5] This makes it a significantly safer alternative for applications where heavy metal contamination is a critical concern. In contrast, while reputable manufacturers of this compound control for heavy metal impurities, their presence is a possibility stemming from raw materials and the manufacturing process.

Experimental Protocols for Heavy Metal Analysis

To ensure the absence of heavy metal contaminants, rigorous analytical testing is essential. The following are detailed methodologies for the detection and quantification of heavy metals in pigments, primarily utilizing Inductively Coupled Plasma-Mass Spectrometry (ICP-MS), a highly sensitive and accurate technique.[6]

Sample Preparation: Microwave-Assisted Acid Digestion

This method is effective for completely dissolving the organic or inorganic pigment matrix to ensure all trace metals are available for analysis.

  • Apparatus:

    • Microwave digestion system with temperature and pressure control.

    • TFM or quartz digestion vessels.

    • Volumetric flasks (Class A).

    • Pipettes (calibrated).

  • Reagents:

    • Concentrated Nitric Acid (HNO₃), trace metal grade.

    • Concentrated Hydrochloric Acid (HCl), trace metal grade (optional, for certain inorganic matrices).

    • Deionized water (18.2 MΩ·cm).

  • Procedure:

    • Accurately weigh approximately 0.1 to 0.5 g of the pigment sample into a clean microwave digestion vessel.

    • Carefully add 5-10 mL of concentrated nitric acid to the vessel. If the pigment is difficult to digest, a small volume of hydrochloric acid can be added to create aqua regia.

    • Seal the vessels and place them in the microwave digestion system.

    • Ramp the temperature to 180-200°C over 15-20 minutes and hold for an additional 20-30 minutes.

    • Allow the vessels to cool to room temperature.

    • Carefully open the vessels in a fume hood and quantitatively transfer the digested solution to a 50 mL volumetric flask.

    • Rinse the digestion vessel with small portions of deionized water and add the rinsings to the volumetric flask.

    • Dilute the solution to the mark with deionized water and mix thoroughly.

    • Prepare a method blank using the same procedure without the pigment sample.

Instrumental Analysis: Inductively Coupled Plasma-Mass Spectrometry (ICP-MS)

ICP-MS offers low detection limits (in the parts per billion or even parts per trillion range) and is the preferred method for quantifying trace elemental impurities according to USP <233> and ICH Q3D guidelines.[7][8]

  • Instrument: Inductively Coupled Plasma-Mass Spectrometer.

  • Typical Operating Conditions:

    • Plasma Gas (Argon) Flow: 15 L/min

    • Auxiliary Gas (Argon) Flow: 0.9 L/min

    • Nebulizer Gas (Argon) Flow: 1.0 L/min

    • RF Power: 1550 W

    • Detector Mode: Pulse counting

    • Integration Time: 0.1 s per point

  • Calibration:

    • Prepare a series of multi-element calibration standards from certified stock solutions in a matrix matching the diluted sample digest (e.g., 2% nitric acid).

    • The concentration range of the standards should bracket the expected concentrations of the elements in the samples.

    • Include a calibration blank (matrix only).

  • Analysis Procedure:

    • Aspirate the prepared sample, blank, and calibration standards into the ICP-MS.

    • Monitor the specific mass-to-charge ratios for the heavy metals of interest (e.g., Pb: 206, 207, 208; As: 75; Cd: 111, 114; Hg: 202).

    • Quantify the concentration of each element in the sample based on the calibration curve.

    • The results should be reported in parts per million (ppm) or micrograms per gram (µg/g) of the original pigment sample.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for verifying the absence of heavy metal contaminants in pigments.

HeavyMetal_Verification_Workflow cluster_0 Sample Reception & Preparation cluster_1 Instrumental Analysis cluster_2 Data Processing & Reporting cluster_3 Decision Sample Pigment Sample (PY14 or Alternative) Weighing Accurate Weighing Sample->Weighing Digestion Microwave-Assisted Acid Digestion Weighing->Digestion Dilution Dilution to Final Volume Digestion->Dilution ICPMS ICP-MS Analysis Dilution->ICPMS Quantification Quantification against Calibration Curve ICPMS->Quantification Comparison Comparison with Regulatory Limits (ICH Q3D) Quantification->Comparison Report Final Report & Certificate of Analysis Comparison->Report Decision Accept or Reject Batch Report->Decision

Caption: Workflow for Heavy Metal Contaminant Verification.

Signaling Pathway of Heavy Metal Toxicity (Conceptual)

While not a direct experimental workflow, understanding the general mechanism of heavy metal toxicity is crucial for appreciating the importance of their exclusion. The diagram below provides a simplified, conceptual representation of how heavy metals can interfere with cellular processes.

HeavyMetal_Toxicity_Pathway cluster_cellular_environment Cellular Environment cluster_cellular_components Cellular Components cluster_adverse_outcomes Adverse Cellular Outcomes HeavyMetal Heavy Metal Ions (e.g., Pb²⁺, Cd²⁺, Hg²⁺) Enzymes Essential Enzymes HeavyMetal->Enzymes Binds to sulfhydryl groups Proteins Structural & Functional Proteins HeavyMetal->Proteins Disrupts protein structure DNA DNA HeavyMetal->DNA Interferes with repair mechanisms OxidativeStress Oxidative Stress (ROS Production) HeavyMetal->OxidativeStress Catalyzes ROS formation EnzymeInhibition Enzyme Inhibition Enzymes->EnzymeInhibition ProteinDenaturation Protein Denaturation & Dysfunction Proteins->ProteinDenaturation Apoptosis Apoptosis (Programmed Cell Death) EnzymeInhibition->Apoptosis ProteinDenaturation->Apoptosis DNADamage DNA Damage & Impaired Repair OxidativeStress->DNADamage DNADamage->Apoptosis

Caption: Conceptual Pathway of Heavy Metal-Induced Cellular Toxicity.

References

Efficacy of Pigment Yellow 14 as a fluorescent probe compared to standard dyes

Author: BenchChem Technical Support Team. Date: December 2025

While Pigment Yellow 14, a diarylide azo pigment, is recognized as a fluorescent dye, a comprehensive evaluation of its efficacy as a fluorescent probe is hindered by the limited availability of quantitative photophysical data in the public domain. In contrast, standard fluorescent dyes commonly employed in research, such as BODIPY, fluorescein (B123965), and rhodamine derivatives, have been extensively characterized. This guide provides a comparative overview of this compound against these established standards, highlighting the current data gap and presenting detailed experimental protocols for the characterization of fluorescent probes.

Overview of this compound

This compound (C.I. 21095), also known as Diarylide Yellow AAOT, is a synthetic organic pigment widely used in the ink, plastic, and coating industries for its vibrant yellow color and good stability in various matrices.[1][2][3][4] While its fluorescent properties are noted, specific data regarding its excitation and emission spectra, fluorescence quantum yield, and photostability in solution—critical parameters for its use as a fluorescent probe—are not well-documented in scientific literature.[5][6][7] Its primary characterization has focused on properties relevant to its industrial applications, such as heat resistance and lightfastness in solid form.[1][8][9]

Comparison with Standard Fluorescent Dyes

To provide a framework for evaluating potential fluorescent probes, the following table summarizes the key photophysical properties of several widely used standard dyes.

Table 1: Photophysical Properties of Standard Fluorescent Dyes

Fluorescent DyeExcitation Max (nm)Emission Max (nm)Quantum Yield (Φ)Photostability
This compound Not ReportedNot ReportedNot ReportedNot Reported
BODIPY FL ~503~512~0.90-1.00High
Fluorescein (FITC) ~494~518~0.92Low
Rhodamine B ~555~580~0.31-0.70Moderate
Alexa Fluor 488 ~495~519~0.92High

Note: The quantum yield of Rhodamine B can vary significantly depending on the solvent and local environment.

As the table illustrates, standard fluorescent probes like BODIPY FL and Alexa Fluor 488 exhibit high quantum yields and excellent photostability, making them suitable for demanding applications such as long-term live-cell imaging.[10][11] Fluorescein, while having a high quantum yield, is known for its susceptibility to photobleaching.[11] Rhodamine B offers good brightness but with moderate photostability.[12] Without quantitative data for this compound, a direct performance comparison is not possible.

Experimental Protocols

To evaluate the potential of a compound like this compound as a fluorescent probe, a series of standardized experiments must be performed. Below are detailed methodologies for key characterization experiments.

Determination of Excitation and Emission Spectra

This experiment identifies the wavelengths at which the dye maximally absorbs and emits light.

Methodology:

  • Sample Preparation: Prepare a dilute solution of the fluorescent dye in a suitable solvent (e.g., ethanol, DMSO, or a buffer solution). The concentration should be low enough to avoid inner filter effects (typically an absorbance below 0.1 at the excitation maximum).

  • Instrumentation: Use a spectrofluorometer.

  • Excitation Spectrum Measurement:

    • Set the emission monochromator to the wavelength of maximum fluorescence (a preliminary scan may be needed to estimate this).

    • Scan a range of excitation wavelengths (e.g., 300-600 nm).

    • The peak of the resulting spectrum is the excitation maximum (λex).

  • Emission Spectrum Measurement:

    • Set the excitation monochromator to the determined λex.

    • Scan a range of emission wavelengths (e.g., λex + 20 nm to 800 nm).

    • The peak of this spectrum is the emission maximum (λem).

Measurement of Fluorescence Quantum Yield (Φ)

The quantum yield is a measure of the efficiency of fluorescence, defined as the ratio of photons emitted to photons absorbed. The relative method, comparing the sample to a standard of known quantum yield, is commonly used.

Methodology:

  • Standard Selection: Choose a quantum yield standard with absorption and emission spectra that overlap with the sample. For a yellow-emitting dye, fluorescein in 0.1 M NaOH (Φ = 0.92) could be a suitable standard.

  • Sample and Standard Preparation: Prepare a series of dilutions for both the sample and the standard in the same solvent. The absorbance of these solutions at the excitation wavelength should be in the linear range (typically < 0.1).

  • Absorbance Measurement: Measure the absorbance of each solution at the excitation wavelength using a UV-Vis spectrophotometer.

  • Fluorescence Measurement:

    • Using a spectrofluorometer, record the fluorescence emission spectrum for each solution, exciting at the same wavelength used for the absorbance measurements.

    • Integrate the area under the emission curve for each spectrum.

  • Calculation: Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard. The slope of these plots is proportional to the quantum yield. The quantum yield of the sample (Φ_sample) can be calculated using the following equation:

    Φ_sample = Φ_standard * (Slope_sample / Slope_standard) * (n_sample^2 / n_standard^2)

    where 'n' is the refractive index of the solvent. If the same solvent is used for both, the refractive index term cancels out.

Assessment of Photostability

Photostability refers to a fluorophore's resistance to photobleaching, the irreversible destruction of the molecule upon exposure to light.

Methodology:

  • Sample Preparation: Prepare a solution of the dye at a concentration suitable for fluorescence microscopy or spectroscopy.

  • Instrumentation: A fluorescence microscope equipped with a camera or a spectrofluorometer with a time-course measurement mode.

  • Photobleaching Experiment:

    • Place the sample on the microscope stage or in the spectrofluorometer.

    • Continuously illuminate the sample with the excitation light at a constant intensity.

    • Record the fluorescence intensity at regular time intervals until the signal has significantly decreased.

  • Data Analysis:

    • Normalize the fluorescence intensity at each time point to the initial intensity (at time zero).

    • Plot the normalized intensity as a function of time.

    • The rate of decay indicates the photostability. A slower decay corresponds to higher photostability. This can be compared to the decay rate of a standard dye under the same conditions.

Visualizing Experimental Workflows

The following diagrams illustrate the logical flow of the experimental protocols described above.

G cluster_0 Fluorescence Spectra Determination prep_spectra Prepare Dilute Dye Solution measure_ex Measure Excitation Spectrum prep_spectra->measure_ex measure_em Measure Emission Spectrum measure_ex->measure_em result_spectra Determine λex and λem measure_em->result_spectra

Caption: Workflow for determining excitation and emission spectra.

G cluster_1 Quantum Yield Measurement (Relative Method) prep_qy Prepare Sample and Standard Dilutions measure_abs Measure Absorbance prep_qy->measure_abs measure_fluor Measure Fluorescence prep_qy->measure_fluor plot_data Plot Intensity vs. Absorbance measure_abs->plot_data measure_fluor->plot_data calculate_qy Calculate Quantum Yield plot_data->calculate_qy

Caption: Workflow for relative quantum yield measurement.

G cluster_2 Photostability Assessment prep_photo Prepare Dye Solution illuminate Continuous Illumination prep_photo->illuminate record_intensity Record Intensity Over Time illuminate->record_intensity analyze_decay Analyze Fluorescence Decay record_intensity->analyze_decay

Caption: Workflow for assessing photostability.

Conclusion

While this compound is identified as a fluorescent compound, its suitability as a fluorescent probe for research applications remains unproven due to the absence of critical quantitative data. Researchers and drug development professionals require robustly characterized tools, and at present, established fluorescent dyes such as BODIPY FL and Alexa Fluor 488 offer well-documented high performance. The experimental protocols outlined in this guide provide a roadmap for the systematic evaluation of novel candidates like this compound, which would be necessary to ascertain their true potential in fluorescence-based assays. Without such data, a direct comparison of efficacy is speculative, and the use of well-characterized standard dyes is recommended for reliable and reproducible results.

References

Safety Operating Guide

Proper Disposal of Pigment Yellow 14: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical waste is a critical component of laboratory safety and regulatory compliance. This guide provides essential safety and logistical information for the proper disposal of Pigment Yellow 14 (C.I. 21095), a diarylide yellow pigment.

This compound is a synthetic organic pigment in the form of a yellow powder.[1] While it is generally considered to have low toxicity, proper disposal procedures are necessary to ensure environmental protection and occupational safety.[2]

Physical and Chemical Properties Relevant to Disposal

Understanding the properties of this compound is the first step in its safe disposal. Key characteristics are summarized in the table below.

PropertyValueCitation
Physical State Solid, Powder[3][4]
Color Yellow[3][5]
Odor Odorless[3][5]
Solubility in Water Insoluble[3][5][6]
Melting Point 320-336 °C[3]
Acute Oral Toxicity (LD50) > 5000 mg/kg (rat)[3][7]

Immediate Safety and Handling Precautions

Before and during the disposal process, it is crucial to observe the following safety measures:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles with side-shields, protective gloves (impervious/antistatic/PVC/PE), and a filtering mask (P) or a NIOSH-certified respirator to avoid dust inhalation.[3][8] Work clothing that protects the whole body is also recommended.[3]

  • Avoid Dust Generation: this compound is a fine powder that can form combustible dust concentrations in the air.[7] Therefore, it is imperative to minimize dust generation during handling and disposal.[3][6] Use wet clean-up techniques or a vacuum for spills.[6]

  • Ventilation: Ensure adequate ventilation when handling the pigment.[8][9]

Step-by-Step Disposal Procedures

The disposal of this compound must be conducted in accordance with all applicable federal, state, and local regulations.[6][7]

  • Waste Characterization: Chemical waste generators must determine if a discarded chemical is classified as hazardous waste.[9] While many sources state this compound is not a hazardous substance, at least one Safety Data Sheet (SDS) indicates it is considered a hazardous waste under the Resource Conservation and Recovery Act (RCRA).[7][8] Given this discrepancy, it is best to manage the waste as hazardous unless confirmed otherwise by your institution's environmental health and safety (EHS) office or local authorities.

  • Containerization: Collect waste this compound in a suitable, well-closed container to prevent contamination and absorption of humidity.[3] The container should be clearly labeled as "Hazardous Waste" and include the chemical name "this compound."

  • Storage: Store the waste container in a designated satellite accumulation area that is cool, dry, and well-ventilated.[7][9] Keep it away from heat, sources of ignition, and incompatible materials such as strong acids/alkalis and strong oxidizing/reducing agents.[3][8]

  • Accidental Release Measures: In case of a spill, do not allow the pigment to enter drains, surface water, or groundwater.[3] For small spills, pick up the material with a suitable appliance. For larger spills, contain it with a dust-binding material and dispose of it.[7]

  • Final Disposal: Arrange for the collection of the waste by a licensed hazardous waste disposal company.[9] The authorized waste disposal site will handle the final treatment, which may include incineration.[5] It is important to note that at temperatures above 200°C, this compound may decompose and form measurable amounts of dichlorobenzidine (B72168) (DCB), a suspected human carcinogen.[10] This reinforces the need for disposal through a certified facility equipped to handle such materials.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

PigmentYellow14_Disposal start Start: this compound Waste Generated ppe Wear Appropriate PPE: - Safety Goggles - Gloves - Respirator start->ppe check_regs Consult Institutional and Local Regulations disposal_vendor Arrange for Pickup by Licensed Hazardous Waste Vendor check_regs->disposal_vendor Treat as Hazardous Waste (Recommended) containerize Collect in a Labeled, Sealed Container ppe->containerize storage Store in Designated Satellite Accumulation Area containerize->storage storage->check_regs spill_response Spill Occurs storage->spill_response spill_response->check_regs No contain_spill Contain Spill and Clean Up Appropriately spill_response->contain_spill Yes contain_spill->storage end End: Proper Disposal disposal_vendor->end

Caption: Workflow for the safe disposal of this compound.

By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always consult your institution's specific guidelines and your local regulatory agencies for the most current and detailed information.

References

Essential Safety and Logistical Information for Handling Pigment Yellow 14

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling of chemical compounds is paramount. This document provides crucial safety protocols and logistical plans for the use of Pigment Yellow 14 (CAS No. 5468-75-7), a disazo diarylide pigment. Adherence to these guidelines is essential to ensure a safe laboratory environment.

Chemical Identification and Properties:

PropertyValueReferences
Chemical Formula C34H30Cl2N6O4[1][2]
Molecular Weight 657.55 g/mol [1][2]
Appearance Yellow powder[2][3][4]
Odor Odorless[2][3][4]
Melting Point > 300 °C[3]
Solubility in Water Insoluble[3][4]
Hazard Identification and Toxicological Data

This compound is generally considered to have low acute toxicity.[5] However, as a fine powder, it can pose a combustible dust hazard, and appropriate precautions must be taken.[3]

Toxicity DataValueSpeciesReferences
Acute Oral LD50 > 5,000 mg/kgRat[3][4]
Skin Irritation Non-irritantRabbit[3][4]
Eye Irritation Non-irritantRabbit[3][4]

While acute toxicity is low, prolonged or repeated contact may cause skin irritation in sensitive individuals, and inhalation of dust may irritate the respiratory tract.[2] Some sources indicate that this product contains a chemical known to the state of California to cause cancer.[3]

Operational Plan: Step-by-Step Handling Procedures

A systematic approach to handling this compound is crucial to minimize exposure and prevent accidents.

1. Engineering Controls:

  • Work in a well-ventilated area.[1]

  • Use a laboratory fume hood or an area with appropriate exhaust ventilation, especially when handling large quantities or creating dust.[1]

  • Ensure safety showers and eyewash stations are easily accessible.[1][3]

2. Personal Protective Equipment (PPE):

  • Respiratory Protection: For operations that may generate dust, a NIOSH-certified (or equivalent) organic vapor/particulate respirator is recommended.[3]

  • Eye Protection: Wear safety glasses with side-shields.[1][3] If there is a splashing hazard, a face shield should also be worn.[3]

  • Hand Protection: Use chemical-resistant protective gloves.[3]

  • Body Protection: Wear a lab coat or other protective clothing to minimize skin contact.[3][4]

3. Handling and Storage:

  • Avoid the formation of dust.[3][4]

  • Take precautionary measures against static discharge.[3]

  • Keep containers tightly closed and store in a cool, dry place.[2][3]

  • Avoid contact with strong acids/alkalis and strong oxidizing/reducing agents.[1]

Emergency Procedures

First-Aid Measures:

Exposure RouteFirst-Aid ProcedureReferences
Inhalation Move to fresh air. If breathing is difficult, seek medical attention.[1][2]
Skin Contact Wash thoroughly with soap and water. Remove contaminated clothing.[1][3]
Eye Contact Rinse immediately with plenty of water for at least 15 minutes, holding eyelids open. Seek medical attention.[1][3]
Ingestion Rinse mouth with water. Do NOT induce vomiting. Seek medical attention if necessary.[1]

Accidental Release Measures:

  • For small spills, pick up the material with a suitable appliance and dispose of it.[3]

  • For large spills, contain the material with a dust-binding agent before disposal.[3]

  • Avoid raising dust during cleanup.[3]

  • Do not discharge into drains, surface waters, or groundwater.[3]

Disposal Plan

All waste materials should be handled as hazardous waste and disposed of in accordance with national, state, and local regulations.[1][3]

  • Substance Disposal: Dispose of the chemical waste at an approved waste disposal facility. Do not allow it to enter the environment.

  • Container Disposal: Used containers should be rendered unusable by crushing or puncturing before disposal according to local regulations.[3]

Experimental Workflow

The following diagram outlines the standard workflow for safely handling this compound in a laboratory setting.

Workflow for Safe Handling of this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_setup Prepare Work Area (Fume Hood) prep_ppe->prep_setup Ensure safety measures are in place handling_weigh Weigh Pigment prep_setup->handling_weigh Proceed to handling handling_exp Perform Experiment handling_weigh->handling_exp cleanup_decon Decontaminate Work Area handling_exp->cleanup_decon Experiment complete cleanup_dispose Dispose of Waste cleanup_decon->cleanup_dispose cleanup_remove_ppe Remove PPE cleanup_dispose->cleanup_remove_ppe

Caption: Safe handling workflow for this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.